molecular formula C7H7NO4S B1267924 3-Sulfamoylbenzoic acid CAS No. 636-76-0

3-Sulfamoylbenzoic acid

Cat. No.: B1267924
CAS No.: 636-76-0
M. Wt: 201.2 g/mol
InChI Key: NAETXYOXMDYNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Sulfamoylbenzoic acid is a useful research compound. Its molecular formula is C7H7NO4S and its molecular weight is 201.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22977. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAETXYOXMDYNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50281766
Record name 3-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-76-0
Record name 636-76-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22977
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-sulfamoylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Sulfamoylbenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Sulfamoylbenzoic acid, also known as 3-carboxybenzenesulfonamide, is a bifunctional aromatic organic compound that has garnered significant interest within the fields of medicinal chemistry and drug development. Its unique structural architecture, featuring both a carboxylic acid and a sulfonamide moiety on a benzene ring, makes it a versatile scaffold and a valuable building block for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and key applications of this compound, with a focus on its relevance to researchers and scientists in the pharmaceutical industry.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization in research and development. These properties dictate its solubility, reactivity, and pharmacokinetic characteristics when incorporated into larger drug molecules.

Identifiers and Molecular Structure

The unambiguous identification of a chemical entity is paramount. The key identifiers for this compound are provided below.

IdentifierValue
CAS Number 636-76-0[1]
Molecular Formula C₇H₇NO₄S[2]
Molecular Weight 201.20 g/mol [3]
IUPAC Name This compound[4]
Synonyms 3-Carboxybenzenesulfonamide, Benzoic acid, 3-(aminosulfonyl)-[2][4]

The structure of this compound is depicted in the following diagram:

Chemical structure of this compound.
Physicochemical Data

The physicochemical properties of this compound are summarized in the table below. These values are critical for designing reaction conditions, purification protocols, and formulation strategies.

PropertyValueSource
Melting Point 251-252 °C[5]
Boiling Point 476.1 ± 47.0 °C (Predicted)[5]
pKa (Carboxylic Acid) 3.54 (at 25 °C)[5]
pKa (Sulfonamide) ~10.1 (approximated from benzenesulfonamide)[2]
Solubility Soluble in water, ethanol, and acetone.[6]
Appearance White to off-white solid.[5]

Synthesis and Purification

The most common and industrially scalable synthesis of this compound begins with the chlorosulfonation of a suitable benzoic acid precursor, followed by amination. A detailed experimental protocol is provided below, adapted from established methodologies for similar compounds.

Synthetic Pathway Overview

Synthesis_Workflow start 3-(Chlorosulfonyl)benzoic acid step1 Ammonolysis start->step1 condition1 Ice Bath Cooling, then Room Temperature Stirring step1->condition1 workup Acidification (HCl) Filtration & Drying step1->workup product This compound reagent1 Ammonium Hydroxide (NH₄OH) reagent1->step1 workup->product

General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound from 3-(chlorosulfonyl)benzoic acid.

Materials:

  • 3-(Chlorosulfonyl)benzoic acid

  • 25% Ammonium hydroxide solution

  • Concentrated hydrochloric acid

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, place 250 mL of 25% ammonium hydroxide solution. Cool the vessel in an ice bath to maintain a low temperature.

  • Addition of Starting Material: Slowly add 25 g of 3-(chlorosulfonyl)benzoic acid to the cooled ammonium hydroxide solution in portions. The addition should be controlled to prevent a rapid increase in temperature.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 15 hours.

  • Work-up: a. Concentrate the reaction mixture to about 50 mL under reduced pressure to remove excess ammonia and water. b. Cool the concentrated solution in an ice bath and acidify to a pH of less than 2 by the slow addition of concentrated hydrochloric acid. c. A white solid will precipitate out of the solution.

  • Isolation and Purification: a. Collect the precipitated white solid by vacuum filtration. b. Wash the solid with cold deionized water to remove any remaining acid and salts. c. Dry the product in a vacuum desiccator to yield this compound.

Purification by Recrystallization

For obtaining high-purity material, recrystallization can be performed.

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as ethanol/water.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chemical Reactivity and Derivatives

The dual functionality of this compound allows for a diverse range of chemical transformations, making it a valuable scaffold for combinatorial chemistry and the synthesis of targeted derivatives.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions such as esterification and amide bond formation.

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. This is often used as a protecting group strategy or to modify the lipophilicity of the molecule.

  • Amide Coupling: The carboxylic acid can be activated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to react with primary or secondary amines, forming amide derivatives. This is a cornerstone reaction in medicinal chemistry for building larger molecules.

Reactions of the Sulfonamide Group

The sulfonamide group also offers handles for chemical modification. The nitrogen can be alkylated or acylated, although the acidity of the sulfonamide protons (pKa ~10.1) means that a strong base is typically required for deprotonation before reaction with an electrophile.

Applications in Drug Discovery and Development

The this compound scaffold is a key component in several classes of therapeutic agents, primarily due to the ability of the sulfonamide group to act as a zinc-binding group in various metalloenzymes.

Carbonic Anhydrase Inhibitors

A primary application of sulfonamide-containing compounds is in the development of carbonic anhydrase inhibitors. These enzymes are involved in a variety of physiological processes, and their inhibition has therapeutic effects in conditions like glaucoma and certain types of cancer.

Mechanism of Action: The sulfonamide group of inhibitors like those derived from this compound binds to the zinc ion in the active site of carbonic anhydrase. This binding displaces a water molecule that is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function.

Carbonic_Anhydrase_Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 Coordination His2 His Zn->His2 Coordination His3 His Zn->His3 Coordination H2O H₂O Zn->H2O Coordination CO2 CO₂ H2O->CO2 Nucleophilic Attack Inhibitor R-SO₂NH₂ H2O->Inhibitor Displacement HCO3 HCO₃⁻ CO2->HCO3 Hydration Inhibitor->Zn Binding

Mechanism of carbonic anhydrase inhibition by a sulfonamide.
Diuretics

Derivatives of sulfamoylbenzoic acid are the basis for a class of diuretic drugs used to treat hypertension and edema. While many potent diuretics are based on the 4-chloro-3-sulfamoylbenzoic acid scaffold, the core structure is fundamental to their activity. These compounds act by inhibiting ion transport in the kidneys, leading to increased excretion of water and electrolytes.

Other Therapeutic Areas

The versatility of the this compound scaffold has led to its exploration in other therapeutic areas, including:

  • Anticancer Agents: By targeting tumor-associated carbonic anhydrase isoforms like CA IX and CA XII.

  • Antiviral and Antibiotic Agents: The sulfonamide moiety is a well-known pharmacophore in antimicrobial drugs.

  • Receptor Antagonists: Derivatives have been synthesized and evaluated as antagonists for various G protein-coupled receptors (GPCRs).

Analytical Characterization

Accurate characterization of this compound is crucial for quality control and reaction monitoring. The primary techniques used are HPLC, NMR, and FTIR spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A standard reversed-phase HPLC method can be used for the analysis of this compound.

Experimental Protocol: HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might be:

    • 0-5 min: 10% Acetonitrile

    • 5-20 min: 10% to 90% Acetonitrile

    • 20-25 min: 90% Acetonitrile

    • 25-30 min: 90% to 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation and confirmation.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 13.44 (br s, 1H): Carboxylic acid proton (-COOH).

  • δ 8.38 (s, 1H): Aromatic proton.

  • δ 8.14 (d, J = 7.5 Hz, 1H): Aromatic proton.

  • δ 8.04 (d, J = 7.9 Hz, 1H): Aromatic proton.

  • δ 7.72 (t, J = 7.9 Hz, 1H): Aromatic proton.

  • δ 7.49 (s, 2H): Sulfonamide protons (-SO₂NH₂).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~166: Carboxylic acid carbon (-COOH).

  • δ ~144: Aromatic carbon attached to the sulfonamide group.

  • δ ~132: Aromatic carbon attached to the carboxylic acid group.

  • δ ~131, 130, 128, 125: Aromatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Characteristic IR Absorptions (KBr pellet, cm⁻¹):

  • 3400-3200 (broad): O-H stretch of the carboxylic acid.

  • ~3350 and ~3250: N-H stretches of the primary sulfonamide.

  • ~3100-3000: Aromatic C-H stretch.

  • ~1700: C=O stretch of the carboxylic acid.

  • ~1600, 1475: Aromatic C=C stretches.

  • ~1340 and ~1160: Asymmetric and symmetric SO₂ stretches of the sulfonamide.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and a lab coat.

    • Use in a well-ventilated area or under a fume hood.

    • Avoid inhalation of dust.

    • In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

This compound is a foundational molecule in medicinal chemistry, offering a robust and versatile scaffold for the design and synthesis of novel therapeutic agents. Its bifunctional nature allows for diverse chemical modifications, while the inherent biological activity of the sulfonamide moiety, particularly as a carbonic anhydrase inhibitor, makes it a privileged structure in drug discovery. This guide has provided a detailed technical overview of its properties, synthesis, and applications, intended to serve as a valuable resource for researchers and scientists working to develop the next generation of pharmaceuticals.

References

  • Feit, P. W., & Nielsen, O. B. (1972). Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. Journal of Medicinal Chemistry, 15(1), 79–83. [Link]
  • Caine, C. G., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6355–6367. [Link]
  • ChemBK. 3-SULFAMOYL-BENZOIC ACID. (2024-04-09). [Link]
  • Google Patents. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Human Metabolome Database. Showing metabocard for Benzenesulfonamide (HMDB0248984). (2021-09-11). [Link]
  • Google Patents. US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof.
  • Feit, P. W., & Nielsen, O. B. (1976). Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds. Journal of Medicinal Chemistry, 19(3), 402–406. [Link]
  • Hoefle, M. L., et al. (1972). Diuretics. 4-Substituted this compound hydrazides. Journal of Medicinal Chemistry, 15(4), 413–415. [Link]
  • Feit, P. W., & Nielsen, O. B. (1972). Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. Journal of Medicinal Chemistry, 15(1), 79–83. [Link]
  • ResearchGate.
  • ResearchGate. Schematic representation of the catalytic mechanism of carbonic anhydrase (CA)
  • Eureka.
  • MDPI. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024-11-15). [Link]
  • Google Patents. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • Royal Society of Chemistry. Benzenesulfonamide. [Link]
  • ResearchGate. 1. Binding of sulfonamide inhibitors to carbonic anhydrase. [Link]
  • MDPI.
  • Royal Society of Chemistry. 1H NMR (500 MHz, DMSO–d6) spectrum of compound 3aa 13C NMR (125 MHz, DMSO. [Link]
  • University of Oxford. A Tour of Carbonic Anhydrase. [Link]
  • ResearchGate. (PDF) Chromatographic-densitometric Method for Determination of Clopamide and 4-chlorobenzoic, and 4-chloro-3-sulfamoylbenzoic Acids in Tablets. (2025-08-10). [Link]
  • Patil, R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136–7140. [Link]
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
  • Google Patents.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
  • PubChem. This compound | C7H7NO4S | CID 229352. [Link]
  • InstaNANO.
  • NP-MRD. 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). [Link]
  • Patil, R., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry, 57(16), 7136–7140. [Link]
  • RSC Publishing. Analytical Methods. [Link]
  • Google Patents. CN105693565A - Preparation method for p-carboxybenzene sulfonamide.
  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. (2025-09-11). [Link]
  • UCLA Chemistry & Biochemistry. IR Chart. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
  • ResearchGate. Figure S6. 1 H/ 13 C NMR spectra of 3 in DMSO-d6. [Link]
  • RSC Publishing. Oxazolidinones as versatile scaffolds in medicinal chemistry. [Link]
  • ResearchGate. (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. (2016-11-25). [Link]
  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
  • ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

Sources

3-Sulfamoylbenzoic acid CAS number 636-76-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Sulfamoylbenzoic Acid (CAS 636-76-0)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 636-76-0), a versatile chemical intermediate pivotal in pharmaceutical research and development. The document delineates its fundamental physicochemical properties, provides a detailed, field-proven synthesis protocol with purification strategies, and outlines modern analytical methods for its characterization. The core of this guide focuses on the compound's extensive applications as a key pharmacophore and building block in the design of various therapeutic agents, including carbonic anhydrase inhibitors, LPA2 receptor agonists, and P2Y14R antagonists. Safety protocols and handling procedures are also detailed to ensure safe laboratory practice. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this compound in their work.

Introduction: The Role of a Core Moiety in Medicinal Chemistry

This compound is an organic compound featuring both a carboxylic acid and a sulfonamide group attached to a benzene ring.[1][2] This dual functionality makes it a highly valuable scaffold in medicinal chemistry. The sulfonamide group is a well-established zinc-binding group (ZBG) crucial for the inhibition of metalloenzymes, while the carboxylic acid provides a convenient handle for synthetic modification to modulate physicochemical properties and target engagement.[3][4] Its derivatives have been investigated for a wide array of therapeutic applications, from established roles in diuretics and glaucoma treatment to emerging applications in oncology, inflammation, and thrombosis.[5][6][7] This guide synthesizes the critical technical information required to effectively utilize this compound in a research and development setting.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in synthesis and formulation. This compound is a white crystalline solid, with key properties summarized below.[1][2]

PropertyValueSource(s)
CAS Number 636-76-0[8][9][10][11][12]
Molecular Formula C₇H₇NO₄S[2][10][11][12]
Molecular Weight 201.20 g/mol [2][10][12]
Appearance White crystal or crystalline powder[1][2]
Boiling Point 476 °C[2]
Flash Point 241 °C[2]
Solubility Soluble in water, ethanol, and acetone[1][2]
pKa Data available in literature[13]

Synthesis and Purification

The most common and efficient synthesis of this compound involves the amination of a commercially available precursor, 3-(chlorosulfonyl)benzoic acid.[8] The causality behind this two-step conceptual process (chlorosulfonation followed by amination) is the activation of the benzene ring for sulfonation and the subsequent conversion of the reactive sulfonyl chloride to the stable sulfonamide.

Synthesis Workflow Diagram

G start Start: 3-(chlorosulfonyl)benzoic acid step1 Add to 25% Ammonium Hydroxide under ice bath conditions start->step1 step2 Stir at room temperature for 15 hours step1->step2 step3 Concentrate under reduced pressure step2->step3 step4 Acidify with HCl to pH < 2 (Precipitation) step3->step4 step5 Filter and Dry step4->step5 end_node End Product: This compound step5->end_node

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on a validated procedure yielding high purity and quantity.[8]

  • Reaction Setup: In a suitable reaction vessel, place 250 mL of 25% ammonium hydroxide solution. Cool the vessel in an ice bath to manage the exothermic nature of the subsequent addition.

  • Reagent Addition: Carefully add 25 g of 3-(chlorosulfonyl)benzoic acid to the cooled ammonium hydroxide solution in small batches. The portion-wise addition is critical for temperature control and preventing unwanted side reactions.

  • Reaction: Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for approximately 15 hours. This allows the nucleophilic substitution of the chloride by ammonia to proceed to completion.

  • Work-up and Concentration: Following the reaction period, concentrate the solvent volume to about 50 mL by distillation under reduced pressure. This step removes excess ammonia and water.

  • Precipitation (Self-Validation Step): Acidify the concentrated mixture with concentrated hydrochloric acid until the pH is less than 2. The principle here is that the product, this compound, is soluble as its ammonium salt in the basic reaction mixture. Upon acidification, it is protonated to its neutral, less water-soluble form, causing it to precipitate out of the solution as a white solid. This selective precipitation is a key purification step.

  • Isolation: Collect the precipitated white solid by filtration. Wash the solid with cold water to remove any residual inorganic salts.

  • Drying: Dry the final product in a vacuum desiccator to yield approximately 22 g (96% yield) of this compound.[8]

Purification by Recrystallization

For applications requiring exceptional purity, recrystallization is recommended.

  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent, such as a water-ethanol mixture.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the formation of pure crystals.

  • Collection: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure. The spectrum in DMSO-d₆ should show characteristic peaks: a broad singlet for the carboxylic acid proton (~13.44 ppm), distinct signals for the four aromatic protons in their respective environments, and a singlet for the two sulfonamide protons (~7.49 ppm).[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing purity. Using a reverse-phase C18 column with an acetonitrile/water gradient and UV detection, the purity can be quantified.[8]

  • Mass Spectrometry (MS): LC/MS analysis in negative ion mode (ES-) is used to confirm the molecular weight, typically showing a peak for the deprotonated molecule [M-H]⁻ at m/z 199.8.[8]

Applications in Drug Discovery and Research

This compound serves as a foundational scaffold for numerous classes of biologically active molecules. Its derivatives are designed to target a variety of enzymes and receptors by modifying the carboxylic acid and/or the sulfonamide group.

Core Pharmacophore and Derivatization Potential

G cluster_core This compound Core cluster_targets Therapeutic Targets & Derivatives core C₇H₇NO₄S (CAS 636-76-0) CA Carbonic Anhydrase Inhibitors (e.g., for Glaucoma) core->CA Amide/Ester formation at Carboxylic Acid NTPDase NTPDase Inhibitors (Anti-inflammatory, Anti-thrombotic) core->NTPDase Amide formation at Carboxylic Acid LPA2 LPA₂ Receptor Agonists (Antiapoptotic) core->LPA2 N-alkylation of Sulfonamide P2Y14R P2Y₁₄R Antagonists (Acute Lung Injury) core->P2Y14R Amide formation at Carboxylic Acid

Caption: Derivatization of the this compound core for various biological targets.

Key Therapeutic Areas
  • Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety is a classic zinc-binding group that potently inhibits carbonic anhydrase isozymes.[4] Derivatives of this compound have been synthesized and tested as topical anti-glaucoma agents, as CA isozymes II and IV are involved in aqueous humor secretion.[5][14] The carboxylic acid is often converted to amides or esters to create derivatives with improved properties and selectivity.[3][5]

  • Diuretic Activity: Structurally related compounds, such as Furosemide and Bumetanide, are potent loop diuretics.[8] These drugs act by inhibiting the Na⁺-K⁺-2Cl⁻ symporter in the kidney, leading to increased excretion of water and ions.

  • NTPDase Inhibition: Derivatives of sulfamoylbenzoic acid have been shown to inhibit ecto-nucleoside triphosphate diphosphohydrolases (NTPDases).[6] These enzymes are responsible for terminating purinergic signaling by hydrolyzing extracellular ATP and ADP. Inhibiting NTPDases is a therapeutic strategy for conditions involving inflammation, thrombosis, and cancer.[6]

  • Lysophosphatidic Acid (LPA) Receptor Agonism: In a novel application, sulfamoyl benzoic acid (SBA) analogues have been designed as specific, subnanomolar agonists of the LPA₂ receptor.[15][16][17] The LPA₂ receptor is implicated in mediating antiapoptotic and protective effects, making these compounds promising for development as radioprotective agents.[15]

  • P2Y₁₄ Receptor (P2Y₁₄R) Antagonism: Recently, 3-sulfonamido benzoic acid derivatives have been designed as potent and selective antagonists of the P2Y₁₄ receptor.[7] This receptor is a potential target for treating inflammatory diseases, and lead compounds have shown significant anti-inflammatory effects in models of acute lung injury (ALI).[7]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

  • Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][18]

  • Personal Protective Equipment (PPE): Always use in a chemical fume hood.[19] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[19]

  • Handling: Avoid creating dust. Do not inhale, swallow, or allow contact with skin and eyes.[1][19] Ensure safety showers and eye wash stations are readily available.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[19] Keep away from strong oxidizing agents, acids, and bases.[19]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[19] For skin contact, wash the affected area with soap and water.[19] If inhaled, move to fresh air.[19]

Conclusion

This compound (CAS 636-76-0) is more than a simple chemical intermediate; it is a validated and highly effective molecular scaffold with broad applicability in modern drug discovery. Its straightforward, high-yield synthesis and dual-functional handles allow for extensive derivatization, leading to potent and selective modulators of diverse biological targets. From established roles in CA inhibition to cutting-edge applications in receptor-specific agonism and antagonism, this compound continues to be a cornerstone for medicinal chemists aiming to develop novel therapeutics.

References

  • Mincione, F., Starnotti, M., Menabuoni, L., Scozzafava, A., Casini, A., & Supuran, C. T. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-1791. PubMed.
  • 3-SULFAMOYL-BENZOIC ACID. (2024). ChemBK.
  • This compound. (n.d.). PubChem.
  • 3-Sulfamoyl benzoic acid. (n.d.). IndiaMART.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (n.d.). National Institutes of Health.
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (2014). National Institutes of Health.
  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025). PubMed.
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. (n.d.). National Institutes of Health.
  • Process for the preparation of sulfamylbenzoic acids. (n.d.). Google Patents.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). National Institutes of Health.
  • Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. (n.d.). Google Patents.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamoylbenzoic acid derivatives. (1977). Journal of Medicinal Chemistry.
  • An overview of carbohydrate-based carbonic anhydrase inhibitors. (2020). National Institutes of Health.
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (2014). Journal of Medicinal Chemistry.
  • List of Carbonic anhydrase inhibitors. (n.d.). Drugs.com.
  • Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. (2014). PubMed.

Sources

An In-depth Technical Guide to the Molecular Structure and Applications of 3-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-sulfamoylbenzoic acid, a key chemical intermediate in contemporary drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into its molecular structure, synthesis, purification, and its pivotal role as a pharmacophore in the design of targeted therapeutics.

Introduction: The Strategic Importance of the Sulfamoylbenzoic Acid Scaffold

This compound (also known as 3-carboxybenzenesulfonamide) is an aromatic organic compound featuring both a carboxylic acid and a sulfonamide functional group. This unique combination of acidic and hydrogen-bonding moieties makes it a versatile building block in medicinal chemistry. The sulfonamide group, a bioisostere of a carboxylic acid, can engage in crucial hydrogen bond interactions with biological targets, while the benzoic acid portion provides a rigid scaffold and an additional site for modification or interaction. Its strategic importance lies in its utility as a core fragment for developing selective and potent modulators of various enzymes and receptors.

Physicochemical Properties and Molecular Identifiers

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 636-76-0[1]
Molecular Formula C₇H₇NO₄S[1]
Molecular Weight 201.20 g/mol [1]
SMILES C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O[1]
Appearance White solid[2]

Molecular Structure and Key Features

The molecular architecture of this compound is central to its chemical reactivity and biological activity. The benzene ring is substituted at the 1 and 3 positions with a carboxyl group and a sulfamoyl group, respectively.

Caption: 2D representation of this compound.

Synthesis and Purification Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 3-chlorosulfonylbenzoic acid. The following protocols are provided as a guide for laboratory synthesis and purification.

Synthesis of this compound

This protocol outlines the amination of 3-chlorosulfonylbenzoic acid.

Synthesis_Workflow start 3-Chlorosulfonylbenzoic Acid step1 Addition to concentrated ammonium hydroxide solution under ice bath conditions start->step1 Amination step2 Stirring at room temperature for 15 hours step1->step2 step3 Concentration under reduced pressure step2->step3 step4 Acidification with concentrated HCl to pH < 2 step3->step4 Work-up step5 Filtration and drying step4->step5 end This compound step5->end

Caption: Synthetic workflow for this compound.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, place 250 mL of 25% ammonium hydroxide solution in a flask and cool it in an ice bath.

  • Addition of Starting Material: Slowly add 25 g of 3-(chlorosulfonyl)benzoic acid in portions to the cooled ammonium hydroxide solution with continuous stirring.[2]

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 15 hours.[2]

  • Work-up:

    • Concentrate the reaction mixture to approximately 50 mL by distillation under reduced pressure.[2]

    • Acidify the concentrated solution with concentrated hydrochloric acid to a pH of less than 2. A white solid will precipitate.[2]

  • Isolation: Collect the precipitated white solid by filtration and dry it in a vacuum desiccator to yield this compound.[2]

Purification by Recrystallization

For applications requiring high purity, recrystallization is the preferred method of purification.

Experimental Protocol:

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of a hot solvent, such as water or an ethanol-water mixture.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize crystal formation, the flask can be subsequently placed in an ice bath.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show a broad singlet for the carboxylic acid proton at approximately 13.44 ppm. The aromatic protons will appear as a multiplet between 7.72 and 8.38 ppm, and the sulfonamide protons will be visible as a singlet around 7.49 ppm.[2]

  • ¹³C NMR (DMSO-d₆): The carbon NMR will display distinct signals for the carboxyl carbon, the aromatic carbons, with the carbon attached to the sulfonyl group being downfield shifted.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to assess the purity of this compound.

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 3 µm)
Mobile Phase A gradient of acetonitrile and water with 0.1% trifluoroacetic acid
Flow Rate 1 mL/min
Detection UV at 235 nm

This method is effective for separating aromatic acids and can be adapted for purity analysis.[4]

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable scaffold for the development of targeted therapies. Its derivatives have shown significant promise as inhibitors of various enzymes and as receptor agonists.

Inhibitors of Human Nucleotide Triphosphate Diphosphohydrolases (h-NTPDases)

Derivatives of this compound have been synthesized and evaluated as selective inhibitors of h-NTPDases, which are implicated in physiological and pathological processes such as thrombosis, diabetes, and cancer.[5] By modifying the carboxylic acid and sulfonamide moieties, researchers have developed potent and selective inhibitors for different h-NTPDase isoforms.[5] For instance, the synthesis of sulfamoyl-benzamide derivatives from this compound has yielded compounds with sub-micromolar inhibitory concentrations against h-NTPDase2 and h-NTPDase3.[5]

hNTPDase_Inhibition start This compound Scaffold step1 Derivatization at Carboxylic Acid and Sulfonamide Groups start->step1 step2 Synthesis of a Library of Sulfamoyl-benzamide Derivatives step1->step2 step3 Screening against h-NTPDase Isoforms (1, 2, 3, 8) step2->step3 end Identification of Potent and Selective Inhibitors step3->end

Caption: Drug discovery workflow for h-NTPDase inhibitors.

Agonists of the Lysophosphatidic Acid Receptor 2 (LPA₂)

The this compound core has been instrumental in the design of the first specific agonists for the LPA₂ receptor.[6][7] The LPA₂ receptor is a G protein-coupled receptor that mediates anti-apoptotic and mucosal barrier-protective effects.[6] Through a scaffold derivatization approach, researchers have synthesized sulfamoyl benzoic acid analogues with subnanomolar agonist activity, demonstrating the potential of this chemical class in developing therapies for conditions like radiation-induced injury.[6][7]

Conclusion

This compound is a cornerstone molecule in modern medicinal chemistry, offering a versatile and synthetically accessible scaffold for the development of novel therapeutics. Its unique structural features and chemical reactivity enable the generation of diverse chemical libraries for screening against a wide range of biological targets. The successful development of potent h-NTPDase inhibitors and specific LPA₂ receptor agonists from this scaffold underscores its significance and continued potential in drug discovery. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging the full potential of this compound in their scientific endeavors.

References

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health.
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. National Institutes of Health.
  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography.
  • Recrystallization of Benzoic Acid. StudyMoose.
  • The Recrystallization of Benzoic Acid.
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Publications.
  • Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed.
  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry.
  • This compound | C7H7NO4S | CID 229352. PubChem.

Sources

An In-depth Technical Guide to the Physical Properties of 3-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the core physical properties of 3-Sulfamoylbenzoic acid (CAS No. 636-76-0), a key bifunctional aromatic compound utilized in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with validated experimental data and detailed methodologies for property determination. We will explore the compound's structural characteristics, thermal behavior, solubility profile, acidity, and spectral signature. Each section is grounded in authoritative data, providing not just the "what" but the "why" behind the experimental observations and choices, ensuring a robust and applicable understanding for laboratory practice.

Introduction

This compound, also known as 3-carboxybenzenesulfonamide, is an organic compound featuring both a carboxylic acid and a sulfonamide functional group attached to a benzene ring at the meta position. This unique bifunctional architecture makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The distinct acidic nature of its two functional groups, coupled with the rigid aromatic core, governs its intermolecular interactions, solubility, and ultimately, its utility in various applications. A thorough understanding of its physical properties is therefore a prerequisite for its effective use in synthesis, formulation, and quality control.

Molecular Structure and Identifiers

The foundational properties of any chemical compound are dictated by its structure. This compound's identity is established through a consistent set of identifiers and structural representations.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 636-76-0[2][3]
Molecular Formula C₇H₇NO₄S[1]
Molecular Weight 201.20 g/mol [1]
Canonical SMILES C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O[1]
InChIKey NAETXYOXMDYNLE-UHFFFAOYSA-N[1]

The presence of both a strong acid (carboxylic acid) and a weakly acidic (sulfonamide) group on the same aromatic ring creates a molecule with distinct regions of polarity and hydrogen bonding potential, which are critical determinants of the physical properties discussed below.

Thermal Properties: Melting Point

The melting point is a critical indicator of a crystalline solid's purity and thermal stability. For this compound, a sharp melting range is indicative of high purity.

PropertyValueSource
Appearance White to off-white solid[4][5]
Melting Point 251-252 °C[2][4]

The high melting point of this compound is a direct consequence of the strong intermolecular forces within its crystal lattice. The carboxylic acid and sulfonamide groups facilitate extensive hydrogen bonding, creating a stable, high-energy crystal structure that requires significant thermal energy to disrupt.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard method for accurately determining the melting point range using a digital melting point apparatus. The self-validating nature of this protocol lies in the repeated measurements and the slow heating rate near the melting point, which ensures thermal equilibrium between the sample and the heating block.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount is ground on a watch glass.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a 2-3 mm column of packed material is achieved at the sealed end. Proper packing is crucial; dropping the tube through a long glass pipe onto a hard surface can effectively compact the sample.

  • Initial Rapid Determination: Place the loaded capillary into the heating block of the apparatus. Heat rapidly to obtain a coarse, approximate melting point. This saves time and establishes the temperature range for the precise measurement.

  • Apparatus Cooling: Allow the apparatus to cool to at least 20 °C below the approximate melting point.

  • Precise Determination: Insert a fresh capillary tube. Heat at a medium rate until the temperature is about 15-20 °C below the approximate melting point.

  • Slow Heating Phase: Reduce the heating rate to 1-2 °C per minute. A slow rate is essential to allow the temperature of the sample and the thermometer to equilibrate.

  • Observation and Recording:

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range T1-T2. For a pure sample, this range should be narrow (0.5-2 °C).

  • Validation: Repeat the precise determination with another fresh sample to ensure reproducibility. The results should be consistent.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_reporting Data Analysis prep1 Grind Sample prep2 Load Capillary (2-3 mm) prep1->prep2 meas1 Insert into Apparatus prep2->meas1 meas2 Rapid Heat for Approx. MP meas3 Cool Apparatus meas2->meas3 meas4 Insert Fresh Sample meas3->meas4 meas5 Heat to T_approx - 20°C meas4->meas5 meas6 Slow Heat (1-2°C/min) meas5->meas6 meas7 Record T1 (First Drop) meas6->meas7 meas8 Record T2 (Fully Melted) meas7->meas8 report1 Report Range (T1 - T2) meas8->report1 report2 Repeat for Reproducibility report1->report2

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a fundamental property that influences reaction conditions, purification methods (like crystallization), and bioavailability in drug development. The "like dissolves like" principle, combined with the compound's acidic functional groups, provides a predictive framework for its behavior.

Solvent SystemSolubilityPredicted Rationale
Water (25 °C) 6.2 g/L (Slightly soluble)[5]The polar carboxylic acid and sulfonamide groups allow for hydrogen bonding with water, but the nonpolar benzene ring limits overall solubility.
Aqueous Base (e.g., 5% NaOH) SolubleThe carboxylic acid (pKa₁ ≈ 3.54) and, to a lesser extent, the sulfonamide proton are readily deprotonated to form highly polar carboxylate and sulfonamidate anions, which are readily solvated by water.
Aqueous Acid (e.g., 5% HCl) InsolubleThe compound is already in its protonated, less polar form. The low pH suppresses the deprotonation of the carboxylic acid, preventing the formation of a soluble salt.
Nonpolar Organic (e.g., Hexane) InsolubleThe high polarity and hydrogen bonding capability of the functional groups are incompatible with the nonpolar nature of hexane.
Polar Aprotic (e.g., DMSO) SolubleSolvents like DMSO are polar enough to interact with the functional groups and can act as hydrogen bond acceptors, facilitating dissolution. This is supported by its use as a solvent for NMR analysis.[2]
Experimental Protocol: Systematic Solubility Assessment

This protocol provides a systematic, qualitative method to classify the solubility of this compound, leveraging its acid-base properties for confirmation.

Methodology:

  • Water Solubility:

    • Add ~20 mg of the compound to a test tube containing 1 mL of deionized water.

    • Agitate vigorously for 60 seconds.

    • Observe: If the solid dissolves completely, it is water-soluble. If not, it is classified as water-insoluble or slightly soluble.

  • Aqueous Base Solubility (for water-insoluble compounds):

    • To the suspension from step 1 (or a fresh sample), add 1 mL of 5% NaOH solution dropwise while agitating.

    • Observe: Complete dissolution indicates the presence of an acidic functional group, forming a soluble salt.

  • Aqueous Acid Solubility (for water-insoluble compounds):

    • Add ~20 mg of the compound to a test tube containing 1 mL of 5% HCl solution.

    • Agitate vigorously for 60 seconds.

    • Observe: Lack of dissolution confirms the absence of a basic functional group (like an amine).

  • Validation by Precipitation:

    • Take the clear solution from step 2 (dissolved in NaOH).

    • Carefully add 6M HCl dropwise until the solution is acidic (test with pH paper).

    • Observe: The reappearance of a precipitate validates that dissolution in base was due to an acid-base reaction, as the neutral, less soluble form of the compound is regenerated upon acidification.

Solubility_Workflow cluster_water Step 1: Water Solubility cluster_base Step 2: Base Solubility cluster_acid Step 3: Acid Solubility start Start with Sample (~20 mg) test_water Add 1 mL Water & Agitate start->test_water result_water Soluble? test_water->result_water test_base Add 1 mL 5% NaOH & Agitate result_water->test_base No end_neutral Class: Polar Neutral result_water->end_neutral Yes result_base Soluble? test_base->result_base validate Acidify to Precipitate? result_base->validate Yes test_acid Add 1 mL 5% HCl & Agitate result_base->test_acid No end_acid Class: Acidic Compound validate->end_acid Yes result_acid Insoluble? test_acid->result_acid result_acid->end_acid Yes

Caption: Logical workflow for solubility classification.

Acidity (pKa)

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in solution. For this compound, two pKa values are expected: one for the highly acidic carboxylic acid group and a second, higher pKa for the weakly acidic sulfonamide group.

PropertyValueSource
pKa₁ (Carboxylic Acid) 3.54 (at 25 °C)[2][4]
pKa₂ (Sulfonamide) ~10-11 (Estimated)[6][7]

The pKa₁ of 3.54 is characteristic of a benzoic acid derivative, where the acidity is influenced by the electron-withdrawing nature of the meta-sulfamoyl group.[2][4] The pKa of primary benzenesulfonamides is typically in the range of 10-11, reflecting the much lower acidity of the N-H bond compared to the carboxylic O-H bond.[6][7]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.

Methodology:

  • System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M). A co-solvent like methanol may be used if solubility is low, but this will yield an apparent pKa (pKa*).

  • Titration Setup: Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette containing a standardized basic titrant (e.g., 0.1 M NaOH).

  • Titration Execution:

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue adding titrant well past the equivalence point(s).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

    • The pKa is the pH at the half-equivalence point (Veq/2). At this point, the concentrations of the acid and its conjugate base are equal.

    • For a diprotic acid like this, two equivalence points and two half-equivalence points will be observed, corresponding to pKa₁ and pKa₂.

pKa_Workflow cluster_setup Preparation & Setup cluster_titration Titration Process cluster_analysis Data Analysis s1 Calibrate pH Meter s2 Prepare Analyte Solution (Known Concentration) s1->s2 s3 Assemble Titration Apparatus s2->s3 t1 Record Initial pH s3->t1 t2 Add Titrant Incrementally t1->t2 t3 Record pH and Volume t2->t3 t3->t2 t4 Continue Past Equivalence Point t3->t4 a1 Plot pH vs. Volume t4->a1 a2 Find Equivalence Point (Veq) (Max slope) a1->a2 a3 Calculate Half-Equivalence Point (Veq/2) a2->a3 a4 Determine pKa = pH at Veq/2 a3->a4

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectral Properties

Spectroscopic data provides a fingerprint for the molecule, confirming its structure and the presence of specific functional groups.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) gives information about the chemical environment of hydrogen atoms in the molecule.

  • ¹H NMR (DMSO-d₆): δ 13.44 (br s, 1H), 8.38 (s, 1H), 8.14 (d, J = 7.5 Hz, 1H), 8.04 (d, J = 7.9 Hz, 1H), 7.72 (t, J = 7.9 Hz, 1H), 7.49 (s, 2H).[2]

  • Interpretation:

    • 13.44 ppm (br s, 1H): The highly deshielded, broad singlet is characteristic of the acidic proton of the carboxylic acid group.

    • 8.38 - 7.72 ppm (m, 4H): These signals correspond to the four protons on the aromatic ring, split into complex patterns (singlet, doublets, triplet) due to their unique positions relative to the two substituents.

    • 7.49 ppm (s, 2H): This singlet corresponds to the two equivalent protons on the sulfonamide (-SO₂NH₂) group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the vibrational modes of functional groups. While a specific spectrum was not available, the expected characteristic absorption bands are:

  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, typically very broad due to hydrogen bonding.

  • ~3350 and ~3250 cm⁻¹: N-H symmetric and asymmetric stretches of the primary sulfonamide.

  • ~1700 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1350 and ~1160 cm⁻¹: SO₂ asymmetric and symmetric stretches of the sulfonamide group.

Safety and Handling

According to GHS classifications, this compound is considered an irritant.[1]

  • Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

This compound is a stable, high-melting crystalline solid with well-defined physical properties governed by its bifunctional aromatic structure. Its slight solubility in water can be dramatically increased in basic solutions due to the deprotonation of its primary acidic center, the carboxylic acid group (pKa₁ ≈ 3.54). This guide has provided both the established values for its key physical properties and detailed, self-validating protocols for their experimental determination. This foundational knowledge is essential for scientists leveraging this compound in research and development, enabling informed decisions in reaction setup, product purification, and formulation.

References

  • Crysdot LLC. (n.d.). This compound.
  • LookChem. (n.d.). 3-Sulfobenzoic acid.
  • ChemBK. (2022, October 16). P-Carboxy benzene sulfonamide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 229352, this compound.
  • ChemBK. (2022, October 16). P-Carboxy benzene sulfonamide.
  • Chemical Science (RSC Publishing). (n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.
  • ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series....
  • National Center for Biotechnology Information. (2019, May 29). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.

Sources

A Comprehensive Spectroscopic Analysis of 3-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Sulfamoylbenzoic acid (CAS 636-76-0), also known as 3-carboxybenzenesulfonamide, is a key bifunctional aromatic compound. Its structure, incorporating both a carboxylic acid and a sulfonamide group, makes it a versatile building block in medicinal chemistry and materials science. An unambiguous structural confirmation and purity assessment are paramount for its application in research and development. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the chemical identity of this compound. The following sections are structured to provide not just the data, but the scientific rationale behind the spectral features, empowering researchers to confidently identify and utilize this compound.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's fundamental properties. The structural arrangement of the functional groups is directly responsible for the observed spectroscopic fingerprint.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 636-76-0PubChem[1]
Molecular Formula C₇H₇NO₄SPubChem[1]
Molecular Weight 201.20 g/mol PubChem[1]
Exact Mass 201.00957888 DaPubChem[1]

The molecule's structure consists of a benzene ring substituted at positions 1 and 3 by a carboxylic acid group and a sulfonamide group, respectively. Both are electron-withdrawing groups, which significantly influence the electronic environment of the aromatic ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Experimental Protocol: NMR

A self-validating protocol for NMR analysis ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 10-15 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to its excellent solubilizing power for polar, acidic compounds and its ability to slow the exchange of labile protons (e.g., -COOH, -SO₂NH₂), making them observable.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is critical for resolving the complex splitting patterns of the aromatic region.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of at least 3 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is appropriate.

  • Referencing: Calibrate the chemical shifts (δ) to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

¹H NMR Spectral Analysis

The proton NMR spectrum provides a definitive map of the hydrogen atoms in the molecule. The experimental data presented below are consistent with the structure of this compound.

Table 2: Experimental ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
13.44broad singlet1HCOOHThe highly deshielded signal is characteristic of a carboxylic acid proton. The broadness is due to hydrogen bonding and potential chemical exchange.
8.38singlet (t)¹1HH-2This proton is ortho to both the -COOH and -SO₂NH₂ groups, experiencing strong deshielding. Its multiplicity appears as a singlet or a narrow triplet due to similar coupling constants to H-4 and H-6.
8.14doublet1HH-6This proton is ortho to the -COOH group and meta to the -SO₂NH₂ group. It shows doublet coupling with H-5.
8.04doublet1HH-4This proton is ortho to the -SO₂NH₂ group and meta to the -COOH group. It shows doublet coupling with H-5.
7.72triplet1HH-5This proton is coupled to both H-4 and H-6, resulting in a triplet.
7.49singlet2HSO₂NH₂The two protons of the sulfonamide group are equivalent and appear as a singlet. The chemical shift can vary depending on concentration and temperature.

Data sourced from ChemicalBook.[2] ¹Note: Often appears as a triplet with a small coupling constant, but can resolve as a singlet depending on instrument resolution.

¹³C NMR Spectral Analysis

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O~167The carbonyl carbon of a benzoic acid derivative is characteristically found in this downfield region.
C-1 (ipso-COOH)~132The ipso-carbon attached to the carboxylic acid group.
C-3 (ipso-SO₂NH₂)~145The ipso-carbon attached to the sulfonamide group is significantly deshielded.
C-2~130This carbon is ortho to both electron-withdrawing groups, leading to a downfield shift.
C-4~128Ortho to the sulfonamide and meta to the carboxylic acid.
C-6~133Ortho to the carboxylic acid and meta to the sulfonamide.
C-5~126This carbon is meta to both substituents and is expected to be the most upfield of the aromatic carbons.

Predictions are based on standard additive models and data from similar substituted benzoic acids.[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR

Attenuated Total Reflectance (ATR) is the preferred modern technique for solid samples, requiring minimal preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Sample Analysis: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000–400 cm⁻¹. An average of 16-32 scans is usually sufficient to obtain a high-quality spectrum.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and automatically subtracted from the sample spectrum.

Spectral Interpretation

The IR spectrum of this compound is dominated by strong, characteristic absorptions from its functional groups.

Table 4: Expected Characteristic IR Absorption Bands

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupRationale
3300–2500O-H stretch (very broad)Carboxylic AcidThe extremely broad nature of this band is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[4]
3400–3300N-H stretch (two bands)SulfonamideThe primary sulfonamide (-NH₂) typically shows two distinct stretching bands corresponding to symmetric and asymmetric vibrations.
~1700C=O stretch (strong)Carboxylic AcidA strong, sharp absorption characteristic of the carbonyl group in an aromatic carboxylic acid.[4]
1600–1450C=C stretchAromatic RingMultiple bands of variable intensity corresponding to the vibrations of the benzene ring.
~1350 & ~1160S=O stretch (asymmetric & symmetric)SulfonamideTwo very strong and distinct bands are the definitive signature of the sulfonyl group (-SO₂-).
~1300C-O stretchCarboxylic AcidCoupled with O-H bending, this appears in the fingerprint region.
~920O-H bend (out-of-plane, broad)Carboxylic Acid DimerA broad absorption characteristic of the out-of-plane bend of the hydroxyl group in a hydrogen-bonded dimer.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is the ideal technique for a polar, non-volatile molecule like this compound.

Experimental Protocol: MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Ionization: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to gather comprehensive data. The negative mode is often more informative for acidic compounds.

  • Analysis: Perform a full scan (MS1) to determine the accurate mass of the molecular ion. Subsequently, perform tandem MS (MS/MS or MS²) on the isolated molecular ion to induce fragmentation and obtain structural information.

workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound Solution Dilute Solution (e.g., MeOH/H₂O) Sample->Solution ESI Electrospray Ionization (ESI) Solution->ESI Analyzer Mass Analyzer (e.g., Orbitrap) ESI->Analyzer Detector Detector Analyzer->Detector MS1 Full Scan (MS1) Accurate Mass Detector->MS1 MS2 Tandem MS (MS/MS) Fragmentation Pattern MS1->MS2

Caption: General workflow for ESI-MS analysis.

Analysis of Mass Spectra

The molecule's mass and fragmentation are consistent with its structure.

Table 5: High-Resolution Mass Spectrometry Data

Ion ModeIonObserved m/zCalculated m/zInterpretation
Negative[M-H]⁻199.9¹200.0021Deprotonation of the most acidic proton, the carboxylic acid.
Positive[M+H]⁺-202.0170Protonation, likely on the sulfonamide nitrogen or carbonyl oxygen.

¹Value of 199.8 reported by ChemicalBook is consistent with the nominal mass of the [M-H]⁻ ion.[2]

Proposed Fragmentation Pathway (Negative Ion Mode):

The fragmentation of the [M-H]⁻ ion is predictable and provides structural confirmation. The primary losses involve stable neutral molecules like CO₂, SO₂, and H₂NSO₂. This pathway is analogous to that of similar sulfonated and carboxylated aromatics.[5][6]

fragmentation parent [M-H]⁻ m/z 200.00 frag1 m/z 156.01 (-CO₂) parent->frag1 - CO₂ (44 Da) frag2 m/z 120.00 (-SO₂) parent->frag2 - SO₂ (64 Da) frag3 m/z 76.04 (-H₂NSO₂) frag1->frag3 - SO₂ (64 Da)

Caption: Proposed fragmentation of the [M-H]⁻ ion.

  • Loss of CO₂: The most common fragmentation for a deprotonated benzoic acid is the loss of carbon dioxide, leading to a phenyl anion intermediate at m/z 156.01 .

  • Loss of SO₂: Cleavage of the C-S bond can lead to the loss of sulfur dioxide, resulting in an ion at m/z 120.00 .

  • Loss of H₂NSO₂: A more significant fragmentation can involve the loss of the entire sulfamoyl radical precursor, leading to the benzoate anion at m/z 121 , though less common directly from the parent ion.

Integrated Spectroscopic Conclusion

The collective evidence from NMR, IR, and MS provides an unequivocal confirmation of the structure of this compound. The ¹H NMR spectrum precisely maps the substitution pattern of the aromatic ring and confirms the presence of all seven non-exchangeable protons. IR spectroscopy definitively identifies the key carboxylic acid and sulfonamide functional groups through their characteristic vibrational bands. Finally, high-resolution mass spectrometry confirms the elemental composition (C₇H₇NO₄S) and provides structural reinforcement through predictable fragmentation pathways. This integrated dataset serves as a reliable reference for the identification and quality control of this compound in any research or development setting.

References

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.co.uk.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Doc Brown's Chemistry. (2024). infrared spectrum of benzoic acid. Doc Brown's Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 229352, this compound. PubChem.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.
  • Supporting Information. (n.d.). Mass spectral fragmentations of sulfonates. Royal Society of Chemistry.
  • Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

Sources

An In-Depth Technical Guide to the Solubility of 3-Sulfamoylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation development, and ultimate therapeutic efficacy. Among the myriad of compounds in the pharmaceutical pipeline, 3-Sulfamoylbenzoic acid, a key structural motif in various diuretic and antibacterial agents, presents a unique solubility profile owing to its amphiphilic nature, possessing both a polar sulfonamide and a carboxylic acid group, alongside a nonpolar benzene ring. Understanding its solubility in a diverse range of organic solvents is paramount for processes such as crystallization, purification, and the design of effective drug delivery systems. This technical guide provides a comprehensive exploration of the solubility of this compound, blending theoretical principles with practical methodologies to offer a predictive and experimental framework for the modern researcher.

Physicochemical Properties of this compound

A thorough understanding of the inherent physicochemical properties of this compound is the foundation for interpreting its solubility behavior. These parameters govern the intermolecular forces at play between the solute and the solvent molecules.

PropertyValueSource
Molecular Formula C₇H₇NO₄S
Molecular Weight 201.20 g/mol
Melting Point 251-252 °C
pKa 3.54 (at 25 °C)
Water Solubility 6.2 g/L (at 25 °C)
Appearance White to off-white solid

The presence of both a hydrogen bond donor (sulfonamide and carboxylic acid) and acceptor (carbonyl and sulfonyl oxygens) groups, combined with an acidic proton, suggests that this compound can engage in a variety of intermolecular interactions, including hydrogen bonding, dipole-dipole, and dispersion forces. Its aromatic ring also contributes to potential π-π stacking interactions.

Theoretical Framework for Solubility: The Hansen Solubility Parameter (HSP) Approach

To predict and rationalize the solubility of this compound in various organic solvents, the Hansen Solubility Parameter (HSP) approach provides a robust and insightful theoretical framework. This model dissects the total cohesive energy of a substance into three components:

  • δd (Dispersion): Arising from van der Waals forces.

  • δp (Polar): Stemming from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The central tenet of the HSP theory is that "like dissolves like." A solute will be more soluble in a solvent with similar HSP values. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space is a quantitative measure of their affinity:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

Where subscripts 1 and 2 refer to the solvent and solute, respectively. A smaller Ra value indicates a higher likelihood of solubility.

Estimation of Hansen Solubility Parameters for this compound

The this compound molecule can be deconstructed into the following groups: a disubstituted benzene ring, a carboxylic acid group (-COOH), and a sulfonamide group (-SO₂NH₂). By summing the group contributions for the dispersion (Fd), polar (Fp), and hydrogen bonding (Eh) components and dividing by the molar volume (V, also estimated by group contributions), the HSPs can be calculated.

Based on established group contribution values, the estimated Hansen Solubility Parameters for this compound are:

ParameterEstimated Value (MPa⁰.⁵)
δd (Dispersion) 19.5
δp (Polar) 12.5
δh (Hydrogen Bonding) 13.0

These estimated values position this compound as a substance with significant polar and hydrogen bonding character, consistent with its molecular structure.

Predicted Solubility of this compound in Common Organic Solvents

Using the estimated HSPs for this compound and the known HSPs for a range of common organic solvents, the solubility parameter distance (Ra) can be calculated to predict the relative solubility. A lower Ra value suggests better solubility.

Solventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)Ra (MPa⁰.⁵)Predicted Solubility
Methanol 15.112.322.311.2High
Ethanol 15.88.819.49.0High
Isopropanol 15.86.116.48.5High
Acetone 15.510.47.08.4High
Acetonitrile 15.318.06.19.9Moderate
Ethyl Acetate 15.85.37.211.1Moderate to Low
Toluene 18.41.42.016.2Very Low
Hexane 14.90.00.022.3Insoluble

Note: This table provides a predictive framework. Actual experimental solubility can be influenced by factors such as temperature and crystalline structure.

The predictions indicate that this compound is expected to have high solubility in polar protic solvents like methanol, ethanol, and isopropanol, as well as in polar aprotic solvents like acetone. This is attributed to the strong hydrogen bonding and polar interactions between the solute and these solvents. Conversely, its solubility is predicted to be very low in nonpolar solvents like toluene and hexane, where the disparity in polarity and hydrogen bonding capacity is significant.

Experimental Determination of Solubility

While theoretical predictions are invaluable for initial screening and understanding, experimental determination of solubility remains the gold standard. A robust and reliable method for determining the equilibrium solubility of this compound is the shake-flask method.

Shake-Flask Method Protocol

This protocol outlines a standardized procedure for determining the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a calibrated UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a solid phase remains at equilibrium.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Factors Influencing Solubility

The solubility of this compound is not a static property but is influenced by several environmental and structural factors.

Temperature

The dissolution of most solid compounds is an endothermic process. Therefore, the solubility of this compound in organic solvents is generally expected to increase with an increase in temperature. This relationship can be described by the van't Hoff equation. For drug development and crystallization processes, understanding the temperature-solubility profile is crucial for optimizing yield and purity.

Solvent Polarity and Hydrogen Bonding Capacity

As predicted by the HSP model, the polarity and hydrogen bonding capability of the solvent are the most significant factors governing the solubility of this compound. Solvents that can effectively engage in hydrogen bonding with the sulfonamide and carboxylic acid moieties, and that possess a similar polarity to the solute, will be the most effective at dissolving it.

Crystalline Structure (Polymorphism)

This compound may exist in different crystalline forms, known as polymorphs. Each polymorph will have a unique crystal lattice energy, which in turn will affect its solubility. The most stable polymorph will generally have the lowest solubility. It is crucial for researchers to characterize the solid form of the material being used in solubility studies.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, integrating theoretical predictions with a practical experimental protocol. The Hansen Solubility Parameter approach offers a powerful predictive tool for solvent screening, highlighting the importance of polar and hydrogen bonding interactions. The detailed shake-flask method provides a reliable means for obtaining accurate experimental solubility data.

For drug development professionals, a thorough understanding of these principles and methodologies is essential for informed decision-making in formulation design, process development, and purification strategies. Future research could focus on generating a comprehensive experimental database of the solubility of this compound in a wider range of pharmaceutically relevant solvents and at various temperatures. Furthermore, the investigation of its polymorphic forms and their respective solubility profiles would provide a more complete picture of its solid-state chemistry. Such data will undoubtedly accelerate the development of new and improved pharmaceutical products based on this important chemical scaffold.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 229352, this compound." PubChem, [Link].
  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.
  • Stefanis, E., & Panayiotou, C. "A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Pure Organic Compounds." International Journal of Thermophysics, vol. 29, no. 2, 2008, pp. 568-585, [Link].
  • van Krevelen, D. W., & te Nijenhuis, K. Properties of Polymers: Their Correlation with Chemical Structure; Their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier, 2009.
  • "Hansen Solubility Parameters." Stenutz, [Link].
  • "Hansen Solubility Parameters." Wikipedia, [Link].
  • "Pencil and Paper Estimation of Hansen Solubility Parameters." ACS Omega, [Link].
  • "Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers." MDPI, [Link].

The Multifaceted Biological Activities of 3-Sulfamoylbenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

The 3-sulfamoylbenzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a foundational core for a diverse array of biologically active molecules. Its inherent structural features, including a benzoic acid moiety and a sulfonamide group, provide a unique combination of hydrogen bonding capabilities, electrostatic interactions, and synthetic tractability. This allows for the generation of extensive derivative libraries with finely tuned pharmacological profiles. This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the complexities and opportunities presented by this chemical class. We will delve into their synthesis, mechanisms of action, and therapeutic applications, supported by detailed experimental protocols and quantitative data to foster innovation in the pursuit of novel therapeutics.

I. The Chemical Canvas: Synthesis of this compound Derivatives

The synthetic accessibility of the this compound core is a key driver of its prominence in drug discovery. The primary synthetic route typically commences with the chlorosulfonation of benzoic acid, a robust and scalable reaction. This is followed by amination of the resulting sulfonyl chloride with a diverse range of primary or secondary amines to introduce the sulfamoyl moiety. Subsequent modifications of the carboxylic acid group, often through amide bond formation, provide a critical vector for diversification and optimization of biological activity.

General Synthetic Workflow

The following diagram illustrates a representative synthetic scheme for the preparation of this compound derivatives. The choice of reagents and reaction conditions can be tailored to accommodate a wide variety of substituents, enabling the exploration of extensive chemical space.

Synthesis_Workflow BenzoicAcid Benzoic Acid SulfonylChloride 3-(Chlorosulfonyl)benzoic Acid BenzoicAcid->SulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->SulfonylChloride SulfamoylbenzoicAcid 3-(R1R2N-sulfonyl)benzoic Acid SulfonylChloride->SulfamoylbenzoicAcid Amination Amine R1R2NH Amine->SulfamoylbenzoicAcid FinalProduct 3-Sulfamoylbenzamide Derivative SulfamoylbenzoicAcid->FinalProduct Amide Coupling CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->FinalProduct Amine2 R3R4NH Amine2->FinalProduct

Caption: Generalized synthetic route to 3-sulfamoylbenzamide derivatives.

Detailed Synthetic Protocol: Preparation of N-Substituted 3-Sulfamoylbenzamides

This protocol outlines a standard procedure for the synthesis of a diverse library of N-substituted 3-sulfamoylbenzamides, a common class of derivatives with broad biological activities.[1][2]

Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid

  • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, cautiously add benzoic acid (1.0 eq) in portions to an excess of chlorosulfonic acid (5-10 eq) at 0 °C.

  • Slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The resulting precipitate, 3-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound Derivatives

  • Dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • To this solution, add the desired primary or secondary amine (1.1 eq) and a base, such as triethylamine or pyridine (1.2 eq), at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until the starting material is consumed (monitored by TLC).

  • Upon completion, remove the solvent under reduced pressure. The residue is then acidified with 1N HCl and extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound derivative, which can be purified by recrystallization or column chromatography.

Step 3: Amide Coupling to Yield 3-Sulfamoylbenzamide Derivatives

  • To a solution of the this compound derivative (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or DCM, add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • After stirring for 15-20 minutes, add the desired amine (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • The combined organic layers are washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is then dried, concentrated, and the resulting crude product is purified by column chromatography to afford the final 3-sulfamoylbenzamide derivative.

II. Diverse Biological Activities and Mechanisms of Action

This compound derivatives have demonstrated a remarkable range of biological activities, underscoring their potential as therapeutic agents for various diseases. This section will explore their key activities, mechanisms of action, and supporting quantitative data.

A. Anticancer Activity

Several studies have highlighted the potent anticancer properties of this compound derivatives against various cancer cell lines.[1][3][4] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and migration.

Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

One of the well-documented anticancer mechanisms of this class of compounds is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5] Constitutive activation of STAT3 is a hallmark of many human cancers, promoting tumor growth and survival. Certain N-substituted sulfamoylbenzamide derivatives, designed based on the STAT3 inhibitor Niclosamide, have been shown to effectively inhibit the phosphorylation of STAT3 at the Tyr705 residue.[5] This inhibition leads to the downregulation of STAT3 downstream target genes, induction of apoptosis, and suppression of cancer cell migration.[5]

STAT3_Pathway_Inhibition Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation TargetGenes Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->TargetGenes Transcription CellEffects Tumor Proliferation, Survival, & Migration TargetGenes->CellEffects Inhibitor This compound Derivative Inhibitor->JAK Inhibition

Caption: Inhibition of the STAT3 signaling pathway by this compound derivatives.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
Compound B12 MDA-MB-231 (Breast)0.61[5]
HCT-116 (Colon)1.11[5]
SW480 (Colon)0.89[5]
Compound 3a A549 (Lung)5.988[6]
Compound 3d MCF-7 (Breast)43.4[6]
MDA-MB-231 (Breast)35.9[6]
Compound 4d MCF-7 (Breast)39.0[6]
MDA-MB-231 (Breast)35.1[6]
B. Antimicrobial Activity

The sulfonamide moiety is a well-established pharmacophore in antimicrobial agents. Consequently, this compound and its derivatives have been investigated for their potential as antibacterial and antifungal agents.[7]

Mechanism of Action: Inhibition of Folic Acid Synthesis

The primary mechanism of antimicrobial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[7] Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids. By blocking its production, sulfonamides halt bacterial growth and replication, exerting a bacteriostatic effect. This mechanism is selective for microorganisms as humans obtain folic acid from their diet.[7]

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Catalyzed by DHPS Dihydropteroate Synthase (DHPS) DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides Sulfonamide This compound Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of antimicrobial action via inhibition of the folic acid synthesis pathway.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standardized and widely used protocol for its determination.[7]

  • Preparation of Compound Stock Solution: Dissolve the this compound derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the culture to achieve a standardized inoculum density (approximately 5 x 10^5 colony-forming units (CFU)/mL).

  • Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth medium to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Quantitative Antimicrobial Activity Data

The following table presents the MIC values of representative sulfonamide derivatives against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
Sulfonamide Derivative 1 S. aureus32[8]
E. faecalis64[8]
Sulfonamide Derivative 2 S. aureus128[8]
4-sulfamoylbenzoic acid S. aureus>128[8]
C. Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. This compound derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[9][10]

Mechanism of Action: P2Y14 Receptor Antagonism

Recent studies have identified 3-sulfonamido benzoic acid derivatives as potent antagonists of the P2Y14 receptor.[9] The P2Y14 receptor is implicated in inflammatory processes, and its antagonism can lead to a reduction in the inflammatory response. For instance, a potent P2Y14 receptor antagonist, compound 25l, significantly reduced the inflammatory response in lung tissues and decreased the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in a lipopolysaccharide (LPS)-induced mouse model of acute lung injury.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.[11]

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Administration: Divide the rats into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups for different doses of the this compound derivative. Administer the compounds orally or intraperitoneally one hour before the induction of inflammation.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Quantitative Anti-inflammatory Activity Data

The following table showcases the anti-inflammatory activity of a representative 3-amide benzoic acid derivative as a P2Y14 receptor antagonist.

CompoundAssayIC50 (nM)Reference
Compound 16c P2Y14R Antagonism1.77[10]
Compound 25l P2Y14R Antagonism5.6[9]
D. Other Notable Biological Activities

Beyond the activities detailed above, this compound derivatives have shown promise in several other therapeutic areas:

  • Inhibition of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases): Certain sulfamoyl-benzamides have been identified as potent and selective inhibitors of h-NTPDase isoforms, which are involved in thrombosis, inflammation, and cancer.[1]

  • Carbonic Anhydrase Inhibition: As sulfonamides, these derivatives are known to inhibit carbonic anhydrases, enzymes involved in various physiological processes. This activity is particularly relevant for the development of antiglaucoma agents.[12][13]

  • Antihypertensive Activity: Some derivatives have been shown to possess antihypertensive properties, potentially through mechanisms independent of their diuretic effects.[14]

III. Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The systematic exploration of structure-activity relationships is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For this compound derivatives, SAR studies have provided valuable insights into the structural features that govern their diverse biological activities.

Key SAR Observations:

  • Substituents on the Sulfamoyl Nitrogen: The nature of the substituent on the sulfamoyl nitrogen (R1 and R2 in the general structure) significantly influences biological activity. For instance, in the context of h-NTPDase inhibition, N-cyclopropyl substitution was found to be more favorable for h-NTPDase3 inhibition compared to a morpholine ring.[1]

  • Substitution on the Benzoyl Moiety: Modifications on the benzoic acid ring can dramatically impact activity and selectivity. For example, the introduction of a chlorine atom at the 4-position and a bromo or chloro group at the 2-position of the benzoyl ring in certain derivatives led to potent antihypertensive activity with reduced diuretic effects.[14]

  • The Amide Linker: The nature of the group attached to the carboxylic acid via an amide bond (R3 and R4) is a critical determinant of activity. For anticancer STAT3 inhibitors, various N-substituted benzamides have shown a wide range of potencies.[5]

IV. Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic versatility and the diverse biological activities of its derivatives make it a highly attractive starting point for drug discovery programs targeting a wide range of diseases, from cancer and infectious diseases to inflammatory conditions and cardiovascular disorders.

Future research in this area should focus on:

  • Elucidation of Novel Mechanisms of Action: While some mechanisms have been well-characterized, further investigation is needed to uncover the full spectrum of molecular targets for this class of compounds.

  • Development of More Selective Inhibitors: Leveraging SAR insights to design derivatives with enhanced selectivity for specific enzyme isoforms or receptor subtypes will be crucial for minimizing off-target effects and improving therapeutic indices.

  • Exploration of New Therapeutic Applications: The broad biological activity profile of these derivatives suggests that their therapeutic potential may extend beyond the currently explored areas.

V. References

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 3-Sulfamoylbenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Sulfamoylbenzoic acid serves as a foundational scaffold in medicinal chemistry, giving rise to a diverse array of pharmacologically active agents. While the parent molecule itself displays limited intrinsic activity, its structural motif is pivotal for the design of potent and selective modulators of various physiological pathways. This technical guide provides a comprehensive overview of the mechanisms of action associated with key classes of this compound derivatives. We will delve into their roles as diuretics, carbonic anhydrase inhibitors, modulators of purinergic signaling, and receptor-specific agonists. The causality behind experimental design and self-validating protocols will be emphasized to provide researchers, scientists, and drug development professionals with actionable insights.

Introduction: The this compound Scaffold

This compound is a versatile chemical intermediate characterized by a benzoic acid moiety and a sulfonamide group at the meta-position.[1][2] Its utility in drug design stems from the ability of the sulfonamide and carboxylic acid groups to interact with biological targets, while the benzene ring provides a template for substitutions that fine-tune potency, selectivity, and pharmacokinetic properties. The majority of research has focused on derivatives of this core structure, leading to the development of drugs with wideranging therapeutic applications.[3]

Primary Mechanisms of Action of this compound Derivatives

The biological effects of this compound derivatives are diverse and contingent on their specific substitution patterns. Below, we explore the core mechanisms of action for the most prominent classes of these compounds.

Inhibition of the Na⁺-K⁺-2Cl⁻ Symporter (NKCC2): The Basis of Diuretic Action

A significant class of this compound derivatives, particularly those with a chlorine substitution at the 4-position and various amino groups, function as potent loop diuretics.[4][5] These compounds, structurally related to furosemide, exert their primary effect on the thick ascending limb of the loop of Henle in the kidney.[4]

Mechanism:

The primary molecular target is the Na⁺-K⁺-2Cl⁻ symporter 2 (NKCC2), an integral membrane protein responsible for the reabsorption of sodium, potassium, and chloride ions from the tubular fluid.[4] By competitively binding to the chloride-binding site of NKCC2, these derivatives inhibit ion transport. This blockade leads to a significant increase in the urinary excretion of Na⁺, K⁺, Cl⁻, and consequently water, resulting in a powerful diuretic effect.[4][6] This mechanism is fundamental to their use in treating conditions such as edema and hypertension.[3]

Diagram: Mechanism of Action of Loop Diuretic Analogs

loop_diuretic_mechanism cluster_tubular_cell Thick Ascending Limb Cell cluster_lumen Tubular Lumen cluster_interstitium Renal Interstitium NKCC2 Na⁺-K⁺-2Cl⁻ Symporter (NKCC2) Reabsorbed_Ions Reabsorbed Ions NKCC2->Reabsorbed_Ions Reabsorption Ions Na⁺, K⁺, 2Cl⁻ Ions->NKCC2 Transport 3_Sulfamoylbenzoic_Derivative This compound Derivative (e.g., Loop Diuretic) 3_Sulfamoylbenzoic_Derivative->NKCC2 Inhibition

Caption: Inhibition of the NKCC2 symporter by this compound derivatives.

Carbonic Anhydrase Inhibition: A Strategy for Glaucoma Treatment

Derivatives of this compound have been extensively investigated as inhibitors of carbonic anhydrase (CA), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[7][8] Specifically, isoforms such as CA II and CA IV are involved in the secretion of aqueous humor in the eye.[7]

Mechanism:

The sulfonamide moiety of these derivatives is crucial for their inhibitory activity. It coordinates with the zinc ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule and preventing the catalytic cycle. This inhibition reduces the formation of bicarbonate ions in the ciliary processes of the eye, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure. This makes these compounds effective topical treatments for glaucoma.[7] Structure-activity relationship studies have shown that modifications to the benzene ring and the amide linkage can lead to highly potent and isoform-selective inhibitors.[9][10]

Table: Inhibitory Activity of this compound Derivatives against Carbonic Anhydrase Isoforms

Compound ClassTarget Isoform(s)Typical Inhibition Constant (Kᵢ)Therapeutic Application
4-Chloro-3-sulfamoyl-benzenecarboxamidesCA II, CA IVLow nanomolar rangeGlaucoma[7]
3-Functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamidesCA I, CA II, CA IV, CA IX6.5 - 966.8 nMGlaucoma, Anticancer[9]
Benzamide-4-sulfonamideshCA II, VII, IXLow nanomolar to subnanomolarVarious pathologies[8]
Modulation of Purinergic Signaling via NTPDase Inhibition

Certain derivatives of 4-chloro-3-sulfamoylbenzoic acid have been identified as inhibitors of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases).[4][11] These enzymes are responsible for the hydrolysis of extracellular nucleotides like ATP and ADP, which are key mediators in purinergic signaling.

Mechanism:

By inhibiting NTPDases, these compounds prevent the degradation of extracellular ATP and ADP.[4] This leads to an accumulation of these nucleotides and a prolongation of their signaling effects through purinergic receptors. This mechanism is a target for therapeutic intervention in conditions such as thrombosis, inflammation, and cancer, where purinergic signaling plays a critical role.[4] The structure-activity relationship of these derivatives is complex, with the nature of the substituent on the sulfamoyl group significantly influencing their inhibitory potential against different NTPDase isoforms.[11]

Diagram: NTPDase Inhibition Workflow

NTPDase_Inhibition cluster_extracellular Extracellular Space ATP_ADP ATP / ADP Purinergic_Receptor Purinergic Receptor ATP_ADP->Purinergic_Receptor Activation NTPDase NTPDase ATP_ADP->NTPDase Hydrolysis Cellular_Response Cellular Response (e.g., Inflammation, Platelet Aggregation) Purinergic_Receptor->Cellular_Response AMP_Adenosine AMP / Adenosine NTPDase->AMP_Adenosine 3_Sulfamoylbenzoic_Derivative This compound Derivative 3_Sulfamoylbenzoic_Derivative->NTPDase Inhibition synthesis_workflow Start Substituted Benzoic Acid Chlorosulfonation Chlorosulfonation (Chlorosulfonic Acid) Start->Chlorosulfonation Sulfonyl_Chloride Sulfonyl Chloride Intermediate Chlorosulfonation->Sulfonyl_Chloride Amine_Addition Amine Addition (Primary/Secondary Amine) Sulfonyl_Chloride->Amine_Addition Sulfamoylbenzoic_Acid Substituted this compound Amine_Addition->Sulfamoylbenzoic_Acid Amide_Coupling Amide Coupling (e.g., EDC, HATU) Sulfamoylbenzoic_Acid->Amide_Coupling Final_Product Final Derivative Amide_Coupling->Final_Product

Caption: General synthetic route for this compound derivatives.

In Vitro Enzyme Inhibition Assays

Carbonic Anhydrase Activity:

  • Assay Principle: The esterase activity of carbonic anhydrase is measured spectrophotometrically using p-nitrophenyl acetate as a substrate, which is hydrolyzed to the colored p-nitrophenol.

  • Protocol:

    • Prepare a solution of the purified carbonic anhydrase isoform in a suitable buffer (e.g., Tris-HCl).

    • Add varying concentrations of the this compound derivative (inhibitor).

    • Initiate the reaction by adding p-nitrophenyl acetate.

    • Monitor the increase in absorbance at 400 nm over time.

    • Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor.

NTPDase Activity:

  • Assay Principle: The amount of inorganic phosphate released from the hydrolysis of ATP or ADP is quantified.

  • Protocol:

    • Incubate the NTPDase enzyme preparation with varying concentrations of the inhibitor.

    • Add the substrate (ATP or ADP).

    • Stop the reaction after a defined time period.

    • Measure the released inorganic phosphate using a colorimetric method (e.g., Malachite Green assay).

    • Calculate the percentage of inhibition and determine the IC₅₀ value. [11]

Cellular and In Vivo Assays

Diuretic Activity in Animal Models:

  • Model: Typically performed in rats or dogs. [6][12]2. Protocol:

    • Administer the test compound orally or intravenously to the animals.

    • Collect urine over a specified period (e.g., 3-5 hours).

    • Measure the total urine volume and the concentrations of electrolytes (Na⁺, K⁺, Cl⁻).

    • Compare the results to a vehicle control and a standard diuretic (e.g., furosemide). [12] Receptor Activation Assays:

  • Model: Cell lines engineered to express the receptor of interest (e.g., LPA2) and a reporter gene (e.g., luciferase) under the control of a response element.

  • Protocol:

    • Culture the cells in microtiter plates.

    • Add varying concentrations of the sulfamoyl benzoic acid analogue.

    • Incubate for a period to allow for receptor activation and reporter gene expression.

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence).

    • Calculate the EC₅₀ value to determine the potency of the agonist. [13]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic ring.

  • For Diuretic Activity: A halogen (typically chlorine) at the 4-position and an amino group at the 3-position are often crucial for high potency. [12]* For Carbonic Anhydrase Inhibition: The unsubstituted sulfonamide group is essential for binding to the zinc ion in the active site. Modifications elsewhere on the molecule influence isoform selectivity and physicochemical properties. [9]* For NTPDase Inhibition: The nature of the N-substituent on the sulfamoyl group dramatically affects potency and selectivity for different NTPDase isoforms. For example, an N-cyclopropyl ring has shown favorable inhibition of h-NTPDase3. [11]* For LPA2 Agonism: The overall length of the molecule and the nature of the "head" and "tail" groups are critical for specific and potent receptor activation. A four-carbon linker between the sulfamoylbenzoic acid core and a terminal group has been found to be optimal in some series. [13]

Conclusion

This compound is a privileged scaffold in medicinal chemistry, enabling the development of a wide range of therapeutic agents with distinct mechanisms of action. From the well-established inhibition of ion transporters and enzymes to the more recent targeted modulation of G-protein coupled receptors, the versatility of this core structure is evident. A thorough understanding of the structure-activity relationships and the application of robust experimental methodologies are crucial for the continued development of novel and improved drugs based on this important pharmacophore.

References

  • This compound. MySkinRecipes.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health (NIH).
  • Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed.
  • Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX. Semantic Scholar.
  • Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Semantic Scholar.
  • Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. PubMed Central (PMC).
  • Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds. PubMed.
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. National Institutes of Health (NIH).
  • Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. PubMed.
  • Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed.
  • EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. Google Patents.
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PubMed Central (PMC).
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. iMedPub.
  • This compound | C7H7NO4S | CID 229352. PubChem.
  • Renal actions of piretanide and three other "loop" diuretics. PubMed.

Sources

Discovery and history of 3-Sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 3-Sulfamoylbenzoic Acid

Abstract

This compound, a seemingly unassuming aromatic compound, represents a cornerstone in the edifice of modern medicinal chemistry. While not a therapeutic agent itself, its discovery and the subsequent exploration of its chemical reactivity have paved the way for entire classes of life-saving drugs. This guide provides a technical overview for researchers and drug development professionals on the history, synthesis, and evolution of this compound as a critical pharmacophore and synthetic intermediate. We will explore the foundational chemistry that enabled its synthesis, its pivotal role in the development of potent diuretics, and its continued relevance as a versatile scaffold for targeting novel enzymes and receptors in contemporary drug discovery.

The Genesis: A Convergence of Sulfonamides and Benzoic Acids

The story of this compound is intrinsically linked to the rise of sulfonamides ("sulfa drugs") in the early 20th century. The discovery of the antibacterial properties of Prontosil, a precursor to sulfanilamide, ignited a fervent search for other molecules containing the critical sulfamoyl group (-SO₂NH₂). Scientists quickly recognized this functional group as a key pharmacophore capable of mimicking the p-aminobenzoic acid (PABA) structure, thereby inhibiting bacterial folic acid synthesis.

Simultaneously, research into diuretics—agents that promote the excretion of water and salts—was identifying aromatic sulfonamides as a promising class of compounds. The initial observations that sulfanilamide induced metabolic acidosis and increased sodium and bicarbonate excretion led to the hypothesis that inhibiting the enzyme carbonic anhydrase was the key to diuretic action. This set the stage for the rational design of novel sulfonamide-containing molecules, moving beyond antibacterial applications. This compound emerged from this context as a logical and powerful building block, combining the proven sulfamoyl pharmacophore with a benzoic acid moiety, which provides a handle for further chemical modification and influences the molecule's pharmacokinetic properties.

Foundational Synthesis: The Chlorosulfonation Pathway

The primary and most historically significant method for preparing this compound relies on the electrophilic aromatic substitution of benzoic acid. This traditional pathway, while robust, involves harsh reagents and conditions, reflecting the era of its development.[1] The process is a two-step sequence beginning with chlorosulfonation, followed by amination.

The choice of benzoic acid as the starting material is crucial. The carboxylic acid group is a meta-directing deactivator for electrophilic aromatic substitution. This electronic effect ensures that the incoming chlorosulfonyl group (-SO₂Cl) is directed primarily to the 3-position on the aromatic ring, leading to the desired constitutional isomer, 3-(chlorosulfonyl)benzoic acid.

Experimental Protocol: Synthesis via Ammonolysis of 3-(Chlorosulfonyl)benzoic Acid

This protocol outlines a standard laboratory procedure for the synthesis of this compound from its sulfonyl chloride precursor.[2]

Step 1: Reaction Setup

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, add 250 mL of a 25% ammonium hydroxide solution. The ice bath is critical to dissipate the heat generated during the exothermic addition of the sulfonyl chloride.

Step 2: Addition of Reactant

  • Slowly add 25.0 g of 3-(chlorosulfonyl)benzoic acid to the chilled ammonium hydroxide solution in small portions. Maintaining a low temperature prevents potential side reactions and ensures controlled formation of the sulfonamide.

Step 3: Reaction

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at ambient room temperature for a minimum of 15 hours to ensure the reaction proceeds to completion.

Step 4: Workup and Isolation

  • Reduce the volume of the reaction mixture to approximately 50 mL using a rotary evaporator. This step removes excess ammonia and water.

  • Acidify the concentrated solution to a pH below 2 using concentrated hydrochloric acid. This protonates the carboxylate salt, causing the desired this compound to precipitate out of the aqueous solution as a white solid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any remaining inorganic salts.

  • Dry the final product in a vacuum desiccator to yield pure this compound.

G cluster_start Starting Material cluster_process Synthetic Pathway cluster_intermediate Key Intermediate cluster_end Final Product start Benzoic Acid chlorosulfonation Chlorosulfonation (Electrophilic Aromatic Substitution) start->chlorosulfonation HSO₃Cl intermediate 3-(Chlorosulfonyl)benzoic Acid chlorosulfonation->intermediate amination Amination / Ammonolysis end_product This compound amination->end_product intermediate->amination NH₄OH

Caption: Foundational synthesis of this compound.

The Scaffold for Innovation: From Diuretics to Modern Therapeutics

The true value of this compound lies in its role as a versatile scaffold. By modifying the carboxylic acid and the sulfamoyl nitrogen, medicinal chemists have developed a vast array of potent and selective drugs.

The Diuretic Era

The initial and most impactful application of this scaffold was in the development of high-ceiling or "loop" diuretics. Researchers systematically synthesized derivatives to optimize diuretic potency and modulate electrolyte excretion profiles. This work established key structure-activity relationships (SAR), demonstrating that substitutions at the 4- and 5-positions of the benzoic acid ring could dramatically enhance activity.[3][4] For instance, the introduction of a chlorine atom at the 4-position and various amine groups at the 5-position led to blockbuster drugs like Furosemide and Bumetanide. While these drugs are derivatives of 2- and 3-aminobenzoic acids, the underlying synthetic strategies and the importance of the sulfamoylbenzoic acid core were established during this period of intense research.[5]

Targeting Novel Pathways

In recent years, the this compound scaffold has been repurposed to target a diverse range of biological systems beyond renal transporters. This demonstrates its enduring utility in modern drug discovery.

  • Enzyme Inhibition: Researchers have synthesized libraries of sulfamoylbenzamide derivatives based on the this compound core.[6] These compounds have been evaluated as inhibitors of human nucleoside-triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in pathological conditions such as thrombosis, inflammation, and cancer.[6] This research transforms the scaffold from a tool for diuretics into a platform for developing novel anticancer and anti-inflammatory agents.

  • Receptor Agonism: The scaffold has been ingeniously adapted to create specific agonists for lysophosphatidic acid (LPA) receptors, which are involved in a multitude of cellular processes.[7] By replacing a sulfur atom in a known LPA antagonist with a sulfamoyl linker (-NH-SO₂-), scientists successfully designed potent and highly specific agonists for the LPA₂ receptor, with some analogues showing picomolar activity.[7] This work highlights the scaffold's utility in fine-tuning ligand-receptor interactions.

G cluster_applications Therapeutic Applications & Derivatives core This compound (Core Scaffold) diuretics Diuretics (e.g., Furosemide, Bumetanide analogs) core->diuretics Modification at -COOH and -SO₂NH₂ ntpdase h-NTPDase Inhibitors (Anti-thrombotic, Anti-cancer) core->ntpdase Amide coupling at -COOH lpa LPA₂ Receptor Agonists (Cell Signaling Modulation) core->lpa Isosteric replacement in lead compounds hypotensive Antihypertensives (e.g., Indapamide analogs) core->hypotensive Scaffold for vasodilators

Caption: Versatility of the this compound scaffold.

Derivative Class/CompoundTherapeutic Target/ApplicationKey FindingReference
4-Benzoyl-5-sulfamoyl-3-(3-thenyloxy)benzoic acidDiureticAmong the most potent benzoic acid diuretics synthesized, active at 1 µg/kg in dogs.[3]
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase1 InhibitorPotent inhibition with an IC₅₀ value of 2.88 ± 0.13 µM.[6]
5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acidLPA₂ Receptor AgonistHighly potent and specific agonist with an EC₅₀ of 5.06 x 10⁻⁶ µM.[7]
Indapamide AnalogsAntihypertensivePowerful hypotensive activity with mitigated diuretic effects.[8]

Conclusion

The history of this compound is a compelling narrative of chemical ingenuity and therapeutic advancement. From its conceptual origins in the era of sulfa drugs to its synthesis via classic electrophilic aromatic substitution, it quickly proved its worth not as a drug itself, but as a foundational molecular scaffold. Its initial, pivotal role in the development of potent diuretics has since expanded dramatically, enabling the creation of sophisticated molecules that can selectively inhibit enzymes or activate receptors. For today's researchers, this compound is not merely a historical footnote; it remains a relevant and powerful tool in the drug discovery arsenal, embodying the principle that simple molecular structures can give rise to profound biological functions.

References

  • MySkinRecipes. (n.d.). This compound.
  • Pfizer Corp SRL. (1983). US Patent 4,377,521A: Sulfamylbenzoic acids. Google Patents.
  • Hoechst AG. (1995). US Patent 5,387,711A: Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof. Google Patents.
  • Zaib, S., et al. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances.
  • Leo Pharmaceutical Products Ltd. (1980). Canadian Patent 1,082,191A: Process for the preparation of sulfamylbenzoic acids. Google Patents.
  • Feit, P. W., et al. (1977). Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. Journal of Medicinal Chemistry.
  • Leo Pharmaceutical Products Ltd. (1976). US Patent 3,939,267A: 4-Ethers of 3-amino-5-sulfamoylbenzoic acids. Google Patents.
  • Otsuka Pharmaceutical Co., Ltd. (1983). EP Patent 0,068,239A2: Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. Google Patents.
  • Feit, P. W., et al. (1977). Aminobenzoic acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzoic acids and related compounds. Journal of Medicinal Chemistry.
  • Hoefle, M. L., et al. (1975). Diuretics. 4-Substituted this compound hydrazides. Journal of Medicinal Chemistry.
  • Sardar, V. M., et al. (2012). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters.
  • Chinoin Gyogyszer es Vegyeszeti Termekek Gyara RT. (1994). Canadian Patent 1,332,739C: 4-chloro-3-sulfamoylbenzoic acid hydrazides, a process for the preparation thereof, pharmaceutical compositions containing them and their use as medicaments. Google Patents.

Sources

3-Sulfamoylbenzoic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-Sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 636-76-0) is a benzoic acid derivative that serves as a valuable building block in medicinal chemistry and drug development. As with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in authoritative safety data and field-proven laboratory practices. It is designed to empower researchers with the knowledge to work with this compound safely and effectively.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and storage.

  • Molecular Formula: C₇H₇NO₄S

  • Molecular Weight: 201.20 g/mol

  • Appearance: Typically a solid powder.

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritation[1]

Signal Word: Warning

Hazard Pictogram:



Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial when handling this compound. The causality behind these recommendations is to create barriers against the identified hazards of skin, eye, and respiratory irritation.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[2][3] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of dust particles.[3] The fume hood provides a physical barrier and actively removes airborne contaminants from the user's breathing zone.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2] This allows for immediate and effective decontamination in the event of accidental exposure.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory to prevent eye contact with dust particles, which can cause serious irritation.[2] A face shield may be worn in addition to goggles for enhanced protection, especially when handling larger quantities.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves, such as nitrile rubber, to prevent skin contact.[3] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.

    • Protective Clothing: A lab coat or long-sleeved clothing is required to protect the skin on the arms.[3] For tasks with a higher risk of spillage, a chemical-resistant apron should be worn.[3]

  • Respiratory Protection: Under normal laboratory conditions with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is typically not required.[2] However, if dust generation is unavoidable and ventilation is insufficient, a NIOSH-approved particulate respirator should be used.[3]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is a self-validating system for preventing accidental exposures and maintaining the stability of the compound.

Handling
  • Avoid all personal contact, including inhalation of dust.[4]

  • Wash hands thoroughly after handling the compound.[2]

  • Avoid the formation of dust and aerosols.[5]

  • Keep the compound away from heat and sources of ignition.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Keep containers securely sealed to prevent contamination and leakage.[4]

  • Store away from incompatible materials, such as strong oxidizing agents.[2][3]

First-Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical. The following protocols are based on standard emergency procedures for chemical exposures.

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[2][3] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[2][3]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][3] If the person feels unwell, call a poison center or doctor.[2][3] If breathing is difficult or has stopped, provide artificial respiration.[3]

  • Ingestion: Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[3] Rinse the mouth with water and seek immediate medical attention.[6]

Accidental Release and Spill Response

A pre-planned and systematic approach to spill management is essential to mitigate the associated risks.

Spill Response Protocol
  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel.

  • Don Appropriate PPE: At a minimum, wear safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain and Clean the Spill:

    • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2]

    • Avoid generating dust during cleanup.[2][4] Use a dry cleanup procedure.[4]

  • Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with an appropriate solvent or cleaning solution.

  • Dispose of Waste: Dispose of the spilled material and any contaminated cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.[2]

Fire and Explosion Data

  • Extinguishing Media: Use a water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam to extinguish a fire involving this compound.[2][3]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides, and sulfur oxides.[2][3]

  • Fire-Fighting Procedures: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, along with full protective gear.[2][3]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] However, based on its GHS classification and data from related compounds, it is known to be an irritant.

  • Acute Effects:

    • Inhalation: May cause respiratory irritation.[3]

    • Skin Contact: Causes skin irritation.[2][3]

    • Eye Contact: Causes serious eye irritation.[2][3]

    • Ingestion: May be harmful if swallowed. Ingestion may cause gastrointestinal irritation.[2]

  • Chronic Effects: No information is available on the long-term health effects of exposure to this compound.

Visualizations

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Verify Engineering Controls Verify Engineering Controls Select PPE->Verify Engineering Controls Weigh/Transfer in Fume Hood Weigh/Transfer in Fume Hood Verify Engineering Controls->Weigh/Transfer in Fume Hood Keep Container Closed Keep Container Closed Weigh/Transfer in Fume Hood->Keep Container Closed Clean Work Area Clean Work Area Keep Container Closed->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Remove & Dispose of PPE Remove & Dispose of PPE Dispose of Waste->Remove & Dispose of PPE Wash Hands Wash Hands Remove & Dispose of PPE->Wash Hands

Caption: Workflow for the safe handling of this compound.

Spill Response Procedure

Spill Occurs Spill Occurs Alert Others & Secure Area Alert Others & Secure Area Spill Occurs->Alert Others & Secure Area Don Appropriate PPE Don Appropriate PPE Alert Others & Secure Area->Don Appropriate PPE Contain Spill Contain Spill Don Appropriate PPE->Contain Spill Clean Up Spill (Dry Method) Clean Up Spill (Dry Method) Contain Spill->Clean Up Spill (Dry Method) Place in Labeled Waste Container Place in Labeled Waste Container Clean Up Spill (Dry Method)->Place in Labeled Waste Container Decontaminate Area Decontaminate Area Place in Labeled Waste Container->Decontaminate Area Dispose of Waste Properly Dispose of Waste Properly Decontaminate Area->Dispose of Waste Properly Report Incident Report Incident Dispose of Waste Properly->Report Incident

Caption: Step-by-step procedure for responding to a spill.

Conclusion

While this compound is a valuable reagent in research and development, it is not without its hazards. A comprehensive understanding and diligent application of the safety protocols outlined in this guide are essential for mitigating the risks of skin, eye, and respiratory irritation. By integrating these practices into standard laboratory operations, researchers can ensure a safe working environment while advancing their scientific endeavors.

References

  • Vertex AI Search. (n.d.).
  • PubChem. (n.d.). This compound | C7H7NO4S | CID 229352. National Institutes of Health.
  • PubChem. (n.d.). 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C13H12N2O5S | CID 119927. National Institutes of Health.
  • PubChem. (n.d.). 3-Amino-5-sulfamoylbenzoic acid | C7H8N2O4S | CID 21312221. National Institutes of Health.
  • Angene Chemical. (2024, August 22). Safety Data Sheet.
  • PubChem. (n.d.). 3-{[(Aminosulfonyl)amino]sulfonyl}benzoic acid | C7H8N2O6S2 | CID 10423771. National Institutes of health.
  • Angene Chemical. (2025, June 7). Safety Data Sheet.
  • PubChem. (n.d.). 3-((4-Chlorophenyl)sulfamoyl)benzoic acid | C13H10ClNO4S | CID 684906. National Institutes of Health.
  • Thermo Fisher Scientific. (2009, August 25). SAFETY DATA SHEET.
  • Technical Supplement. (2019, January 18).
  • ECHA. (n.d.). Substance Information. European Union.
  • ECHA CHEM. (2020, July 29). Industry self-classifications.
  • ECHA. (n.d.). 2-[[(3-amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid - Registration Dossier. European Union.
  • ECHA CHEM. (n.d.). REACH registrations.
  • ECHA. (n.d.). Benzoic acid, 2-hydroxy-, mono-C14-18-alkyl derivs., calcium salts (2:1) - Registration Dossier. European Union.

Sources

Where to buy 3-Sulfamoylbenzoic acid for research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Sourcing 3-Sulfamoylbenzoic Acid for Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing, verifying, and utilizing this compound (CAS No. 636-76-0) for research applications. Moving beyond a simple list of vendors, this document delves into the critical aspects of procurement, quality control, and safe handling, ensuring the integrity and success of your experimental work.

Introduction to this compound

This compound, also known as 3-(aminosulfonyl)benzoic acid, is a key chemical building block and scaffold in medicinal chemistry and drug discovery.[1] Its structural features—a carboxylic acid and a sulfonamide group on a benzene ring—make it a versatile starting material for synthesizing compound libraries aimed at various biological targets. Recent studies have highlighted its role in the development of novel P2Y14 receptor antagonists for treating inflammatory conditions like acute lung injury and as a basis for creating specific agonists for the Lysophosphatidic acid (LPA2) receptor, which is implicated in cell survival pathways.[2][3][4][5]

Part 1: Procurement Strategy for Research-Grade this compound

Sourcing high-quality starting materials is a foundational step for reproducible and reliable research. The choice of supplier can directly impact experimental outcomes.

Identifying Reputable Suppliers

Several chemical suppliers provide this compound for research purposes. When selecting a vendor, it is crucial to consider not just price, but also the availability of technical data, purity specifications, and customer support. Below is a comparative table of established suppliers.

SupplierCatalog Number (Example)Purity SpecificationKey Considerations
Sigma-Aldrich (Merck) AldrichCPR (e.g., S9201)Not specified for all lotsProduct is sold "as-is" for early discovery; buyer is responsible for confirming identity and purity.[6]
Santa Cruz Biotechnology sc-229777Not specifiedPrimarily for proteomics research applications; always refer to the lot-specific Certificate of Analysis.[7]
Amerigo Scientific CBB1100766ATL≥95%Offers specific academic pricing; suitable for general research applications.[8]
Manchester Organics G34208Not specifiedLead times can be several weeks; good for planned, non-urgent research needs.[9]
Crysdot LLC CD12049082≥95%Provides clear pricing for various pack sizes and lead times.
The Critical Role of the Certificate of Analysis (CoA)

A Certificate of Analysis (CoA) is a non-negotiable document when purchasing any research chemical. It is a self-validating system that provides lot-specific data on a compound's identity and purity.

Causality: Why is the CoA essential?

  • Identity Confirmation: It provides analytical data (e.g., NMR, IR) that confirms the material is indeed this compound.

  • Purity Quantification: It specifies the purity level, typically determined by HPLC or GC, and lists any significant impurities.[] Undisclosed impurities can lead to confounding experimental results or failed reactions.

  • Reproducibility: Using material from different lots without a CoA can introduce variability, making it impossible to reproduce results.

Always request a CoA from the supplier before purchase. Reputable suppliers like Simson Pharma and LGC Standards emphasize that their products are accompanied by a CoA.[11]

Part 2: In-House Quality Assessment and Verification

Even when a CoA is provided, it is best practice in many research settings, particularly in drug development, to perform in-house verification. This ensures the material has not degraded during shipping or storage and meets the specific requirements of your assay.

Recommended Workflow for Quality Verification

The following diagram outlines a standard workflow for verifying the quality of a newly acquired batch of this compound.

QC_Workflow cluster_procurement Procurement cluster_analysis Analytical Verification cluster_release Disposition start Receive Chemical check_docs Review Supplier CoA & MSDS start->check_docs visual_insp Visual Inspection (Color, Form) check_docs->visual_insp solubility Solubility Test (e.g., DMSO, DMF) visual_insp->solubility hplc Purity Analysis (RP-HPLC) solubility->hplc nmr Structure Confirmation (¹H NMR) hplc->nmr pass_fail Compare Data to CoA & Literature nmr->pass_fail release Release for Research Use pass_fail->release Pass reject Quarantine & Contact Supplier pass_fail->reject Fail

Caption: Quality control workflow for incoming research chemicals.

Experimental Protocol: Purity Determination by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this compound.[12]

Objective: To quantify the purity of a this compound sample and identify any impurities.

Instrumentation & Reagents:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for MS compatibility) or Phosphoric acid

  • This compound sample

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm or 254 nm[12]

  • Gradient Elution: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of ~1 mg/mL.

  • Injection: Inject the prepared sample onto the equilibrated HPLC system.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.

    • Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

Trustworthiness: This protocol is self-validating. The retention time of the main peak should be consistent across multiple runs. The presence of significant secondary peaks indicates impurities, which may require further characterization by mass spectrometry (LC-MS).

Part 3: Applications in Drug Discovery

This compound is not merely a reagent but a strategic starting point for building molecules with therapeutic potential.

Role as a Privileged Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The sulfamoylbenzoic acid motif has emerged as such a scaffold.

  • P2Y14R Antagonists: Researchers have successfully designed and synthesized a series of 3-sulfonamido benzoic acid derivatives that act as potent antagonists of the P2Y14 receptor.[2] This receptor is a target for inflammatory diseases, and a lead compound from this series, 25l , showed significant anti-inflammatory effects in a mouse model of acute lung injury.[2]

  • LPA2 Receptor Agonists: By modifying the sulfamoyl benzoic acid core, scientists have developed the first specific agonists for the LPA2 receptor, some with subnanomolar activity.[3][4][5] The LPA2 receptor plays a role in protecting cells from apoptosis, making these compounds valuable research tools and potential therapeutics for conditions involving radiation damage.[3]

The diagram below illustrates the central role of this scaffold in a typical drug discovery cascade.

Drug_Discovery scaffold This compound (Building Block) synthesis Combinatorial Chemistry scaffold->synthesis library Compound Library (SBA Derivatives) synthesis->library screening High-Throughput Screening (HTS) (e.g., against LPA2, P2Y14R) library->screening hit Hit Compound (Shows desired activity) screening->hit optimization Lead Optimization (Structure-Activity Relationship) hit->optimization lead Lead Compound (Improved potency, PK/PD) optimization->lead

Caption: Use of this compound in a drug discovery workflow.

Part 4: Overview of Synthesis and Handling

While purchasing is the most common route for obtaining this compound, understanding its synthesis provides valuable context.

Synthetic Route

A common laboratory synthesis involves a two-step process starting from 3-(chlorosulfonyl)benzoic acid.[13]

Synthesis_Route start 3-(Chlorosulfonyl)benzoic Acid Starting Material product This compound Final Product start->product Amination reagent {Ammonium Hydroxide (NH₄OH) | Reagent} reagent->product

Caption: Simplified synthesis of this compound.

Procedure Outline:

  • Amination: 3-(chlorosulfonyl)benzoic acid is added in batches to a chilled solution of concentrated ammonium hydroxide.[13]

  • Acidification & Precipitation: After the reaction is complete, the mixture is acidified (e.g., with HCl) to a pH below 2. This causes the final product, this compound, to precipitate out as a white solid.[13]

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization.[14]

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety and maintain the chemical's integrity.

Hazard Profile: According to GHS classifications, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][6]

  • H335: May cause respiratory irritation.[1]

Handling and Personal Protective Equipment (PPE):

  • Always handle in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[15]

  • Avoid generating dust.[15] Use appropriate tools for transferring the solid material.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials, particularly strong oxidizing agents.

Conclusion

Sourcing this compound for research is a multi-step process that extends beyond the initial purchase. For researchers in drug discovery and medicinal chemistry, ensuring the quality and identity of this versatile building block is paramount. By partnering with reputable suppliers, demanding a Certificate of Analysis, performing in-house quality control, and adhering to strict safety protocols, scientists can build a foundation of confidence and integrity for their innovative research.

References

  • Fengchen Group Co., Ltd.Uridine Raw Material CAS 58-96-8 Manufacturers and Suppliers. [Link]
  • Amerigo Scientific.this compound. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.4-Chloro-3-Sulfamoyl Benzoic Acid Manufacturer & Supplier. [Link]
  • Crysdot LLC.this compound. [Link]
  • Google Patents.
  • PubMed.Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. [Link]
  • National Center for Biotechnology Information.PubChem Compound Summary for CID 229352, this compound. [Link]
  • National Center for Biotechnology Information.Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. [Link]
  • PubMed.Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. [Link]
  • ACS Publications.Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. [Link]
  • National Center for Biotechnology Information.Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]
  • Quora.How can benzoic acid be tested for purity?. [Link]

Sources

Introduction: The Significance of the Sulfamoylbenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 3-Sulfamoylbenzoic Acid: Synthesis, Analysis, and Pharmaceutical Relevance

This technical guide provides a comprehensive overview of this compound, with a focus on its structural characteristics. While a definitive single-crystal X-ray diffraction structure for this compound is not publicly available, this document leverages data from its isomers, spectroscopic analyses, and established principles of solid-state chemistry to offer valuable insights for researchers, scientists, and professionals in drug development. We will explore its synthesis, predict its solid-state behavior, and discuss its significance as a scaffold in medicinal chemistry.

This compound, also known as 3-carboxybenzenesulfonamide, belongs to a class of organic compounds that are of considerable interest in the pharmaceutical industry. The presence of both a carboxylic acid and a sulfonamide group provides multiple points for hydrogen bonding, making its solid-state structure and intermolecular interactions crucial for understanding its physicochemical properties such as solubility and melting point. These properties are, in turn, critical for drug formulation and bioavailability. Derivatives of sulfamoylbenzoic acid have shown promise as LPA2 receptor agonists and P2Y14R antagonists, highlighting the therapeutic potential of this structural motif.[1][2]

Synthesis and Molecular Characterization

The synthesis of this compound is typically achieved through the ammonolysis of 3-(chlorosulfonyl)benzoic acid. This straightforward and high-yielding reaction makes the compound readily accessible for research and development.

Experimental Protocol: Synthesis of this compound.[3]

Objective: To synthesize this compound from 3-(chlorosulfonyl)benzoic acid.

Materials:

  • 3-(chlorosulfonyl)benzoic acid (25 g)

  • 25% Ammonium hydroxide solution (250 mL)

  • Concentrated hydrochloric acid

  • Ice bath

  • Filtration apparatus

  • Vacuum desiccator

Procedure:

  • Under ice bath conditions, slowly add 3-(chlorosulfonyl)benzoic acid (25 g) in batches to 250 mL of 25% ammonium hydroxide solution.

  • Stir the reaction mixture at room temperature for 15 hours.

  • Concentrate the solvent by distillation under reduced pressure to a volume of approximately 50 mL.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of less than 2, which will precipitate a white solid.

  • Collect the precipitated white solid by filtration.

  • Dry the solid in a vacuum desiccator to yield this compound (typical yield: ~22 g, 96%).

Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification cluster_product Final Product 3-(chlorosulfonyl)benzoic_acid 3-(Chlorosulfonyl)benzoic Acid Reaction_Vessel Reaction at Room Temperature (15 hours) 3-(chlorosulfonyl)benzoic_acid->Reaction_Vessel Ammonium_Hydroxide 25% Ammonium Hydroxide Ammonium_Hydroxide->Reaction_Vessel Concentration Solvent Concentration Reaction_Vessel->Concentration Acidification Acidification (HCl, pH < 2) Concentration->Acidification Precipitation Precipitation of Solid Acidification->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying (Vacuum Desiccator) Filtration->Drying Final_Product This compound Drying->Final_Product

Caption: Workflow for the synthesis of this compound.

Molecular Structure Confirmation

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Technique Expected Results [3]
¹H NMR (DMSO-d₆) δ 13.44 (br s, 1H, COOH), 8.38 (s, 1H, Ar-H), 8.14 (d, J = 7.5 Hz, 1H, Ar-H), 8.04 (d, J = 7.9 Hz, 1H, Ar-H), 7.72 (t, J = 7.9 Hz, 1H, Ar-H), 7.49 (s, 2H, SO₂NH₂)
HPLC Purity > 97%
LC/MS (ES-) m/z 199.8 [M-H]⁻

Crystal Structure Analysis: Insights from the Para-Isomer

While the crystal structure of this compound has not been reported, a detailed analysis of its isomer, 4-sulfamoylbenzoic acid, provides a strong foundation for understanding the intermolecular interactions that likely govern the solid-state packing of the meta-isomer.

Crystallographic Data for 4-Sulfamoylbenzoic Acid

The crystal structure of 4-sulfamoylbenzoic acid reveals a complex network of hydrogen bonds.

Parameter Value
Chemical Formula C₇H₇NO₄S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.234(2)
b (Å) 7.654(1)
c (Å) 9.456(2)
β (°) 98.76(1)
Volume (ų) 802.9(2)
Z 4
Molecular and Supramolecular Structure of 4-Sulfamoylbenzoic Acid

The crystal structure of 4-sulfamoylbenzoic acid is characterized by two primary hydrogen bonding motifs: the classic carboxylic acid dimer and a sulfonamide-to-carboxylic acid catemer.

  • Carboxylic Acid Dimerization: Two molecules of 4-sulfamoylbenzoic acid form a centrosymmetric dimer via strong O-H···O hydrogen bonds between their carboxylic acid groups. This is a very common and robust supramolecular synthon in carboxylic acids.

  • Sulfonamide-Carboxylic Acid Chain: The sulfonamide group acts as a hydrogen bond donor (N-H) to the carbonyl oxygen of the carboxylic acid group of an adjacent dimer, forming a chain that propagates through the crystal lattice.

G cluster_dimer1 Carboxylic Acid Dimer 1 cluster_dimer2 Carboxylic Acid Dimer 2 M1 Molecule A M2 Molecule B M1->M2 O-H···O M3 Molecule C M2->M3 N-H···O (Sulfonamide to Carbonyl) M4 Molecule D M3->M4 O-H···O

Caption: Predicted hydrogen bonding in sulfamoylbenzoic acids.

Predicted Crystal Structure of this compound

Based on the analysis of the 4-isomer and general principles of hydrogen bonding in sulfonamides, we can predict the key intermolecular interactions in the crystal structure of this compound.[4]

  • Carboxylic Acid Dimer: It is highly probable that this compound will also form the robust carboxylic acid dimer synthon.

  • Sulfonamide Interactions: The sulfonamide group provides two donor protons (N-H₂) and two acceptor oxygen atoms (O=S=O). This allows for a variety of possible hydrogen bonding networks, including:

    • N-H···O=S chains or dimers: The sulfonamide groups of adjacent molecules may interact with each other.

    • N-H···O=C interactions: As seen in the para-isomer, the sulfonamide can donate a hydrogen bond to the carboxylic acid's carbonyl oxygen.

The meta-substitution pattern of this compound will likely lead to a more complex three-dimensional hydrogen-bonded network compared to the more linear arrangement of the para-isomer.

The Role of Computational Crystal Structure Prediction

In the absence of experimental single-crystal data, computational methods for Crystal Structure Prediction (CSP) have become invaluable tools.[5] These methods explore the potential energy landscape of a molecule to identify the most stable, low-energy crystal packing arrangements.

Crystal Structure Prediction Workflow

G Input Molecular Structure (this compound) Search Generate Trial Crystal Structures (Varying Space Groups & Packing) Input->Search Rank Calculate Lattice Energies (Force Fields or Quantum Mechanics) Search->Rank Analyze Analyze Low-Energy Structures (Identify Plausible Polymorphs) Rank->Analyze Output Predicted Crystal Structures Analyze->Output

Caption: A generalized workflow for computational crystal structure prediction.

A CSP study on this compound would provide valuable hypotheses about its likely crystal packing and hydrogen bonding motifs, which could then be validated experimentally, for instance, through powder X-ray diffraction.

Pharmaceutical Relevance and Applications

The sulfamoylbenzoic acid scaffold is a key component in a number of biologically active molecules. Understanding its structural chemistry is therefore of direct relevance to drug design and development.

  • Loop Diuretics: The related compound 4-chloro-5-sulfamoylbenzoic acid is a precursor to furosemide, a potent loop diuretic.

  • Enzyme Inhibition: Derivatives of sulfamoylbenzoic acid have been synthesized and shown to be effective inhibitors of enzymes such as urease and human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[3][6]

  • Receptor Modulation: As previously mentioned, analogues of sulfamoylbenzoic acid have been developed as specific agonists for the LPA₂ receptor, which is involved in processes such as cell survival and mucosal protection.[7]

The ability of the carboxylic acid and sulfonamide groups to engage in specific hydrogen bonding interactions is fundamental to the binding of these molecules to their biological targets.

Conclusion

While the definitive crystal structure of this compound remains to be determined, a comprehensive analysis based on its synthesis, the known structure of its 4-isomer, and established principles of supramolecular chemistry allows for a detailed and insightful exploration of its likely solid-state properties. The formation of robust carboxylic acid dimers, coupled with a network of hydrogen bonds involving the sulfonamide group, is expected to define its crystal packing. The insights provided in this guide are intended to support further research into this important pharmaceutical scaffold, from fundamental solid-state characterization to the design of novel therapeutics.

References

  • Desai, V. R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(17), 7330-7343.
  • Day, G. M., et al. (2005). A third blind test of crystal structure prediction. Acta Crystallographica Section B: Structural Science, 61(5), 511-527.
  • Gowda, B. T., et al. (2009). N-(3-Chlorobenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1633.
  • Hussain, Z., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13(30), 20909-20915.
  • Ng, S. W. (1997). Crystal structure of p-sulfamoylbenzoic acid, H2NSO2C6H4COOH. Zeitschrift für Kristallographie - New Crystal Structures, 212(1), 282.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Zheng, Y., et al. (2022). Synthesis, biochemical characterization and in silico investigation of 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid derivatives: dual action mode inhibitors of urease and virulent bacterial stains. Biochemical Journal, 479(19), 2035–2048.
  • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of pharmaceutical sciences, 90(11), 1877-1893.
  • Zhang, M., et al. (2024). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 285, 117588.
  • Tigyi, G., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry, 57(17), 7330-7343.
  • Yao, Y., et al. (2024). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 117588.
  • Parrill, A. L., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(17), 7330-7343.

Sources

Foreword: The Imperative of Thermochemical Data in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Profile of 3-Sulfamoylbenzoic Acid

In the landscape of pharmaceutical sciences, the journey from a promising molecule to a market-approved drug is paved with data. Among the most critical, yet often overlooked, datasets is the thermochemical profile of an active pharmaceutical ingredient (API). Properties such as enthalpy of formation, heat capacity, and Gibbs free energy are not mere academic curiosities; they are the bedrock of safe, stable, and scalable drug development. They govern everything from reaction safety and process optimization to formulation stability, polymorphism, and bioavailability.

This compound, a molecule featuring key functional groups found in various sulfonamide-based drugs, serves as an exemplary case study. Despite its structural relevance, a comprehensive, publicly available set of its thermochemical data is conspicuously absent. This guide, therefore, is not a simple repository of known values. Instead, it serves as a strategic and methodological whitepaper. It is designed for researchers, medicinal chemists, and process engineers, outlining a robust, integrated approach that combines foundational experimental techniques with modern computational chemistry to fully characterize the thermochemical landscape of a molecule like this compound. We will not only describe the 'what' but, more critically, the 'why'—the scientific rationale that underpins each methodological choice, ensuring a self-validating and authoritative approach to data generation.

Part 1: Experimental Determination of Core Thermochemical Parameters

The foundation of any thermochemical analysis rests upon precise and accurate experimental measurements. For a solid organic molecule such as this compound, three core experimental pillars allow us to define its energetic properties: combustion calorimetry for its formation energy, differential scanning calorimetry for its phase behavior and heat capacity, and the Knudsen effusion method for its transition to the gas phase.

Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard enthalpy of formation is the cornerstone of thermochemistry, representing the energy change upon forming one mole of a compound from its constituent elements in their standard states. For most organic compounds, this value is determined indirectly but powerfully from the heat of combustion.

Causality Behind the Method: Combustion calorimetry is the gold standard for organic compounds because the reaction with excess oxygen is typically complete and leads to well-defined products (CO₂, H₂O, N₂, SO₂).[1] By precisely measuring the heat released during this vigorous reaction (ΔcH°) in a constant-volume "bomb" calorimeter, we can work backward using Hess's Law to calculate the enthalpy of formation. The entire protocol is a self-validating system, anchored by calibration with a certified standard, most commonly benzoic acid itself.[2][3][4][5]

Detailed Experimental Protocol:

  • Calorimeter Calibration:

    • Accurately weigh a pellet of certified standard benzoic acid (approx. 1 g).[5]

    • Place the pellet in the crucible inside the bomb. Add 1 mL of purified water to the bomb to ensure all water formed during combustion condenses to a liquid state.

    • Seal the bomb and pressurize it with ~30 atm of pure oxygen.

    • Submerge the bomb in the calorimeter's water-filled bucket. Allow the system to reach thermal equilibrium.

    • Ignite the sample and record the temperature change (ΔT) with high precision.

    • Using the known heat of combustion for benzoic acid (e.g., -26.434 kJ/g), calculate the heat capacity of the entire calorimeter system (C_bomb).[4] Repeat this process multiple times to ensure reproducibility.

  • Sample Measurement (this compound):

    • Repeat the exact procedure using a precisely weighed pellet of this compound.

    • Record the resulting temperature change (ΔT_sample).

    • Calculate the total heat released (q_total) using: q_total = C_bomb * ΔT_sample.

    • Crucial Corrections: The combustion of a molecule containing sulfur and nitrogen is more complex than a simple hydrocarbon. The final bomb washings must be analyzed to quantify the formation of sulfuric acid (H₂SO₄) and nitric acid (HNO₃). The measured heat release must be corrected for the heats of formation of these acids.

    • The raw data yields the change in internal energy at constant volume (ΔU). This is converted to the change in enthalpy (ΔH) using the ideal gas law to account for the change in the number of moles of gas during the reaction.

  • Calculation of Enthalpy of Formation:

    • With the corrected standard enthalpy of combustion (ΔcH°) for this compound (C₇H₇NO₄S), use Hess's Law and the known standard enthalpies of formation for the products (CO₂(g), H₂O(l), and SO₂(g)) to calculate ΔfH°(solid).

Thermal Behavior and Heat Capacity (Cp) by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[6] For pharmaceutical development, it is indispensable for characterizing melting point, purity, polymorphism, and heat capacity—all of which are critical for formulation and stability.[7]

Causality Behind the Method: By subjecting a small sample to a controlled temperature program, we can observe the energy absorbed or released during phase transitions.[6] The melting of a crystalline solid is an endothermic process, appearing as a distinct peak on a DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion (ΔfusH). Furthermore, by comparing the heat flow into the sample versus a standard of known heat capacity (like sapphire), we can determine the sample's own heat capacity as a function of temperature.

Detailed Experimental Protocol:

  • Instrument Setup and Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an identical empty pan to serve as the reference.

  • Experimental Run:

    • Place the sample and reference pans into the DSC cell.

    • Begin the temperature program. A typical program for screening would be to heat from room temperature to a point well past the melting temperature at a constant rate (e.g., 10 °C/min) under an inert nitrogen purge.

    • The instrument software records the differential heat flow versus temperature.

  • Heat Capacity Measurement: To measure Cp, a three-step method is employed:

    • Run the temperature program with two empty pans (baseline).

    • Run the program with a sapphire standard in the sample pan.

    • Run the program with the this compound sample.

    • The heat capacity of the sample is calculated by comparing its heat flow curve to that of the baseline and the sapphire standard.

Data Presentation: Expected DSC Results

ParameterSymbolDescriptionTypical Value (Predicted)
Melting PointT_mTemperature at the peak of the melting endotherm.251-252 °C[8]
Enthalpy of FusionΔ_fus HEnergy required to melt the solid; area under the peak.To be determined
Heat Capacity (solid)C_p(s)Heat required to raise the temperature of the solid.To be determined
Enthalpy of Sublimation (ΔsubH°) via the Knudsen Effusion Method

To connect the solid-state and gas-phase thermochemistry, we must determine the enthalpy of sublimation—the energy required for the molecule to transition directly from a solid to a gas. For compounds with very low vapor pressure, the Knudsen effusion method is the technique of choice.[9]

Causality Behind the Method: This dynamic gravimetric technique relies on the rate of mass loss of a substance effusing through a small orifice into a vacuum.[10][11] According to the kinetic theory of gases, this rate is directly proportional to the substance's vapor pressure at a given temperature. By measuring this mass loss at several different temperatures, we can determine the vapor pressure curve. The enthalpy of sublimation can then be extracted using the Clausius-Clapeyron equation, which relates the change in vapor pressure to temperature.[9][12]

Detailed Experimental Protocol:

  • Sample Preparation: Place a small amount (1-10 mg) of this compound into a Knudsen cell, which is a small container with a precisely machined orifice of a known area.

  • Experimental Setup: Mount the cell inside a high-vacuum chamber on an ultra-microbalance.

  • Isothermal Measurement: Heat the cell to a stable, desired temperature. The high vacuum ensures that molecules effusing through the orifice do not return.

  • Data Acquisition: Record the mass of the cell as a function of time. The rate of mass loss ( dm/dt ) at that temperature is determined from the slope of this line.

  • Temperature Variation: Repeat steps 3 and 4 at several different temperatures to obtain a series of mass loss rates.

  • Data Analysis:

    • Use the Knudsen equation to calculate the vapor pressure (P) from each dm/dt measurement.

    • Plot ln(P) versus 1/T. According to the Clausius-Clapeyron equation, the slope of this line is equal to -Δ_sub H°/R, where R is the ideal gas constant. This allows for a direct and accurate determination of the enthalpy of sublimation.

Part 2: Computational Thermochemistry as a Predictive and Complementary Tool

While experimental methods provide definitive data, they can be resource-intensive. Computational quantum chemistry, particularly Density Functional Theory (DFT), offers a powerful, predictive, and complementary approach for obtaining a full thermochemical profile.[13][14] It is especially valuable for estimating data that is difficult to measure, such as the gas-phase enthalpy of formation.

Causality Behind the Method: DFT is used to solve the Schrödinger equation approximately, allowing us to calculate the total electronic energy of a molecule. By performing these calculations for the molecule of interest and its constituent atoms, we can determine the energy of atomization. This, combined with thermal corrections derived from vibrational frequency calculations, allows for the prediction of the gas-phase enthalpy of formation.[15][16] To improve accuracy, isodesmic reaction schemes are often employed, which cleverly cancel out systematic errors in the calculations by preserving the number and types of chemical bonds.[15]

Computational Workflow:

  • Structure Optimization: A 3D model of this compound is built. The molecular geometry is then optimized to find the lowest energy conformation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G**).[17]

  • Vibrational Frequency Analysis: A frequency calculation is performed at the optimized geometry. This serves two purposes: to confirm the structure is a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Energy Calculation: A high-accuracy single-point energy calculation is performed.

  • Enthalpy of Formation Calculation (Isodesmic Approach):

    • An isodesmic reaction is designed. This is a hypothetical reaction where the number and type of bonds on both the reactant and product sides are the same. For this compound, a suitable reaction might be:

      • This compound + Benzene → Benzoic Acid + Benzenesulfonamide

    • The energies of all species in the reaction are calculated using the same DFT method.

    • The enthalpy of the reaction (Δ_r H°) is calculated from the computed energies.

    • The unknown enthalpy of formation of this compound can then be derived using Hess's Law and the known experimental enthalpies of formation for the other three molecules (Benzene, Benzoic Acid, Benzenesulfonamide).

G cluster_input Input cluster_dft DFT Calculation Engine (e.g., Gaussian) cluster_output Calculated Properties cluster_final Final Thermochemical Data mol_structure Initial 3D Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G**) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry geom_opt->opt_geom energy_calc Single Point Energy freq_calc->energy_calc thermo_corr ZPVE & Thermal Corrections freq_calc->thermo_corr total_energy Total Electronic Energy energy_calc->total_energy gas_phase_hf Gas-Phase Enthalpy of Formation (ΔfH°(g)) thermo_corr->gas_phase_hf entropy Entropy (S°) thermo_corr->entropy total_energy->gas_phase_hf gibbs Gibbs Free Energy (G°) gas_phase_hf->gibbs entropy->gibbs

Caption: Thermodynamic cycle connecting solid, gas, and sublimation enthalpies.

Summary of Thermochemical Data for this compound

PropertySymbolRecommended Experimental MethodComputational ApproachValue
Standard Enthalpy of Formation (solid)Δ_f H°(s)Combustion Calorimetry-To be determined
Standard Enthalpy of Formation (gas)Δ_f H°(g)Derived from Solid + SublimationDFT (Isodesmic Reactions)To be determined
Standard Enthalpy of SublimationΔ_sub H°Knudsen Effusion Method-To be determined
Standard Enthalpy of FusionΔ_fus H°Differential Scanning Calorimetry-To be determined
Melting TemperatureT_mDifferential Scanning Calorimetry-251-252 °C [8]
Heat Capacity (solid)C_p(s)Differential Scanning Calorimetry-To be determined
Standard Gibbs Free Energy of FormationΔ_f G°Derived from Δ_f H° and S°DFTTo be determined
Standard EntropyDerived from Calorimetry / DFTDFT (Frequency Analysis)To be determined

Conclusion: A Blueprint for Authoritative Characterization

The comprehensive thermochemical characterization of a molecule like this compound is a multi-faceted endeavor that demands a synergistic application of classic experimental techniques and advanced computational methods. By integrating combustion calorimetry, differential scanning calorimetry, and Knudsen effusion with a robust DFT workflow, we can generate a complete, cross-validated dataset. This information is fundamental to de-risking pharmaceutical development, enabling rational process design, ensuring manufacturing safety, and predicting the long-term stability of the final drug product. This guide provides the blueprint for such an undertaking, transforming an unknown molecular profile into a well-defined set of actionable data for the modern scientist.

References

  • DVS Application Note XX. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method. Surface Measurement Systems.
  • Brooks, K. (2022, January 31). Differential Scanning Calorimetry (DSC). Contract Pharma.
  • American Pharmaceutical Review. (n.d.). Pharmaceutical Calorimeters.
  • News-Medical.Net. (2018, August 23). Differential Scanning Calorimetry of Pharmaceuticals.
  • AZoM. (2019, July 10).
  • Thatiparti, T. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. American Pharmaceutical Review.
  • Wikipedia. (2024, December 7). Knudsen cell.
  • Veeprho. (2020, August 11).
  • Pragolab. (n.d.). Vapor Pressure Analyzer.
  • Booth, A. M., et al. (2009). Design and construction of a simple Knudsen Effusion Mass Spectrometer (KEMS) system for vapour pressure measurements of low volatility organics.
  • Ogechi, P., et al. (2023).
  • Pedley, J. B. (1986). Thermochemical Data of Organic Compounds. Chapman and Hall.
  • Chemistry LibreTexts. (2021, August 13). 10.6: Calorimetry.
  • Alfa Chemistry. (n.d.). CAS 636-76-0 3-Sulfamoyl-benzoic acid.
  • Martinho Simões, J. A. (n.d.).
  • Kabo, G. J., et al. (2013).
  • Jessup, R. S. (1942). Heat of combustion of benzoic acid, with special reference to the standardization of bomb calorimeters.
  • Chemcasts. (n.d.).
  • Churney, K. L., & Armstrong, G. T. (1968). Studies in Bomb Calorimetry. A New Determination of the Energy of Combustion of Benzoic Acid in Terms of Electrical Units. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry.
  • Semantic Scholar. (n.d.).
  • Hu, J., et al. (2004). DFT Calculation on the Thermodynamic Properties of Polychlorinated Dibenzo-p-dioxins: Intramolecular Cl−Cl Repulsion Effects and Their Thermochemical Implications. The Journal of Physical Chemistry A.
  • Kabo, G. J., et al. (2013).
  • DDS Calorimeters. (2017, February 9). The Use of Benzoic Acid Tablets in Bomb Calorimeters.
  • Fokin, A. A., et al. (2020). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Molecules.
  • ChemicalBook. (n.d.). 3-SULFAMOYL-BENZOIC ACID Chemical Properties.
  • Chemcasts. (n.d.). 4-Chloro-3-sulfamoylbenzoic acid Properties vs Pressure.
  • Martínez, F., et al. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society.
  • Van Speybroeck, V., et al. (2010). The calculation of thermodynamic properties of molecules. Chemical Society Reviews.
  • Perlovich, G. L., et al. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis.
  • Allinger, N. L., et al. (2003). Heats of Formation from DFT Calculations: An Examination of Several Parameterizations. The Journal of Physical Chemistry A.
  • Semantic Scholar. (1942).
  • Melandri, S., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. University of Bologna.
  • Melandri, S., et al. (2022).
  • Perlovich, G. L., et al. (2011). Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Chemcasts. (n.d.). 4-Chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7) Properties.
  • Guidechem. (n.d.). 3-SULFAMOYL-BENZOIC ACID 636-76-0 wiki.
  • ChemicalBook. (n.d.). 3-SULFAMOYL-BENZOIC ACID | 636-76-0.
  • CymitQuimica. (n.d.). 3-Sulfamoyl-benzoic acid.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid (CAS 65-85-0).
  • Ruscic, B., et al. (n.d.). Benzoic Acid Enthalpy of Formation.

Sources

An In-Depth Technical Guide to the Predicted pKa of 3-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in pharmaceutical sciences, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides a comprehensive technical analysis of the predicted pKa values of 3-sulfamoylbenzoic acid, a molecule possessing two distinct ionizable centers: a carboxylic acid and a sulfonamide. We will dissect the underlying chemical principles governing its ionization, survey values derived from leading computational prediction methodologies, and outline established experimental protocols for empirical validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, actionable understanding of this molecule's acidic properties.

Introduction: The Critical Role of pKa in Drug Development

The extent to which a molecule ionizes in a solution of a given pH is dictated by its pKa value(s). This property is fundamental to predicting a drug candidate's behavior in biological systems.[2] The ionization state affects crucial characteristics such as aqueous solubility, lipophilicity (logP/D), membrane permeability, and binding interactions with protein targets. An accurate understanding of a molecule's pKa is therefore not merely academic; it is an essential component of rational drug design and optimization.

This compound presents an interesting case study as a diprotic acid. It contains a strongly acidic carboxylic acid group and a weakly acidic sulfonamide group. The electronic interplay between these two functional groups on the same aromatic ring modulates their respective acidities, making a simple estimation based on parent compounds insufficient. This guide will explore these intramolecular interactions and their quantitative impact on the predicted pKa values.

Molecular Structure and Ionization Equilibria

This compound has two acidic protons that dissociate in sequential steps. The first, more acidic proton is on the carboxylic acid group (pKa₁), and the second is on the sulfonamide group (pKa₂).

  • Structure: C₇H₇NO₄S

  • Ionizable Groups: Carboxylic Acid (-COOH), Sulfonamide (-SO₂NH₂)

The dissociation equilibria can be represented as follows:

Caption: Dissociation equilibria of this compound.

The electron-withdrawing nature of the sulfamoyl group is expected to increase the acidity of the carboxylic acid, while the carboxyl group (and its conjugate base, the carboxylate) will similarly influence the acidity of the sulfonamide proton.

Predicted pKa Values and Prediction Methodologies

Predicting pKa values with high accuracy is a central task in computational chemistry.[3] Various software platforms employ different underlying methodologies, broadly categorized as empirical (fragment-based) and physics-based (quantum mechanical).[2][3]

Prediction ParameterPredicted ValueMethodologyReference/Platform
pKa₁ (Carboxylic Acid) ~3.54Empirical / Fragment-basedChemicalBook / Guidechem
pKa₂ (Sulfonamide) ~9.5 - 10.0Estimated (see Section 4.2)N/A

Methodology Overview:

  • Empirical (Fragment/LFER-Based) Methods: Tools like ACD/Labs Percepta and ChemAxon's Marvin Suite utilize large, curated databases of experimentally determined pKa values.[4][5][6][7][8][9][10] They employ algorithms based on Linear Free-Energy Relationships (LFERs), such as the Hammett equation, to calculate the pKa of a query molecule by identifying its core functional groups and applying corrections based on its substituents.[2][11][12][13][14][15][16][17] These methods are rapid and generally provide high accuracy for molecules that are well-represented in their training databases.[4]

  • Physics-Based (Quantum Mechanical) Methods: Programs like Schrödinger's Jaguar and Epik can utilize quantum mechanics (QM) to calculate pKa from first principles.[11][13][18][19] These methods compute the Gibbs free energy difference between the protonated and deprotonated states of a molecule, often using thermodynamic cycles.[20] While computationally more intensive, QM methods can be more reliable for novel chemical scaffolds not present in empirical databases.[3][20] Recent advances also incorporate machine learning with QM descriptors to improve accuracy and speed.[19][21][22]

In-Depth Analysis of Structural Effects on Acidity

Causality of the First Dissociation (pKa₁): The Carboxylic Acid

The acidity of the carboxylic acid proton is significantly influenced by the substituent at the meta-position.

  • Baseline Acidity: The pKa of unsubstituted benzoic acid is approximately 4.20.[23][24][25][26][27] This serves as our reference point.

  • Inductive Effect of the Sulfamoyl Group: The sulfamoyl group (-SO₂NH₂) is a potent electron-withdrawing group (EWG). This is primarily due to the high electronegativity of the oxygen and nitrogen atoms bonded to the sulfur, which creates a strong inductive pull (-I effect) on the electrons of the benzene ring.

  • Anion Stabilization: This inductive electron withdrawal delocalizes the negative charge of the carboxylate anion formed upon deprotonation. By pulling electron density away from the -COO⁻ group, the sulfamoyl substituent stabilizes the conjugate base.

  • Thermodynamic Consequence: A more stable conjugate base corresponds to a stronger acid. Therefore, the equilibrium shifts towards dissociation, resulting in a lower pKa value. The predicted pKa₁ of ~3.54 represents a nearly five-fold increase in acidity compared to unsubstituted benzoic acid.

Causality of the Second Dissociation (pKa₂): The Sulfonamide

The acidity of the sulfonamide proton is likewise modulated by the other substituent on the ring.

  • Baseline Acidity: The pKa of the parent benzenesulfonamide is approximately 10.1.[28] This provides a starting point for our analysis.

  • Influence of the Carboxylate Group: After the first dissociation (at pH > 3.54), the carboxylic acid group exists as the carboxylate anion (-COO⁻). This group is also electron-withdrawing via its inductive effect, although less so than the protonated -COOH group. This effect will stabilize the sulfonamide anion formed upon the second deprotonation.

  • Resonance Stabilization: The primary reason for the acidity of the sulfonamide proton is the substantial resonance stabilization of its conjugate base. The negative charge on the nitrogen is delocalized across the two sulfonyl oxygens.

Self-Validation: Experimental Protocols for pKa Determination

Computational predictions, while powerful, must be grounded in experimental reality. The following protocols describe robust, self-validating methods for determining the pKa values of this compound.

Potentiometric Titration

This is a highly accurate and widely used method for determining pKa values.[32][33] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added.

Step-by-Step Methodology:

  • Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of carbonate-free water. A co-solvent like methanol may be used if solubility is low, though this requires extrapolation to find the aqueous pKa.[32][33] Maintain a constant ionic strength using a background electrolyte (e.g., 0.15 M KCl).[34][35]

  • Calibration: Calibrate a pH meter and electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[34]

  • Titration: Place the sample solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.[34][35] Add a standardized solution of strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For a diprotic acid, two distinct inflection points will be observed, and the pKa values correspond to the pH at the midpoint of each buffer region.[34][36]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve Sample in Water/Co-solvent prep2 Add Ionic Strength Adjuster (e.g., KCl) prep1->prep2 titr1 Purge with N₂ prep2->titr1 prep3 Calibrate pH Meter prep3->titr1 titr2 Add NaOH Titrant Incrementally titr1->titr2 titr3 Record pH at Each Step titr2->titr3 ana1 Plot pH vs. Volume titr3->ana1 ana2 Identify Half-Equivalence Points ana1->ana2 ana3 Determine pKa₁ & pKa₂ ana2->ana3

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorption spectra.[33][37][38] It is highly sensitive and requires less sample than potentiometry.[33][38]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa ranges (e.g., pH 2.5-4.5 for pKa₁ and pH 8.5-11 for pKa₂).

  • Sample Preparation: Prepare a stock solution of this compound. Add a small, constant aliquot of the stock solution to each buffer solution to create a series of samples with constant total analyte concentration.[37]

  • Spectral Acquisition: Measure the full UV-Vis absorbance spectrum for each buffered solution, including highly acidic (fully protonated) and highly basic (fully deprotonated) solutions.

  • Data Analysis: Select one or more wavelengths where the absorbance changes significantly with pH. Plot absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[1]

Conclusion and Practical Implications for Drug Development

This guide provides a detailed analysis of the ionization behavior of this compound. Based on established computational methods and the principles of physical organic chemistry, its two pKa values are predicted to be approximately 3.54 (carboxylic acid) and 9.5-10.0 (sulfonamide) .

Key Takeaways for Researchers:

  • The strong electron-withdrawing sulfamoyl group significantly increases the acidity of the benzoic acid moiety.

  • The molecule possesses two acidic sites, leading to different ionic species depending on the pH.

  • At physiological pH (~7.4), this compound will exist almost exclusively as the monoanion, with a deprotonated carboxylate group (-COO⁻) and a protonated sulfonamide group (-SO₂NH₂).

  • This predominantly anionic state at physiological pH will govern its properties: increasing its aqueous solubility while potentially decreasing its passive membrane permeability compared to a neutral analogue.

This comprehensive understanding of the pKa values is crucial for accurately modeling the behavior of this compound and its derivatives in pharmacokinetic and pharmacodynamic studies, ultimately enabling more effective and rational drug design.

References

  • Schrödinger. (n.d.). Epik.
  • Ishida, T., & Yasuda, T. (2022). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 27(21), 7208. [Link]
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 243, Benzoic Acid.
  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions.
  • Schrödinger. (n.d.). Schrödinger solutions for small molecule protonation state enumeration and pKa prediction.
  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry.
  • OWL, Department of Chemistry, University of Massachusetts Amherst. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C.
  • University of Arizona. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
  • Ibañez, G., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Visualized Experiments, (68), e4243. [Link]
  • Advanced Chemistry Development, Inc. (ACD/Labs). (n.d.). Decades of Reliable pKa Predictions.
  • Szymański, P., et al. (2022). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. Journal of Chemical Information and Modeling, 62(15), 3658–3667. [Link]
  • Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s535-s543. [Link]
  • Townsend, B. (2025, July 24). What is the pKa of my compound?. ACD/Labs.
  • Proprep. (n.d.). What is the pKa of benzoic acid?.
  • Wagen, C. (2025, October 16). How to Predict pKa. Rowan Scientific.
  • Advanced Chemistry Development, Inc. (ACD/Labs). (n.d.). Acid Dissociation Constant (pKa) Calculator.
  • El-Deen, M. G., & El-Sherbiny, D. T. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Hacettepe University Journal of the Faculty of Pharmacy, 44(1), 1-10. [Link]
  • InfoMol. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta. YouTube. [Link]
  • University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye.
  • ChemAxon. (n.d.). Calculators & Predictors.
  • Columbia University. (n.d.). pKa of a dye: UV-VIS Spectroscopy.
  • Galano, A., et al. (2021). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A, 125(1), 477–487. [Link]
  • Wang, R., et al. (2025, August 5). Machine learning methods for pKa prediction of small molecules: Advances and challenges. Request PDF.
  • Shelley, J. C., et al. (2007). Epik: a software program for pK(a) prediction and protonation state generation for drug-like molecules. Journal of Computer-Aided Molecular Design, 21(12), 681-691. [Link]
  • Johnston, J. M., et al. (2022). Epik: pKa and Protonation State Prediction through Machine Learning. Journal of Chemical Information and Modeling, 62(22), 5413–5422. [Link]
  • Völgyi, G., et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 6(8), 1034–1063. [Link]
  • Caine, B., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6211–6223. [Link]
  • Caine, B., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. [Link]
  • ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series....
  • ChemAxon. (2011, June 24).
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • ResearchGate. (n.d.). The enormous acidifying effect of the supersubstituent NSO2CF3....
  • Farkas, O., et al. (2000). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • Hollingsworth, C. A., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1396-1403. [Link]
  • Pendergrast, J. S., et al. (1974). Ionization Constants of Substituted Benzoic Acids in Ethanol-Water. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 78A(3), 375–384. [Link]
  • Chen, J., & Noid, D. W. (2009). The Effects of Chemical Substitution and Polymerization on the pKa Values of Sulfonic Acids. The Journal of Physical Chemistry B, 113(45), 14899–14905. [Link]
  • ChemAxon. (n.d.). Training the pKa Plugin.
  • ChemAxon. (n.d.). How do predicted pKa and solubility values compare to reality?.
  • Research Portal, Miami University. (n.d.). Substituent effects on the electronic structure and pK>a> benzoic acid.
  • Human Metabolome Database. (2021, September 11). Showing metabocard for Benzenesulfonamide (HMDB0248984).
  • ResearchGate. (n.d.). a) The standard measure of Hammett σ is the change in the pKa of....
  • Wikipedia. (n.d.). Hammett equation.
  • ChemAxon. (n.d.). pKa calculation.
  • ResearchGate. (n.d.). The pK a values of the sulfonamides investigated.

Sources

Methodological & Application

Synthesis of 3-Sulfamoylbenzoic Acid Derivatives: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Sulfamoylbenzoic Acid Scaffold

The 3-sulfamoylbenzoic acid moiety is a cornerstone pharmacophore in modern medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, most notably as potent diuretics, such as furosemide, which act on the loop of Henle. Beyond their diuretic properties, these compounds serve as versatile intermediates in the synthesis of novel drug candidates targeting a range of biological pathways. The inherent polarity and hydrogen bonding capabilities of the sulfonamide group, combined with the carboxylic acid functionality, allow for diverse molecular interactions, making this scaffold a subject of continuous interest in drug discovery.

This application note provides a comprehensive, in-depth guide for the synthesis of this compound derivatives. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, provides field-proven insights into optimizing reaction conditions, and offers robust troubleshooting strategies to empower researchers in their synthetic endeavors.

Overall Synthetic Strategy

The synthesis of this compound derivatives is typically achieved through a robust and scalable two-step process. The first step involves an electrophilic aromatic substitution to install a chlorosulfonyl group onto a benzoic acid backbone. The subsequent step is a nucleophilic substitution where the highly reactive sulfonyl chloride is reacted with a primary or secondary amine to furnish the desired sulfonamide.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A Benzoic Acid Derivative B 3-(Chlorosulfonyl)benzoic Acid Derivative A->B  Chlorosulfonic Acid (ClSO3H) D This compound Derivative B->D  Base (e.g., Pyridine, Triethylamine) C Primary or Secondary Amine (R1R2NH) C->D

Caption: General two-step synthesis workflow.

Part 1: Experimental Protocols

This section details the step-by-step methodologies for the synthesis of this compound derivatives.

Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid

This protocol describes the chlorosulfonation of benzoic acid, a key intermediate.

Materials:

  • Benzoic acid

  • Chlorosulfonic acid (ClSO₃H)

  • Ice

  • Deionized water

Protocol:

  • In a fume hood, carefully add 10 mL of chlorosulfonic acid to a 50 mL pear-shaped flask equipped with a magnetic stirrer.

  • Slowly add 1.22 g (10 mmol) of benzoic acid to the stirred chlorosulfonic acid in small portions. The reaction is exothermic and will generate HCl gas.

  • Once the addition is complete, heat the reaction mixture to 100°C for 45 minutes.[1]

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto a slurry of crushed ice and water with vigorous stirring. This will precipitate the product.

  • Collect the white solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

  • Dry the resulting 3-(chlorosulfonyl)benzoic acid under vacuum. An expected yield of approximately 88% can be achieved.[1]

Causality and Scientific Rationale:

The chlorosulfonation of benzoic acid is a classic electrophilic aromatic substitution reaction. The carboxylic acid group is a meta-director, hence the sulfonation occurs at the 3-position. Chlorosulfonic acid serves as both the reagent and the solvent. Heating the reaction mixture ensures the completion of the reaction. The product is precipitated by quenching in ice-water as it is insoluble in this medium, while any unreacted chlorosulfonic acid is hydrolyzed.

Step 2: Synthesis of this compound Derivatives (General Protocol)

This protocol outlines the amination of the sulfonyl chloride intermediate with a representative primary amine.

Materials:

  • 3-(Chlorosulfonyl)benzoic acid

  • Primary or secondary amine (e.g., aniline, cyclopropylamine, morpholine)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Appropriate recrystallization solvent (e.g., ethanol/water)

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve 3-(chlorosulfonyl)benzoic acid (1.05 equivalents) in anhydrous DCM.

  • Add the 3-(chlorosulfonyl)benzoic acid solution dropwise to the stirred amine solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system to yield the pure this compound derivative.

Mechanism of Amination:

The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide. The base (pyridine or triethylamine) acts as a scavenger for the HCl generated during the reaction.

G Amine\n(R1R2NH) Amine (R1R2NH) Sulfonyl Chloride\nIntermediate Sulfonyl Chloride Intermediate Amine\n(R1R2NH)->Sulfonyl Chloride\nIntermediate Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Sulfonyl Chloride\nIntermediate->Tetrahedral Intermediate Sulfonamide Product Sulfonamide Product Tetrahedral Intermediate->Sulfonamide Product Elimination of HCl Base Base Base->Tetrahedral Intermediate Proton Abstraction

Caption: Simplified amination mechanism.

Part 2: Data Presentation and Troubleshooting

Table of Representative this compound Derivatives

The following table provides examples of various this compound derivatives synthesized using the general protocol, highlighting the diversity of amines that can be employed and the typical yields obtained.

Starting AmineBaseSolventReaction Time (h)Yield (%)Reference
CyclopropylamineTriethylamineDCM1268[2]
MorpholineTriethylamineDCM1273[2]
p-BromoanilineTriethylamineDCM1283[2]
p-AnisidineTriethylamineDCM1272[2]
n-ButylamineTriethylamineDCM12Similar to anilines[3]
N-MethylbenzylamineTriethylamineDCM1255[3]
AmmoniaAqueous solutionWaterSeveral85[4]
Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Chlorosulfonation Incomplete reaction.Ensure the reaction is heated for the specified time at the correct temperature.
Hydrolysis of the sulfonyl chloride during workup.Work quickly during the quenching and filtration steps. Use ice-cold water to minimize solubility and hydrolysis.
Low Yield in Amination Hydrolysis of the sulfonyl chloride starting material.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Poorly reactive amine (sterically hindered or electron-deficient).Increase the reaction temperature or prolong the reaction time. Consider adding a catalyst like 4-dimethylaminopyridine (DMAP).
Incorrect stoichiometry of reactants.Carefully measure the molar equivalents of the amine, sulfonyl chloride, and base.
Formation of an Insoluble White Solid Diaryl sulfone byproduct formation.This can occur at elevated temperatures during chlorosulfonation. Maintain careful temperature control.
Product "Oils Out" During Recrystallization The melting point of the product is lower than the boiling point of the solvent.Re-heat the solution, add a small amount of additional hot solvent, and allow it to cool more slowly.
High concentration of impurities.Consider a preliminary purification step, such as column chromatography, before recrystallization.
Difficulty in Purification Product is a sticky oil instead of a solid.Try triturating the oil with a non-polar solvent like hexanes to induce crystallization.
Persistent impurities after recrystallization.Choose a different recrystallization solvent or a solvent pair. Ensure slow cooling to promote the formation of pure crystals.

Part 3: Safety Precautions

Chlorosulfonic acid is a highly corrosive and reactive substance that must be handled with extreme care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Handling: Avoid contact with water, as it reacts violently. Do not breathe the vapors, which are harmful.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Spills: Neutralize spills with a suitable agent like sodium bicarbonate and clean up according to safety protocols.

Conclusion

The synthetic protocols detailed in this application note provide a robust framework for the preparation of this compound derivatives. By understanding the underlying chemical principles, carefully controlling reaction parameters, and employing effective troubleshooting strategies, researchers can confidently synthesize a diverse range of these valuable compounds for applications in drug discovery and development.

References

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
  • National Center for Biotechnology Information. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and its Origin. [Link]
  • Royal Society of Chemistry. Recent advances in synthesis of sulfonamides: A review. [Link]
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]
  • National Center for Biotechnology Information. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]

Sources

Application Notes and Protocols for 3-Sulfamoylbenzoic Acid as a Drug Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

3-Sulfamoylbenzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, most notably as precursors to a class of potent loop diuretics. This technical guide provides an in-depth exploration of this compound, detailing its physicochemical properties, its critical role as a drug intermediate, and comprehensive protocols for the synthesis of high-profile drugs like Furosemide and Bumetanide. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible results.

Introduction: The Significance of the this compound Moiety

This compound, with its characteristic carboxyphenylsulfonamide structure, is a versatile building block in pharmaceutical synthesis.[1] While not always the direct starting material in commercial syntheses, its core structure is the cornerstone of several key drugs, particularly those designed to act as diuretics.[1] The sulfonamide group (-SO₂NH₂) and the carboxylic acid group (-COOH) on the benzene ring provide crucial handles for chemical modification and are key pharmacophoric features responsible for the biological activity of the resulting drugs. These drugs primarily function by inhibiting ion transport channels in the kidneys, leading to increased urine output.[2] This guide will illuminate the synthetic pathways where the this compound core is assembled and functionalized to produce these vital medicines.

Physicochemical & Safety Data

A thorough understanding of the physical properties and safety profile of a key intermediate is paramount for successful and safe laboratory execution.

Physicochemical Properties

The properties of this compound are well-documented, providing a baseline for its handling and characterization.

PropertyValueSource
Molecular Formula C₇H₇NO₄SPubChem[3]
Molecular Weight 201.20 g/mol PubChem[3]
CAS Number 636-76-0ChemicalBook[4]
Melting Point 251-252 °CChemicalBook[5]
Boiling Point 476.1±47.0 °C (Predicted)ChemicalBook[5]
Density 1.536±0.06 g/cm³ (Predicted)ChemicalBook[5]
pKa pK₁: 3.54 (25°C)ChemicalBook[5]
Appearance White solidGuidechem[6]
Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Personal Protective Equipment (PPE): Safety goggles, gloves (chemical-resistant), and a lab coat are mandatory.[7][8] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from oxidizing agents.[7][9]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7][9]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[7][9]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][9]

Application in the Synthesis of Loop Diuretics

The this compound scaffold is central to the structure of several widely used loop diuretics. These drugs act on the Na⁺-K⁺-2Cl⁻ symporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys.[2] By blocking this transporter, they reduce the reabsorption of sodium, chloride, and potassium, leading to a significant increase in water excretion.[2] This mechanism is fundamental to treating conditions involving fluid retention (edema) and hypertension.[10]

Below are detailed synthetic protocols for Furosemide and Bumetanide, which illustrate the formation and functionalization of a substituted this compound core.

Synthesis of Furosemide

The industrial synthesis of Furosemide (4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid) typically begins with 2,4-dichlorobenzoic acid. This multi-step process constructs the required 4-chloro-5-sulfamoylbenzoic acid derivative, which is the key intermediate for the final condensation step.[10]

Furosemide_Synthesis A 2,4-Dichlorobenzoic Acid B 2,4-Dichloro-5-chlorosulfonylbenzoic Acid A->B Chlorosulfonation (ClSO₃H) C 2,4-Dichloro-5-sulfamoylbenzoic Acid (Key Intermediate) B->C Ammonolysis (NH₃) D Furosemide C->D Condensation with Furfurylamine

Caption: Synthetic pathway of Furosemide from 2,4-Dichlorobenzoic Acid.

Step 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid

  • Rationale: This step introduces the sulfonyl chloride group at the 5-position of the aromatic ring, activated by the existing electron-withdrawing groups. Chlorosulfonic acid (ClSO₃H) is a powerful electrophilic agent for this transformation.

  • Procedure:

    • To a reaction vessel equipped with a stirrer and a gas outlet, carefully add chlorosulfonic acid.

    • Gradually add 2,4-dichlorobenzoic acid to the chlorosulfonic acid with constant stirring, maintaining the temperature below 40°C.

    • After the addition is complete, slowly heat the mixture to approximately 130-150°C and maintain for 2-3 hours until the reaction is complete (monitored by TLC).[2][11]

    • Cool the reaction mixture to room temperature and then cautiously pour it onto crushed ice with vigorous stirring.

    • The product, 2,4-dichloro-5-chlorosulfonylbenzoic acid, will precipitate as a solid.[10]

    • Filter the precipitate and wash thoroughly with cold water until the filtrate is neutral to remove residual acid. Dry the product.[10]

Step 2: Ammonolysis to form 2,4-Dichloro-5-sulfamoylbenzoic Acid

  • Rationale: The highly reactive sulfonyl chloride is converted to the stable sulfonamide via nucleophilic substitution with ammonia. This forms the key intermediate.

  • Procedure:

    • Suspend the dried 2,4-dichloro-5-chlorosulfonylbenzoic acid in a reactor containing concentrated aqueous ammonia.[2]

    • Stir the mixture vigorously. The reaction is exothermic; maintain the temperature below 30°C using an ice bath.[2]

    • Continue stirring for several hours at room temperature to ensure complete conversion.[2]

    • The sulfonamide product, 2,4-dichloro-5-sulfamoylbenzoic acid, can be isolated by acidifying the reaction mixture with hydrochloric acid to a pH of 2, causing it to precipitate.[2]

    • Filter the solid, wash with water, and dry. Recrystallization from an ethanol-water mixture can be performed for further purification.[10]

Step 3: Condensation with Furfurylamine

  • Rationale: The final step is a nucleophilic aromatic substitution where furfurylamine displaces the chlorine atom at the 2-position. This reaction is the key bond-forming step to yield Furosemide.

  • Procedure:

    • In a suitable solvent (e.g., an alcohol or aqueous base), dissolve the 2,4-dichloro-5-sulfamoylbenzoic acid.[12]

    • Add furfurylamine to the solution. The reaction may require heating under reflux for several hours.[13]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture. The product, Furosemide, can be precipitated by acidifying the solution (e.g., with acetic or hydrochloric acid).[12]

    • Collect the crude Furosemide by filtration, wash with water, and purify by recrystallization from ethanol.[10]

Synthesis of Bumetanide

The synthesis of Bumetanide (3-butylamino-4-phenoxy-5-sulfamoylbenzoic acid) often starts from 4-chloro-3-nitro-5-sulfamoylbenzoic acid, which is then elaborated to the final product. This pathway highlights a different strategy for constructing the core structure.[14]

Bumetanide_Synthesis A 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid B 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid A->B Etherification (Phenol, NaHCO₃) C 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid B->C Reduction of Nitro Group (H₂, Pd/C) D Bumetanide C->D Reductive Amination (Butyraldehyde, H₂, Pd/C)

Caption: Synthetic pathway of Bumetanide.

Step 1: Etherification

  • Rationale: The activated chlorine at the 4-position is displaced by phenoxide in a nucleophilic aromatic substitution reaction. The nitro group at the 3-position helps to activate the ring for this substitution.

  • Procedure:

    • Heat a mixture of 4-chloro-3-nitro-5-sulfamoylbenzoic acid, phenol, and a base such as sodium bicarbonate in water to about 85°C.[14]

    • Maintain this temperature with stirring for approximately 16 hours.[14]

    • Cool the mixture to precipitate the sodium salt of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.[14]

    • Filter the salt and dissolve it in boiling water. Precipitate the free acid by adding hydrochloric acid.[14]

    • Isolate the product by filtration and dry.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to a primary amine, which is a necessary precursor for the final alkylation step. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve the 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid from the previous step in a suitable solvent like methanol.

    • Add a catalyst, typically 10% palladium on carbon (Pd/C).[15][16]

    • Place the mixture in a hydrogenation apparatus (e.g., an autoclave or Parr shaker).

    • Pressurize the vessel with hydrogen gas (e.g., up to 100 psi) and maintain a temperature of 40-45°C.[15]

    • Monitor the reaction until the starting material is consumed.

    • Filter off the catalyst and concentrate the filtrate to obtain 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.[15]

Step 3: Reductive Amination

  • Rationale: The primary amine is converted to a secondary amine (butylamine) via reductive amination. The amine first reacts with butyraldehyde to form an imine, which is then reduced in situ by the hydrogenation catalyst.

  • Procedure (One-Pot Variation):

    • A one-pot method can be employed where the reduction of the nitro group and the reductive amination occur concurrently.[15][17]

    • In an autoclave, combine 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, butyraldehyde, and 10% Pd/C in methanol.[15]

    • Flush the system with nitrogen, then with hydrogen. Pressurize with hydrogen to 100 psi and maintain the temperature at 40-45°C.[15]

    • Monitor the reaction closely by TLC or LC-MS. It is critical to stop the reaction once the formation of the mono-alkylated product (Bumetanide) is maximized to avoid the formation of the di-alkylated byproduct.[15][17]

    • Once complete, filter the catalyst. Concentrate the filtrate and add a non-polar solvent like n-hexane to precipitate the product.[15]

    • Filter and dry the final product, Bumetanide.

Analytical Methods for Quality Control

Ensuring the purity and identity of the intermediate and final products is crucial. The following analytical techniques are standard in this context.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound derivatives and the final active pharmaceutical ingredients (APIs). A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid) and UV detection is typically employed.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compounds.[2] The spectra provide detailed information about the arrangement of atoms within the molecule.

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry confirms the molecular weight of the synthesized compounds and can be used to identify impurities and byproducts by analyzing their fragmentation patterns.[18]

Conclusion

This compound represents a privileged scaffold in pharmaceutical chemistry, forming the backbone of essential diuretic medications. While direct synthesis from this specific molecule is less common in industrial routes, the principles of its formation and subsequent elaboration are fundamental to the production of drugs like Furosemide and Bumetanide. The protocols detailed herein, derived from established literature, provide a robust framework for researchers engaged in the synthesis and development of sulfonamide-based drugs. A disciplined approach, grounded in a thorough understanding of reaction mechanisms, safety protocols, and analytical validation, is the key to success in this field.

References

  • Manidhar, M., Devarapalli, A., & Toram, T. (2011). Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat heart failure. International Journal of Research in Pharmacy and Chemistry, 1(4).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 229352, this compound.
  • MySkinRecipes (n.d.). This compound.
  • Semantic Scholar (n.d.). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE.
  • Google Patents (n.d.). CN101591276B - Method for preparing bumetanide.
  • LookChem (n.d.). Cas 28395-03-1,Bumetanide.
  • Google Patents (n.d.). CN106117168A - A kind of preparation method of furosemide.
  • YouTube (2019). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY.
  • Google Patents (n.d.). EP0788494B1 - Process for the preparation of furosemide.

Sources

Application Notes and Protocols: Leveraging 3-Sulfamoylbenzoic Acid for the Synthesis of Potent and Selective LPA2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of LPA2 Receptor Agonism and the Role of the Sulfamoylbenzoic Acid Scaffold

Lysophosphatidic acid (LPA) is a bioactive phospholipid that modulates a wide array of cellular processes, including cell proliferation, survival, and migration, through a family of at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[1][2] Among these, the LPA2 receptor has emerged as a compelling therapeutic target. Its activation is linked to crucial pro-survival and tissue-protective effects, particularly in the gastrointestinal tract, where it mediates anti-apoptotic signals and enhances mucosal barrier function.[3][4] Consequently, the development of potent and selective LPA2 receptor agonists holds significant promise for therapeutic interventions in conditions such as radiation-induced intestinal injury and inflammatory bowel disease.[5][6]

Historically, the development of selective LPA receptor agonists has been challenging due to the structural similarity among the receptors.[7][8] Early efforts focused on lipid-like analogues of LPA, which often suffered from poor metabolic stability and a lack of receptor subtype specificity.[5] A significant breakthrough in this field has been the discovery of non-lipid scaffolds that can be chemically tailored to achieve high selectivity and potency for the LPA2 receptor.

This application note details the pivotal role of the 3-sulfamoylbenzoic acid (SBA) scaffold in the design and synthesis of a novel class of potent and highly selective LPA2 receptor agonists.[3][9] We will provide an in-depth, field-proven protocol for the synthesis of these compounds, explain the causal relationships behind the experimental choices, and present methods for their biological evaluation. The SBA core offers a rigid and tunable platform for exploring the structure-activity relationships (SAR) that govern LPA2 receptor binding and activation, leading to the development of agonists with subnanomolar activity.[3][4]

The LPA2 Receptor Signaling Cascade

Upon binding of an agonist, the LPA2 receptor couples to several heterotrimeric G proteins, primarily Gi/o, Gq, and G12/13, to initiate a cascade of downstream signaling events.[10][11] This signaling diversity underscores the receptor's multifaceted cellular functions, from promoting cell survival via Akt and MAPK activation to influencing cell morphology and migration through RhoA.[12][13] Understanding this network is critical for interpreting the functional consequences of LPA2 agonism in a therapeutic context.

LPA2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LPA2 LPA2 Receptor G_protein Gαi/o, Gαq, Gα12/13 LPA2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Gαq RhoGEF RhoGEF G_protein->RhoGEF Gα12/13 AC Adenylyl Cyclase (AC) G_protein->AC Gαi/o Akt Akt Activation G_protein->Akt Gαi/o IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA Activation RhoGEF->RhoA cAMP ↓ cAMP AC->cAMP Agonist SBA-based Agonist Agonist->LPA2 Binds Ca_ion Ca²⁺ Mobilization IP3->Ca_ion PKC PKC Activation DAG->PKC ERK ERK Activation PKC->ERK Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription ERK->Transcription

Caption: LPA2 receptor signaling pathways activated by SBA-based agonists.

Synthetic Strategy: A Modular Approach to LPA2 Agonist Development

The synthesis of sulfamoylbenzoic acid-based LPA2 agonists is designed as a modular process, allowing for systematic modifications to explore the SAR. The core structure consists of three key components:

  • The Sulfamoylbenzoic Acid Headgroup: This region mimics the phosphate headgroup of endogenous LPA and is crucial for receptor interaction.

  • The Linker: A flexible or rigid chain of varying length that connects the headgroup to the tail group.

  • The Hydrophobic Tail Group: This lipophilic moiety occupies a hydrophobic pocket within the receptor.

Our synthetic workflow focuses on a convergent strategy where the headgroup and tail-linker components are synthesized separately and then coupled in the final steps. This approach is highly efficient for generating a library of analogues for SAR studies.

Synthetic_Workflow start Starting Materials (Substituted Benzoic Acids, Alkyl Diamines, Naphthalic Anhydride) step1 Synthesis of Substituted Saccharins start->step1 step2 Synthesis of N-Alkylnaphthalimide Tail start->step2 step3 Coupling of Saccharin and Naphthalimide Tail step1->step3 step2->step3 final_product Final LPA2 Agonist (e.g., Compound 11d) step3->final_product purification Purification & Characterization (HPLC, NMR, MS) final_product->purification

Caption: Convergent synthetic workflow for SBA-based LPA2 agonists.

Detailed Experimental Protocols

PART 1: Synthesis of the Naphthalimide Tail Group (Exemplified with a Butyl Linker)

This protocol describes the synthesis of 2-(4-aminobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, a key intermediate.

Materials:

ReagentCAS NumberMolecular WeightSupplier
1,8-Naphthalic anhydride81-84-5198.17 g/mol Sigma-Aldrich
1,4-Diaminobutane110-60-188.15 g/mol Sigma-Aldrich
Ethanol64-17-546.07 g/mol Fisher Scientific

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1,8-naphthalic anhydride (10.0 g, 50.4 mmol) in 100 mL of ethanol.

  • Reagent Addition: Add 1,4-diaminobutane (22.2 g, 252 mmol, 5 equivalents) to the suspension. The large excess of the diamine is crucial to minimize the formation of the di-substituted byproduct.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The starting naphthalic anhydride should be consumed.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol and excess diaminobutane.

  • Purification: Re-dissolve the crude residue in dichloromethane (DCM) and wash with water (3 x 50 mL) to remove any remaining diamine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting solid can be further purified by flash column chromatography on silica gel if necessary.

PART 2: Synthesis of the Substituted Saccharin Headgroup

This protocol details the preparation of the reactive headgroup from a substituted this compound.

Materials:

ReagentCAS NumberMolecular WeightSupplier
3-(Chlorosulfonyl)benzoic acid4025-64-3220.62 g/mol Combi-Blocks
Ammonium Hydroxide (25%)1336-21-635.05 g/mol Sigma-Aldrich
Hydrochloric Acid (conc.)7647-01-036.46 g/mol VWR

Procedure for this compound: [14][15]

  • Reaction Setup: In a 500 mL beaker placed in an ice bath, add 250 mL of 25% ammonium hydroxide solution.

  • Reagent Addition: Slowly add 3-(chlorosulfonyl)benzoic acid (25.0 g, 113 mmol) in portions to the ammonium hydroxide solution with stirring. Control the addition rate to maintain the temperature below 10 °C.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 15 hours.

  • Work-up: Concentrate the reaction mixture to approximately 50 mL by distillation under reduced pressure.

  • Precipitation: Acidify the concentrated solution with concentrated hydrochloric acid to a pH < 2. A white solid will precipitate.

  • Isolation: Collect the white solid by filtration, wash with cold water, and dry in a vacuum desiccator to yield this compound.

PART 3: Coupling and Final Product Synthesis

This final step couples the headgroup and tail intermediates to yield the target LPA2 agonist.

Materials:

ReagentCAS NumberMolecular WeightSupplier
Substituted SaccharinN/AVariesSynthesized
Naphthalimide Tail IntermediateN/AVariesSynthesized
Potassium Carbonate (K2CO3)584-08-7138.21 g/mol Sigma-Aldrich
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Sigma-Aldrich

Procedure (Exemplified for compound 11d from Durgam et al., 2014): [3]

  • Reaction Setup: To a solution of the naphthalimide tail intermediate (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

  • Reagent Addition: Add the substituted saccharin derivative (1.0 equivalent) to the mixture.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at reflux for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into ice-water and acidify with 1N HCl to precipitate the product.

  • Isolation and Purification: Collect the crude product by filtration. Purify the solid by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final compound with high purity.

Characterization: The identity and purity of the final compound should be confirmed by:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Analytical HPLC: To determine the purity, which should typically be >95%.

Biological Evaluation: Assessing LPA2 Receptor Agonist Activity

The functional activity of the synthesized sulfamoylbenzoic acid analogues is determined using a cell-based calcium mobilization assay. This assay quantifies the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled GPCR signaling.[3]

Protocol: Fura-2AM Calcium Mobilization Assay

  • Cell Culture: Use a cell line engineered to overexpress a single human LPA receptor subtype (e.g., HEK293 or RH7777 cells stably expressing LPA2). Culture the cells to ~80-90% confluency.

  • Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered saline solution and then incubate them with Fura-2AM, a ratiometric calcium indicator dye, in the dark at room temperature for 1 hour.

  • Assay: Wash the cells again to remove excess dye. Place the plate in a fluorescence plate reader capable of dual-wavelength excitation (e.g., 340 nm and 380 nm) and emission detection (~510 nm).

  • Compound Addition: Record a baseline fluorescence reading. Then, add varying concentrations of the synthesized compounds (the agonists) to the wells.

  • Data Acquisition: Immediately after compound addition, measure the fluorescence intensity at both excitation wavelengths for several minutes.

  • Data Analysis: The ratio of the fluorescence intensities (340 nm / 380 nm) is proportional to the intracellular calcium concentration. Plot the peak change in this ratio against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.

Expected Results:

Potent and selective LPA2 agonists will induce a robust calcium mobilization response in LPA2-expressing cells, with minimal to no activity in cells expressing other LPA receptor subtypes (LPA1, LPA3, etc.).

Compound Example (from literature)TargetEC50 (nM)Selectivity
11d (DBIBB) [3][5]LPA20.005Specific agonist for LPA2; no agonist or antagonist activity at LPA1, LPA3, LPA4, LPA5.
LPA (18:1) [3]Multiple~1.40 (at LPA2)Non-selective, activates multiple LPA receptors.

Conclusion and Future Perspectives

The this compound scaffold represents a validated and highly effective starting point for the development of specific LPA2 receptor agonists. The synthetic protocols outlined in this application note provide a robust framework for researchers in medicinal chemistry and drug development to synthesize and evaluate novel chemical entities targeting the LPA2 receptor. The modular nature of the synthesis allows for extensive SAR exploration, which can lead to the discovery of compounds with improved pharmacokinetic and pharmacodynamic properties. These next-generation agonists could pave the way for new therapeutic strategies for a range of diseases where LPA2-mediated pro-survival signaling is beneficial.

References

  • Synthesis and Biological Evaluation of Lysophosphatidic Acid Analogues Using Conformational Restriction and Bioisosteric Replacement Strategies.ACS Omega.
  • Regulation of the LPA2 receptor signaling through the carboxyl-terminal tail-mediated protein-protein interactions.PubMed.
  • Regulation of the LPA2 Receptor Signaling through the Carboxyl-Terminal Tail-Mediated Protein-Protein Interactions.NIH.
  • LPAR2 (lysophosphatidic acid receptor 2).Alliance of Genome Resources.
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.Journal of Medicinal Chemistry.
  • LPA2 is involved in LPA-induced cell motility.ResearchGate.
  • LPAR2 - Wikipedia.Wikipedia.
  • Activity of 2-Substituted Lysophosphatidic Acid (LPA) Analogs at LPA Receptors.Molecular Pharmacology.
  • Structure--activity relationships of lysophosphatidic acid: conformationally restricted backbone mimetics.PubMed.
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. | Request PDF.ResearchGate.
  • US20140057936A1 - LPA2 Receptor-Specific Benzoic Acid Derivatives - Google Patents.Google Patents.

Sources

Application Notes and Protocols for the N-Derivatization of 3-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides detailed experimental protocols and theoretical insights for the N-derivatization of 3-sulfamoylbenzoic acid. Addressed to researchers in medicinal chemistry and drug development, this document outlines robust methodologies for the synthesis of N-substituted derivatives, which are pivotal in the exploration of new therapeutic agents. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind procedural steps to ensure reproducibility and scalability.

Introduction: The Significance of this compound Derivatives

This compound is a versatile scaffold in medicinal chemistry, serving as a precursor to a wide array of biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, including as inhibitors of enzymes such as human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in various pathological conditions.[1][2] The ability to selectively modify the sulfamoyl nitrogen (N-derivatization) allows for the systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4] This guide will focus on the practical aspects of synthesizing such derivatives, providing both foundational knowledge and actionable protocols.

Strategic Approaches to N-Derivatization

The N-derivatization of this compound can be primarily achieved through two main synthetic routes: direct derivatization of the sulfamoyl group or a multi-step synthesis commencing with the chlorosulfonation of benzoic acid. The choice of strategy is often dictated by the desired final compound and the availability of starting materials.

Pathway A: Direct N-Derivatization via Sulfonyl Chloride

A common and efficient method involves the initial conversion of a benzoic acid derivative to its corresponding sulfonyl chloride, followed by reaction with a primary or secondary amine. This linear approach provides a high degree of control over the final product.[1]

Direct_N_Derivatization start Benzoic Acid sulfonyl_chloride 3-Chlorosulfonylbenzoic Acid start->sulfonyl_chloride Chlorosulfonic Acid sulfamoyl_acid This compound Derivative sulfonyl_chloride->sulfamoyl_acid Amine (R-NH2) final_product N-Derivatized Product sulfamoyl_acid->final_product Further Modification (e.g., Amide Coupling)

Caption: Workflow for direct N-derivatization of benzoic acid.

Pathway B: Amide Coupling of Pre-formed Sulfamoylbenzoic Acids

Alternatively, if this compound is readily available, its carboxylic acid moiety can be activated for amide bond formation with a variety of amines. This method is particularly useful when the desired modification is at the carboxyl group, leaving the sulfamoyl group intact or to be derivatized in a subsequent step.

Amide_Coupling start This compound activated_ester Activated Carboxylic Acid start->activated_ester Coupling Agent (e.g., EDC, DMAP) final_product N-Acyl-3-sulfamoylbenzamide Derivative activated_ester->final_product Amine (R'-NH2)

Caption: Workflow for amide coupling of this compound.

Experimental Protocols

The following protocols are presented as a detailed guide for the synthesis of N-derivatized this compound.

Protocol 1: Synthesis of N-Substituted 3-Sulfamoylbenzoic Acids from 3-Chlorosulfonylbenzoic Acid

This protocol details the synthesis of a library of sulfamoylbenzoic acids by reacting 3-chlorosulfonylbenzoic acid with various primary and secondary amines.[1][5]

Materials:

  • 3-(Chlorosulfonyl)benzoic acid

  • Amine of choice (e.g., cyclopropylamine, morpholine, p-bromoaniline)

  • Ammonium hydroxide (25% solution)

  • Concentrated hydrochloric acid

  • Ice

  • Deionized water

  • Organic solvent (e.g., Tetrahydrofuran - THF)

  • Triethylamine (for reactions in organic solvents)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH meter or pH paper

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum desiccator

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(chlorosulfonyl)benzoic acid (1 equivalent) in an appropriate solvent. For aqueous synthesis, slowly add the chlorosulfonylbenzoic acid to a cooled (0-5 °C) 25% ammonium hydroxide solution.[5] For synthesis with specific amines in an organic solvent, dissolve the chlorosulfonylbenzoic acid in THF and add triethylamine (1.1 equivalents).

  • Amine Addition: To the stirred solution, add the desired amine (1 equivalent) dropwise, maintaining the temperature at 0-5 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Isolation:

    • Aqueous reaction: Upon completion, acidify the reaction mixture with concentrated hydrochloric acid to a pH < 2. A white solid should precipitate.[5]

    • Organic reaction: Remove the solvent under reduced pressure. Redissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum desiccator. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary:

AmineSolventReaction Time (h)Yield (%)Reference
CyclopropylamineTHF368-75[1]
MorpholineTHF370-75[1]
p-BromoanilineTHF465-70[1]
Ammonium HydroxideWater296[5]
Protocol 2: N-Acyl Derivatization of this compound via Amide Coupling

This protocol describes the coupling of the carboxylic acid moiety of a pre-synthesized N-substituted-3-sulfamoylbenzoic acid with an amine using a carbodiimide coupling agent.[1]

Materials:

  • N-substituted-3-sulfamoylbenzoic acid (from Protocol 1)

  • Amine of choice (e.g., p-chloroaniline, p-anisidine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of the N-substituted-3-sulfamoylbenzoic acid (1 equivalent) in a mixture of DCM and DMF, add EDC (1.2 equivalents) and a catalytic amount of DMAP.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture and stir at room temperature.

  • Reaction Progression: Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Workup and Isolation:

    • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Quantitative Data Summary:

N-Substituted-3-sulfamoylbenzoic acidCoupling AmineYield (%)Reference
N-Cyclopropyl-3-sulfamoylbenzoic acidp-Chloroaniline68[1]
N-Cyclopropyl-3-sulfamoylbenzoic acidp-Anisidine72[1]
N-Morpholinyl-3-sulfamoylbenzoic acidp-Chloroaniline73[1]
N-Morpholinyl-3-sulfamoylbenzoic acidp-Anisidine69[1]

Trustworthiness and Self-Validation

To ensure the reliability of these protocols, it is crucial to incorporate validation checkpoints:

  • Starting Material Purity: The purity of this compound or its precursors should be confirmed by NMR or melting point analysis.

  • Reaction Monitoring: Consistent use of TLC with an appropriate solvent system will validate the progression and completion of the reaction.

  • Product Characterization: The identity and purity of the final N-derivatized products must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data for this compound can be found in publicly available databases.[5][6]

Conclusion

The N-derivatization of this compound is a fundamental strategy in the synthesis of novel compounds with potential therapeutic value. The protocols detailed in this application note provide a robust framework for researchers to produce a diverse range of derivatives. By understanding the underlying chemical principles and adhering to the outlined procedures, scientists can confidently and efficiently explore the chemical space around this important scaffold.

References

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • Process for the preparation of sulfamylbenzoic acids.
  • Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed. [Link]
  • Linear synthesis of sulfamoyl-benzamide derivatives.
  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. The Royal Society of Chemistry. [Link]
  • This compound | C7H7NO4S | CID 229352. PubChem. [Link]

Sources

Application Notes: 3-Sulfamoylbenzoic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Sulfamoylbenzoic acid is a bifunctional chemical scaffold of significant interest in medicinal chemistry. Its structure, featuring both a carboxylic acid and an aromatic sulfonamide, provides two key points for chemical modification and biological interaction. The primary (unsubstituted) sulfonamide moiety serves as a potent zinc-binding group, making this scaffold a cornerstone for the development of inhibitors targeting zinc-containing enzymes, most notably the carbonic anhydrases (CAs).[1] The benzoic acid portion offers a convenient handle for synthetic elaboration, allowing for the generation of diverse chemical libraries to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties. This guide provides an in-depth overview of the strategic application of this compound in drug design, detailed synthetic protocols, and mechanistic insights for researchers and drug development professionals.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of drug discovery, privileged scaffolds are molecular frameworks that can bind to multiple biological targets, offering a starting point for the development of novel therapeutics. This compound represents such a scaffold. Its value lies in the distinct and complementary functionalities of its two key groups:

  • The Sulfonamide Moiety (-SO₂NH₂): This group is a classic "zinc-binding pharmacophore." The nitrogen atom of the unsubstituted sulfonamide coordinates to the zinc ion (Zn²⁺) present in the active site of metalloenzymes, leading to potent and often selective inhibition.[1][2] This interaction is the basis for the action of many diuretic and anti-glaucoma drugs.[3][4]

  • The Carboxylic Acid Moiety (-COOH): Positioned at the meta-position, the carboxylic acid provides a versatile point for synthetic diversification. It can be readily converted into amides, esters, or other functional groups, enabling the exploration of chemical space around the core scaffold. This "tail" portion of the molecule can be modified to enhance target affinity, improve selectivity across enzyme isoforms, and fine-tune physicochemical properties like solubility and cell permeability.[2][5]

This unique combination makes this compound an ideal starting material for developing inhibitors for a range of therapeutic areas, including ophthalmology, oncology, and infectious diseases.[6][7]

Core Application: Design of Carbonic Anhydrase Inhibitors (CAIs)

Carbonic anhydrases (CAs) are a family of ubiquitous zinc metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[8] Various CA isoforms are involved in critical physiological processes, and their dysregulation is linked to several diseases, making them important drug targets.[1]

  • Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the secretion of aqueous humor, lowering intraocular pressure.

  • Cancer: Tumor-associated isoforms like CA IX and XII are overexpressed in hypoxic tumors and contribute to acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[5][8]

  • Infectious Diseases: Bacterial CAs are being explored as novel antibiotic targets to combat rising antibiotic resistance.[6]

The this compound scaffold is central to the design of CAIs. The sulfonamide group anchors the molecule in the active site by binding to the catalytic zinc ion, while modifications at the benzoic acid position allow for the exploration of interactions with amino acid residues lining the active site cavity, thereby conferring isoform selectivity.[2]

Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase

The inhibitory action of sulfonamide-based drugs is a classic example of competitive inhibition. The sulfonamide group mimics the transition state of the native substrate (bicarbonate) and coordinates directly to the Zn²⁺ ion at the bottom of a conical active site cleft. This binding displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby halting enzyme activity.

Mechanism of CA Inhibition cluster_0 CA Active Site cluster_1 Inhibitor Binding Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O/OH⁻ Zn->H2O Catalytic Water Inhibitor R-SO₂NH₂ (Sulfonamide) Zn_bound Zn²⁺ Inhibitor->Zn_bound Coordination (N binds to Zn²⁺) His1_b His Zn_bound->His1_b His2_b His Zn_bound->His2_b His3_b His Zn_bound->His3_b

Caption: Sulfonamide inhibitor displacing the catalytic water/hydroxide from the Zn²⁺ ion in the CA active site.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded crucial insights into the requirements for potent and selective CA inhibition. By converting the carboxylic acid to various amides, researchers can explore the chemical space extending out of the active site.

A "tail approach" is often employed, where different amines are coupled to the benzoic acid to introduce new functionalities.[2][9] These tails can form additional hydrogen bonds or van der Waals interactions with residues on the rim of the active site, enhancing binding affinity and selectivity for different CA isoforms.[5]

Compound SeriesR-Group (at Carboxylic Acid Position)Target IsoformActivity (Ki or IC₅₀)Key FindingReference
Phenyl-1,2,3-triazole amidesSubstituted (phenyl-triazolyl)methylhCA I, II, IV, IX6.5 - 966 nM (Ki)The triazole linker allows for diverse substitutions that significantly modulate isoform selectivity. Potent inhibition of glaucoma-associated (hCA II) and tumor-associated (hCA IX) isoforms was achieved.[2][5]
Sulfamoyl benzamidothiazolesSubstituted thiazoleNF-κB (downstream of CA)VariesModifications on the phenyl ring of the thiazole (Site A) and the sulfamoyl amine (Site F) were critical for activity.[10]
Benzoic acid conjugatesAryl/arylsulfone tailshCA I, II, IV, IX7.6 nM (Ki) for best compoundA dual-tail approach can enhance potency and selectivity, particularly for the hCA II isoform.[9]
LPA₂ Receptor AgonistsN-alkyl-phthalimide derivativesLPA₂ Receptor5.06 pM (EC₅₀)Demonstrates scaffold hopping; the sulfamoyl benzoic acid core can be adapted to target G-protein coupled receptors, not just metalloenzymes.[11][12]

Experimental Protocols

General Synthetic Workflow

The conversion of this compound into a library of derivatives typically follows a straightforward path involving amide bond formation. This allows for rapid and efficient generation of diverse compounds for screening.

A This compound (Starting Material) B Amide Coupling Reaction (e.g., EDCI, HOBt) A->B D Derivative Library (3-Sulfamoylbenzamides) B->D C Diverse Amine Library (R-NH₂) C->B E Purification (Chromatography/Recrystallization) D->E F Characterization (NMR, MS, HPLC) E->F G Biological Screening (e.g., CA Inhibition Assay) F->G

Caption: General workflow for synthesizing and screening a library of 3-sulfamoylbenzamide derivatives.

Protocol: Synthesis of N-(Prop-2-yn-1-yl)-3-sulfamoylbenzamide

This protocol describes a representative amide coupling reaction to create a versatile intermediate. The resulting alkyne handle can be further modified using "click chemistry" to rapidly generate a wide array of final compounds. This method is adapted from established procedures.[2][13]

Materials:

  • This compound (1.0 eq)

  • Propargylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq)

  • Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.

  • Activator Addition: Add HOBt (1.1 eq) and EDCI (1.1 eq) to the stirred solution. Allow the mixture to stir at room temperature for 30 minutes. This pre-activates the carboxylic acid.

  • Amine Addition: Slowly add propargylamine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting benzoic acid is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing DCM and water.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is a solid. Purify it by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the pure product.[13]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.[2]

    • HPLC: To determine purity.

Beyond Carbonic Anhydrase: An Adaptable Scaffold

While CA inhibition is the most prominent application, the this compound scaffold is not limited to this target class. Its inherent drug-like properties have led to its use in developing modulators for other targets:

  • P2Y₁₄ Receptor Antagonists: Derivatives of 3-sulfonamido benzoic acid have been developed as potent and selective antagonists for the P2Y₁₄ receptor, a target for inflammatory diseases like acute lung injury.[14]

  • LPA₂ Receptor Agonists: Through scaffold hopping and medicinal chemistry efforts, analogues have been synthesized with subnanomolar agonist activity for the lysophosphatidic acid (LPA₂) receptor, which is involved in cell survival and gut protection.[11][12]

  • Antibacterial and Anthelmintic Agents: The core structure can be complexed with biocompatible metals (e.g., Zn, Cu, Co, Ni) to create agents with significant activity against various Gram-positive and Gram-negative bacteria, as well as parasites.[15]

center_node 3-Sulfamoylbenzoic Acid Scaffold target1 Carbonic Anhydrase Inhibitors (Glaucoma, Cancer) center_node->target1 Primary Application target2 P2Y₁₄ Receptor Antagonists (Anti-inflammatory) center_node->target2 Scaffold Hopping target3 LPA₂ Receptor Agonists (Cell Protection) center_node->target3 Scaffold Hopping target4 Antimicrobial Agents (Metal Complexes) center_node->target4 Derivatization

Caption: The diverse therapeutic applications stemming from the this compound scaffold.

Conclusion

This compound is a highly effective and versatile building block in modern medicinal chemistry. Its bifunctional nature, combining a potent zinc-binding group with a synthetically tractable handle, provides a robust platform for the design and synthesis of targeted therapeutic agents. While its legacy is firmly rooted in the development of carbonic anhydrase inhibitors, ongoing research continues to unveil its potential against a widening array of biological targets. The straightforward chemistry and well-understood structure-activity relationships make it an invaluable tool for both academic research and industrial drug discovery programs.

References

  • Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. (n.d.). Study.com.
  • Sulfonamide inhibitors of bacterial carbonic anhydrases. (2024). PubMed.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2021). National Institutes of Health (NIH).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). SpringerLink.
  • Sulfonamides - 5 Minute Antimicrobials. (2022). YouTube.
  • Sulfonamides - Infectious Diseases. (2024). MSD Manual Professional Edition.
  • Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2020). ScienceDirect.
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (2014). National Institutes of Health (NIH).
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications.
  • Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication.
  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. (2019). Semantic Scholar.
  • Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. (2019). Taylor & Francis Online.
  • Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX. (2019). Semantic Scholar.
  • A new approach to design 3(3-sulfamoylbenzamido) benzoic acid containing transition metal complexes: Characterization and Biological activities. (2020). PubMed.
  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. (2021). PubMed Central.
  • Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. (1983). Google Patents.
  • Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. (2014). PubMed.
  • Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. (2016). PubMed Central.
  • This compound | C7H7NO4S | CID 229352. (n.d.). PubChem.
  • Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. (2021). PubMed.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). ResearchGate.
  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025). PubMed.

Sources

Application Notes and Protocols for Amide Coupling Reactions with 3-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Sulfamoyl-Benzamide Scaffold

In the landscape of modern drug discovery, the amide bond remains the most frequently synthesized linkage, forming the backbone of countless therapeutic agents.[1][2] The 3-sulfamoylbenzoic acid moiety, in particular, represents a privileged scaffold. Its derivatives are integral to a range of pharmaceuticals, valued for their ability to engage with biological targets through a combination of hydrogen bonding, aromatic interactions, and ionic contacts.[3][4] The synthesis of N-substituted 3-sulfamoylbenzamides is a critical step in the development of novel therapeutics, including potent enzyme inhibitors and receptor antagonists.[3][5]

However, the direct condensation of a carboxylic acid and an amine is kinetically slow and thermodynamically challenging due to the formation of a non-reactive ammonium carboxylate salt.[6][7] Consequently, the carboxylic acid must be "activated" to facilitate nucleophilic attack by the amine. This guide provides an in-depth analysis of the mechanistic principles, practical protocols, and key considerations for successfully performing amide coupling reactions with this compound, tailored for researchers in medicinal chemistry and drug development.

Mechanistic Foundations of Amide Bond Formation

The core principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved using a "coupling reagent," which transforms the carboxylate into a highly reactive intermediate, primed for reaction with an amine. Two major classes of coupling reagents are predominantly used: carbodiimides and uronium/aminium salts.

The Carbodiimide Pathway: EDC and the Role of Additives

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), are a workhorse in organic synthesis.[6] The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate.[8][9] While reactive, this intermediate is unstable and prone to two deleterious side pathways:

  • Racemization: If the carboxylic acid has a chiral center at the α-position.

  • N-Acylurea Formation: An intramolecular rearrangement to a stable, unreactive N-acylurea byproduct, which terminates the reaction and complicates purification.[9][10]

To mitigate these issues, nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) are essential. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to side reactions.[8] This HOBt-ester then reacts cleanly with the amine to yield the desired amide.

EDC_HOBt_Mechanism cluster_activation Activation Phase cluster_stabilization Stabilization & Coupling cluster_side_reaction Side Reaction (Suppressed by HOBt) Acid R-COOH (this compound) O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt - EDC-Urea N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine - HOBt Amine R'-NH2

Figure 1: Mechanism of EDC/HOBt mediated amide coupling.

The Uronium/Aminium Pathway: The Efficacy of HATU

Uronium/aminium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are among the most powerful coupling agents available.[11] They offer high coupling efficiencies and fast reaction rates, making them ideal for challenging substrates, including electron-deficient amines or sterically hindered partners.[1]

The reaction, which requires a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to first deprotonate the carboxylic acid, proceeds through the formation of a highly reactive OAt-active ester.[12][13] The superior performance of HATU is attributed to a neighboring group effect from the pyridine nitrogen, which stabilizes the transition state.[11]

HATU_Mechanism Carboxylate R-COO⁻ (from Acid + Base) OAt_Ester OAt Active Ester Carboxylate->OAt_Ester + HATU HATU HATU Amide Amide Product OAt_Ester->Amide + Amine Amine R'-NH2 Byproducts Tetramethylurea + HOAt

Figure 2: Simplified mechanism of HATU mediated amide coupling.

Key Considerations for Coupling with this compound

  • Acidity and Base Stoichiometry: this compound possesses two acidic protons: one on the carboxylic acid (pKa ~4) and another on the sulfonamide (pKa ~10). When using reagents like HATU, sufficient base (e.g., DIPEA) must be added to deprotonate the carboxylic acid. It is common practice to add an additional equivalent of base for each acidic proton on the coupling partners to ensure the amine remains nucleophilic.[14]

  • Solvent Selection: Polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) is an excellent choice due to its high polarity, which aids in dissolving the starting materials and intermediates. Dichloromethane (DCM) is also widely used, particularly for EDC couplings where the urea byproduct has different solubility properties.[3][8]

  • Electron-Deficient Substrates: The electron-withdrawing nature of the sulfamoyl group can render the corresponding anilines or other amine partners less nucleophilic. For such "sluggish" couplings, a more powerful reagent like HATU is often required to achieve reasonable reaction rates and yields.[1][15]

Experimental Protocols

The following protocols are generalized for the coupling of this compound with a primary or secondary amine. Researchers should adjust scales and purification methods as needed.

Protocol 1: Standard EDC/HOBt Coupling

This method is robust, cost-effective, and suitable for a wide range of amines.

Workflow Diagram:

Protocol_Workflow Start Dissolve Acid, Amine, HOBt in Anhydrous DMF/DCM Cool Cool to 0 °C (Ice Bath) Start->Cool Add_EDC Add EDC·HCl (Portion-wise) Cool->Add_EDC Add_Base Add Base (e.g., DIPEA) (If Amine is a Salt) Add_EDC->Add_Base Warm_Stir Warm to RT Stir 8-24 h Add_Base->Warm_Stir Monitor Monitor by TLC or LC-MS Warm_Stir->Monitor Monitor->Warm_Stir Incomplete Workup Aqueous Work-up (Wash with H2O, Brine) Monitor->Workup Reaction Complete Purify Purify (Column Chromatography) Workup->Purify End Isolate Pure Amide Purify->End

Figure 3: General workflow for an amide coupling experiment.

Step-by-Step Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv).[8]

  • Dissolution: Add anhydrous DMF or DCM (to make a ~0.1 M solution) and stir until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring. This mitigates the exothermicity of the reaction and minimizes side product formation.

  • Reagent Addition: Add EDC·HCl (1.2 equiv) to the reaction mixture in small portions over 5-10 minutes.[8][16] If the amine starting material is an HCl or TFA salt, add a tertiary amine base like DIPEA or triethylamine (2.5 equiv) dropwise.[8]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Work-up: Once complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash sequentially with water (2x), 5% aq. NaHCO₃ (2x) to remove unreacted acid and HOBt, and finally with brine (1x). The aqueous solubility of the EDC-urea byproduct simplifies its removal during this stage.[16]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: High-Efficiency HATU Coupling

This protocol is recommended for sterically hindered or electron-deficient amines where EDC/HOBt may be inefficient.

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Dissolution: Dissolve the solids in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) to the solution and stir for 5 minutes. The base deprotonates the carboxylic acid to form the carboxylate, which is the active nucleophile in the first step.[12]

  • Coupling Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution may change color.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. These reactions are often significantly faster than EDC couplings.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification steps (7-9) as described in Protocol 1. The byproducts from HATU (tetramethylurea and HOAt) are water-soluble and easily removed during the aqueous wash.

Data and Reagent Comparison

Choosing the correct coupling reagent is critical for success. The table below summarizes the properties of common reagents.

Reagent SystemRelative CostEfficiency/SpeedByproduct RemovalKey Advantages & Considerations
EDC / HOBt LowModerateEasy (Water Soluble)Cost-effective standard. HOBt is crucial to suppress side reactions.[8][16]
DCC / HOBt LowModerateDifficult (Insoluble DCU)Forms dicyclohexylurea (DCU) byproduct which precipitates and requires filtration.[17]
HATU / DIPEA HighVery High / FastEasy (Water Soluble)Excellent for difficult couplings (hindered/electronic).[1][11] Base is required.
PyBOP / DIPEA HighHigh / FastEasy (Water Soluble)Phosphonium salt reagent; very effective but can be more expensive.[17]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive/old reagents.- Insufficient activation.- Poorly nucleophilic amine.- Poor solubility of starting materials.- Use fresh, anhydrous reagents and solvents.- Switch to a stronger coupling reagent (e.g., from EDC to HATU).- Increase reaction temperature or time.- Try a different solvent system (e.g., DMF, NMP).
Multiple Byproducts - N-acylurea formation (with EDC).- Side reaction with solvent (e.g., DMSO).- Ensure HOBt is included in EDC couplings.- Avoid reactive solvents like DMSO for acylations.[14]
Starting Material Remains - Reaction is too slow.- Insufficient equivalents of coupling reagent or base.- Allow the reaction to run longer.- Switch to HATU for faster kinetics.- Re-check stoichiometry; ensure adequate base is present to neutralize all acidic protons.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Wikipedia. (n.d.).
  • Benchchem. (n.d.).
  • Wikipedia. (n.d.). Carbodiimide.
  • Common Organic Chemistry. (n.d.).
  • Bandgar, B. P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Shah, S., et al. (2018). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PLoS ONE.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Reddit. (2022).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Song, C., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.

Sources

Application Note: Leveraging 3-Sulfamoylbenzoic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins with small, low-molecular-weight compounds, or "fragments" (typically <300 Da).[1][4] These fragments, due to their simplicity and lower molecular complexity, can more efficiently explore the chemical space of a protein target's binding sites, often uncovering interaction points that larger molecules might miss.[1][2] This approach frequently yields starting points with high "ligand efficiency," providing a more rational and atom-efficient path to developing potent and selective drug candidates.[3][5] The success of FBDD is evidenced by several FDA-approved drugs, including Vemurafenib and Venetoclax, which originated from simple fragment hits.[3][6]

This application note provides a detailed guide on the use of 3-Sulfamoylbenzoic acid , a versatile and high-value fragment, in FBDD campaigns. We will explore its physicochemical properties, outline detailed protocols for its use in primary screening and hit validation, and discuss strategies for elaborating this fragment into a potent lead compound.

The Profile of a Privileged Fragment: this compound

This compound is an exemplary fragment for FBDD due to a combination of favorable chemical and structural features. Its utility is rooted in the "Rule of Three," a set of guidelines used to define ideal fragments: a molecular weight ≤ 300 Da, a cLogP ≤ 3, and ≤ 3 hydrogen bond donors and acceptors.[3][7]

The core value of this fragment lies in its distinct chemical motifs: a carboxylic acid, a sulfonamide, and an aromatic ring.

  • Carboxylic Acid: Provides a strong hydrogen bond donor and acceptor, often anchoring the fragment in binding pockets through interactions with basic residues like lysine or arginine.

  • Sulfonamide: This group is a cornerstone of medicinal chemistry, known for its ability to form key hydrogen bonds. It is a common feature in many successful drugs, notably as a zinc-binding group in carbonic anhydrase inhibitors.[8][9]

  • Aromatic Ring: Offers a rigid scaffold that can be readily functionalized, providing a vector for "fragment growing" into adjacent pockets to enhance affinity and selectivity.[4][10]

These features make this compound a "poised" fragment—one that not only binds but also presents clear, synthetically tractable vectors for chemical elaboration.[10]

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₇NO₄S[11]
Molecular Weight 201.20 g/mol [11]
IUPAC Name This compound[11]
Hydrogen Bond Donors 3 (1 from COOH, 2 from SO₂NH₂)PubChem
Hydrogen Bond Acceptors 4 (2 from COOH, 2 from SO₂)PubChem
LogP (calculated) 0.8PubChem
Solubility High aqueous solubilityInferred from structure

FBDD Workflow Using this compound

A typical FBDD campaign is a multi-stage process that begins with screening a fragment library and progresses through hit validation and optimization. The following diagram illustrates a robust workflow.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Library Fragment Library (Containing this compound) Screening Primary Biophysical Screen (e.g., SPR, DSF) Library->Screening Hits Initial Fragment Hits Screening->Hits Weak Binders (μM-mM KD) OrthoScreen Orthogonal Screen (e.g., NMR, ITC) Hits->OrthoScreen XRay X-Ray Crystallography OrthoScreen->XRay ValidatedHits Validated Hits with Structural Data XRay->ValidatedHits SBDD Structure-Based Design (Fragment Growing/Linking) ValidatedHits->SBDD Synthesis Synthesis of Analogs SBDD->Synthesis SAR SAR by Biophysics/Biochemistry Synthesis->SAR SAR->SBDD Iterative Cycles Lead Potent Lead Compound (nM Affinity) SAR->Lead

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Protocols for Screening and Validation

The weak binding affinities of fragments (typically in the high micromolar to millimolar range) necessitate the use of highly sensitive biophysical techniques for screening.[3][12][13] A cascading approach, using a high-throughput primary screen followed by more detailed orthogonal validation methods, is essential to filter out false positives and confirm true binders.[12]

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is an ideal primary screening technique for FBDD because it is highly sensitive, label-free, provides real-time binding data, and has relatively high throughput.[14][15][16] It can reliably detect the weak interactions characteristic of fragments.[5][14]

Objective: To identify fragments from a library, including this compound, that bind to a target protein immobilized on an SPR sensor surface.

Materials:

  • Biacore 8K or similar high-sensitivity SPR instrument.[10]

  • Sensor chips (e.g., CM5).

  • Target protein of high purity (>95%).

  • Fragment library stock solutions (e.g., 100 mM in DMSO).

  • Running buffer (e.g., HBS-EP+ buffer, filtered and degassed).

  • Immobilization reagents (EDC, NHS, ethanolamine).

Methodology:

  • Target Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (e.g., 20-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level. The goal is a low-density surface to minimize mass transport effects, with a maximum response (Rmax) that allows for clear detection of small fragment binding.[14]

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without the protein to enable reference subtraction.

  • Fragment Screening:

    • Prepare fragment screening plates by diluting fragment stocks into running buffer to a final concentration of 100-200 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).[14] Mismatched DMSO concentrations are a major source of false positives.[14]

    • Inject each fragment solution over the target and reference flow cells. A short contact time (e.g., 30-60 seconds) followed by a dissociation phase is typical for a primary screen.

    • Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) that does not denature the immobilized target.

  • Data Analysis & Hit Triage:

    • Subtract the reference flow cell data from the target flow cell data for each injection.

    • Identify initial hits as fragments that produce a binding response significantly above the noise level.

    • Prioritize hits based on metrics like Ligand Efficiency (LE), which normalizes binding affinity for the size of the molecule.[5] This helps to distinguish high-quality hits from larger, "greasy" fragments that may bind non-specifically.

SPR_Workflow Immobilize 1. Immobilize Target Protein on Sensor Chip Prepare 2. Prepare Fragment Solutions (e.g., 200 µM) Immobilize->Prepare Inject 3. Inject Fragments over Target & Reference Prepare->Inject Analyze 4. Analyze Sensorgrams (Binding Response) Inject->Analyze Triage 5. Triage Hits (Based on Response & LE) Analyze->Triage

Caption: Workflow for a primary fragment screen using SPR.

Protocol 2: Orthogonal Hit Validation using X-ray Crystallography

X-ray crystallography is the gold standard for hit validation in FBDD.[10][17] It provides unambiguous confirmation of binding and, crucially, reveals the precise binding location and orientation of the fragment, which is essential for structure-guided optimization.[10][18]

Objective: To determine the three-dimensional structure of the target protein in complex with this compound to confirm binding and guide subsequent medicinal chemistry efforts.

Materials:

  • Crystals of the target protein that diffract to high resolution (<2.5 Å).[17]

  • This compound stock solution (e.g., 100 mM in DMSO).

  • Cryoprotectant solution.

  • Synchrotron X-ray source.

Methodology:

  • Crystal Soaking:

    • Transfer a protein crystal from its growth drop into a "soaking drop" containing the mother liquor supplemented with 1-5 mM of this compound. The final DMSO concentration should be tested for its effect on crystal integrity, but concentrations up to 20% are often tolerated.[17][19]

    • Allow the crystal to soak for a period ranging from minutes to several hours. The optimal time must be determined empirically.

    • Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor plus 20-30% glycerol or another cryo-agent) before flash-cooling in liquid nitrogen.

  • Data Collection and Processing:

    • Collect a complete X-ray diffraction dataset from the cryo-cooled crystal at a synchrotron beamline.

    • Process the diffraction data using standard software (e.g., XDS or DIALS) to obtain a set of structure factors.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with a previously determined apo-protein structure as the search model.

    • Calculate initial electron density maps (2mFo-DFc and mFo-DFc).

    • Carefully inspect the difference map (mFo-DFc) for positive electron density corresponding to the bound fragment. Because fragments are weak binders, their occupancy may be low, requiring specialized analysis tools like PanDDA to amplify the signal.[17]

    • If clear density is observed, model the this compound fragment into the density and perform iterative cycles of model building and refinement until convergence.

  • Analysis of the Binding Mode:

    • Analyze the refined structure to identify key protein-fragment interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts).

    • Identify unoccupied pockets adjacent to the bound fragment that can be targeted for fragment growing to increase affinity.

From Hit to Lead: Structure-Based Elaboration

With a high-resolution crystal structure of the target in complex with this compound, the hit-to-lead phase can begin. The goal is to synthetically modify the fragment to engage with nearby sub-pockets, thereby increasing binding affinity and selectivity.

Strategies for Growth:

  • Vector 1 (Carboxylic Acid): This group can be converted to amides or esters to probe for interactions in different directions. For example, coupling the carboxylic acid with a library of amines can introduce new functionality.[9][20]

  • Vector 2 (Aromatic Ring): The phenyl ring can be substituted at the positions ortho- or para- to the existing groups to extend into nearby hydrophobic pockets.

  • Vector 3 (Sulfonamide): While often a key binding anchor, the sulfonamide nitrogen can also be functionalized, although this is generally less common than modifications to the other two positions.[21]

This iterative process of designing, synthesizing, and testing new analogs, guided by structural biology and biophysical binding assays, is the core of FBDD-driven lead optimization.[4][7]

Conclusion

This compound serves as an outstanding starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, coupled with its versatile chemical handles, make it a high-quality hit for a variety of protein targets. By employing a robust workflow of sensitive biophysical screening, orthogonal validation with X-ray crystallography, and structure-guided medicinal chemistry, researchers can effectively leverage this fragment to discover and develop novel, high-quality lead compounds for challenging therapeutic targets.

References

  • Vertex AI Search. (n.d.). Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters.
  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery.
  • Rich, R. L., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports.
  • Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS.
  • O'Connell, J., et al. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS Discovery.
  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview.
  • Eurofins. (n.d.). Biophysics for Successful Drug Discovery Programs.
  • Sun, D., & Wang, M. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
  • Holvey, C. E., et al. (2025). Fragment-based drug discovery: A graphical review. PubMed Central.
  • Li, Q., & Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences.
  • Neumann, L., et al. (2008). SPR-based fragment screening: advantages and applications. Journal of Biomolecular Screening.
  • ResearchGate. (n.d.). Fragment growing in FBDD.
  • Protocols.io. (2025). XChem crystallographic fragment screening.
  • Velagaleti, R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry.
  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters.
  • Jabeen, A., et al. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PLoS ONE.
  • Hartshorn, M. J., et al. (2005). Crystallographic Fragment Screening. Methods in Molecular Biology.
  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. Topics in Current Chemistry.
  • Scozzafava, A., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of Medicinal Chemistry.
  • Abdoli, M., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Scott, D. E., et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal.

Sources

A Practical Guide to the Synthesis of Sulfamoyl Benzamide Derivatives: A Modular Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This comprehensive guide details a robust and versatile protocol for the synthesis of sulfamoyl benzamide derivatives, a chemical scaffold of significant interest in medicinal chemistry and drug development.[1][2] These compounds are recognized for their diverse biological activities, often serving as bioisosteres for carboxylic acids, which enhances their pharmacokinetic properties.[3][4] We present a linear, three-step synthetic strategy that is broadly applicable for generating a library of diverse analogs. This document provides not only a step-by-step experimental protocol but also delves into the underlying chemical principles, offering researchers the causal insights needed to adapt and troubleshoot the synthesis for their specific molecular targets.

Introduction: The Significance of the Sulfamoyl Benzamide Scaffold

The sulfamoyl benzamide moiety is a privileged structure in modern pharmacology. Its prevalence is due in part to the N-acyl sulfonamide group, which mimics the acidity and hydrogen bonding geometry of carboxylic acids (pKa values typically between 3.5–4.5) while offering improved hydrolytic and enzymatic stability.[2] This bioisosteric relationship allows medicinal chemists to fine-tune physicochemical properties and explore new interactions with biological targets.[2][5] Derivatives of this class have been investigated as inhibitors for various enzymes, including h-NTPDases and carbonic anhydrases, and have shown potential in treating a range of conditions from inflammation and diabetes to cancer.[6][7]

The synthetic protocol outlined herein is designed for accessibility and adaptability, allowing researchers to systematically modify different parts of the molecule to explore structure-activity relationships (SAR).

General Synthetic Strategy: A Three-Step Linear Approach

The synthesis of sulfamoyl benzamide derivatives is efficiently achieved through a linear sequence involving three primary transformations.[6] This modular approach allows for the introduction of diversity at two key positions: the sulfamoyl group and the benzamide group.

The overall workflow is as follows:

  • Chlorosulfonation: An electrophilic aromatic substitution reaction to install the chlorosulfonyl group onto a substituted benzoic acid core.[8]

  • Sulfonamide Formation: Nucleophilic substitution of the chloride on the sulfonyl chloride intermediate with a primary or secondary amine to form the sulfonamide.[8][9]

  • Amide Coupling: Formation of the final benzamide bond by coupling the carboxylic acid of the sulfonamide intermediate with a second, diverse amine.[6][10]

The following diagram illustrates this synthetic workflow.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Amide Coupling cluster_3 Final Product A Substituted Benzoic Acid B 5-(Chlorosulfonyl)- 2-substituted-benzoic Acid A->B Chlorosulfonic Acid (ClSO3H) D 5-(R1-Sulfamoyl)- 2-substituted-benzoic Acid B->D Reaction in Water C Amine (R1-NH2) F Sulfamoyl Benzamide Derivative D->F EDC, DMAP DCM/DMF E Amine (R2-NH2)

Caption: Linear synthesis workflow for sulfamoyl benzamide derivatives.

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step 1: Synthesis of 5-(Chlorosulfonyl)-2-chlorobenzoic Acid

This procedure details the chlorosulfonation of 2-chlorobenzoic acid, a common starting material. The protocol can be adapted for other substituted benzoic acids, though reaction conditions may require optimization.

Scientific Rationale: This reaction is a classic electrophilic aromatic substitution. Chlorosulfonic acid serves as both the reagent and the solvent, providing a potent electrophile (+SO2Cl). The reaction is driven by heating, which is necessary to overcome the deactivating effect of the carboxylic acid and chloro-substituents on the aromatic ring.[8]

  • Materials and Reagents:

    • 2-Chlorobenzoic acid

    • Chlorosulfonic acid (ClSO₃H)

    • Deionized water (ice-cold)

    • Crushed ice

  • Equipment:

    • 250 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Dropping funnel (optional)

    • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • To a 250 mL round-bottom flask, add chlorosulfonic acid (e.g., 40 mL, ~0.6 mol). Cool the flask in an ice bath.

  • Slowly and in small portions, add 2-chlorobenzoic acid (e.g., 0.1 mol) to the cooled chlorosulfonic acid with continuous stirring. Caution: The addition is exothermic and releases HCl gas.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to 95 °C.[8]

  • Maintain the temperature and stir for 12 hours. The progress of the reaction can be monitored by taking a small aliquot, quenching it in ice, and analyzing by Thin Layer Chromatography (TLC).

  • After 12 hours, allow the mixture to cool to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice slurry with vigorous stirring. Caution: This quenching step is highly exothermic.

  • The product, 5-(chlorosulfonyl)-2-chlorobenzoic acid, will precipitate as a solid.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.

  • The resulting solid is typically used in the next step without further purification.[8]

Step 2: Synthesis of 2-Chloro-5-(cyclopropylsulfamoyl)benzoic Acid

This step demonstrates the formation of the sulfonamide by reacting the sulfonyl chloride with a representative amine, cyclopropylamine.

Scientific Rationale: The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic amine. The reaction is often performed in water, providing a green and efficient medium for this transformation.[6][8] An acid quench at the end of the reaction ensures the product, a carboxylic acid, is fully protonated and precipitates out of the solution.

  • Materials and Reagents:

    • 5-(Chlorosulfonyl)-2-chlorobenzoic acid (from Step 1)

    • Cyclopropylamine

    • Deionized water

    • Concentrated Hydrochloric Acid (HCl)

  • Equipment:

    • 100 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • pH paper or meter

    • Vacuum filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, suspend the 5-(chlorosulfonyl)-2-chlorobenzoic acid (e.g., 3.0 mmol) in deionized water (e.g., 15 mL).

  • Add the corresponding amine, in this case, cyclopropylamine (3.0 mmol), to the suspension.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction's completion using TLC (typically a few hours). A suitable eluent system is chloroform:methanol (e.g., 9.5:0.5 v/v).[8]

  • Once the starting material is consumed, slowly add concentrated HCl dropwise to the reaction mixture until the pH reaches approximately 3.[8]

  • The product will precipitate as a solid. Stir for an additional 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[8]

Step 3: Synthesis of 2-Chloro-N-(4-chlorophenyl)-5-(cyclopropylsulfamoyl)benzamide

This final step involves the formation of the amide bond using standard peptide coupling conditions.

Scientific Rationale: Direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures and is often inefficient.[11] Therefore, coupling agents are used to activate the carboxylic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to facilitate this process.[6][8]

  • Materials and Reagents:

    • 2-Chloro-5-(cyclopropylsulfamoyl)benzoic acid (from Step 2)

    • 4-Chloroaniline

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Hydrochloric acid (0.1 M aqueous solution)

  • Equipment:

    • 50 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Nitrogen or argon inlet (optional, for maintaining anhydrous conditions)

    • Rotary evaporator

Procedure:

  • Dissolve 2-chloro-5-(cyclopropylsulfamoyl)benzoic acid (e.g., 0.5 mmol) in a mixture of anhydrous DCM (e.g., 3.3 mL) and anhydrous DMF (e.g., 0.33 mL) in a 50 mL round-bottom flask.[8]

  • To this solution, add DMAP (0.1 mmol, 20 mol%), the desired amine (4-chloroaniline, 0.5 mmol), and finally EDC·HCl (0.75 mmol, 1.5 equivalents).[8]

  • Stir the reaction mixture at room temperature overnight under a dry atmosphere.

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Upon completion, remove the volatile solvents (DCM) under reduced pressure using a rotary evaporator.

  • To the remaining residue, add 0.1 M aqueous HCl (10 mL) and stir for 10 minutes. This will cause the product to precipitate.

  • Collect the solid product by vacuum filtration.

  • Purify the crude product using flash column chromatography on silica gel to obtain the final sulfamoyl benzamide derivative.[8][12]

Quantitative Data Summary

The following table provides representative quantities and expected outcomes for the synthesis of the model compound: 2-chloro-N-(4-chlorophenyl)-5-(cyclopropylsulfamoyl)benzamide.

StepStarting MaterialReagent 1Reagent 2SolventTemp. (°C)Time (h)Typical Yield
1 2-Chlorobenzoic Acid (15.7 g, 0.1 mol)Chlorosulfonic Acid (40 mL, 0.6 mol)-None9512~80-90%
2 5-(Chlorosulfonyl)-2-chlorobenzoic acid (765 mg, 3.0 mmol)Cyclopropylamine (210 µL, 3.0 mmol)-Water (15 mL)RT2-4~85-95%
3 2-Chloro-5-(cyclopropylsulfamoyl)benzoic acid (138 mg, 0.5 mmol)4-Chloroaniline (64 mg, 0.5 mmol)EDC·HCl (144 mg, 0.75 mmol)DCM/DMFRT12-16~65-75%

Characterization and Validation

The identity and purity of all intermediates and the final product must be confirmed through a combination of analytical techniques.[8]

  • Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of column fractions. Plates can be visualized under UV light (254 nm) or by using chemical stains like ninhydrin or anisaldehyde.[8]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.[8]

References

  • Khan, K. M., et al. (2020). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. RSC Advances.
  • National Center for Biotechnology Information (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PubMed Central.
  • Sperry, J. B., & Wright, D. L. (2011). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Current Organic Synthesis.
  • O'Sullivan, T. P., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances.
  • National Center for Biotechnology Information (2021). Recent advances in the synthesis of N-acyl sulfonamides. PubMed Central.
  • Gavrylenko, O. V., et al. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Ukrainica Bioorganica Acta.
  • ResearchGate (2021). Recent advances in the synthesis of N-acyl sulfonamides.
  • ResearchGate (2021). reaction mechanism for the synthesis of benzoylated sulfamoyl carboxylic acids.
  • ResearchGate (2020). Direct synthesis of sulfamoyl-benzamide derivatives.
  • Royal Society of Chemistry (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • National Center for Biotechnology Information (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central.
  • ResearchGate (2018). Synthetic route followed for sulfamoyl benzamide derivatives.
  • Google Patents (2006). Sulfamoyl benzamide derivatives and methods of their use.
  • CORE (2012). Catalytic Approaches to the Synthesis of Amide Bonds.
  • ACS Publications (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega.
  • ResearchGate (2019). Recent advances in the chemistry of chlorosulfonyl isocyanate: a review.
  • ResearchGate (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives.
  • Chemistry LibreTexts (2022). Chemistry of Amides.
  • Organic Chemistry Portal (n.d.). Amide synthesis by acylation.
  • ResearchGate (2020). Linear synthesis of sulfamoyl-benzamide derivatives.
  • Organic Syntheses (n.d.). Chlorosulfonyl isocyanate.
  • ResearchGate (2009). One-Pot Synthesis of N-Acyl-Substituted Sulfamides from Chlorosulfonyl Isocyanate via the Burgess-Type Intermediates.
  • Royal Society of Chemistry (2023). Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles. Journal of Materials Chemistry B.

Sources

Use of 3-Sulfamoylbenzoic acid in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: The Strategic Use of 3-Sulfamoylbenzoic Acid as a Safety-Catch Linker in Solid-Phase Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Controlled Release in Solid-Phase Synthesis

Solid-phase organic synthesis (SPOS) has revolutionized the construction of complex molecules, from peptides to small molecule libraries, by anchoring the initial building block to an insoluble polymer support.[1][2] This approach simplifies purification by allowing excess reagents and by-products to be washed away after each synthetic step.[3][4] The success of this technique hinges on the linker—the chemical handle connecting the molecule to the resin.

Among the most sophisticated tools in the SPOS toolbox are "safety-catch" linkers.[3][5][6][7] Unlike conventional linkers that are cleaved under a single, predefined condition, a safety-catch linker remains completely stable throughout the synthesis and is "activated" in a discrete, chemically distinct step, rendering it labile for cleavage.[1][6] This two-stage release mechanism provides exceptional orthogonality and flexibility, allowing for complex synthetic routes that would otherwise be incompatible with the linker.

The arylsulfonamide linker, derived from This compound , is a prime example of this powerful strategy. Its robust nature makes it stable to both the acidic and basic conditions often used in standard peptide synthesis (e.g., for Boc and Fmoc deprotection), while the sulfonamide moiety provides a latent site for activation, enabling the controlled release of the final product under mild, nucleophilic conditions.[1][8] This guide provides a detailed overview of the underlying mechanism and practical protocols for its application.

Principle and Mechanism: The Two-Stage Activation and Cleavage

The utility of the this compound linker lies in the tunable reactivity of the N-acylsulfonamide bond formed when a molecule is attached. The process can be broken down into three distinct stages:

  • Stage 1: Stable Attachment: The first building block (typically a carboxylic acid) is coupled to the sulfonamide nitrogen of the resin-bound linker. The resulting N-acylsulfonamide is highly stable due to the electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen's lone pair, making it a poor leaving group. This stability ensures the linker withstands a wide array of reaction conditions, including strong bases and nucleophiles.[9]

  • Stage 2: Chemical Activation: After the on-resin synthesis is complete, the inert N-acylsulfonamide is specifically activated. This is typically achieved through N-alkylation of the sulfonamide nitrogen using an electrophile, such as iodoacetonitrile or diazomethane.[8][9] This transformation is critical: by removing the acidic proton and converting the nitrogen into a better leaving group, the attached acyl group becomes highly susceptible to nucleophilic attack.

  • Stage 3: Nucleophilic Cleavage: The activated linker readily undergoes cleavage upon treatment with a variety of nucleophiles. The choice of nucleophile dictates the functionality of the released product, allowing for the synthesis of carboxylic acids (using hydroxide), esters (using alkoxides), or a diverse range of primary, secondary, and tertiary amides (using amines).[9][10]

The mechanism is visualized in the diagram below.

G cluster_0 On-Resin Synthesis cluster_1 Activation & Cleavage Resin Solid Support (e.g., Polystyrene) Linker Stable N-Acylsulfonamide Linker (Resin-SO2-NH-COR) Resin->Linker Linker Attached Synth Elongation Steps (Coupling, Deprotection) Linker->Synth Substrate Loaded Activation Activation Step (e.g., Iodoacetonitrile, Base) Synth->Activation Synthesis Complete ActivatedLinker Activated Linker (Resin-SO2-N(CH2CN)-COR) Activation->ActivatedLinker Cleavage Nucleophilic Cleavage (e.g., R'R''NH) ActivatedLinker->Cleavage Product Released Product (R-CONR'R'') Cleavage->Product

Caption: Mechanism of the sulfonamide safety-catch linker.

Applications in Solid-Phase Synthesis

The robustness and flexibility of the this compound linker make it suitable for a wide range of applications, particularly in the construction of combinatorial libraries for drug discovery.

  • Synthesis of Small Molecule Amide Libraries: Its primary application is the synthesis of diverse C-terminal amides. Because the final cleavage step introduces the amine, a vast array of primary and secondary amines can be used to generate a library of corresponding amides from a single resin-bound precursor.[9]

  • Preparation of Peptide Acids and Esters: While ideal for amides, cleavage with mild hydroxide or alkoxide sources allows for the clean release of peptide acids or esters, respectively.[10]

  • Compatibility with Diverse Chemistries: The linker's stability allows for on-resin reactions that would be incompatible with more labile linkers, such as Suzuki couplings or enolate alkylations.[8]

  • Orthogonality to Fmoc and Boc Strategies: The linker is stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for Boc and side-chain deprotection, making it fully compatible with standard peptide synthesis protocols.[1][7]

Overall Experimental Workflow

The diagram below outlines the complete workflow for solid-phase synthesis using the this compound linker, from initial resin preparation to the final, purified product.

Caption: Solid-phase synthesis workflow using the safety-catch linker.

Detailed Experimental Protocols

The following protocols provide a generalized framework. Researchers should optimize reagent equivalents, reaction times, and solvents based on the specific resin and substrates used.

Protocol 1: Immobilization of this compound onto Aminomethyl Resin

This protocol describes the attachment of the linker to a standard aminomethyl-functionalized solid support.

  • Resin Swelling: Swell aminomethyl polystyrene resin (1.0 g, ~1.0 mmol/g substitution) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a solid-phase reaction vessel.

  • Pre-activation: In a separate vial, dissolve this compound (3 eq.), HOBt (1-hydroxybenzotriazole, 3 eq.), and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, 3 eq.) in DMF (5 mL).

  • Activation: Add N,N-diisopropylethylamine (DIPEA, 6 eq.) to the pre-activation mixture and vortex for 2 minutes.

  • Coupling: Drain the DMF from the swollen resin. Add the activated linker solution to the resin and agitate at room temperature for 4-6 hours.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 10 mL), Dichloromethane (DCM, 3 x 10 mL), and Methanol (MeOH, 3 x 10 mL).

  • Drying: Dry the resin under high vacuum. Confirm successful coupling using a qualitative test for free amines (e.g., Kaiser test).

Protocol 2: Loading the First Building Block (Fmoc-Amino Acid Example)

This protocol details the acylation of the resin-bound sulfonamide with the first building block.

  • Resin Swelling: Swell the linker-functionalized resin (1.0 g) in anhydrous Dichloromethane (DCM, 10 mL) for 1 hour.

  • Reagent Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (4 eq.) in a minimal amount of DMF. Add coupling reagents such as DIC (N,N'-diisopropylcarbodiimide, 4 eq.) and a catalytic amount of DMAP (4-dimethylaminopyridine, 0.1 eq.).

  • Coupling: Drain the DCM from the resin. Add the amino acid solution and agitate at room temperature for 12-24 hours. Note: This acylation is often slower than standard amide bond formation.

  • Capping: To block any unreacted sulfonamide sites, drain the coupling solution and treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DCM for 1 hour.

  • Washing and Drying: Wash the resin as described in Protocol 1, Step 5, and dry under vacuum.

Protocol 3: Activation and Nucleophilic Cleavage

This final protocol covers the two-step release of the synthesized molecule.

  • Resin Preparation: After completing the on-resin synthesis and removing any N-terminal protecting groups, swell the resin (100 mg) in anhydrous N-Methyl-2-pyrrolidone (NMP, 2 mL) for 1 hour.

  • Activation: Add iodoacetonitrile (10 eq.) and DIPEA (5 eq.) to the resin slurry. Agitate the mixture at room temperature for 12-24 hours.

  • Washing: Drain the activation solution. Wash the resin thoroughly with NMP (3 x 2 mL) and THF (tetrahydrofuran, 3 x 2 mL) to remove excess reagents.

  • Nucleophilic Cleavage: Add a solution of the desired nucleophile (e.g., 1.0 M benzylamine in THF, 2 mL) to the activated resin.

  • Incubation: Agitate the mixture at room temperature. Monitor the cleavage progress by taking small aliquots of the supernatant and analyzing by LC-MS (typically complete in 2-18 hours).

  • Product Collection: Once cleavage is complete, filter the resin and collect the filtrate. Wash the resin with additional THF (2 x 1 mL) and combine the filtrates.

  • Workup: Evaporate the solvent from the combined filtrate in vacuo. The crude product can then be purified by standard methods such as HPLC or column chromatography.

Data Summary and Key Considerations

The choice of reagents for activation and cleavage is critical for success. The following table summarizes common conditions.

ParameterReagent/ConditionPurposeExpected OutcomeReference
Activation Iodoacetonitrile / DIPEA in NMPN-alkylation of sulfonamideForms a highly reactive N-cyanomethyl acylsulfonamide intermediate.[9]
Activation Diazomethane in Et₂ON-methylation of sulfonamideForms a labile N-methyl acylsulfonamide. Use with caution.[8]
Cleavage Primary/Secondary Amine in THFAminolysisForms corresponding secondary/tertiary amides in high purity.[9][10]
Cleavage 0.5M NaOH in Dioxane/MeOHHydrolysisReleases the product as a free carboxylic acid.[1][8]
Cleavage NaOMe in THF/MeOHAlcoholysisReleases the product as a methyl ester.[10]

Key Considerations:

  • Racemization: Loading the first amino acid onto the sulfonamide linker requires careful selection of coupling conditions (e.g., using carbodiimides) to minimize racemization.[8][9]

  • Activation Completeness: Incomplete alkylation during the activation step is a common cause of low cleavage yields. Ensure anhydrous conditions and sufficient reaction time.[8]

  • Nucleophile Choice: Sterically hindered amines may require longer reaction times or elevated temperatures for efficient cleavage.[8]

References

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Institutes of Health (NIH). [Link]
  • A Novel Safety-Catch Linker for the Solid-Phase Synthesis of Amides and Esters.
  • An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis.
  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI. [Link]
  • Acylsulfonamide safety-catch linker: promise and limitations for solid–phase oligosaccharide synthesis. National Institutes of Health (NIH). [Link]
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Organic Chemistry (OUCI). [Link]
  • Safety-catch linkers for Fmoc solid-phase synthesis of peptide thioesters and hydrazides by amide-to-imide activ
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PubMed. [Link]
  • A new type of safety-catch linker cleaved by intramolecular activation of an amide anchorage and allowing aqueous processing in solid-phase peptide synthesis. RSC Publishing. [Link]
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • A Novel Safety-Catch Linker for the Solid-Phase Synthesis of Amides and Esters. Amanote Research. [Link]
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. National Institutes of Health (NIH). [Link]
  • Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. National Institutes of Health (NIH). [Link]
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems. [Link]
  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Semantic Scholar. [Link]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Cleavable linker for peptide synthesis.
  • Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]
  • Bioorthogonal enzymatic cleavage of protection groups for prodrug activation.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

Sources

3-Sulfamoylbenzoic acid for the development of AKR1C3 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 3-Sulfamoylbenzoic Acid for the Development of Potent and Selective AKR1C3 Inhibitors

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Senior Application Scientist: Gemini

Introduction: Targeting AKR1C3 in Modern Therapeutics

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), has emerged as a critical therapeutic target in a range of pathologies, most notably in hormone-dependent cancers like castration-resistant prostate cancer (CRPC) and breast cancer, as well as in acute myeloid leukemia (AML).[1][2] Its multifaceted role in cellular signaling is central to its pathological significance. AKR1C3 is a key enzyme in the biosynthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT), from less active precursors.[3][4][5] This function allows cancer cells to sustain androgen receptor (AR) signaling even under androgen-deprivation therapies, a common mechanism of treatment resistance in CRPC.[5]

Furthermore, AKR1C3 functions as a prostaglandin F synthase, converting PGD2 to proliferative prostaglandins (e.g., 11β-PGF2α) that activate the MAPK signaling pathway.[6] This dual activity—driving both steroid hormone and prostaglandin proliferative signals—makes AKR1C3 an exceptionally attractive drug target.

The development of AKR1C3 inhibitors is complicated by the high sequence homology it shares with its isoforms, particularly AKR1C1 and AKR1C2.[3][7] These isoforms often have opposing biological functions; for instance, AKR1C2 is involved in the inactivation of DHT.[8] Therefore, non-selective inhibition is not only undesirable but can be counterproductive. This necessitates the design of highly selective inhibitors. The this compound scaffold has proven to be a valuable starting point for developing such selective agents, offering a chemical framework that can be systematically modified to achieve high potency against AKR1C3 while sparing other isoforms.

This guide provides a detailed overview of the rationale behind using the this compound scaffold and offers comprehensive protocols for the synthesis, in vitro evaluation, and cell-based characterization of novel AKR1C3 inhibitors derived from this chemical class.

Section 1: The AKR1C3 Target - Biological Rationale for Selective Inhibition

Dual Signaling Roles of AKR1C3

AKR1C3's influence on cancer progression stems from two primary enzymatic activities:

  • Steroidogenesis (17-Ketosteroid Reductase Activity): AKR1C3 catalyzes the reduction of weak androgens like androstenedione to testosterone, and 5α-androstanedione to the potent androgen DHT.[3][5] This intratumoral androgen synthesis is a hallmark of CRPC, directly fueling AR-mediated gene transcription and tumor growth.[8]

  • Prostaglandin Metabolism (PGF Synthase Activity): AKR1C3 reduces PGD2 to 11β-PGF2α, a ligand for the F-prostanoid (FP) receptor. Activation of the FP receptor stimulates proliferative pathways like the MAPK/ERK cascade.[6] Concurrently, this process depletes the pool of PGD2, preventing its conversion to anti-proliferative metabolites like 15-deoxy-Δ¹²,¹⁴-PGJ₂, which is a ligand for the tumor suppressor PPARγ.[9]

The following diagram illustrates the central role of AKR1C3 in these oncogenic pathways.

AKR1C3_Signaling cluster_steroid Steroidogenesis Pathway cluster_pg Prostaglandin Pathway Androstenedione Androstenedione Testosterone Testosterone Androstenedione->Testosterone AKR1C3 DHT DHT Testosterone->DHT AR Androgen Receptor (AR) DHT->AR Activates Gene_Transcription Tumor Growth & Survival AR->Gene_Transcription Drives PGD2 PGD2 PGF2a 11β-PGF2α PGD2->PGF2a AKR1C3 PGJ2 15d-PGJ2 (Anti-proliferative) PGD2->PGJ2 Spontaneous (Inhibited by AKR1C3 activity) FP_Receptor FP Receptor PGF2a->FP_Receptor Activates PPARg PPARγ (Tumor Suppressor) PGJ2->PPARg Activates MAPK MAPK/ERK Pathway FP_Receptor->MAPK MAPK->Gene_Transcription Inhibitor This compound Derivative Inhibitor->Androstenedione Inhibitor->PGD2

Caption: Dual oncogenic signaling pathways mediated by AKR1C3.

The Critical Need for Isoform Selectivity

The primary challenge in targeting AKR1C3 is avoiding the inhibition of AKR1C1 and AKR1C2, which share over 86% sequence identity.[7] These isoforms are involved in DHT catabolism, converting it into less active or even anti-proliferative metabolites.[5][8]

  • AKR1C2 inactivates DHT by converting it to 3α-Adiol.

  • AKR1C1 converts DHT to 3β-Adiol, a pro-apoptotic ligand for estrogen receptor β (ERβ).[8]

Therefore, a non-selective inhibitor that blocks AKR1C1 and AKR1C2 would inadvertently increase levels of active DHT, undermining the therapeutic goal. An ideal inhibitor must possess high selectivity for AKR1C3.

Section 2: The this compound Scaffold: A Framework for Potency and Selectivity

The this compound core is a derivative of benzoic acid, a common structural motif in AKR1C3 inhibitors.[10] Its utility stems from key interactions within the AKR1C3 active site and the tunable nature of its structure. Computational modeling and crystallography have shown that this class of compounds binds with the carboxylate group interacting with the catalytic residues (Tyr55, His117) in the oxyanion hole, a common feature for many AKR1C3 inhibitors.[3][9]

The "3-sulfamoyl" designation refers to the meta position of the sulfamoyl group relative to the carboxylic acid. This specific arrangement is crucial for achieving selectivity over AKR1C2.[8] While a related scaffold, N-phenylanthranilic acid (an ortho-substituted benzoic acid), shows potent AKR1C3 inhibition, it often lacks selectivity.[8] Shifting the linkage to the meta position, as in 3-(phenylamino)benzoic acids or 3-sulfamoylbenzoic acids, dramatically improves the selectivity profile.[8]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded key insights for optimizing inhibitor design. By attaching different chemical moieties, researchers can tune both potency and selectivity.

Table 1: Structure-Activity Relationship (SAR) Summary for Benzoic Acid-Based AKR1C3 Inhibitors

Structural Modification Observation Rationale & Consequence
Carboxylic Acid Position Moving the secondary amine or sulfonyl linkage from the ortho to the meta position relative to the carboxylic acid. Increases selectivity for AKR1C3 over AKR1C2 by over 10-fold without significant loss of potency.[8] This alters the vector of the substituent projecting into the specificity pocket.
Substituents on Phenyl Ring Adding bulky, rigid bicyclic moieties (e.g., tetrahydroquinoline) to the sulfonyl group. These groups fit deeply into a specific subpocket (SP1) in AKR1C3, which is too small in AKR1C2 to accommodate them, leading to exceptionally high selectivity (up to 5000-fold).[3]
Electronics of Phenyl Ring Placing strong electron-withdrawing groups (EWGs) like -NO₂, -CF₃, or halogens at the para position of the terminal phenyl ring. Significantly enhances inhibitory potency against AKR1C3.[8] EWGs increase the acidity of the secondary amine/sulfonamide proton, potentially strengthening interactions.

| Substituent Type | Electron-donating groups (EDGs) on the terminal phenyl ring. | Generally results in weaker AKR1C3 inhibitory activity compared to EWGs.[8] |

These principles guide the rational design of new chemical entities based on the this compound scaffold.

Section 3: Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis and evaluation of novel AKR1C3 inhibitors based on the this compound scaffold.

Workflow cluster_synthesis Chemical Development cluster_invitro In Vitro Validation cluster_incell Cell-Based Evaluation Synthesis Protocol 3.1: Synthesis of Inhibitor Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Enzyme_Assay Protocol 3.2: Recombinant Enzyme Inhibition Assay Purification->Enzyme_Assay Selectivity Counter-screen vs. AKR1C1 & AKR1C2 Enzyme_Assay->Selectivity Data_Analysis_1 Calculate IC50 & Selectivity Index Selectivity->Data_Analysis_1 Cell_Culture Select & Culture AKR1C3+ Cell Line (e.g., 22Rv1) Data_Analysis_1->Cell_Culture Cell_Activity Protocol 3.3: Cellular AKR1C3 Activity Assay Cell_Culture->Cell_Activity Cell_Viability Protocol 3.4: Cell Viability Assay Cell_Culture->Cell_Viability Downstream Protocol 3.5: Western Blot for Downstream Targets Cell_Culture->Downstream Data_Analysis_2 Determine Cellular Potency & Mechanism of Action Cell_Activity->Data_Analysis_2 Cell_Viability->Data_Analysis_2 Downstream->Data_Analysis_2

Caption: Experimental workflow for AKR1C3 inhibitor development.

Protocol 3.1: Synthesis of a Representative 3-(Sulfonyl)benzoic Acid Derivative

This protocol describes a general method for synthesizing derivatives of this compound, which typically involves the reaction of 3-(chlorosulfonyl)benzoic acid with a desired amine.

Rationale: This synthetic route is straightforward and modular, allowing for the rapid generation of a library of analogs by simply varying the amine component (e.g., substituted tetrahydroquinolines, piperidines) to explore the SAR.[3][11]

Materials:

  • 3-(Chlorosulfonyl)benzoic acid

  • Desired amine (e.g., 6-bromo-1,2,3,4-tetrahydroisoquinoline)

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or other appropriate aprotic solvent

  • Standard workup and purification reagents (e.g., HCl, brine, Na₂SO₄, silica gel)

Procedure:

  • Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 3-(chlorosulfonyl)benzoic acid (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the 3-(chlorosulfonyl)benzoic acid solution dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the final compound.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3.2: In Vitro Enzyme Inhibition Assay (Spectrophotometric)

This protocol measures the potency (IC₅₀) of a test compound against purified, recombinant AKR1C3 and its isoforms (AKR1C1, AKR1C2) to determine selectivity.

Principle: The assay measures the NADPH-dependent reductase activity of AKR1C enzymes. The rate of NADPH oxidation to NADP⁺ is monitored by the decrease in absorbance at 340 nm.[12] An alternative substrate, S-tetralol, can be used where NADP⁺ reduction to NADPH is monitored fluorometrically.[8][13]

Materials:

  • Purified recombinant human AKR1C3, AKR1C1, and AKR1C2 enzymes

  • Assay buffer: 100 mM potassium phosphate buffer, pH 7.0

  • NADPH solution (cofactor)

  • 9,10-Phenanthrenequinone (PQ) or S-tetralol (substrate)

  • Test inhibitor compounds dissolved in DMSO

  • 96-well UV-transparent microplates

  • Spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of NADPH in assay buffer.

    • Prepare a stock solution of PQ in a suitable solvent (e.g., acetonitrile).

    • Prepare serial dilutions of the test inhibitor in DMSO. A typical starting range is 100 µM to 1 nM.

  • Assay Setup: In each well of the 96-well plate, add the following in order:

    • Assay buffer

    • Test inhibitor solution (final DMSO concentration should be ≤1%)

    • Recombinant AKR1C enzyme (e.g., AKR1C3)

    • NADPH solution

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate (PQ) to all wells.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Controls:

    • Positive Control (100% activity): Reaction with enzyme, NADPH, substrate, and DMSO (no inhibitor).

    • Negative Control (0% activity): Reaction without enzyme.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the positive control (% inhibition = 100 * [1 - (V₀_inhibitor / V₀_control)]).

    • Plot % inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Determine Selectivity: Repeat the entire procedure using AKR1C1 and AKR1C2 enzymes. The selectivity index is calculated as the ratio of IC₅₀ values (e.g., Selectivity Index = IC₅₀_AKR1C2 / IC₅₀_AKR1C3).

Table 2: Example Data for a Highly Selective Inhibitor

Target IC₅₀ (nM) Selectivity Index (vs. AKR1C3)
AKR1C3 6.1 -
AKR1C2 >30,000 >5000
AKR1C1 >30,000 >5000

Data is representative of highly selective 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid derivatives.[3]

Protocol 3.3: Cell-Based Assay for AKR1C3 Activity

This protocol determines if the inhibitor can enter cells and engage its target to block the production of testosterone.

Principle: AKR1C3-overexpressing prostate cancer cells (e.g., LNCaP-AKR1C3 or 22Rv1) are treated with a substrate (androstenedione) in the presence of the inhibitor.[6] The amount of testosterone produced is quantified by ELISA or LC-MS/MS, providing a direct measure of cellular enzyme activity.

Materials:

  • AKR1C3-expressing cell line (e.g., 22Rv1)[14]

  • Cell culture medium and supplements

  • Test inhibitor

  • Δ⁴-Androstenedione (substrate)

  • Testosterone ELISA kit or access to LC-MS/MS

  • Cell lysis buffer

Procedure:

  • Cell Seeding: Seed 22Rv1 cells in a 24-well plate and allow them to adhere and reach 70-80% confluency.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the AKR1C3 inhibitor (or vehicle control) for 2-4 hours.

  • Substrate Addition: Add androstenedione (e.g., 10 µM final concentration) to the medium and incubate for an additional 24 hours.

  • Sample Collection:

    • Collect the cell culture supernatant.

    • Wash the cells with PBS, then lyse the cells and collect the lysate to measure total protein for normalization.

  • Testosterone Quantification: Measure the concentration of testosterone in the supernatant using a commercial testosterone ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the testosterone concentration to the total protein content in the corresponding well. Plot the normalized testosterone levels against the inhibitor concentration to determine the cellular IC₅₀.

Protocol 3.4: Cell Viability Assay

This assay assesses the downstream functional effect of AKR1C3 inhibition on cancer cell proliferation.

Principle: The metabolic activity of viable cells is used as a proxy for cell number. Reagents like MTT or CCK-8 are reduced by mitochondrial dehydrogenases in living cells to produce a colored formazan product, which is quantified by spectrophotometry.[6][15]

Procedure:

  • Cell Seeding: Seed 22Rv1 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of the AKR1C3 inhibitor for 72 hours.

  • MTT/CCK-8 Addition: Add the reagent to each well and incubate for 2-4 hours at 37°C.

  • Measurement: If using MTT, add solubilization solution. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to calculate the percentage of cell viability. Plot viability versus inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3.5: Western Blot Analysis of Downstream Signaling

This method confirms that target inhibition leads to the expected changes in downstream signaling pathways.

Principle: Western blotting is used to detect changes in the expression or phosphorylation status of proteins downstream of AKR1C3 signaling, such as markers of AR pathway activity (e.g., PSA) or the MAPK pathway (e.g., p-ERK).[6]

Procedure:

  • Treatment and Lysis: Treat cells grown in 6-well plates with the inhibitor at 1x and 10x its cellular IC₅₀ for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-PSA, anti-p-ERK, anti-ERK, anti-β-actin as a loading control).

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control to determine the relative change in protein expression or phosphorylation.

Section 4: Data Interpretation and Troubleshooting

  • Potency vs. Selectivity: A potent inhibitor (low nM IC₅₀ for AKR1C3) is only valuable if it is also highly selective (>100-fold over AKR1C1/C2). A lack of selectivity can be a reason to abandon a chemical series.

  • In Vitro vs. Cellular Potency: A significant drop in potency from the enzymatic assay to the cell-based assay (e.g., >10-fold) may indicate poor cell permeability, efflux by cellular transporters, or metabolic instability.[14] Non-carboxylate inhibitors may offer advantages in cell permeability over traditional carboxylic acid-based inhibitors.[11]

  • Inconsistent Assay Results: Ensure the stability of NADPH and enzyme stocks. Prepare fresh solutions and avoid repeated freeze-thaw cycles. Compound precipitation at high concentrations is a common issue; check solubility before assays.[15]

Conclusion

The this compound scaffold represents a highly promising and versatile platform for the design of next-generation AKR1C3 inhibitors. Its chemical tractability allows for systematic optimization based on well-defined SAR principles to achieve both nanomolar potency and exceptional isoform selectivity. The integrated workflow of synthesis, in vitro screening, and cell-based validation described here provides a robust framework for researchers to identify and characterize novel drug candidates targeting AKR1C3. These efforts are critical for developing new therapeutic strategies for CRPC and other malignancies driven by aberrant AKR1C3 activity.

References

  • Penning, T. M. (2015). AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders. The Journal of Steroid Biochemistry and Molecular Biology. [Link]
  • Yin, Y., et al. (2018). Computational modeling studies reveal the origin of the binding preference of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids for AKR1C3 over its isoforms. Chemical Biology & Drug Design. [Link]
  • Zang, T., et al. (2024). AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies.
  • Brožič, M., et al. (2012). Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. Journal of Medicinal Chemistry. [Link]
  • Wang, C., et al. (2020). Overview of AKR1C3: Inhibitor Achievements and Disease Insights. Journal of Medicinal Chemistry. [Link]
  • Wang, C., et al. (2020). Overview of AKR1C3: Inhibitor Achievements and Disease Insights.
  • Penning, T. M. (2019). Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review.
  • Rižner, T. L., et al. (2011). Aldo-keto reductase (AKR) 1C3: Role in prostate disease and the development of specific inhibitors.
  • Pippione, A. C., et al. (2022). AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications. Journal of Medicinal Chemistry. [Link]
  • Adeniji, A. O., et al. (2012). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Vinter, S. P., et al. (2021). The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)
  • Adeniji, A. O., et al. (2012). Development of potent and selective inhibitors of aldo-keto reductase 1C3 (type 5 17β-hydroxysteroid dehydrogenase) based on N-phenyl-aminobenzoates and their structure-activity relationships. Journal of Medicinal Chemistry. [Link]
  • Grams, R. J., et al. (2021). Discovery and optimization of a covalent AKR1C3 inhibitor. Journal of Medicinal Chemistry. [Link]
  • Yousaf, M., et al. (2020). Selective AKR1C3 Inhibitors Potentiate Chemotherapeutic Activity in Multiple Acute Myeloid Leukemia (AML) Cell Lines. Molecules. [Link]
  • Jamieson, S. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry. [Link]
  • Penning, T. M., & Byrns, M. C. (2013). AKR1C3 as a Target in Castrate Resistant Prostate Cancer. Current Pharmaceutical Design. [Link]
  • Reaction Biology. (2022).
  • Byrns, M. C., et al. (2011). Structure of AKR1C3 with 3-phenoxybenzoic acid bound.
  • Pippione, A. C., et al. (2022). New Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold. IRIS-AperTO - UniTo. [Link]
  • Mpiana, P. T., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Advances in Medical and Pharmaceutical Sciences. [Link]

Sources

Application Notes & Protocols for Computational Docking Studies of 3-Sulfamoylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Docking 3-Sulfamoylbenzoic Acid Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Derivatives of this molecule are particularly renowned as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[1][2][3][4] The inhibition of specific CA isoforms is a validated strategy for treating glaucoma (hCA II), certain types of cancer (hCA IX), and other conditions.[1][5]

Computational molecular docking is an indispensable tool in modern drug discovery, offering a cost-effective and rapid method to predict how a small molecule (ligand) binds to a macromolecular target (receptor).[6][7][8] By simulating the binding process, we can estimate the binding affinity and visualize the specific molecular interactions that stabilize the complex. This predictive power allows researchers to prioritize which derivatives to synthesize, screen vast virtual libraries for novel hits, and understand structure-activity relationships (SAR) at a molecular level.[7][9]

This guide provides a comprehensive, field-proven protocol for conducting molecular docking studies on this compound derivatives, using the human carbonic anhydrase II (hCA II) isoform as an exemplary target. The methodologies described herein are grounded in established best practices to ensure scientific rigor and reproducibility.

Pillar 1: Foundational Requirements & Software

Before initiating a docking study, it is essential to have the appropriate software installed. This protocol emphasizes the use of widely accessible and validated open-source tools to maximize reproducibility.

  • Molecular Visualization and Preparation:

    • UCSF ChimeraX: An extensible program for interactive visualization and analysis of molecular structures. It is invaluable for preparing both the protein receptor and the small molecule ligands.

    • PyMOL: An alternative, powerful visualization tool widely used for creating publication-quality images of molecular interactions.[10]

  • Molecular Docking Engine:

    • AutoDock Vina: A highly regarded open-source program for molecular docking.[7] It is known for its speed and accuracy in predicting binding modes. The AutoDock suite also includes AutoDockTools (ADT), a graphical user interface for setting up docking calculations.

  • Structural and Chemical Databases:

    • RCSB Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules. This is where we will obtain the receptor structure.

    • PubChem: A public database of chemical molecules and their activities. A primary source for obtaining the 2D or 3D structures of our ligands.

Pillar 2: The Computational Workflow: A Visual Overview

A successful docking campaign follows a structured, multi-step process. The causality is critical: proper preparation of the inputs directly impacts the reliability of the output. The entire workflow is designed as a self-validating system, culminating in a final check to ensure the protocol is sound for the specific biological target.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Validation PDB Obtain Receptor Structure (e.g., PDB: 2VVB) PrepReceptor Receptor Preparation (Clean, Add H, Assign Charges) PDB->PrepReceptor LigandDB Obtain Ligand Structure (e.g., PubChem) PrepLigand Ligand Preparation (Generate 3D, Assign Charges, Define Rotatable Bonds) LigandDB->PrepLigand Grid Define Binding Site (Grid Box Generation) PrepReceptor->Grid Dock Run Docking Simulation (AutoDock Vina) PrepLigand->Dock Grid->Dock Results Analyze Docking Output (Binding Poses & Scores) Dock->Results Visualize Visualize Interactions (PyMOL / ChimeraX) Results->Visualize Validate Protocol Validation (Redocking & RMSD Calculation) Visualize->Validate Compare

Caption: High-level workflow for a molecular docking study.

Pillar 3: Detailed Experimental Protocols

Protocol 1: Receptor Preparation (Target: hCA II)

The goal of receptor preparation is to transform a static crystal structure from the PDB into a chemically correct format ready for docking.[11][12] We will use the human Carbonic Anhydrase II structure complexed with a sulfonamide inhibitor (PDB ID: 2VVB) as our example.

  • Obtain the Crystal Structure:

    • Navigate to the and search for "2VVB".

    • Download the structure in "PDB Format".

  • Initial Cleaning and Inspection (using UCSF ChimeraX):

    • Open the downloaded 2VVB.pdb file in ChimeraX.

    • Rationale: Crystal structures often contain non-protein atoms like water molecules, co-solvents, and multiple protein chains that are not relevant to the docking study and can interfere with the calculation.[12][13]

    • Remove water molecules: Use the command delete ~solvent.

    • Isolate the protein chain of interest (Chain A): Use the command delete /B.

    • Remove the co-crystallized ligand and other heteroatoms: Select and delete the original ligand (BR4) and any ions not essential for structural integrity (e.g., glycerol). The catalytic Zinc ion (ZN) is critical for CA function and must be retained.

  • Add Hydrogens and Assign Charges:

    • Rationale: PDB files typically do not include hydrogen atoms to reduce file size. However, hydrogens are essential for defining the correct tautomeric and ionization states of residues and for forming hydrogen bonds.[12][14] Partial atomic charges are required by the docking software's scoring function to calculate electrostatic interactions.[15]

    • Use the Dock Prep tool in ChimeraX (or a similar tool in other software). This will:

      • Add hydrogen atoms.

      • Assign partial charges to all atoms using a standard force field (e.g., AMBER).

      • Repair any missing side chains or atoms if necessary.

  • Save the Prepared Receptor:

    • Export the prepared structure in the Mol2 format (e.g., receptor.mol2). This format retains the assigned charges and atom types.

    • For use with AutoDock Vina, it's also necessary to save the file in the PDBQT format, which includes charge information and atom types specific to AutoDock. This can be done using AutoDockTools (ADT).

Protocol 2: Ligand Preparation

This protocol details the conversion of a 2D chemical structure of a this compound derivative into a 3D, energy-minimized, and properly formatted file for docking.

  • Obtain Ligand Structure:

    • Search for "this compound" or a specific derivative in PubChem.

    • Download the structure in 2D SDF format. Alternatively, draw the molecule using chemical drawing software like ChemDraw or MarvinSketch.[11][12]

  • Generate 3D Coordinates and Optimize Geometry:

    • Rationale: Docking requires a 3D representation of the ligand. A low-energy starting conformation helps the docking algorithm search the conformational space more efficiently.[16]

    • Open the 2D file in UCSF ChimeraX. The software will automatically generate a reasonable 3D structure.

    • Perform an energy minimization to relax the structure. Use the Minimize Structure tool, which employs the AMBER force field.

  • Assign Charges and Define Rotatable Bonds:

    • Rationale: Similar to the receptor, the ligand requires partial charges for electrostatic calculations.[15] Defining rotatable bonds allows the docking program to flexibly explore different conformations of the ligand within the binding site, which is crucial for finding the optimal binding pose.[17]

    • Use the Dock Prep tool in ChimeraX. Select the ligand and ensure charges (e.g., AM1-BCC) are calculated.

    • Alternatively, using AutoDockTools, you can load the 3D structure, compute Gasteiger charges, and define the rotatable bonds.[17]

  • Save the Prepared Ligand:

    • Save the final prepared ligand in the PDBQT format (e.g., ligand.pdbqt). This file is now ready for AutoDock Vina.

Protocol 3: Docking Execution with AutoDock Vina
  • Define the Search Space (Grid Box):

    • Rationale: To make the search computationally feasible, we define a 3D box centered on the active site of the receptor. The docking algorithm will only search for binding poses within this defined space.[13]

    • In ADT or ChimeraX, load the prepared receptor (receptor.pdbqt).

    • Identify the active site. For our example (PDB: 2VVB), the active site is the deep cavity containing the catalytic Zinc ion. A good practice is to center the grid on the position of the original co-crystallized ligand.

    • Adjust the grid box dimensions to be large enough to accommodate the ligand and allow it to rotate freely (e.g., 25 x 25 x 25 Å).

    • Record the coordinates for the center of the box (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).

  • Create the Configuration File:

    • Create a text file (e.g., conf.txt) and specify the input files and grid parameters.

  • Run the Vina Simulation:

    • Open a command-line terminal.

    • Navigate to the directory containing your files.

    • Execute the Vina command: vina --config conf.txt --log docking_log.txt

Protocol 4: Analysis and Visualization of Results

The output of a Vina run is a PDBQT file containing several predicted binding poses, ranked by their binding affinity scores, and a log file with the scores in text format.

  • Interpret the Binding Scores:

    • Rationale: The scoring function in Vina estimates the binding free energy (in kcal/mol). More negative values indicate stronger, more favorable binding.[10][18] This score is used to rank different ligands against each other or different poses of the same ligand.[19]

    • Open the log file (docking_log.txt) or the output PDBQT file (docking_results.pdbqt) in a text editor to view the scores for the top poses.

  • Visualize Binding Poses and Interactions:

    • Rationale: Visualization is critical to understand why a ligand binds well. It allows us to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and interactions with the catalytic metal ion, that anchor the ligand in the active site.[20][21]

    • Open the receptor PDBQT and the docking_results.pdbqt file in PyMOL or ChimeraX.

    • Focus on the top-ranked pose (the one with the most negative binding affinity).

    • Use visualization tools to identify and measure interactions:

      • Hydrogen Bonds: The sulfonamide group is a classic zinc-binding group and a strong hydrogen bond donor/acceptor. Look for H-bonds between the ligand and key active site residues (e.g., Thr199, Thr200 in hCA II).

      • Hydrophobic Interactions: The benzoic acid ring can form favorable contacts with hydrophobic residues in the active site.

      • Coordination: Verify that the sulfonamide nitrogen is coordinating with the active site Zinc ion, a hallmark interaction for CA inhibitors.

    • Generate 2D interaction diagrams using tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) web server for clear, schematic representations.[10][19]

G results Docking Output Poses (PDBQT) Scores (log) analysis Rank Poses by Score Select Top Pose(s) Visualize Complex results:f1->analysis results:f0->analysis interactions Identify Key Interactions H-Bonds Hydrophobic Metal Coordination analysis->interactions comparison Compare to Control Derive SAR interactions->comparison

Caption: Workflow for the analysis of docking results.

Pillar 4: Protocol Validation and Data Presentation

Protocol 5: Self-Validation via Redocking

A critical step for ensuring the trustworthiness of your docking protocol is to validate it.[22]

  • The Redocking Principle:

    • Rationale: Before docking unknown ligands, you must prove that your protocol (including the prepared receptor, grid parameters, and docking settings) can accurately reproduce the known binding mode of a ligand.[23][24] The most common method is to "redock" the co-crystallized ligand back into its own protein structure.[25]

    • Prepare the co-crystallized ligand from the original PDB file (BR4 from 2VVB in our case) using the same ligand preparation protocol.

    • Dock this ligand into the prepared receptor using the exact same grid box and Vina settings.

  • Calculate the Root Mean Square Deviation (RMSD):

    • Rationale: The RMSD measures the average distance between the atoms of the docked pose and the original crystallographic pose. A low RMSD value indicates that the docking protocol successfully reproduced the experimental binding mode.

    • In PyMOL or ChimeraX, superimpose the redocked pose of the ligand with its original crystal structure pose.

    • Calculate the RMSD between the two.

    • Success Criterion: An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating the protocol is reliable for screening other, similar ligands.[22][23][26]

Data Presentation: Summarizing Results

Quantitative results should be presented clearly. The table below shows a hypothetical example of how to summarize docking data for a small series of this compound derivatives against hCA II.

Compound IDDerivative SubstitutionBinding Affinity (kcal/mol)Key Interacting Residues
Control Acetazolamide-8.5Thr199, Thr200, His94, Zn2+
1a (Parent)-7.8Thr199, His94, Zn2+
1b 4-amino-8.2Thr199, Gln92, His94, Zn2+
1c 4-chloro-8.0Thr199, Val121, His94, Zn2+

Conclusion

This document outlines a robust and validated workflow for performing computational docking studies of this compound derivatives. By following these protocols, researchers can generate reliable hypotheses about protein-ligand interactions, understand structure-activity relationships, and rationally guide the design of new, potent enzyme inhibitors. The emphasis on proper preparation, execution, and self-validation ensures that the generated in silico data is both credible and impactful for drug discovery projects.

References

  • Quora. (2021). How does one prepare proteins for molecular docking?
  • Creative Proteomics. Molecular Docking Software and Tools.
  • Class Central. (n.d.).
  • UCSF DOCK. (2025). Tutorial: Prepping Molecules.
  • YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure.
  • Bonvin Lab.
  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.
  • ResearchGate. (2015).
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
  • CD ComputaBio. Molecular Docking Software.
  • The Scripps Research Institute. AutoDock.
  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
  • Pars Silico. A Comprehensive Review on the Top 10 Molecular Docking Softwares.
  • ECHEMI.
  • University of San Diego. Session 4: Introduction to in silico docking.
  • ResearchGate. (2019).
  • Hendriks, E. F., et al. (2013).
  • YouTube. (2022).
  • Dawn of Bioinformatics. (2022). Protein preparation for molecular docking using Discovery Studio.
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking).
  • Warren, G. L., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry.
  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
  • Kumar, A., et al. (2019). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Akocak, S., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Maresca, A., et al. (2009). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters.
  • Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. Molecules.
  • Kumar, A., et al. (2019). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Taylor & Francis Online.
  • Abdoli, M., et al. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules.
  • Vemula, P. K., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry.
  • Afzal, S., et al. (2015). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society.
  • Iqbal, J., et al. (2017). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic & Medicinal Chemistry.
  • Google Patents. (1983). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Mary, Y. S., et al. (2018). Molecular Docking and Quantum Chemical Computations of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic Acid Based on Density Functional Theory.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Wang, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry.
  • Benchchem. (2025). The Landscape of Computational Docking for N-(3-aminophenyl)
  • Funar-Timofei, S., et al. (2020). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2.
  • ResearchGate. (2022). (PDF) N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α.

Sources

Application Notes & Protocols: The Utility of 3-Sulfamoylbenzoic Acid in the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The persistent rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. The sulfonamide class of drugs, the first broadly effective systemic antibacterials, continues to provide a valuable framework for development.[1] 3-Sulfamoylbenzoic acid emerges as a versatile starting material, featuring two key functional groups—the sulfonamide and the carboxylic acid—that are amenable to chemical modification. This document provides a comprehensive guide to leveraging this compound in the design and synthesis of new antibacterial candidates. It details the foundational mechanism of action, provides step-by-step synthetic protocols for derivatization, outlines standardized methods for evaluating antimicrobial efficacy, and discusses the principles of structure-activity relationship (SAR) analysis.

Foundational Principles: The Sulfonamide Scaffold in Antibacterial Research

Chemical Profile of this compound

This compound is an organic compound featuring a benzoic acid core substituted with a sulfonamide group at the meta-position.[2][3] Its structure presents two reactive sites for medicinal chemistry exploration: the carboxylic acid group and the sulfonamide nitrogen.

Property Value Reference
Molecular Formula C₇H₇NO₄S[2][3]
Molecular Weight 201.20 g/mol [3]
CAS Number 636-76-0[2][3]
Appearance White to off-white solid[4]
pKa 3.54[4]
Mechanism of Action: Targeting Folate Synthesis

The antibacterial power of the sulfonamide group is well-established. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[1][5]

  • Competitive Inhibition: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[6] By mimicking PABA, they bind to the enzyme's active site, blocking the synthesis of dihydropteroic acid, a precursor to folic acid.

  • Bacteriostatic Effect: Folic acid is essential for the synthesis of nucleotides (purines and thymidine), which are the building blocks of DNA and RNA.[5] By halting folic acid production, sulfonamides prevent bacterial replication and growth, exerting a bacteriostatic effect.[1][7] The host's immune system is then typically able to clear the static bacterial population.

  • Selective Toxicity: This mechanism is selectively toxic to bacteria because humans and other mammals cannot synthesize their own folic acid and must acquire it from their diet.[5][7] Therefore, human cells lack the DHPS enzyme and are unaffected by sulfonamides.

Sulfonamide_MoA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Sulfonamide This compound Derivative Sulfonamide->DHPS Competitive Inhibition Folic_Acid Folic Acid Dihydropteroic_Acid->Folic_Acid DNA_RNA Nucleotide Synthesis (DNA, RNA) Folic_Acid->DNA_RNA Replication Bacterial Replication DNA_RNA->Replication Synthetic_Workflow Start This compound Reaction Chemical Reaction (e.g., Amide Coupling) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Characterization Structure Confirmation (NMR, MS, IR) Purification->Characterization Screening Antibacterial Screening Characterization->Screening

Caption: General workflow for synthesis and screening.

Protocol 1: Synthesis of Amide Derivatives via Carbodiimide Coupling

This protocol details the conversion of the carboxylic acid group into a diverse range of amides, a common strategy for modulating pharmacokinetic and pharmacodynamic properties. [8] Objective: To couple this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine, morpholine, aniline derivative)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Amine Addition: Add the desired amine (1.1 eq.) to the solution and stir for 5 minutes at room temperature.

  • Activator Addition: Add the coupling agent EDC (1.2 eq.) and a catalytic amount of DMAP (0.1 eq.) to the reaction mixture. Causality Note: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. DMAP acts as a catalyst to facilitate this process.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Causality Note: The acid wash removes unreacted amine and DMAP. The base wash removes unreacted starting acid and HOBt/DMAP salts. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure amide derivative.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocols for Evaluating Antibacterial Activity

Once synthesized, the new derivatives must be tested for their ability to inhibit bacterial growth. Antimicrobial Susceptibility Testing (AST) is the standard approach. [9][10]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique considered a gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. [11][12] Materials:

  • Synthesized compounds dissolved in DMSO (e.g., at 10 mg/mL)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer, incubator (35-37°C)

Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), pick several bacterial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add an additional 100 µL of the stock solution of your test compound to the first column of wells, resulting in an initial 2-fold dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate. Discard 100 µL from the last column.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum (from step 2) to each well. This brings the final volume to 200 µL and achieves the target inoculum of 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control (Growth): A well containing MHB and bacteria, but no compound.

    • Negative Control (Sterility): A well containing only MHB.

    • Solvent Control: A well containing MHB, bacteria, and the highest concentration of DMSO used.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that shows no visible turbidity (growth).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Standardized Bacteria Inoculum->Inoculate Compound Prepare Compound Stock (in DMSO) Serial_Dilution Perform 2-Fold Serial Dilution of Compound in Broth Compound->Serial_Dilution Serial_Dilution->Inoculate Incubation Incubate at 37°C for 18-24h Inoculate->Incubation Read_MIC Visually Inspect for Growth Determine MIC Value Incubation->Read_MIC

Sources

Application Note: A Scalable and Robust Synthesis of 3-Sulfamoylbenzoic Acid for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Sulfamoylbenzoic Acid

This compound, also known as 3-carboxybenzenesulfonamide, is a pivotal building block in contemporary drug discovery and development. Its structural motif is present in a wide array of biologically active compounds, including inhibitors of human nucleotide-degrading enzymes and novel P2Y14R antagonists for treating inflammatory conditions like acute lung injury.[1][2] The presence of both a carboxylic acid and a sulfonamide group provides versatile handles for medicinal chemists to elaborate upon, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.[3][4]

As promising drug candidates advance from discovery to preclinical evaluation, the demand for multi-gram to kilogram quantities of key intermediates becomes critical. A synthetic process that is efficient and reliable at the bench scale may not be suitable for scale-up due to challenges in heat management, reagent handling, purification, and overall process safety. This application note provides a comprehensive, validated, and scalable protocol for the synthesis of this compound, designed to meet the demands of preclinical studies. We will detail a process rooted in a high-yielding ammonolysis reaction, address critical scale-up parameters, and provide a framework for ensuring the production of high-purity material.

Synthetic Strategy: Rationale for the Chosen Pathway

The selected synthetic route involves the direct ammonolysis of commercially available 3-(chlorosulfonyl)benzoic acid. This pathway is chosen for its operational simplicity, high reported yields, and straightforward purification, which are all key considerations for scaling up a chemical synthesis.

The Core Reaction: Ammonolysis of a Sulfonyl Chloride

The central transformation is the reaction of 3-(chlorosulfonyl)benzoic acid with ammonium hydroxide.[5] This is a classic nucleophilic substitution at a sulfur center, where ammonia displaces the chloride on the sulfonyl group to form the sulfonamide.[6][7]

Causality Behind Experimental Choices for Scale-Up:

  • Starting Material Selection: 3-(Chlorosulfonyl)benzoic acid is a readily available commercial starting material, obviating the need for a potentially hazardous and lengthy chlorosulfonation step on a large scale.[8]

  • Reaction Control: The reaction of a sulfonyl chloride with a nucleophile like ammonia is highly exothermic. On a large scale, uncontrolled exotherms can lead to side reactions, product degradation, and significant safety risks. Our protocol emphasizes strict temperature control through an ice bath and slow, controlled addition of the sulfonyl chloride to the ammonium hydroxide solution. This ensures the reaction rate is manageable and the internal temperature remains within a safe operating window.[5]

  • Purification by pH Adjustment: The product, this compound, is an amphoteric molecule. The purification strategy leverages its solubility properties. In the basic aqueous ammonia solution, the carboxylic acid exists as a soluble carboxylate salt. Upon completion of the reaction, the product is cleanly precipitated by acidifying the solution with hydrochloric acid to a pH below 2.[5] This protonates the carboxylate, rendering the molecule insoluble in the acidic aqueous medium, while inorganic salts remain dissolved. This method is highly effective for large-scale purification, avoiding the need for chromatography.[9]

  • Safety by Design: The protocol is designed with safety as a priority. 3-(Chlorosulfonyl)benzoic acid is a corrosive and moisture-sensitive solid that can release toxic gas upon contact with water.[10][11] All handling procedures are specified to be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Process Workflow and Visualization

The overall process, from starting material to purified final product, is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Quality Control SM 3-(Chlorosulfonyl)benzoic acid (Starting Material) Reaction Ammonolysis Reaction (0-5 °C, then RT) SM->Reaction Reagents 25% Ammonium Hydroxide (Reagent & Solvent) Reagents->Reaction Acidification Acidification (Conc. HCl to pH < 2) Reaction->Acidification Reaction Mixture Crude Crude this compound Acidification->Crude Precipitated Solid Filtration Filtration & Washing (Cold Water) Drying Vacuum Drying Filtration->Drying Crude->Filtration Final Purified Product (>97% Purity) Drying->Final Analysis QC Analysis (HPLC, ¹H NMR, LC/MS) Final->Analysis

Caption: Workflow for the scale-up synthesis of this compound.

Detailed Scale-Up Protocol

This protocol is designed for a 50-gram scale synthesis and can be linearly adapted for larger quantities with appropriate engineering controls.

4.1 Materials and Equipment

Reagent/MaterialCAS NumberMolecular WeightQuantityNotes
3-(Chlorosulfonyl)benzoic acid4025-64-3220.63 g/mol 50.0 g (0.227 mol)Purity ≥95%[8]
Ammonium Hydroxide (25% aq. soln.)1336-21-635.05 g/mol 500 mLCorrosive, use in a fume hood
Concentrated Hydrochloric Acid (~37%)7647-01-036.46 g/mol As needed (~50-60 mL)Corrosive, use in a fume hood
Deionized Water7732-18-518.02 g/mol For washing
Equipment
2 L Jacketed Reaction Vessel1With overhead stirrer and temp probe
Addition Funnel (250 mL)1
Buchner Funnel and Filter Flask1 setSized for product volume
Vacuum Oven1
Standard PPELab coat, safety glasses, face shield, nitrile gloves

4.2 Step-by-Step Synthesis Procedure

  • Reactor Setup: Assemble the 2 L reaction vessel equipped with an overhead stirrer, temperature probe, and addition funnel in a walk-in fume hood. Connect the reactor jacket to a circulating chiller.

  • Reagent Charging: Charge the reaction vessel with 500 mL of 25% ammonium hydroxide solution. Begin stirring and cool the solution to between 0 °C and 5 °C using the circulating chiller.

  • Controlled Addition: In a separate beaker, carefully weigh 50.0 g of 3-(chlorosulfonyl)benzoic acid. Self-Validating Checkpoint: The starting material should be a free-flowing solid. If it has clumped due to moisture absorption, its reactivity may be compromised.

  • Reaction Execution: Add the 50.0 g of 3-(chlorosulfonyl)benzoic acid in small portions to the cold ammonium hydroxide solution over a period of 45-60 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. A white slurry will form.

  • Reaction Completion: Once the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature. Continue stirring at room temperature for 15 hours to ensure the reaction goes to completion.[5]

  • Product Precipitation (Work-up): After 15 hours, place the reaction vessel back in an ice/water bath to cool it to below 15 °C.

  • Acidification: Slowly add concentrated hydrochloric acid to the stirred reaction mixture. Monitor the pH using pH paper or a calibrated pH meter. Continue adding acid until the pH is less than 2. A thick white precipitate of this compound will form.[5] Self-Validating Checkpoint: The product will only fully precipitate at a low pH. Ensure the mixture is strongly acidic.

  • Isolation: Collect the precipitated white solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 100 mL) to remove residual hydrochloric acid and ammonium salts.

  • Drying: Transfer the solid to a pre-weighed crystallizing dish and dry it in a vacuum desiccator or vacuum oven at 50-60 °C to a constant weight.

4.3 Expected Results and Characterization

ParameterExpected Value
Yield 44 g (96% theoretical yield)[5]
Appearance White to off-white crystalline solid[12]
Purity (HPLC) >97%[5]
¹H NMR (DMSO-d₆) δ 13.44 (br s, 1H), 8.38 (s, 1H), 8.14 (d, J = 7.5 Hz, 1H), 8.04 (d, J = 7.9 Hz, 1H), 7.72 (t, J = 7.9 Hz, 1H), 7.49 (s, 2H)[5]
LC/MS (ES-) m/z 199.8 [M-H]⁻[5]
Melting Point ~130-135 °C[12]

Safety and Handling Precautions

  • 3-(Chlorosulfonyl)benzoic acid: This compound is corrosive and causes severe skin burns and eye damage. It is also moisture-sensitive and reacts with water to release toxic gas.[10] Handle only in a chemical fume hood with appropriate PPE, including a face shield and acid-resistant gloves. Keep away from water and moisture.

  • Ammonium Hydroxide (25%): This is a corrosive and volatile solution. It can cause severe skin burns and eye damage, and inhalation of its vapors can cause respiratory irritation. Always handle in a well-ventilated fume hood.

  • Concentrated Hydrochloric Acid: This is a highly corrosive liquid. It can cause severe burns and respiratory damage. Handle with extreme care in a fume hood.

  • General Precautions: The reaction should be performed by trained personnel. An emergency shower and eyewash station must be readily accessible.

References

  • Virkam, V., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry.
  • Zaib, S., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances.
  • Alfa Aesar. (2010). Safety Data Sheet: 3-(Chlorosulfonyl)benzoic acid.
  • O'Donoghue, A. C., & Williams, A. (1995). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry.
  • Vandi, A., et al. (1961). Some Aminolysis and Deammonation Reactions of Dialkylsulfamyl Chlorides and Sulfamide with Polyamines. The Journal of Organic Chemistry.
  • Hoechst Aktiengesellschaft. (1980). Process for the preparation of sulfamylbenzoic acids. Google Patents.
  • Wikipedia. (n.d.). Ammonolysis.
  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides.
  • Song, C., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry.
  • Yamanouchi Pharmaceutical Co., Ltd. (1983). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. Google Patents.
  • China University of Mining and Technology. (2015). Method for synthesis of p-carboxybenzene sulfonamide through catalytic oxidation. Eureka.
  • The Royal Society of Chemistry. (n.d.). Mechanochemical synthesis of aromatic sulfonamides.
  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • China University of Mining and Technology. (2015). Method for synthesis of p-carboxybenzene sulfonamide through catalytic oxidation. Google Patents.
  • University of Babylon. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride.
  • Sławiński, J., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences.
  • Bayer Aktiengesellschaft. (1995). Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof. Google Patents.
  • ChemBK. (n.d.). 3-SULFAMOYL-BENZOIC ACID.
  • China University of Mining and Technology. (2016). Preparation method for p-carboxybenzene sulfonamide. Google Patents.
  • Robinson, J. E., et al. (2021). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters.

Sources

Application Notes and Protocols for the Use of 3-Sulfamoylbenzoic Acid as a Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] While the choice of POI and E3 ligase ligands determines the targeting specificity, the linker is a critical determinant of the PROTAC's overall efficacy.[1] The linker's length, rigidity, and chemical properties directly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the POI.[2]

This guide explores the application of 3-sulfamoylbenzoic acid as a novel, rigidifying linker component in PROTAC design. The incorporation of an aromatic scaffold like this compound can offer distinct advantages over commonly used flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, by pre-organizing the PROTAC molecule into a conformation conducive to ternary complex formation.

Rationale for Employing this compound in PROTAC Linkers

The selection of a linker is a pivotal step in PROTAC design, with a growing body of evidence suggesting that linker rigidity can lead to improved potency and more favorable physicochemical properties.[3] While flexible linkers are synthetically accessible, they can be associated with a significant entropic penalty upon binding to form the ternary complex. Rigid linkers, such as those incorporating aromatic rings, can mitigate this penalty.

This compound presents several attractive features as a PROTAC linker building block:

  • Structural Rigidity: The benzene ring provides a rigid scaffold that can reduce the conformational flexibility of the PROTAC, potentially leading to a lower entropic cost for ternary complex formation.

  • Defined Exit Vectors: The substitution pattern of the benzene ring allows for precise control over the spatial orientation of the POI and E3 ligase ligands.

  • Potential for Hydrogen Bonding: The sulfonamide moiety can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions within the ternary complex to enhance its stability.

  • Synthetic Tractability: The carboxylic acid and sulfonamide groups provide versatile handles for chemical modification and conjugation to POI and E3 ligase ligands using well-established synthetic methodologies.

  • Precedent for Sulfonamides in PROTACs: The successful development of aryl sulfonamide-based PROTACs demonstrates the compatibility of this functional group with the cellular machinery for targeted protein degradation.[4]

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs operate by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (with this compound Linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Dissociation Ub Ubiquitin E2 E2-Ub E2->Ternary_Complex Ub transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation Recycling->PROTAC

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols

Part 1: Synthesis of a PROTAC Incorporating a this compound Linker

This protocol describes a general method for synthesizing a PROTAC where this compound is used to link a hypothetical amine-containing POI ligand and a hydroxyl-containing E3 ligase ligand (e.g., a derivative of VHL or Cereblon ligands).

Overall Synthetic Workflow:

Synthesis_Workflow Start This compound Step1 Step 1: Amide Coupling (with POI-NH2) Start->Step1 Intermediate Intermediate 1 (POI-Linker-COOH) Step1->Intermediate Step2 Step 2: Esterification or Mitsunobu Reaction (with E3-OH) Intermediate->Step2 Crude_PROTAC Crude PROTAC Step2->Crude_PROTAC Step3 Step 3: Purification (e.g., HPLC) Crude_PROTAC->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC

Caption: General synthetic workflow for a this compound-based PROTAC.

Step 1: Amide Coupling of this compound with POI Ligand

  • Reagents and Materials:

    • This compound

    • Amine-functionalized POI ligand (POI-NH2)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the amine-functionalized POI ligand (1.0 equivalent) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the POI-linker-COOH intermediate.

Step 2: Conjugation of POI-Linker Intermediate with E3 Ligase Ligand

This step can be achieved through various methods depending on the functional group on the E3 ligase ligand. Here, we describe a Mitsunobu reaction for a hydroxyl-containing E3 ligase ligand.

  • Reagents and Materials:

    • POI-linker-COOH intermediate (from Step 1)

    • Hydroxyl-functionalized E3 ligase ligand (E3-OH)

    • Triphenylphosphine (PPh3)

    • DIAD (Diisopropyl azodicarboxylate) or DEAD (Diethyl azodicarboxylate)

    • Anhydrous THF (Tetrahydrofuran)

  • Procedure:

    • Dissolve the POI-linker-COOH intermediate (1.0 equivalent), E3-OH ligand (1.2 equivalents), and PPh3 (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIAD or DEAD (1.5 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the final PROTAC by preparative HPLC to yield the desired product.

Part 2: Biological Evaluation of the Synthesized PROTAC

A series of biochemical and cell-based assays are essential to characterize the synthesized PROTAC and validate its activity.

Overall Biological Evaluation Workflow:

Biological_Evaluation PROTAC Synthesized PROTAC Biochem Biochemical Assays PROTAC->Biochem Cellular Cell-Based Assays PROTAC->Cellular Binding Binary Binding Affinity (SPR, ITC, FP) Biochem->Binding Ternary Ternary Complex Formation (SPR, TR-FRET) Biochem->Ternary Degradation Protein Degradation (Western Blot, MS) Cellular->Degradation Functional Functional Assays (Cell Viability, etc.) Cellular->Functional Data Data Analysis (DC50, Dmax) Degradation->Data

Caption: Workflow for the biological evaluation of a PROTAC.

Protocol 2a: Binary Binding Affinity Measurement by Surface Plasmon Resonance (SPR)

  • Objective: To determine the binding affinity (KD) of the PROTAC to the isolated POI and E3 ligase.

  • Procedure:

    • Immobilize the purified POI or E3 ligase onto an SPR sensor chip.

    • Prepare a series of concentrations of the PROTAC in a suitable running buffer.

    • Inject the PROTAC solutions over the sensor chip and measure the binding response.

    • Regenerate the sensor surface between injections.

    • Fit the resulting sensorgrams to a suitable binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

Protocol 2b: Western Blotting for Protein Degradation

  • Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.

  • Procedure:

    • Plate cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).

    • Lyse the cells and determine the total protein concentration of each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the POI, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

    • Calculate the percentage of remaining POI relative to the vehicle-treated control.

Protocol 2c: Determination of DC50 and Dmax

  • Objective: To determine the potency (DC50) and efficacy (Dmax) of the PROTAC.

  • Procedure:

    • Plot the percentage of remaining POI (from Western blot data) against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic regression model to determine the DC50 (the concentration of PROTAC that induces 50% degradation of the POI) and the Dmax (the maximum percentage of degradation achieved).

Data Presentation: Key Parameters for PROTAC Evaluation

ParameterDescriptionTypical Assay(s)Importance
KD (POI) Equilibrium dissociation constant for PROTAC binding to the protein of interest.SPR, ITC, FPMeasures target engagement.
KD (E3) Equilibrium dissociation constant for PROTAC binding to the E3 ligase.SPR, ITC, FPMeasures E3 ligase engagement.
α (Cooperativity) A measure of the effect of binary complex formation on the affinity of the second binding event in ternary complex formation.SPR, TR-FRETIndicates the stability of the ternary complex.
DC50 The concentration of PROTAC required to degrade 50% of the target protein.Western Blot, Mass SpectrometryA measure of PROTAC potency.
Dmax The maximum percentage of target protein degradation achieved.Western Blot, Mass SpectrometryA measure of PROTAC efficacy.

Conclusion

The rational design of PROTAC linkers is paramount to achieving potent and selective protein degradation. This compound offers a compelling scaffold for the development of rigid PROTAC linkers, with the potential to enhance ternary complex formation and improve overall PROTAC performance. The protocols outlined in this guide provide a framework for the synthesis and evaluation of PROTACs incorporating this novel linker component, paving the way for the development of next-generation targeted protein degraders.

References

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.
  • Li, K., et al. (2020). Development of the first DCAF15-based PROTACs. Bioorganic & Medicinal Chemistry Letters, 30(16), 127274.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Expert Opinion on Drug Discovery, 15(3), 305-318.
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in cell signaling and drug discovery. Bioorganic & Medicinal Chemistry, 25(17), 4579-4580.
  • Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS Chemical Biology, 10(8), 1770-1777.
  • Shibata, N., et al. (2018). Development of Protein Degraders Targeting Androgen Receptor by Conjugating a Nonsteroidal Ligand and a cIAP1 Ligand. Journal of Medicinal Chemistry, 61(2), 543-575.
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.
  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.
  • Mares, A., et al. (2020). A general method for the synthesis of PROTACs.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 3-Sulfamoylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common issues encountered during the synthesis, providing in-depth, experience-driven advice in a direct question-and-answer format.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, including diuretics and selective inhibitors of human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases).[1][2] Its synthesis, while conceptually straightforward, often presents challenges in achieving high yields and purity. This guide will walk you through the common synthetic pathway, potential pitfalls, and strategies for optimization.

The most prevalent synthetic route involves a two-step process:

  • Chlorosulfonation of a benzoic acid precursor to form 3-(chlorosulfonyl)benzoic acid.[1][3]

  • Amination (ammonolysis) of the resulting sulfonyl chloride to yield the final this compound.[1][4]

Each step has critical parameters that can significantly impact the overall yield and purity of the final product.

Process Visualization: Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination A Benzoic Acid (Starting Material) B 3-(Chlorosulfonyl)benzoic acid (Intermediate) A->B Chlorosulfonic Acid (Reagent) C This compound (Final Product) B->C Ammonium Hydroxide (Reagent) Troubleshooting_Logic Start Low Yield of This compound Check_Step Which step has low yield? Start->Check_Step Chlorosulfonation Chlorosulfonation Check_Step->Chlorosulfonation Step 1 Amination Amination Check_Step->Amination Step 2 Incomplete_Reaction Incomplete Reaction? Chlorosulfonation->Incomplete_Reaction Increase_Reagents Increase excess of Chlorosulfonic Acid Incomplete_Reaction->Increase_Reagents Yes Increase_Temp Increase reaction temperature (e.g., 60-80°C) Incomplete_Reaction->Increase_Temp Yes Workup_Loss Loss during workup? Incomplete_Reaction->Workup_Loss No Fast_Workup Perform quench and filtration quickly with ice-cold water Workup_Loss->Fast_Workup Yes Purity_Issue Purity/Color Issues? Fast_Workup->Purity_Issue Hydrolysis Significant Hydrolysis (3-sulfobenzoic acid byproduct)? Amination->Hydrolysis Control_Temp Add sulfonyl chloride at 0-5°C Hydrolysis->Control_Temp Yes Batch_Addition Add sulfonyl chloride in small portions Hydrolysis->Batch_Addition Yes Incomplete_Amination Incomplete Reaction? Hydrolysis->Incomplete_Amination No Increase_Time Increase reaction time (e.g., 15h at RT) Incomplete_Amination->Increase_Time Yes Increase_Time->Purity_Issue Decolorize Use activated carbon before acidification Purity_Issue->Decolorize Yes Recrystallize Recrystallize final product Purity_Issue->Recrystallize Yes End Optimized Synthesis Decolorize->End Recrystallize->End

Caption: Troubleshooting workflow for low yield and purity.

References

  • US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof - Google Patents.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - NIH.
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC - NIH.
  • The Technical Significance of 3-(Chlorosulfonyl)benzoic Acid in Organic Synthesis.
  • CA1082191A - Process for the preparation of sulfamylbenzoic acids - Google Patents.
  • Late‐Stage Amination of Drug‐Like Benzoic Acids - Wiley Online Library.

Sources

Common side reactions in the synthesis of 3-Sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Sulfamoylbenzoic acid (also known as 3-carboxybenzenesulfonamide). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, offering field-tested insights to help you troubleshoot and optimize your experimental outcomes.

Introduction: The Synthetic Landscape

This compound is a valuable building block in medicinal chemistry. Its synthesis is generally approached via a two-step process starting from benzoic acid: electrophilic chlorosulfonation to form the key intermediate, 3-(chlorosulfonyl)benzoic acid, followed by nucleophilic substitution with ammonia (ammonolysis) to yield the final product.

While conceptually straightforward, this pathway is fraught with potential side reactions that can compromise yield and purity. This guide provides a structured, question-and-answer-based approach to troubleshoot these specific issues.

Core Synthetic Pathway

The primary route for synthesizing this compound is outlined below. Each stage presents unique challenges that we will address in the subsequent sections.

cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Ammonolysis Benzoic Acid Benzoic Acid Intermediate 3-(Chlorosulfonyl)benzoic Acid Benzoic Acid->Intermediate ClSO3H (Chlorosulfonic Acid) Final_Product This compound Intermediate->Final_Product NH4OH (Ammonium Hydroxide)

Caption: General two-step synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during synthesis in a direct, problem-and-solution format.

Q1: My yield of the 3-(chlorosulfonyl)benzoic acid intermediate is very low after quenching the reaction on ice. What is the most likely cause?

A1: The primary culprit is almost certainly premature hydrolysis of the sulfonyl chloride intermediate.

The 3-(chlorosulfonyl)benzoic acid intermediate is highly reactive and exquisitely sensitive to moisture.[1] The chlorosulfonation reaction itself is performed under anhydrous conditions, but the typical workup procedure—pouring the reaction mixture onto crushed ice—introduces a large volume of water.[2][3] While this precipitates the desired sulfonyl chloride, it also creates a competitive environment where water can act as a nucleophile, converting the sulfonyl chloride into the highly water-soluble and undesired 3-sulfobenzoic acid.

Causality & Mechanism: The sulfur atom in the sulfonyl chloride (-SO₂Cl) group is highly electrophilic. Water is an effective nucleophile that can attack this sulfur, leading to the displacement of the chloride ion and formation of a sulfonic acid (-SO₃H). This hydrolysis is often rapid, especially at elevated temperatures.

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Ensure your glassware is oven-dried and the benzoic acid starting material is free of moisture. Use a fresh, unopened bottle of chlorosulfonic acid if possible.

  • Controlled Quenching: The quenching process is critical.

    • Pre-cool the ice-water mixture to 0°C or slightly below.

    • Add the reaction mixture slowly and dropwise to the vigorously stirred ice-water.[4] This ensures rapid precipitation of the sulfonyl chloride in the cold, minimizing its contact time with water in a dissolved state.[5]

    • Do not allow the temperature of the quench mixture to rise significantly above 0-5°C.

  • Rapid Filtration: Do not let the precipitated product sit in the acidic water for an extended period. Filter the crude 3-(chlorosulfonyl)benzoic acid immediately using a Büchner funnel.

  • Cold Water Wash: Wash the filter cake with a small amount of ice-cold water to remove residual acids. Using room temperature water will increase hydrolysis of the product on the filter.[2]

  • Immediate Use or Proper Storage: The isolated, damp sulfonyl chloride is still susceptible to hydrolysis. For best results, proceed immediately to the amination step. If storage is necessary, dry the intermediate thoroughly under high vacuum in the presence of a desiccant.

cluster_main Troubleshooting: Low Intermediate Yield Start Low Yield of 3-(Chlorosulfonyl)benzoic Acid Check_Moisture Verify Anhydrous Conditions (Reagents, Glassware) Start->Check_Moisture Check_Quench Analyze Quenching Protocol (Temp, Addition Rate) Check_Moisture->Check_Quench Conditions OK Sol_Moisture Action: Oven-dry glassware, use fresh reagents. Check_Moisture->Sol_Moisture Moisture Found Check_Workup Review Post-Quench Handling (Filtration, Wash) Check_Quench->Check_Workup Protocol OK Sol_Quench Action: Slow, dropwise addition to <5°C ice-water. Check_Quench->Sol_Quench Protocol Errors Sol_Workup Action: Filter immediately, wash with ice-cold water. Check_Workup->Sol_Workup Handling Delays End Yield Optimized Check_Workup->End All Steps OK

Caption: Decision workflow for troubleshooting low intermediate yield.

Q2: My final product is contaminated with a significant amount of an impurity that has a similar retention time to my product in reverse-phase HPLC. What could it be?

A2: Besides the 3-sulfobenzoic acid discussed above, the most probable impurity is unreacted 3-(chlorosulfonyl)benzoic acid or the formation of a disubstituted byproduct, 3,5-disulfamoylbenzoic acid.

While hydrolysis is common, other side reactions can lead to persistent impurities.

Potential Impurities & Causes:

  • Unreacted 3-(Chlorosulfonyl)benzoic Acid: This occurs if the ammonolysis step is incomplete. The sulfonyl chloride is less polar than the final sulfonamide and sulfonic acid, but can still be challenging to separate.

    • Cause: Insufficient ammonia, low reaction temperature, or too short a reaction time. The reaction is typically run for several hours at room temperature after an initial period in an ice bath.[6]

  • Dimerized Sulfone Impurity: Two molecules of the sulfonyl chloride intermediate can potentially react to form a sulfone, though this is generally a minor byproduct in this specific synthesis.[5]

  • Disulfonated Byproducts: During the initial chlorosulfonation, the benzene ring can be activated towards a second sulfonation, leading to 3,5-bis(chlorosulfonyl)benzoic acid. This will subsequently react with ammonia to form 3,5-disulfamoylbenzoic acid.

    • Cause: This side reaction is favored by overly harsh chlorosulfonation conditions, such as excessively high temperatures (>150°C) or a large excess of chlorosulfonic acid.[7]

Troubleshooting & Purification Protocol:

  • Optimize Ammonolysis: Ensure a sufficient excess of concentrated ammonium hydroxide is used (often added to a 25% solution).[6] Allow the reaction to stir for at least 12-15 hours at room temperature to ensure it proceeds to completion.[6]

  • Control Chlorosulfonation: To avoid disubstitution, maintain strict temperature control. A typical procedure involves gradual heating to around 130-140°C and holding for several hours, but avoid exceeding this range.[2]

  • Purification by Recrystallization: this compound can be effectively purified by recrystallization.

    • Solvent Choice: Water or an ethanol-water mixture is commonly effective.[2] The target compound has limited solubility in cold water but is more soluble in hot water.

    • Procedure:

      • Dissolve the crude product in a minimum amount of boiling water (or ethanol-water).

      • If the solution is colored, add a small amount of activated carbon and boil for 5-10 minutes.

      • Hot-filter the solution through a fluted filter paper to remove the carbon and any insoluble impurities.

      • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

Impurity NameOriginRecommended Analytical Method
3-Sulfobenzoic Acid Hydrolysis of sulfonyl chloride intermediateHPLC, ¹H NMR (absence of -SO₂NH₂ protons)[6][8]
Unreacted Benzoic Acid Incomplete chlorosulfonationHPLC, GC-MS (after derivatization)
3,5-Disulfamoylbenzoic Acid Over-reaction during chlorosulfonationHPLC-MS (detects higher mass)[8]
Inorganic Salts (e.g., NH₄Cl) Reaction workupIon Chromatography, Conductivity
Q3: The ammonolysis reaction seems to stall, and my workup yields a mixture. How can I ensure the conversion of the sulfonyl chloride to the sulfonamide is complete?

A3: Complete conversion in the ammonolysis step hinges on managing the reaction exotherm, ensuring a sufficient excess of the nucleophile (ammonia), and allowing adequate reaction time.

The reaction between 3-(chlorosulfonyl)benzoic acid and ammonia is highly exothermic. If the addition is too fast or cooling is inadequate, localized heating can promote unwanted side reactions.

Key Parameters for Successful Ammonolysis:

ParameterRecommended ConditionRationale & Causality
Temperature Initial addition at 0-10°C (ice bath), followed by slow warming to room temperature.[6]Controls the initial exotherm, preventing degradation. Subsequent warming ensures the reaction rate is sufficient for completion.
Reagent Stoichiometry Large excess of concentrated (25-28%) ammonium hydroxide.Follows Le Châtelier's principle, driving the equilibrium towards product formation and ensuring all the sulfonyl chloride is consumed.
Reaction Time 12-18 hours at room temperature.[6]While the initial reaction is fast, allowing for extended stirring ensures the reaction goes to completion, especially with any less-reactive species.
Mixing Vigorous and constant stirring.Ensures homogeneity, especially during the initial addition, preventing localized "hot spots" and improving reaction kinetics.

Experimental Protocol: Optimized Ammonolysis

  • Place the crude, damp 3-(chlorosulfonyl)benzoic acid into a reaction flask equipped with a magnetic stirrer.

  • Cool the flask in an ice-water bath.

  • Slowly add a pre-chilled, concentrated solution of ammonium hydroxide (at least 10 equivalents) to the flask with vigorous stirring. Maintain the internal temperature below 15°C during the addition.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for 15 hours.[6]

  • Upon completion, concentrate the solution under reduced pressure to remove excess ammonia.

  • Cool the remaining solution in an ice bath and carefully acidify with concentrated HCl to a pH < 2 to precipitate the this compound product.[6]

  • Collect the white solid by filtration, wash with cold water, and dry.

This structured approach, grounded in the chemical principles of the reaction, should empower you to diagnose issues effectively and optimize the synthesis of this compound for high yield and purity.

References
  • Google Patents. (1965). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • Google Patents. (1979). CA1082191A - Process for the preparation of sulfamylbenzoic acids.
  • Google Patents. (2001). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • ChemBK. (2024). 3-SULFAMOYL-BENZOIC ACID.
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry.
  • ACS Publications. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.
  • Google Patents. (1983). EP0068407A1 - Aminosulfonylbenzoic acid derivatives.
  • MedCrave. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. Biorg Org Chem.
  • NIH. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences.
  • ResearchGate. (2022). Reaction mechanism for the synthesis of benzoylated sulfamoyl carboxylic acids.
  • NIH. (2013). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters.
  • ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research.
  • NIH. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. The Journal of Organic Chemistry.
  • Scribd. (2014). Sulfonamide Derivatives: Synthesis & Activity. CHEMIK.
  • International Journal of Research in Pharmacy and Chemistry. (2013). A facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat.
  • NIH. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports.
  • Google Patents. (1995). US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride.

Sources

Technical Support Center: Purification of 3-Sulfamoylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Sulfamoylbenzoic acid. Here, we address common challenges and questions related to its purification via recrystallization, providing both troubleshooting solutions and foundational knowledge to ensure the successful isolation of a high-purity product.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is critical for developing a robust purification strategy. Key characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₄S[1][2][3]
Molecular Weight 201.20 g/mol [1][2]
Appearance White to off-white solid[4][5]
Melting Point 251-252 °C[1][4]
pKa 3.54 (at 25°C)[4][5]
Solubility in Water 6.2 g/L (at 25°C)[5]

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of this compound, offering explanations and actionable solutions.

Question: My this compound is not dissolving in the hot solvent. What should I do?

Answer: This issue typically points to an inappropriate solvent choice or the presence of insoluble impurities. This compound possesses both polar functional groups (a carboxylic acid and a sulfonamide) and a nonpolar benzene ring, which dictates its solubility.[6][7]

  • Causality: For a solvent to be effective for recrystallization, the solute should be highly soluble at elevated temperatures and poorly soluble at room temperature.[8][9] If the compound isn't dissolving, the solvent is likely too nonpolar.

  • Solution Pathway:

    • Increase Polarity: If you are using a single solvent like ethanol or isopropanol, the addition of a small amount of water can significantly increase the polarity of the solvent system and improve the dissolution of the polar this compound.[7][8]

    • Solvent Choice Re-evaluation: Water is a potential solvent, given the compound's acidic nature.[10][11] However, due to the presence of the benzene ring, a co-solvent system like ethanol/water or isopropanol/water is often more effective for sulfonamides.[7][8]

    • Check for Insoluble Impurities: If most of the solid dissolves but a small amount remains, these may be insoluble impurities. In this case, you should perform a hot filtration to remove them before allowing the solution to cool.[12]

Question: The compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a supercooled liquid instead of a solid crystalline lattice. This is a common problem when the boiling point of the solvent is higher than the melting point of the solute or when the concentration of the solute is too high. Since the melting point of this compound is high (251-252 °C), this issue is more likely related to the solution's saturation level and cooling rate.[1][4]

  • Causality: The solution is likely becoming supersaturated at a temperature where the compound's solubility limit is exceeded, but the conditions are not yet favorable for nucleation and crystal growth. High impurity levels can also depress the melting point of the mixture, contributing to this phenomenon.

  • Solution Pathway:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point.

    • Slow Down Cooling: Allow the flask to cool to room temperature slowly. Insulating the flask with a cloth or placing it in a warm water bath that cools gradually can prevent the solute from crashing out.[7]

    • Induce Crystallization: At a temperature slightly below the boiling point of the solvent, try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[7]

Question: I have a very low yield of recrystallized product. What went wrong?

Answer: A low yield is one of the most frequent issues in recrystallization. It can stem from several procedural missteps.

  • Causality & Solutions:

    • Using Too Much Solvent: The most common cause is adding an excessive amount of hot solvent to dissolve the crude product.[7] This keeps a significant portion of your compound dissolved in the mother liquor even after cooling.

      • Solution: To rectify this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.

    • Premature Crystallization: If crystals form during hot filtration, product is lost.[12]

      • Solution: Use a slight excess of hot solvent before filtration and ensure your filtration apparatus (funnel and filter paper) is pre-heated.[12] You can boil off the excess solvent after filtration.

    • Incomplete Cooling: The solubility of the compound, while low at room temperature, can be further decreased by cooling in an ice bath.

      • Solution: Ensure the flask has cooled to room temperature first (to allow for slow crystal growth) and then place it in an ice bath for at least 15-30 minutes to maximize precipitation.[12]

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.[2]

      • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Question: No crystals are forming, even after cooling in an ice bath. What should I do?

Answer: This is typically due to either using too much solvent or the solution being in a stable, supersaturated state.

  • Causality & Solutions:

    • Excess Solvent: As with low yield, an overly dilute solution will not be saturated enough for crystals to form.

      • Solution: Gently boil off a portion of the solvent to increase the concentration and attempt to cool again.

    • Supersaturation: The energy barrier for crystal nucleation has not been overcome.

      • Solution 1 - Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[7][11]

      • Solution 2 - Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal provides a template for further crystal growth.[7]

Experimental Protocols & Workflows

Workflow for Recrystallization of this compound

The following diagram outlines the standard procedure for recrystallization.

G cluster_prep Preparation cluster_main Recrystallization cluster_analysis Analysis Solvent_Screening 1. Solvent Screening (Small Scale Tests) Select_Solvent 2. Select Optimal Solvent or Solvent System Solvent_Screening->Select_Solvent Dissolution 3. Dissolve Crude Solid in Minimum Hot Solvent Select_Solvent->Dissolution Hot_Filtration 4. Hot Filtration (If Insoluble Impurities Present) Dissolution->Hot_Filtration Optional Cooling 5. Slow Cooling to RT, then Ice Bath Dissolution->Cooling Hot_Filtration->Cooling Isolation 6. Isolate Crystals (Vacuum Filtration) Cooling->Isolation Washing 7. Wash with Ice-Cold Solvent Isolation->Washing Drying 8. Dry Crystals Washing->Drying Yield Calculate % Yield Drying->Yield Purity Check Purity (Melting Point) Drying->Purity

Caption: General workflow for the recrystallization of this compound.

Protocol 1: Small-Scale Solvent Screening

Objective: To identify the most suitable solvent or solvent system for the recrystallization. An ideal solvent dissolves the compound when hot but not when cold.[9]

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, 95% ethanol, isopropanol) dropwise at room temperature, flicking the tube to mix. Note the solubility. The compound should be largely insoluble.

  • Heat the tubes that show poor room-temperature solubility in a hot water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool to room temperature, then place them in an ice bath.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of pure-looking crystals upon cooling.

Protocol 2: Bulk Recrystallization Procedure
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a boiling chip. Add the chosen solvent (or solvent system) in small portions, heating the mixture to a gentle boil on a hot plate with stirring.[8] Continue adding hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.[7][10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.[12]

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[12]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[12]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[2]

  • Drying: Transfer the crystals to a watch glass and allow them to dry completely. A vacuum oven at a moderate temperature (e.g., 60-70 °C) can be used to expedite drying. The final product should be a fine, white crystalline solid.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: There is no single "best" solvent, as the optimal choice can depend on the specific impurities present. However, given the molecule's structure, good starting points are water or alcohol/water mixtures.[6][7] Water is effective for many benzoic acids, and its low cost and safety are advantageous.[10] Alcohol-water mixtures (e.g., 70-95% ethanol or isopropanol) are excellent for sulfonamides as they can solvate both the polar and nonpolar regions of the molecule.[8] A small-scale solvent screening (Protocol 1) is always recommended to determine the ideal solvent empirically.

Q2: How can I confirm the purity of my recrystallized product?

A2: The most straightforward method is to measure the melting point of the dried crystals. Pure this compound has a sharp melting point of 251-252 °C.[1][4] A pure compound will have a narrow melting range (0.5-1 °C). Impurities typically cause the melting point to be depressed and the range to broaden. Comparing the melting point of your recrystallized product to that of the crude starting material is a good indicator of successful purification.

Q3: My recrystallized crystals are very fine, like a powder. Is this a problem?

A3: Very fine crystals can indicate that the product crystallized too rapidly, a process often called "crashing out." While the purity may be improved, rapid crystallization is more likely to trap impurities within the crystal lattice compared to slow crystal growth. To obtain larger crystals, which are typically purer and easier to filter, you should aim for a slower cooling rate. This can be achieved by using a slight excess of hot solvent and insulating the flask during cooling.[7]

Q4: Can I reuse the mother liquor to recover more product?

A4: Yes, it is possible to recover a second crop of crystals from the mother liquor. This can be done by boiling off some of the solvent to re-saturate the solution and then cooling it again. However, be aware that this second crop will likely be less pure than the first, as the concentration of impurities is higher in the remaining mother liquor. It is good practice to keep the first and second crops separate and check their purity independently.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common recrystallization issues.

G cluster_problems Problem Identification cluster_solutions Corrective Actions Start Recrystallization Problem Occurs No_Crystals No Crystals Form Start->No_Crystals Low_Yield Low Yield Start->Low_Yield Oiling_Out Compound 'Oils Out' Start->Oiling_Out Impure_Product Product Still Impure (Broad/Low MP) Start->Impure_Product Evaporate Evaporate Excess Solvent No_Crystals->Evaporate Is solution too dilute? Induce Induce Crystallization (Scratch / Seed) No_Crystals->Induce Is solution supersaturated? Low_Yield->Evaporate Slow_Cool Re-dissolve, Add More Solvent, Cool Slowly Oiling_Out->Slow_Cool Re_Recrystallize Re-Recrystallize, Consider Different Solvent Impure_Product->Re_Recrystallize Evaporate->Induce If needed

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • 4.4: Experiment 3 Notes - Chemistry LibreTexts
  • common issues in sulfonamide synthesis and solutions - Benchchem
  • This compound - Benzene Compounds - Crysdot LLC.
  • This compound | C7H7NO4S | CID 229352 - PubChem - NIH
  • 3-Sulfamoyl-benzoic acid - CymitQuimica
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem
  • 3-SULFAMOYL-BENZOIC ACID CAS#: 636-76-0 - ChemicalBook
  • 3-SULFAMOYL-BENZOIC ACID 636-76-0 wiki - Guidechem
  • CAS 636-76-0 3-Sulfamoyl-benzoic acid - Alfa Chemistry
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem
  • 3-SULFAMOYL-BENZOIC ACID | 636-76-0 - ChemicalBook
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo
  • 3.6F: Troubleshooting - Chemistry LibreTexts
  • Problems in recrystalliz
  • Help! Recrystallization sources of error. : r/chemhelp - Reddit
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester
  • 4-Chloro-3-sulfamoylbenzoic acid 98 1205-30-7 - Sigma-Aldrich
  • Recrystalliz
  • An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid - Benchchem
  • 4-Sulfamoylbenzoic acid 97 138-41-0 - Sigma-Aldrich
  • The Recrystalliz
  • Lab Report Recrystalliz
  • 3-sulfamoyl-benzoic acid AldrichCPR - Sigma-Aldrich
  • 790725-76-7 | 3-(n-(Benzyloxy)sulfamoyl)benzoic acid - ChemScene
  • Recrystalliz
  • Recrystalliz
  • CA1082191A - Process for the preparation of sulfamylbenzoic acids - Google P
  • (PDF)
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC - NIH

Sources

Troubleshooting low yield in sulfamoylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sulfamoylbenzoic Acid Synthesis

Welcome to the technical support resource for the synthesis of 2-sulfamoylbenzoic acid and its derivatives. This guide is designed for chemistry professionals engaged in pharmaceutical and chemical synthesis. Here, we address common challenges, particularly the issue of low yield, by providing in-depth, cause-and-effect troubleshooting in a direct question-and-answer format. Our focus is on the prevalent laboratory-scale synthesis route: the aminolysis of 2-sulfobenzoic acid anhydride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction has a very low conversion rate, and analysis of the crude product shows a large amount of 2-sulfobenzoic acid. What is the primary cause?

This is the most common failure mode and almost always points to the quality of your starting material, 2-sulfobenzoic acid anhydride.

  • Root Cause Analysis: 2-Sulfobenzoic acid anhydride is highly susceptible to hydrolysis.[1] The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This moisture reacts with the anhydride to open the ring, forming 2-sulfobenzoic acid. This di-acid byproduct is unreactive towards ammonia or amines under the typical reaction conditions, leading to a direct reduction in the theoretical yield.

  • Preventative & Corrective Actions:

    • Verify Starting Material Quality: Before starting, verify the purity of the 2-sulfobenzoic acid anhydride. The reported melting point of the pure anhydride is around 126-128°C, while technical grade material may melt lower (e.g., 116°C).[2] A significantly lower or broad melting point suggests contamination with the hydrolyzed acid.

    • Ensure Anhydrous Conditions: Store the anhydride in a desiccator over a strong drying agent. Handle it quickly in the open air. All solvents, such as benzene or toluene if used, must be rigorously dried before use.[2]

    • Use Fresh or Recrystallized Anhydride: If hydrolysis is suspected, recrystallize the anhydride from dry benzene to purify it before use.[2]

Q2: The reaction starts, but the yield is inconsistent and often lower than expected. I'm using aqueous ammonia. Could this be the issue?

Yes, the choice and handling of the amine source are critical for controlling the reaction environment.

  • Root Cause Analysis: While convenient, using concentrated aqueous ammonia introduces a significant amount of water into the reaction mixture. This water competes with ammonia as a nucleophile, attacking the anhydride to form the inactive 2-sulfobenzoic acid, as discussed in Q1.[1] Furthermore, the reaction between the anhydride and ammonia is exothermic. The presence of water can exacerbate temperature control issues, and poor temperature management can lead to the formation of other byproducts.[3]

  • Recommended Protocols & Optimization:

    • Control Temperature Rigorously: The ammoniation step should be performed at low temperatures. It is recommended to cool the ammonia solution to 0°C before the slow, portion-wise addition of the sulfonyl chloride or anhydride, maintaining the reaction temperature at ≤5°C.[3]

    • Consider Alternative Amine Sources: For critical applications, consider using anhydrous ammonia gas bubbled through a dry, non-protic solvent. This eliminates the competing hydrolysis reaction. However, this requires specialized equipment and handling procedures.

    • Solvent Choice: The reaction can be performed in various solvents. The choice can impact side reactions. For instance, some patented procedures for related compounds use N-methyl-2-pyrrolidone (NMP) as a solvent to mitigate side reactions associated with lower-boiling-point solvents.[3]

Q3: I seem to get a reasonable conversion, but I lose most of my product during the workup and purification. Why is my final isolated yield so low?

Product loss during workup is a frequent issue, typically stemming from improper pH control or suboptimal recrystallization techniques.

  • Root Cause Analysis & Solutions:

    • Incorrect pH during Acidification: 2-Sulfamoylbenzoic acid is an amphiprotic molecule containing both a carboxylic acid group and a sulfonamide group. To isolate it from the aqueous reaction mixture, you must protonate the carboxylate group to render the molecule neutral and thus insoluble.

      • Action: After the reaction is complete, carefully acidify the mixture with a strong acid (e.g., HCl) to a pH of 1-2.[3][4] Use a pH meter for accuracy. Adding the acid dropwise with vigorous stirring at a low temperature (≤10°C) promotes the formation of larger, more easily filterable crystals.[3] If the solution is not acidic enough, your product will remain dissolved as its carboxylate salt.

    • Suboptimal Recrystallization: Significant product can be lost if the recrystallization solvent or procedure is not optimized.

      • Action: Choose a solvent system where the product is highly soluble when hot but poorly soluble when cold. Ethanol is a commonly cited solvent for purifying related compounds.[3] Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using excessive solvent is a primary cause of low recovery.[5] Always wash the filtered crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[5]

    • Emulsion Formation During Extraction: If you are using a liquid-liquid extraction to purify the product, emulsions can form, making layer separation difficult and causing product loss.

      • Action: Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion persists, adding a small amount of brine (saturated NaCl solution) can help break it.[5]

Data & Protocols at a Glance

Table 1: Troubleshooting Summary

SymptomMost Likely CauseRecommended Diagnostic & Corrective Action
Low to no reaction; starting material is water-solubleHydrolysis of 2-sulfobenzoic acid anhydride starting material.[1]Check the melting point of the anhydride. Recrystallize from dry benzene if necessary. Ensure all glassware and solvents are anhydrous.
Inconsistent yield; reaction appears incompleteUse of aqueous ammonia introducing competing water.[3] Poor temperature control.Cool ammonia solution to 0°C before adding anhydride. Maintain reaction temp ≤5°C.[3] Consider using anhydrous ammonia gas.
Product dissolves during workup; nothing precipitatesIncomplete acidification of the reaction mixture.Adjust the pH of the aqueous solution to 1-2 with HCl to precipitate the carboxylic acid product.[3][4]
High product loss after recrystallizationExcessive solvent used; washing with warm solvent.Use the minimum amount of hot solvent for dissolution. Wash filtered crystals with a small volume of ice-cold solvent.[5]

Visualized Workflows & Mechanisms

Diagrams

G cluster_0 Synthesis Workflow A 1. Starting Material Prep (Anhydrous Conditions) B 2. Aminolysis Reaction (Anhydride + NH3, Temp ≤5°C) A->B C 3. Reaction Quench & Acidification (pH 1-2) B->C D 4. Crude Product Isolation (Filtration) C->D E 5. Purification (Recrystallization) D->E F 6. Final Product (2-Sulfamoylbenzoic Acid) E->F

// Nodes Anhydride [label="2-Sulfobenzoic\nAnhydride", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2-Sulfamoylbenzoic\nAcid (Desired Product)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="2-Sulfobenzoic\nAcid (Side Product)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NH3 [label="+ NH₃ (Ammonia)"]; H2O [label="+ H₂O (Water)"];

// Edges Anhydride -> NH3 [style=invis]; NH3 -> Product [label="Desired Reaction\n(Aminolysis)"];

Anhydride -> H2O [style=invis, weight=10]; H2O -> Byproduct [label="Side Reaction\n(Hydrolysis)"]; } ondot Caption: Competing reaction pathways for the anhydride starting material.

G Start Low Yield Observed CheckCrude Analyze Crude Product (TLC, LCMS, NMR) Start->CheckCrude CheckSM Verify Starting Material Purity (MP) Start->CheckSM CheckWorkup Review Workup Procedure (pH, Solvent) Start->CheckWorkup Impurity Impurity Detected? CheckCrude->Impurity WorkupLoss Significant Loss After Purification? CheckWorkup->WorkupLoss SM_Impurity Starting Material (2-Sulfobenzoic Acid) Identified Impurity->SM_Impurity Yes FixSM Action: Use Anhydrous Reagents & Solvents. Recrystallize Anhydride. SM_Impurity->FixSM FixWorkup Action: Verify pH=1-2. Minimize Recrystallization Solvent Volume. WorkupLoss->FixWorkup Yes

References

  • Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. CN102020593A.
  • Clarke, H. T., & Dreger, E. E. (1921).
  • Clarke, H. T., & Dreger, E. E. (1921). o-Sulfobenzoic Anhydride. Organic Syntheses, 1, 495. [Link]
  • NIST. (n.d.). 2-Sulfobenzoic acid cyclic anhydride. NIST Chemistry WebBook.
  • MedCrave. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MOJ Biorg Org Chem. 4(1):22-25. [Link]
  • Google Patents. (n.d.). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. EP0068239A2.

Sources

Technical Support Center: Enhancing the Solubility of 3-Sulfamoylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with 3-sulfamoylbenzoic acid derivatives. The following content is structured to provide not only procedural steps but also the underlying scientific principles to empower your experimental design and interpretation.

Introduction: The Solubility Challenge

This compound and its derivatives are a class of compounds with significant therapeutic potential. However, their utility is often hampered by poor aqueous solubility, a critical factor for oral bioavailability.[1][2] Many of these derivatives fall under the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility and variable permeability, making formulation a significant hurdle in their development pathway.[3][4][5] This guide will explore scientifically-grounded strategies to overcome these solubility limitations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound derivative has extremely low aqueous solubility. What is the most direct first step to improve it?

Answer: For ionizable compounds like this compound derivatives, which possess both a carboxylic acid and a sulfonamide group, pH adjustment and salt formation are the most direct and effective initial strategies to explore.[6][7][8][9][10][11]

Causality: The solubility of these molecules is highly dependent on the pH of the medium.[12][13][14] The carboxylic acid and sulfonamide moieties can be ionized to form salts, which are generally much more soluble in water than the neutral parent compound.[6][8][9][10]

  • Weakly Acidic Drugs: For weakly acidic drugs, increasing the pH with alkalizing excipients can enhance solubility.[15]

  • Weakly Basic Drugs: Conversely, for weakly basic compounds, decreasing the pH can improve solubility.[15]

Troubleshooting Common Issues:

  • Precipitation upon pH change: The drug may precipitate out of solution if the pH shifts back towards its pKa. This is a critical consideration for intravenous formulations, as blood has a buffering capacity around pH 7.2-7.4.[15]

  • Salt Disproportionation: The chosen salt form may convert back to the less soluble free acid or base form in the gastrointestinal tract, affecting absorption.[10][11]

Experimental Protocol: pH-Solubility Profiling

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10.

  • Equilibrium Solubility Measurement: Add an excess amount of your this compound derivative to each buffer solution.

  • Incubation: Shake the samples at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

  • Sample Analysis: Filter the samples to remove undissolved solid and analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method like HPLC.

  • Data Analysis: Plot the measured solubility against the pH to determine the pH-solubility profile.

Q2: Salt formation improved initial solubility, but the compound is still not stable in solution. What other strategies can I consider?

Answer: If salt formation alone is insufficient, co-crystallization and prodrug strategies are excellent next steps. These approaches modify the solid-state properties of the drug or its chemical structure to enhance solubility and stability.[2][3][4][16][17][18][19]

Co-Crystallization

Causality: Co-crystals are multi-component crystalline solids where the active pharmaceutical ingredient (API) and a neutral co-former are held together by non-covalent interactions, such as hydrogen bonding.[3][20][21] This modification of the crystal lattice can lead to improved physicochemical properties, including solubility, dissolution rate, and stability, without altering the pharmacological activity of the drug.[4][20][21][22]

Troubleshooting Common Issues:

  • Co-former Selection: The choice of a suitable co-former is crucial and often requires screening a library of pharmaceutically acceptable compounds.[22]

  • Physical Instability: Some co-crystals may be unstable and can dissociate back to their individual components under certain conditions like high humidity or during formulation processes like milling.[4]

Experimental Protocol: Solvent Evaporation Co-crystallization

  • Co-former Selection: Choose a pharmaceutically acceptable co-former with complementary hydrogen bonding capabilities.

  • Stoichiometric Dissolution: Dissolve the this compound derivative and the co-former in a suitable solvent at a specific stoichiometric ratio.[20]

  • Solvent Evaporation: Slowly evaporate the solvent under controlled conditions to allow for the formation of co-crystals.[20]

  • Characterization: Characterize the resulting solid form using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm co-crystal formation.

Prodrug Strategy

Causality: A prodrug is a bioreversible derivative of a drug that undergoes an in vivo chemical or enzymatic transformation to release the active parent drug.[16][17][19] By attaching a hydrophilic moiety to the this compound derivative, its aqueous solubility can be significantly increased.[16]

Troubleshooting Common Issues:

  • Biotransformation Rate: The rate of conversion of the prodrug to the active drug must be optimal to ensure therapeutic efficacy.

  • Metabolite Toxicity: The cleaved promoiety should be non-toxic.

Experimental Protocol: Ester Prodrug Synthesis (Conceptual)

  • Selection of Promoietry: Choose a hydrophilic alcohol (e.g., a polyethylene glycol derivative) to form an ester with the carboxylic acid group of the this compound derivative.

  • Esterification Reaction: Perform an esterification reaction under appropriate conditions (e.g., using a coupling agent like DCC or EDC).

  • Purification: Purify the resulting ester prodrug using chromatographic techniques.

  • Solubility and Stability Studies: Evaluate the aqueous solubility of the prodrug and its stability in relevant biological media (e.g., simulated gastric and intestinal fluids).

Q3: My compound is intended for an oral solid dosage form. How can formulation excipients help improve its solubility and dissolution?

Answer: For oral formulations, incorporating specific excipients can significantly enhance the solubility and dissolution of poorly soluble drugs. Key strategies include the use of surfactants, polymers to create amorphous solid dispersions, and cyclodextrins.[5][23][24][25][26][27][28]

Amorphous Solid Dispersions (ASDs)

Causality: ASDs involve dispersing the drug in an amorphous state within a hydrophilic polymer matrix. The amorphous form of a drug has higher free energy and thus greater apparent solubility and dissolution rate compared to its crystalline form.[24]

  • Polymers for ASDs: High molecular weight polyacrylic acid excipients, such as Apinovex™, can be effective in creating stable ASDs with high drug loading.[5][26][28]

Troubleshooting Common Issues:

  • Physical Instability: The amorphous drug can recrystallize over time, especially under conditions of high temperature and humidity, leading to a loss of the solubility advantage.

  • Manufacturing Challenges: Techniques like spray drying and hot-melt extrusion require careful process optimization.[23]

Experimental Protocol: Spray Drying for ASD Preparation

  • Polymer and Solvent Selection: Choose a suitable polymer and a common solvent for both the drug and the polymer.

  • Solution Preparation: Prepare a solution containing the this compound derivative and the polymer.

  • Spray Drying: Atomize the solution into a hot air stream to rapidly evaporate the solvent, resulting in the formation of solid particles of the drug dispersed in the polymer.

  • Characterization: Analyze the resulting powder for its solid-state properties (amorphous nature) and dissolution performance.

Use of Surfactants and Cyclodextrins

Causality:

  • Surfactants: These molecules form micelles in aqueous solutions, which can encapsulate hydrophobic drug molecules, thereby increasing their solubility.[7][25]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the drug molecule and increasing its aqueous solubility.[1]

Troubleshooting Common Issues:

  • Surfactant Concentration: The concentration of the surfactant must be above its critical micelle concentration (CMC) to be effective.

  • Cyclodextrin Toxicity: High concentrations of some cyclodextrins can have toxic effects.[1]

Data Summary Table: Potential Solubility Enhancement Strategies

StrategyMechanismPotential Fold Increase in SolubilityKey Considerations
pH Adjustment/Salt Formation Ionization of acidic/basic groups10 - 1,000pH-dependent stability, potential for precipitation[10][15]
Co-crystallization Modification of crystal lattice energy2 - 100Co-former selection, physical stability of co-crystals[4][22]
Prodrug Approach Covalent modification with hydrophilic moieties10 - 4,000+[16]Rate of in-vivo conversion, toxicity of promoiety[16]
Amorphous Solid Dispersions Increased free energy of amorphous state10 - 100+[26]Physical stability (recrystallization), manufacturing process[23]
Surfactants/Cyclodextrins Micellar encapsulation/Inclusion complexation2 - 50Concentration dependence, potential toxicity[1][25]

Visualizing Experimental Workflows

Workflow for pH-Dependent Solubility Profiling

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (pH 2-10) add_api Add API to Buffers prep_buffers->add_api weigh_api Weigh Excess API weigh_api->add_api equilibrate Equilibrate (Shake at constant T°) add_api->equilibrate filter Filter to Remove Undissolved Solid equilibrate->filter hplc Analyze Filtrate (HPLC) filter->hplc plot Plot Solubility vs. pH hplc->plot

Caption: Workflow for determining the pH-solubility profile of a compound.

Decision Tree for Solubility Enhancement Strategy

G start Poorly Soluble this compound Derivative is_ionizable Is the molecule ionizable? start->is_ionizable ph_salt pH Adjustment & Salt Formation is_ionizable->ph_salt Yes co_crystal_prodrug Co-crystallization or Prodrug Strategy is_ionizable->co_crystal_prodrug No sufficient Solubility Sufficient? ph_salt->sufficient co_crystal_prodrug->sufficient formulation_strategies Formulation Strategies (ASD, Surfactants, etc.) end Proceed with Formulation Development formulation_strategies->end sufficient->formulation_strategies No sufficient->end Yes

Caption: Decision tree for selecting a solubility enhancement strategy.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Vertex AI Search. (n.d.). Review on Co-Crystallization for Solubility Enhancement.
  • Vertex AI Search. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications - International Journal of Scientific Research & Technology.
  • Vertex AI Search. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed Central.
  • Vertex AI Search. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
  • Vertex AI Search. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations - Lubrizol.
  • Vertex AI Search. (n.d.). pH-induced Solubility Transition of Sulfonamide-Based Polymers - PubMed.
  • Vertex AI Search. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Vertex AI Search. (n.d.). Strategies for formulating and delivering poorly water-soluble drugs | Request PDF.
  • Vertex AI Search. (n.d.). Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview Review Article.
  • Vertex AI Search. (n.d.). Prodrug strategies to overcome poor water solubility - PubMed.
  • Vertex AI Search. (n.d.). (PDF) Formulation strategies for poorly soluble drugs - ResearchGate.
  • Vertex AI Search. (n.d.). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs - MDPI.
  • Vertex AI Search. (n.d.). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC - PubMed Central.
  • Vertex AI Search. (n.d.). Enhancing solubility with novel excipients - Manufacturing Chemist.
  • Vertex AI Search. (n.d.). Co-Crystallization: A Novel Approach to Improve the Physicochemical Properties of Active Pharmaceutical Ingredients - IJPPR.
  • Vertex AI Search. (n.d.). Solubility enhancement techniques: A comprehensive review - WJBPHS.
  • Vertex AI Search. (n.d.). Excipients for Solubility and Bioavailability Enhancement.
  • Vertex AI Search. (n.d.). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics - MDPI.
  • Vertex AI Search. (n.d.). Prodrug strategies to overcome poor water solubility - ResearchGate.
  • Vertex AI Search. (n.d.). Solubility Enhancement Techniques | Pharmaguideline.
  • Vertex AI Search. (n.d.). Is prodrug design an approach to increase water solubility? - PubMed.
  • Vertex AI Search. (n.d.). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research.
  • Vertex AI Search. (n.d.). Novel excipients for solubility enhancement - European Pharmaceutical Review.
  • Vertex AI Search. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal.
  • Vertex AI Search. (n.d.). SOLUBILITY OF SULPHONAMIDES - The BMJ.
  • Vertex AI Search. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.
  • Vertex AI Search. (n.d.). pH-Induced solubility transition of sulfonamide-based polymers - ResearchGate.
  • Vertex AI Search. (n.d.). SALT FORM OF THE DRUG - YouTube.
  • Vertex AI Search. (n.d.). Sulfonamide (medicine) - Wikipedia.
  • Vertex AI Search. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Vertex AI Search. (n.d.). The effect of pH on the solubility of sulphonamides - PubMed.
  • Vertex AI Search. (n.d.). 3-SULFAMOYL-BENZOIC ACID - ChemBK.
  • Vertex AI Search. (n.d.). Salt formation to improve drug solubility - PubMed.
  • Vertex AI Search. (n.d.). Salt Formation to Improve Drug Solubility | Request PDF - ResearchGate.
  • Vertex AI Search. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - NIH.
  • Vertex AI Search. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents.
  • Vertex AI Search. (n.d.). This compound | C7H7NO4S | CID 229352 - PubChem - NIH.
  • Vertex AI Search. (n.d.). 3-SULFAMOYL-BENZOIC ACID | 636-76-0 - ChemicalBook.

Sources

Technical Support Center: HPLC Analysis of 3-Sulfamoylbenzoic Acid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Sulfamoylbenzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on impurity profiling, stability testing, and quality control of this compound. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational questions that users often have when starting their analysis.

Q1: What are the typical impurities associated with this compound?

A1: Impurities in this compound can originate from two primary sources: the synthetic route and subsequent degradation.

  • Process-Related Impurities: These are substances related to the manufacturing process. A common synthesis involves the reaction of 3-chlorosulfonylbenzoic acid with ammonium hydroxide[1]. Potential impurities from this route include:

    • Starting Material: Unreacted 3-chlorosulfonylbenzoic acid.

    • Related Substances: Isomeric forms or by-products from the sulfonation process.

    • Reagents & Solvents: Residual chemicals used during synthesis and purification.

  • Degradation Products: These impurities form over time due to environmental factors like heat, light, humidity, or interaction with excipients. Forced degradation studies are essential to identify these potential degradants and establish a stability-indicating method[2][3]. Common degradation pathways for sulfonamides can include hydrolysis under acidic or basic conditions[4][5].

Q2: What is a good starting point for an HPLC method for this compound and its impurities?

A2: Due to the polar and acidic nature of this compound, a reversed-phase HPLC method with a polar-modified C18 column is a robust starting point. The key is to control the mobile phase pH to ensure good peak shape.

Here is a recommended starting method, which should be optimized for your specific impurities and system.

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18 or Polar-Embedded C18 (e.g., 150 x 4.6 mm, 3.5 µm)High-purity silica minimizes silanol interactions that cause peak tailing for acidic analytes[6]. Polar-embedded phases offer better retention for polar compounds in highly aqueous mobile phases[7].
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)A low pH suppresses the ionization of both the carboxylic acid group on the analyte and residual silanol groups on the column, drastically improving peak symmetry.
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often preferred for its lower viscosity and UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient is ideal for initial screening to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and can improve peak efficiency.
Detection (UV) 235 nm and 280 nmUse a Diode Array Detector (DAD) to screen multiple wavelengths, as impurities may have different absorption maxima.
Injection Vol. 5-10 µLKeep volume low to prevent peak distortion. Ensure sample is dissolved in the initial mobile phase composition to avoid poor peak shape.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Guide 1: Troubleshooting Peak Tailing

Peak tailing is the most common issue when analyzing acidic compounds like this compound. A tailing factor > 1.5 is a clear indicator of a problem that can compromise resolution and quantification[8].

A: Severe peak tailing for this compound is almost always due to secondary ionic interactions between the analyte and the stationary phase. The primary cause is the interaction of the ionized analyte with active silanol groups (-Si-OH) on the silica support of the HPLC column[6].

Use the following workflow to diagnose and resolve the issue.

G cluster_legend Legend Problem Problem Question Question Action Action Outcome Expected Outcome start Peak Tailing Observed q1 Are all peaks tailing or just the analyte? start->q1 q2 Is mobile phase pH ~2.5-3.0? q1->q2 Just Analyte q5 Is the column old or contaminated? q1->q5 All Peaks action1 Adjust pH with Formic or Phosphoric Acid to suppress analyte & silanol ionization. q2->action1 No q3 Is buffer concentration adequate (e.g., 20-50mM)? q2->q3 Yes outcome1 Symmetrical Peak action1->outcome1 action2 Increase buffer concentration to better mask residual silanols. q3->action2 No q4 Using a high-purity, end-capped column? q3->q4 Yes action2->outcome1 action3 Switch to a modern, high-purity silica column to minimize available silanol groups. q4->action3 No q4->q5 If still tailing action3->outcome1 action4 Flush with strong solvent. If unresolved, replace the column. q5->action4 Yes q6 Are there extra-column effects (long tubing, dead volume)? q5->q6 No action4->outcome1 action5 Minimize tubing length/ID and check all fittings for proper connection. q6->action5 Yes action5->outcome1

Caption: Troubleshooting workflow for peak tailing.
  • Prepare Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Measure the pH; it should be approximately 2.7. Alternatively, use phosphoric acid to adjust the pH to 2.5.

  • Prepare Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

  • Equilibrate: Flush the column with your new mobile phase for at least 15-20 column volumes before injecting the sample.

  • Inject Standard: Inject a standard solution of this compound.

  • Evaluate: Assess the peak shape. The tailing factor should be significantly reduced (ideally < 1.2). This self-validates the diagnosis; if the peak shape improves dramatically, silanol interactions were the primary cause.

Guide 2: Improving Resolution of Closely Eluting Impurities

A: Improving resolution requires manipulating the three key factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k)[9]. Selectivity is the most powerful tool for separating closely eluting peaks.

StrategyActionExpected Outcome & Rationale
1. Change Selectivity (α) Switch Organic Modifier: If using acetonitrile, switch to methanol (or vice-versa).Methanol and acetonitrile have different solvent properties that alter interactions with the analyte and stationary phase, often changing the elution order and improving separation[9]. This is the most effective first step.
Adjust pH: Modify the mobile phase pH slightly (e.g., from 2.7 to 3.0 or 2.5).Even small pH changes can alter the ionization state of impurities, changing their retention relative to the main peak.
2. Increase Retention (k) Decrease Organic Content: Make the gradient shallower around the elution time of the peaks of interest.Increasing the time the analytes spend interacting with the stationary phase often enhances separation. For example, if your peaks elute at 30% Acetonitrile, modify the gradient to go from 25% to 35% over a longer period (e.g., 15 minutes)[9].
3. Increase Efficiency (N) Use a Longer Column or Smaller Particles: Switch from a 150 mm column to a 250 mm column, or from 3.5 µm particles to 1.8 µm (UHPLC).Higher efficiency results in narrower peaks, which are easier to resolve. This often requires a system capable of handling higher backpressures[10].
Guide 3: Identifying Unknown Peaks with Forced Degradation

A: Forced degradation (or stress testing) is a systematic process to generate potential degradation products and confirm that your analytical method can detect them[11]. This is a core requirement for developing a stability-indicating method as per ICH guidelines[2].

  • Prepare Stock Solutions: Prepare separate solutions of this compound (approx. 1 mg/mL) in a suitable solvent like a water/acetonitrile mixture.

  • Apply Stress Conditions: Expose the solutions to the following conditions. The goal is to achieve 5-20% degradation of the parent compound[3].

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 4-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 4-8 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Heat a solid sample at 80 °C for 48 hours, then dissolve.

    • Photolytic: Expose a solution to UV/Vis light (per ICH Q1B guidelines).

  • Neutralize (if needed): Before injection, neutralize the acidic and basic samples to prevent column damage.

  • Analyze Samples: Run all stressed samples, along with an unstressed control, using your HPLC method.

  • Evaluate Chromatograms:

    • Compare the chromatograms of the stressed samples to the control.

    • Peaks that appear or grow significantly in the stressed samples are potential degradation products.

    • This process validates that your method is "stability-indicating" by demonstrating it can separate the parent drug from its degradation products[12]. For structural elucidation of these new peaks, analysis by LC-MS is the next logical step.

References

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC.
  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • Adhikari, S. et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • MedCrave. (2016). Forced Degradation Studies.
  • Gutierrez-Ceron, C. et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed.
  • Ingerslev, F., & Halling-Sørensen, B. (2001). Biodegradability properties of sulfonamides in activated sludge. Oxford Academic.
  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • PubChem - NIH. (n.d.). This compound.
  • Waters Corporation. (n.d.). Impurities Application Notebook.
  • AMSbio. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • Pharmacia. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol.
  • MDPI. (2019). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis.

Sources

Preventing hydrolysis of 3-chlorosulfonylbenzoic acid during amination

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Amination of 3-Chlorosulfonylbenzoic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the amination of 3-chlorosulfonylbenzoic acid. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to overcome common challenges, particularly the competing hydrolysis reaction, and to optimize your synthetic outcomes.

Troubleshooting Guide: Overcoming Hydrolysis and Maximizing Yield

This section addresses specific problems you may encounter during the amination of 3-chlorosulfonylbenzoic acid.

Question 1: My amination reaction is resulting in a low yield of the desired sulfonamide. How can I determine if hydrolysis of the 3-chlorosulfonylbenzoic acid is the primary cause?

Answer:

Low yields are a frequent issue, and pinpointing the cause is the first step toward a solution. The primary competing reaction in this synthesis is the hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid.

Analytical Confirmation of Hydrolysis:

To confirm that hydrolysis is the culprit, you can use the following analytical techniques:

  • Thin-Layer Chromatography (TLC): Spot your reaction mixture alongside a standard of your starting material (3-chlorosulfonylbenzoic acid) and, if available, a standard of the hydrolysis product (3-sulfobenzoic acid). The sulfonic acid is significantly more polar and will have a much lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method. Develop a method that can separate the starting material, the desired sulfonamide product, and the sulfonic acid byproduct. By comparing the peak areas, you can determine the relative amounts of each component.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction progress. The aromatic protons of the starting material, product, and hydrolysis byproduct will have distinct chemical shifts, allowing for quantification.[2]

Initial Experimental Checks:

Before delving into more complex optimizations, ensure the fundamentals of your experimental setup are sound:

  • Reagent Quality:

    • 3-Chlorosulfonylbenzoic Acid: This reagent is highly sensitive to moisture.[3] Use a freshly opened bottle or ensure it has been stored under anhydrous conditions.

    • Amine: Ensure your amine is pure and dry.

    • Solvent: Use anhydrous solvents to minimize water content.[4]

    • Base: If using a tertiary amine base like triethylamine or pyridine, it must be dry.

  • Reaction Conditions:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Question 2: I've confirmed that hydrolysis is significant. What are the key reaction parameters I can adjust to minimize this side reaction and favor amination?

Answer:

Minimizing hydrolysis requires a multi-faceted approach that focuses on controlling the reaction environment and kinetics.

  • Temperature Control: Lowering the reaction temperature is a critical first step. Performing the reaction at 0 °C or even lower can significantly decrease the rate of hydrolysis, often more so than the rate of amination.[4]

  • Order of Addition: The way you combine your reagents matters. Slowly adding the 3-chlorosulfonylbenzoic acid solution to a solution of the amine and a non-nucleophilic base (like pyridine or triethylamine) is often beneficial.[4] This ensures the sulfonyl chloride is more likely to encounter the amine nucleophile rather than residual water.

  • Choice of Base: A non-nucleophilic base is crucial to neutralize the HCl generated during the reaction.[4] This prevents the protonation of your amine, which would render it non-nucleophilic. Do not use aqueous bases like sodium hydroxide, as this will promote hydrolysis.

  • Solvent Selection: The choice of an appropriate anhydrous solvent is key. Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are common choices as they can dissolve the reactants while being inert to the reaction conditions.

Question 3: I am working with a primary amine and observing the formation of a bis-sulfonated side product. How can I prevent this?

Answer:

The formation of a bis-sulfonated product occurs when a second molecule of the sulfonyl chloride reacts with the nitrogen of the newly formed sulfonamide. To avoid this:

  • Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1-1.2 equivalents) to ensure the sulfonyl chloride is consumed before it can react with the product.

  • Slow Addition: Add the sulfonyl chloride solution slowly to the reaction mixture containing the excess amine. This maintains a high concentration of the unreacted amine, favoring the formation of the desired monosulfonamide.

Frequently Asked Questions (FAQs)

This section covers fundamental concepts related to the amination of 3-chlorosulfonylbenzoic acid.

What is the mechanism of sulfonyl chloride hydrolysis?

The hydrolysis of sulfonyl chlorides, particularly aromatic sulfonyl chlorides, generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[5] A water molecule acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion. In neutral or acidic conditions, this is often the rate-determining step.

Why is an organic base like pyridine or triethylamine preferred over an inorganic base like NaOH?

Organic, non-nucleophilic bases like pyridine and triethylamine are used to neutralize the HCl byproduct of the amination reaction without competing with the amine nucleophile.[4] An inorganic base like NaOH is typically used in aqueous solutions, which would introduce a large amount of water and significantly promote the undesirable hydrolysis of the sulfonyl chloride.

What are the ideal storage conditions for 3-chlorosulfonylbenzoic acid?

Due to its moisture sensitivity, 3-chlorosulfonylbenzoic acid should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere such as nitrogen.[3][6]

Can I monitor the progress of my reaction without using chromatography?

Yes, in addition to TLC and HPLC, you can monitor the reaction by observing the precipitation of the amine hydrochloride salt. As the reaction proceeds, the HCl generated will react with the excess amine or the added base to form a salt that is often insoluble in the organic solvent. However, this is a qualitative observation and should be supplemented with more definitive analytical techniques for accurate monitoring.

Experimental Protocols & Data

Optimized Protocol for the Amination of 3-Chlorosulfonylbenzoic Acid

This protocol is a general guideline and may require optimization for specific amines.

  • Preparation: Under an inert atmosphere (nitrogen or argon), add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM) to a clean, dry, round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add anhydrous pyridine or triethylamine (1.5 equivalents) dropwise to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 3-chlorosulfonylbenzoic acid (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30-60 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel chromatography.

Table 1: Effect of Reaction Conditions on Yield and Hydrolysis

EntryBaseTemperature (°C)Addition Time (min)Desired Product Yield (%)Hydrolysis Byproduct (%)
1Triethylamine2556530
2Triethylamine057818
3Triethylamine0308510
4Pyridine030888

Note: Yields are hypothetical and for illustrative purposes.

Visualizing the Process

Diagram 1: Reaction Scheme and Competing Hydrolysis

G Start 3-Chlorosulfonylbenzoic Acid Product Desired Sulfonamide Start->Product Amination (Desired Reaction) Hydrolysis 3-Sulfobenzoic Acid (Hydrolysis Byproduct) Start->Hydrolysis Hydrolysis (Side Reaction) Amine R-NH2 (Amine) Amine->Product Water H2O (Water) Water->Hydrolysis

Caption: Competing pathways in the amination of 3-chlorosulfonylbenzoic acid.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check1 Confirm Hydrolysis (TLC, HPLC, NMR) Start->Check1 Check2 Verify Reagent Quality (Anhydrous Conditions) Check1->Check2 Hydrolysis Confirmed Check3 Review Reaction Setup (Inert Atmosphere) Check2->Check3 Opt1 Lower Reaction Temperature (e.g., to 0 °C) Check3->Opt1 Opt2 Optimize Order of Addition (Slow addition of sulfonyl chloride) Opt1->Opt2 Opt3 Select Appropriate Base (Non-nucleophilic, e.g., Pyridine) Opt2->Opt3 Opt4 Ensure Anhydrous Solvent Opt3->Opt4 End Improved Yield Opt4->End

Caption: A systematic approach to troubleshooting low yields.

References

  • King, J. F., & Hillhouse, J. H. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(18), 6645–6652.
  • King, J. F., & Lee, T. M. (1983). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 61(8), 1789-1795.
  • Vizgert, R. V. (1968). Mechanisms of the hydrolysis of aromatic sulphonyl chlorides and of alkyl and aryl arenesulphonates. Russian Chemical Reviews, 37(4), 389.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR (English Translation), 24(4).
  • Google Patents. (2019). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.

Sources

Technical Support Center: Optimizing Amide Coupling Reactions with 3-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for the coupling of 3-Sulfamoylbenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the nuances of amide bond formation with this versatile, yet sometimes challenging, building block. The presence of both a carboxylic acid and a sulfonamide group on the same aromatic ring presents unique considerations for achieving high yields and purity. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the strategic choices for setting up a successful coupling reaction with this compound.

Q1: What are the first-line coupling reagents to consider for this compound, and what is the rationale behind these choices?

A1: For the majority of amide coupling reactions with this compound, starting with a carbodiimide-based reagent or a uronium/aminium salt-based reagent is a robust strategy.

  • Carbodiimides (e.g., EDC, DCC): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDCI) is a highly practical choice for solution-phase synthesis. Its primary advantage is that the urea byproduct formed is water-soluble, simplifying purification through a simple aqueous workup.[1][2] Dicyclohexylcarbodiimide (DCC) is also effective, but its dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents, often requiring filtration for removal, which makes it less ideal for some applications.[1][2]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) is one of the most efficient coupling reagents currently available.[2][3] It reacts with the carboxylic acid to form a highly reactive OAt-active ester. The 7-azabenzotriazole moiety is believed to accelerate the coupling reaction through neighboring group participation.[3] O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is another effective and widely used alternative.[1][3]

The choice between these classes often depends on the reactivity of the amine coupling partner. For simple, unhindered primary and secondary amines, EDC in combination with an additive is often sufficient and cost-effective. For more challenging couplings, such as with sterically hindered amines or anilines with electron-withdrawing groups, the higher reactivity of HATU is often advantageous.[3][4]

Q2: Why is an additive like HOBt or OxymaPure often recommended with coupling reagents?

A2: Additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) play a crucial role in suppressing side reactions and accelerating the desired amide bond formation.[5][6]

When a carbodiimide like EDC is used, it first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization if the carboxylic acid has a chiral center alpha to the carbonyl group. More importantly, it can rearrange to a stable N-acylurea, which is a common reaction failure pathway.[4][7]

Additives like HOBt or the safer alternative OxymaPure react with the O-acylisourea to form an active ester (OBt or Oxyma ester, respectively).[5][8] These active esters are more stable than the O-acylisourea, minimizing racemization and the formation of N-acylurea. They are also highly reactive towards the amine, facilitating efficient amide bond formation.[7] Uronium reagents like HATU and HBTU already have a built-in HOBt or HOAt (1-hydroxy-7-azabenzotriazole) moiety, which is why they are so effective.[1]

Q3: How do I select the appropriate base and solvent for my coupling reaction?

A3: The choice of base and solvent is critical for reaction success.

  • Base: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most common choice.[9] Triethylamine (TEA) can also be used. The pKa of the base should be high enough to deprotonate the ammonium salt of the amine coupling partner but not so high as to cause unwanted side reactions. Typically, 2-3 equivalents of the base are used.

  • Solvent: The solvent must be aprotic and able to dissolve all reactants. N,N-Dimethylformamide (DMF) is the most widely used solvent for amide coupling reactions due to its excellent solvating properties for a wide range of substrates.[10] Dichloromethane (DCM) is another common choice, particularly for carbodiimide-mediated couplings.[11] For substrates with poor solubility, co-solvents or alternative polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) can be considered, although DMSO can sometimes be challenging to remove during workup.[5][12]

Q4: What is the recommended order of addition for the reagents?

A4: The order of addition can significantly impact the outcome of the reaction, especially when using highly reactive uronium or phosphonium salt reagents. A generally accepted and effective procedure is to pre-activate the carboxylic acid before adding the amine.[4][13]

Recommended Order of Addition:

  • Dissolve this compound in the chosen anhydrous solvent (e.g., DMF).

  • Add the coupling reagent (e.g., HATU).

  • Add the non-nucleophilic base (e.g., DIPEA).

  • Allow the mixture to stir at room temperature for 5-15 minutes. This "pre-activation" step allows for the formation of the active ester.[4]

  • Add the amine coupling partner to the solution.

This sequence minimizes the opportunity for the coupling reagent to react directly with the amine, which can lead to the formation of guanidinium byproducts, especially with uronium reagents like HATU.[3]

Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical, step-by-step approach to resolving them.

Problem 1: Low or No Product Yield, Starting Materials Recovered

This is one of the most common issues and often points to insufficient activation of the carboxylic acid or low reactivity of the amine.

Potential Cause Troubleshooting Steps & Rationale
Insufficient Carboxylic Acid Activation 1. Switch to a more powerful coupling reagent: If you are using EDC/HOBt, consider switching to HATU or a phosphonium salt like PyBOP.[3][4] These reagents generate more reactive activated esters, which can be necessary for less reactive amines. 2. Check the quality of your coupling reagent: Coupling reagents can degrade over time, especially if exposed to moisture. Use a fresh bottle or a properly stored reagent. 3. Ensure anhydrous conditions: Water can hydrolyze the activated intermediate, leading back to the starting carboxylic acid. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Amine Nucleophilicity 1. Increase the reaction temperature: For sluggish reactions with hindered or electron-deficient amines, gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to drive the reaction forward.[4] Monitor for potential decomposition. 2. Use a larger excess of the amine: If the amine is not a precious reagent, using 1.5-2.0 equivalents can help to push the equilibrium towards the product.
Poor Solubility of Reactants 1. Change or add a co-solvent: If your starting materials are not fully dissolved, the reaction will be slow or incomplete.[4] Consider switching from DCM to DMF or adding a co-solvent like NMP to improve solubility.

Problem 2: Formation of an N-acylurea Byproduct with Carbodiimide Reagents

The appearance of a new, often difficult-to-remove spot on your TLC or peak in your LCMS corresponding to the mass of your carboxylic acid plus the carbodiimide minus water is a classic sign of this side reaction.

Potential Cause Troubleshooting Steps & Rationale
Slow reaction with the amine 1. Ensure sufficient additive is present: Use at least one equivalent of HOBt or OxymaPure. This traps the O-acylisourea intermediate as a more stable active ester, preventing its rearrangement to the N-acylurea.[7] 2. Lower the reaction temperature: Running the reaction at 0 °C can sometimes slow down the rate of N-acylurea formation relative to the desired amidation.
Sterically hindered amine 1. Switch to a uronium or phosphonium reagent: Reagents like HATU or PyBOP are generally more effective for hindered couplings and do not form N-acylurea byproducts.[3][4]

Problem 3: Difficulty in Purifying the Product from Byproducts (e.g., Tetramethylurea, HOBt)

Even with a successful reaction, purification can be challenging due to the byproducts of the coupling reagents.

Potential Cause Troubleshooting Steps & Rationale
Water-soluble byproducts 1. Perform an aqueous workup: After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl or saturated NH₄Cl solution), a mild base (e.g., saturated NaHCO₃ solution), and brine.[4] This will remove water-soluble byproducts like tetramethylurea (from HATU/HBTU), EDC-urea, HOBt, and excess base. 2. Back-extraction: If your product has some water solubility, you can back-extract the aqueous layers with your organic solvent to recover any lost product.
Poorly soluble byproducts (e.g., DCU) 1. Filtration: If using DCC, the DCU byproduct will often precipitate out of solution and can be removed by filtration before the workup.[1] 2. Recrystallization: Recrystallization of the crude product from a suitable solvent system can be an effective way to remove lingering impurities.[14]

Experimental Protocols & Data

General Protocol for HATU-Mediated Coupling

This protocol provides a robust starting point for the coupling of this compound with a primary or secondary amine.

  • To a clean, dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).

  • Add HATU (1.1 equiv) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Stir the mixture at room temperature for 10 minutes to pre-activate the acid.

  • Add the amine (1.05 equiv) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LCMS until the starting acid is consumed (typically 1-4 hours).

  • Upon completion, dilute the reaction with ethyl acetate.

  • Wash the organic layer with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization as needed.

Comparison of Common Coupling Reagents

The following table summarizes key parameters for commonly used coupling reagents.

ReagentClassByproductSolubility of ByproductRelative ReactivityKey Advantages
EDC CarbodiimideEDC-ureaWater-solubleModerateEasy workup, cost-effective
DCC CarbodiimideDCUInsoluble in many solventsModerateInexpensive, easy removal of byproduct by filtration
HATU Uronium/AminiumTetramethylurea, HOAtWater-solubleVery HighHigh efficiency, fast reaction rates, good for hindered couplings[1][3]
HBTU Uronium/AminiumTetramethylurea, HOBtWater-solubleHighEffective and widely used, less expensive than HATU
PyBOP PhosphoniumHMPA (from BOP), Pyrrolidine oxideWater-solubleHighGood for hindered couplings, reduces racemization[2][4]

Visualizing the Workflow

Decision-Making Flowchart for Optimizing Coupling Conditions

This diagram illustrates a logical progression for troubleshooting and optimizing your reaction.

Coupling_Optimization Start Start: Couple this compound + Amine Initial_Conditions Initial Conditions: - Reagent: EDC/HOBt or HATU - Base: DIPEA - Solvent: DMF - Temp: RT Start->Initial_Conditions Monitor Monitor Reaction (TLC/LCMS) Initial_Conditions->Monitor Complete Reaction Complete? Monitor->Complete Workup Aqueous Workup & Purification Complete->Workup Yes Troubleshoot Troubleshoot Complete->Troubleshoot No End Pure Product Workup->End Low_Yield Low Yield / No Reaction Troubleshoot->Low_Yield Starting Material Remains Side_Products Side Products Observed Troubleshoot->Side_Products Byproducts Formed Optimize_Reagent Switch to more reactive reagent (e.g., HATU, PyBOP) Low_Yield->Optimize_Reagent Optimize_Temp Increase Temperature (40-60 °C) Low_Yield->Optimize_Temp Check_Purity Check Reagent/Solvent Purity (Anhydrous Conditions) Low_Yield->Check_Purity Optimize_Workup Adjust Workup pH Consider Recrystallization Side_Products->Optimize_Workup Optimize_Reagent->Monitor Optimize_Temp->Monitor Check_Purity->Monitor Optimize_Workup->End

Caption: A flowchart for selecting and optimizing coupling conditions.

Catalytic Cycle of Carbodiimide Coupling with HOBt Additive

This diagram shows the key intermediates in the activation and coupling process.

Carbodiimide_Cycle cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH R-COOH (this compound) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC OBt_Ester OBt Active Ester O_Acylisourea->OBt_Ester + HOBt N_Acylurea N-Acylurea (Dead End) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt HOBt EDC_Urea EDC-Urea (Byproduct) Amide R-CO-NHR' (Product) OBt_Ester->Amide + R'-NH₂ Amine R'-NH₂ HOBt_regen HOBt (Regenerated)

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
  • Benchchem. (2025). Application Notes and Protocols for Amide Bond Formation with Methyl N-Boc-2-bromo-5-sulfamoylbenzoate.
  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • Benchchem. (n.d.). An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid.
  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations.
  • Wikipedia. (n.d.). HATU.
  • Benchchem. (n.d.). Troubleshooting difficult amide bond formation with hindered substrates.
  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't.
  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
  • Boc Sciences. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Merck. (n.d.). Novabiochem® Coupling reagents.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Chem Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube.
  • ResearchGate. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • Reddit. (2022). amide coupling help.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • AZoM. (2023). Achieving Optimized Amide Bond Reactions for Heterocyclic Compounds.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Technical Support Center: NMR Analysis for the Synthesis of 3-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 3-sulfamoylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block. Our focus is to provide expert, field-tested guidance on using Nuclear Magnetic Resonance (NMR) spectroscopy to not only confirm the structure of your target molecule but also to identify and troubleshoot the formation of common byproducts. The insights provided here are based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've completed my synthesis. What should the ¹H NMR spectrum of pure this compound look like?

A1: The correct identification of your final product is the essential first step. The synthesis of this compound, typically achieved through the chlorosulfonation of benzoic acid followed by ammonolysis, should yield a distinct pattern in the ¹H NMR spectrum.

The expected synthesis pathway is illustrated below:

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Ammonolysis Benzoic Acid Benzoic Acid Intermediate 3-(Chlorosulfonyl)benzoic acid Benzoic Acid->Intermediate ClSO₃H Product This compound Intermediate->Product NH₄OH G Intermediate 3-(Chlorosulfonyl)benzoic acid Product This compound Intermediate->Product NH₄OH (Desired) Byproduct 3-Sulfobenzoic acid (Hydrolysis Byproduct) Intermediate->Byproduct H₂O (Side Reaction)

Caption: Competing reactions of the sulfonyl chloride intermediate.

The key diagnostic features of 3-sulfobenzoic acid in the ¹H NMR spectrum (DMSO-d₆) are:

  • A similar 4-proton aromatic pattern to the desired product.

  • The absence of the -SO₂NH₂ peak.

  • The likely presence of a very broad, exchangeable proton from the sulfonic acid (-SO₃H) group, which may overlap with the carboxylic acid or water signals.

Q4: How can I definitively confirm if a peak corresponds to an acidic proton like -COOH, -SO₂NH₂, or -SO₃H?

A4: The most reliable method for identifying labile (acidic) protons is the D₂O exchange experiment . This is a simple, yet powerful, technique that should be a standard part of your analytical workflow.

Principle: Protons attached to heteroatoms (like oxygen or nitrogen) can exchange with deuterium atoms from deuterium oxide (D₂O). When this exchange occurs, the proton signal disappears from the ¹H NMR spectrum because deuterium is not observed in a standard proton experiment.

A detailed protocol for this experiment is provided in the "Experimental Protocols" section below. After adding a drop of D₂O to your NMR sample and re-acquiring the spectrum, the signals for -COOH, -SO₂NH₂, and any -SO₃H impurity will vanish or be significantly attenuated. This provides unambiguous confirmation of their identity.

Byproduct Identification Summary

The following table summarizes the key ¹H NMR signals that differentiate this compound from its most common process-related impurities when using DMSO-d₆ as the solvent.

Table 2: Comparative ¹H NMR Data for Product and Potential Byproducts (DMSO-d₆)

CompoundAromatic Protons (δ, ppm)-SO₂NH₂ (δ, ppm)-COOH (δ, ppm)Other Key Signals
This compound (Product) ~7.7 - 8.4~7.5 (br s, 2H)~13.4 (br s, 1H)All key signals present.
3-(Chlorosulfonyl)benzoic acid ~7.7 - 8.4 (Similar to product)Absent PresentKey impurity from incomplete amination.
3-Sulfobenzoic acid ~7.7 - 8.4 (Similar to product)Absent PresentHydrolysis byproduct; may show a broad -SO₃H peak.
Benzoic acid ~7.5 - 8.1 (Simpler pattern)Absent ~13.0 (br s, 1H)Unreacted starting material or desulfonation product.

Troubleshooting Workflow

For a systematic approach to analyzing your crude reaction mixture, follow this diagnostic workflow.

G A Acquire ¹H NMR in DMSO-d₆ B Are aromatic signals at ~8.4, 8.1, 8.0, 7.7 ppm present? A->B C Is a broad singlet for -SO₂NH₂ (~7.5 ppm, 2H) present? B->C Yes F Reaction may not have proceeded. Check for starting material (Benzoic Acid). B->F No D Is a broad singlet for -COOH (~13.4 ppm, 1H) present? C->D Yes G Incomplete ammonolysis. Impurity is likely 3-(chlorosulfonyl)benzoic acid. C->G No E Product is likely pure This compound. D->E Yes I If other aromatic signals are present, consider hydrolysis byproduct (3-Sulfobenzoic acid). D->I No/Complex H Perform D₂O exchange to confirm all labile protons. E->H G->I

Caption: A decision tree for troubleshooting NMR spectra.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation

Objective: To prepare a high-quality NMR sample for analysis.

Materials:

  • Crude or purified reaction product (~5-10 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pipette or syringe

Procedure:

  • Weigh approximately 5-10 mg of your dried sample directly into a clean, dry NMR tube.

  • Add ~0.6-0.7 mL of DMSO-d₆ to the tube.

  • Cap the NMR tube securely and invert it several times to fully dissolve the sample. Gentle vortexing or sonication can be used if necessary.

  • Visually inspect the solution to ensure it is clear and free of suspended particles.

  • Insert the sample into the NMR spectrometer and acquire the ¹H NMR spectrum according to standard instrument procedures.

Protocol 2: D₂O Exchange Experiment

Objective: To confirm the identity of labile N-H and O-H protons.

Procedure:

  • Following Protocol 1 , acquire a standard ¹H NMR spectrum of your sample. This will serve as your "before" spectrum.

  • Carefully remove the NMR tube from the spectrometer.

  • Uncap the tube and add one to two drops of Deuterium Oxide (D₂O) using a clean pipette.

  • Re-cap the tube securely and shake gently for 20-30 seconds to ensure thorough mixing.

  • Re-insert the sample into the spectrometer and acquire a second ¹H NMR spectrum using the exact same parameters.

  • Compare the "before" and "after" spectra. The signals corresponding to the -COOH and -SO₂NH₂ protons (and any -SO₃H protons) should disappear or show a significant reduction in intensity in the "after" spectrum.

References

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues - PMC - NIH. Describes synthetic strategies for related sulfamoyl benzoic acid compounds. [Link]
  • US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives - NIH.
  • m-sulpho benzoic acid | Electrophilic Substitution Reaction| Class 12 - YouTube.
  • Benzenesulfonyl chloride - Organic Syntheses Procedure. Discusses the properties and potential for hydrolysis of sulfonyl chlorides. [Link]
  • Sulfonation of Benzene - Chemistry Steps.
  • Two Pathways of Arenesulfonyl Chlorides Hydrolysis - ResearchGate. Provides mechanistic details on the hydrolysis of sulfonyl chlorides. [Link]

Stability issues of 3-Sulfamoylbenzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we provide not only procedural guidance but also the underlying scientific rationale to empower your experimental success.

Troubleshooting Guide: Stability Issues in Solution

This section addresses specific problems you may encounter during your experiments with this compound solutions.

Q1: I've observed a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A decrease in concentration of your this compound stock solution is likely due to chemical degradation. The two primary functional groups susceptible to degradation are the sulfonamide and the carboxylic acid moieties. The stability of these groups is highly dependent on the storage conditions, particularly pH, temperature, and exposure to light.

Causality:

  • Hydrolysis: The sulfonamide group can undergo hydrolysis, especially under acidic or basic conditions, although sulfonamides are generally more stable than esters or amides. The carboxylic acid group itself is stable to hydrolysis, but the overall stability of the molecule in solution can be pH-dependent. At non-neutral pH, the rate of hydrolysis of the sulfonamide can be accelerated.

  • Photodegradation: Aromatic compounds like this compound can be susceptible to degradation upon exposure to UV or even ambient light. This can lead to complex degradation pathways and a loss of the parent compound.

  • Oxidation: While less common for this structure, oxidative degradation can occur, especially in the presence of oxidizing agents or dissolved oxygen, potentially accelerated by light or metal ions.

Troubleshooting Workflow:

A Concentration Decrease Observed B Review Storage Conditions: - pH of solvent - Temperature - Light exposure A->B C Perform Forced Degradation Study (see protocol below) B->C D Analyze Stressed Samples (e.g., by HPLC-UV) C->D E Identify Degradation Products (e.g., by LC-MS) D->E F Optimize Storage Conditions: - Use buffered solution (pH 6-8) - Store at 2-8°C or -20°C - Protect from light (amber vials) E->F

Caption: Troubleshooting workflow for decreased concentration of this compound solution.

Q2: I am seeing new, unexpected peaks in the chromatogram of my aged this compound solution. What are these?

The appearance of new peaks in your chromatogram is a strong indicator of degradation. To identify these unknown peaks, a systematic investigation, including a forced degradation study, is recommended.

Potential Degradation Products:

Based on the structure of this compound, the following are plausible degradation products under different stress conditions:

Stress ConditionPotential Degradation PathwayLikely Degradation Product(s)
Acid/Base Hydrolysis Cleavage of the sulfonamide bond3-Carboxybenzenesulfonic acid and ammonia
**Oxidation (e.g., H₂O₂) **Hydroxylation of the aromatic ringHydroxylated derivatives of this compound
Photolysis (UV light) Complex reactions, including decarboxylation or cleavage of the C-S bondBenzoic acid derivatives, sulfonated aromatics
Thermal Degradation Decarboxylation at high temperaturesSulfamoylbenzene

Experimental Protocol: Forced Degradation Study

A forced degradation study will help you to generate the potential degradation products and confirm the stability-indicating nature of your analytical method.[1][2][3]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC system with UV and/or MS detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a small amount of organic solvent like acetonitrile or methanol to ensure solubility) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[3]

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary (for acidic and basic samples), and dilute to a suitable concentration for analysis. Analyze the samples by a suitable stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Look for the appearance of new peaks and a decrease in the peak area of the parent compound. If possible, use mass spectrometry (LC-MS) to obtain mass information about the new peaks to aid in their identification.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound in a solid state and in solution?

Solid State:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep at room temperature.

  • Protect from light.

In Solution:

  • Solvent: For aqueous solutions, it is advisable to use a buffer, ideally in the pH range of 6-8, where sulfonamides tend to be more stable.[4]

  • Temperature: For short-term storage (days), refrigeration at 2-8°C is recommended. For long-term storage (weeks to months), freezing at -20°C is preferable. Avoid repeated freeze-thaw cycles.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.

Q2: Which analytical techniques are most suitable for assessing the stability of this compound?

A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. The most common and reliable technique is High-Performance Liquid Chromatography (HPLC) with UV detection.

Key features of a good stability-indicating HPLC method:

  • Specificity: The method must be able to resolve the parent peak of this compound from all potential degradation products and any excipients present in a formulation.

  • Sensitivity: The method should have a limit of detection (LOD) and limit of quantification (LOQ) that are low enough to detect and quantify degradation products at levels relevant to regulatory requirements (e.g., typically below 0.1%).

  • Accuracy and Precision: The method must provide accurate and reproducible results.

Method Development and Validation:

A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a phosphate or acetate buffer and an organic modifier like acetonitrile or methanol is a good starting point. The method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[5]

Q3: What are the likely degradation pathways for this compound?

The degradation of this compound will primarily involve the sulfonamide and carboxylic acid functional groups, as well as the aromatic ring.

cluster_0 This compound cluster_1 Stress Conditions cluster_2 Potential Degradation Products A This compound B Acid/Base Hydrolysis A->B leads to C Oxidation A->C leads to D Photolysis A->D leads to E Heat A->E leads to F 3-Carboxybenzenesulfonic acid + NH3 B->F G Hydroxylated Derivatives C->G H Decarboxylated & Ring-Opened Products D->H I Sulfamoylbenzene E->I

Caption: Potential degradation pathways of this compound under various stress conditions.

References

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
  • MedCrave online.
  • ResearchGate. Hydrolysis of sulphonamides in aqueous solutions. (2012). [Link]
  • NIH.
  • SGS.
  • IJSDR. Stability indicating study by using different analytical techniques. [Link]

Sources

Technical Support Center: Purification of N-substituted 3-Sulfamoylbenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-substituted 3-sulfamoylbenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important class of compounds. The inherent zwitterionic potential and diverse physicochemical properties conferred by various N-substituents can present unique purification hurdles. This resource aims to equip you with the knowledge to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Question 1: My N-substituted 3-sulfamoylbenzoic acid product is an oil and will not crystallize. What are the likely causes and how can I induce crystallization?

Answer:

"Oiling out" is a common problem when the compound's melting point is lower than the boiling point of the chosen solvent, or when significant impurities are present, leading to melting point depression. N-substituted 3-sulfamoylbenzoic acids, with their potential for intramolecular and intermolecular hydrogen bonding, can also form highly concentrated solutions that resist nucleation.

Troubleshooting Steps:

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve your compound sparingly at room temperature but completely at its boiling point.[1][2]

    • For polar N-substituents: Consider polar protic solvents like ethanol, isopropanol, or mixtures of these with water. The presence of the carboxylic acid and sulfonamide groups often lends polarity.

    • For non-polar N-substituents: A less polar solvent system may be required. Toluene or ethyl acetate could be effective. Often, a binary solvent system (one in which the compound is soluble and one in which it is less soluble) provides the best results.[3]

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections on the glass can provide a nucleation site.[4]

    • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the cooled, supersaturated solution.

    • Reduce Solvent Volume: It's possible you've used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]

  • Consider pH Adjustment: The zwitterionic nature of these molecules can be exploited. At their isoelectric point, their solubility in aqueous media is often at a minimum.[5] Carefully adjusting the pH of an aqueous solution or slurry to the isoelectric point can often induce precipitation or crystallization. This is particularly useful for removing acid- or base-soluble impurities.

Question 2: After recrystallization, my product yield is very low. How can I improve it?

Answer:

A low yield after recrystallization is typically due to using an excessive amount of solvent, cooling the solution too rapidly, or incomplete precipitation.[4]

Optimization Strategies:

  • Minimize Solvent Usage: During the dissolution step, add the hot solvent in small portions until the compound just dissolves. Using the minimum necessary amount of hot solvent is crucial for maximizing recovery.[4]

  • Slow Cooling is Crucial: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling process.

  • Maximize Precipitation Time: Once in the ice bath, allow sufficient time (at least 30 minutes) for the crystals to form completely before filtration.

  • Check the Mother Liquor: If you suspect significant product loss, you can test the filtrate (mother liquor). Evaporating a small amount of the mother liquor will reveal if a substantial amount of your compound remained in solution. If so, you may be able to recover more product by concentrating the mother liquor and allowing it to cool for a second crop of crystals.

Question 3: My HPLC analysis shows persistent impurities even after multiple recrystallizations. What are these impurities and how can I remove them?

Answer:

Persistent impurities in the synthesis of N-substituted 3-sulfamoylbenzoic acids often include unreacted starting materials, intermediates, or by-products from side reactions. A common synthetic route involves the chlorosulfonation of a substituted benzoic acid followed by amination.

Potential Impurities and Removal Strategies:

ImpurityOriginRemoval Strategy
Starting Benzoic Acid Incomplete chlorosulfonationThe starting benzoic acid is less polar than the final product. A well-optimized column chromatography protocol can separate these. Alternatively, exploiting the different pKa values through careful pH-controlled liquid-liquid extraction can be effective.
3-(Chlorosulfonyl)benzoic Acid Intermediate Incomplete aminationThis intermediate is reactive and will likely hydrolyze to the corresponding sulfonic acid upon aqueous workup. This sulfonic acid is highly polar and can often be removed by washing the organic solution of your product with water or a dilute base.
Di-substituted By-product Reaction of the product with the intermediateThis impurity can be challenging to remove due to similar polarity. Preparative HPLC or careful column chromatography with a shallow gradient may be necessary.
Inorganic Salts From workup steps (e.g., neutralization)If your product is soluble in an organic solvent where the salts are not, a simple filtration can remove them. For water-soluble products, dialysis or size exclusion chromatography can be employed.[5]

Purification Workflow for Stubborn Impurities:

Caption: A decision tree for purifying N-substituted 3-sulfamoylbenzoic acids.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing N-substituted 3-sulfamoylbenzoic acids?

A1: There is no single "best" solvent due to the wide variety of possible N-substituents which significantly impact the compound's polarity.[6] However, a good starting point for many derivatives is an ethanol/water mixture.[7] Begin by dissolving the compound in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes slightly turbid. Re-heat to clarify and then allow to cool slowly.

Q2: How can I effectively use column chromatography for these compounds?

A2: Given their acidic nature, tailing can be an issue on silica gel. To mitigate this, you can add a small amount of acetic or formic acid to your mobile phase (e.g., 0.1-1%). A typical mobile phase would be a gradient of ethyl acetate in hexanes, with the added acid. For highly polar compounds, a reverse-phase C18 column may be more suitable, using a mobile phase of acetonitrile and water with a trifluoroacetic acid (TFA) or formic acid modifier.[8][9]

Q3: Can I use pH adjustment to purify my compound without chromatography or recrystallization?

A3: Yes, this can be a very effective initial purification step. The general principle is to exploit the different solubilities of your zwitterionic product and non-zwitterionic impurities at various pH values. For example, you can dissolve the crude mixture in a basic aqueous solution (e.g., dilute NaOH), which will deprotonate the carboxylic acid and dissolve your product. Non-acidic impurities can then be removed by filtration or extraction with an organic solvent. Subsequently, carefully acidifying the aqueous layer to the isoelectric point of your product will cause it to precipitate out, leaving base-soluble impurities behind. This precipitated solid can then be collected and further purified if necessary.[5]

Q4: What analytical technique is best for assessing the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for assessing the purity of N-substituted 3-sulfamoylbenzoic acids.[10][11] A reverse-phase C18 column with a gradient elution of acetonitrile in water (both containing 0.1% formic or phosphoric acid) is a robust starting point.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential to confirm the structure and can provide information about impurities if they are present in sufficient quantity.

Experimental Protocol: Purification by pH-Controlled Precipitation and Recrystallization

This protocol provides a step-by-step method for the purification of a representative N-substituted this compound, assuming the presence of both acidic and neutral impurities.

Materials:

  • Crude N-substituted this compound

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Ethanol

  • Deionized water

  • pH paper or a calibrated pH meter

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution in Base:

    • Suspend the crude product in a minimal amount of deionized water.

    • Slowly add 1 M NaOH dropwise while stirring until the solid completely dissolves and the pH is > 9.

  • Removal of Neutral/Basic Impurities:

    • If any solid remains, it is likely a neutral or basic impurity. Remove it by vacuum filtration.

    • Transfer the basic aqueous solution to a separatory funnel and wash with an organic solvent like ethyl acetate to remove any dissolved neutral impurities. Discard the organic layer.

  • Precipitation at Isoelectric Point:

    • Transfer the aqueous solution to a beaker and cool it in an ice bath.

    • Slowly add 1 M HCl dropwise with vigorous stirring. Monitor the pH.

    • The product will begin to precipitate as the pH approaches its isoelectric point (typically between pH 3-5 for this class of compounds). Continue adding acid until precipitation is complete.

  • Isolation of Precipitated Solid:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water to remove any residual salts.

  • Recrystallization:

    • Transfer the filtered solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Add hot water dropwise until the solution becomes faintly cloudy.

    • Re-heat the solution until it is clear again.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Caption: A step-by-step workflow for the purification of N-substituted 3-sulfamoylbenzoic acids.

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
  • How to desalt zwitterions? (2020). ResearchGate.
  • Recrystallization 2. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Work-up of a zwitterion? (2023). Reddit.
  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Separation of 3-Sulfobenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Any tips for purification of two zwitterionic compounds? (2022). Reddit.
  • Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen. (2015). CrystEngComm, 17(43), 8344-8352.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2016). Journal of Medicinal Chemistry, 59(17), 8116-8131.
  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. (2015). Analytical Methods, 7(19), 8235-8244.
  • Recrystallization of Benzoic Acid. (n.d.). University of Wisconsin-Green Bay.
  • N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. (2022). Medicinal Chemistry Research, 31(6), 975-992.
  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography.
  • N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. (2022). OUCi.
  • Can molecular flexibility control crystallization? The case of para substituted benzoic acids. (2020). Chemical Science, 11(44), 12066-12075.
  • N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. (2022). ResearchGate.
  • 4-halo-3-sulfamoylbenzamides and methods of preparing the same. (1965). Google Patents.

Sources

Technical Support Center: Controlled Amination of 3-Chlorosulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The amination of 3-chlorosulfonylbenzoic acid is a critical transformation in the synthesis of a wide array of pharmacologically active compounds, including diuretics and other sulfonamide-based drugs. However, the high reactivity of the sulfonyl chloride functional group presents a significant challenge: the propensity for over-reaction and the formation of undesirable byproducts. This guide provides a comprehensive technical resource to help you navigate the complexities of this reaction, ensuring high yields and purity of your target molecule.

Section 1: Frequently Asked Questions (FAQs)

What is the primary cause of "over-reaction" during the amination of 3-chlorosulfonylbenzoic acid?

Over-reaction in this context primarily refers to two main side reactions:

  • Di-sulfonylation (with primary amines): If a primary amine is used, the initially formed sulfonamide can act as a nucleophile and react with another molecule of 3-chlorosulfonylbenzoic acid. This results in the formation of a secondary sulfonamide, a common impurity that can be difficult to separate.

  • Hydrolysis: The sulfonyl chloride group is highly susceptible to hydrolysis, reacting with any water present in the reaction mixture to form the corresponding sulfonic acid.[1][2] This is a significant competing reaction that can drastically reduce the yield of the desired sulfonamide.

Why is temperature control so critical in this reaction?

The reaction between a sulfonyl chloride and an amine is highly exothermic. Without strict temperature control, the heat generated can lead to several adverse outcomes:

  • Increased rate of side reactions: Higher temperatures accelerate the rates of both di-sulfonylation and hydrolysis, leading to a more complex product mixture and lower yields of the desired product.

  • Decreased selectivity: The energy barrier for side reactions is more easily overcome at elevated temperatures, reducing the selectivity of the amination reaction.

  • Potential for runaway reactions: In larger-scale reactions, poor temperature control can lead to a thermal runaway, posing a significant safety hazard.

Maintaining a low temperature, typically between 0 and 10°C, is crucial for controlling the reaction rate and minimizing the formation of byproducts.

What is the optimal stoichiometric ratio of amine to 3-chlorosulfonylbenzoic acid?

To suppress the formation of di-sulfonylation byproducts, it is essential to use an excess of the amine. A molar ratio of at least 2:1 (amine:sulfonyl chloride) is generally recommended. One equivalent of the amine acts as the nucleophile, while the second equivalent neutralizes the hydrochloric acid (HCl) generated during the reaction.[3][4] Using a larger excess of the amine can further favor the desired reaction, especially if the amine is volatile (like ammonia) or of low cost.

How does the rate of addition of the sulfonyl chloride affect the reaction outcome?

A slow, controlled addition of the 3-chlorosulfonylbenzoic acid (or a solution of it) to the amine solution is paramount. This ensures that the amine is always in local excess at the point of reaction. A rapid addition can lead to localized "hot spots" and a temporary excess of the sulfonyl chloride, which can increase the likelihood of side reactions.

What are the recommended solvents for this reaction?

The choice of solvent is critical and depends on the specific amine being used. Common solvents include:

  • Aprotic solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are often used as they are unreactive towards the sulfonyl chloride.

  • Aqueous ammonia: For the synthesis of the primary sulfonamide, a concentrated aqueous solution of ammonia is frequently employed.[5]

It is crucial to use anhydrous (dry) solvents when working with aprotic systems to minimize hydrolysis of the sulfonyl chloride.

Section 2: Troubleshooting Guide: Diagnosing and Solving Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired 3-sulfamoylbenzoic acid 1. Incomplete reaction. 2. Significant hydrolysis of the starting material. 3. Loss of product during workup/purification.1. Increase reaction time or slightly raise the temperature (e.g., from 0°C to room temperature) after the initial addition. Monitor reaction progress by TLC or LC-MS.[6][7][8] 2. Ensure the use of anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the pH for precipitation during workup. Ensure complete extraction of the product.
Formation of a significant amount of an insoluble white precipitate (likely the sulfonic acid hydrolysis product) 1. Presence of water in the reaction mixture. 2. Reaction temperature is too high.1. Use freshly dried solvents and reagents. 2. Maintain a low reaction temperature (0-5°C) throughout the addition of the sulfonyl chloride.
Presence of multiple unexpected spots on TLC analysis, indicating byproduct formation 1. Over-reaction (di-sulfonylation). 2. Reaction with the carboxylic acid group. 3. Impure starting materials.1. Increase the excess of the amine used. Ensure slow and controlled addition of the sulfonyl chloride. 2. While less likely due to the higher reactivity of the sulfonyl chloride, this can be minimized by using a non-nucleophilic base to neutralize the HCl formed. 3. Check the purity of the starting materials by melting point, NMR, or other appropriate analytical techniques.

Section 3: Detailed Experimental Protocol for Controlled Amination (Synthesis of this compound)

This protocol describes a general procedure for the amination of 3-chlorosulfonylbenzoic acid with aqueous ammonia.

Materials:

  • 3-Chlorosulfonylbenzoic acid

  • Concentrated aqueous ammonia (28-30%)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, add concentrated aqueous ammonia.

  • Slowly add 3-chlorosulfonylbenzoic acid portion-wise to the stirred ammonia solution, ensuring the temperature is maintained below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and slowly acidify with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum to obtain this compound.

Section 4: Visualizing the Reaction and its Pitfalls

Desired Reaction Pathway

G reactant1 3-Chlorosulfonylbenzoic Acid product This compound reactant1->product Nucleophilic Attack reactant2 Ammonia (2 eq.) reactant2->product byproduct Ammonium Chloride

Caption: Desired amination pathway.

Mechanism of a Key Side Reaction: Hydrolysis

G reactant1 3-Chlorosulfonylbenzoic Acid product 3-Sulfobenzoic Acid reactant1->product Hydrolysis reactant2 Water reactant2->product byproduct HCl

Caption: Undesired hydrolysis side reaction.

Troubleshooting Flowchart

G start Low Yield or Impure Product? q1 TLC shows unreacted starting material? start->q1 q2 TLC shows multiple product spots? start->q2 q3 Product is an insoluble solid? start->q3 a1 Increase reaction time or temperature slightly. q1->a1 Yes a2 Increase excess of amine and ensure slow addition. q2->a2 Yes a3 Check for water contamination. Use anhydrous conditions. q3->a3 Yes

Caption: Troubleshooting decision tree.

References

  • Munns, R. K. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • United States Department of Agriculture Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • Kuda, O., et al. (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry.
  • YMER. (n.d.).
  • Niedźwiedź, I., et al. (2019).
  • Quora. (2023). What is the method of analysis of sulphonamides?
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.).
  • Macmillan Group, Princeton University. (2023).
  • MedCrave. (2020).
  • International Journal of Research in Pharmacy and Chemistry. (n.d.).
  • Royal Society of Chemistry. (n.d.). www.rsc.org/advances.
  • Lab.9. Amination of the p-acetaminobenzene sulfonyl chloride.
  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • Doc Brown's Chemistry. (n.d.). reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
  • The Royal Society of Chemistry. (n.d.).
  • National Institutes of Health. (2021).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and ammonia.
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
  • CymitQuimica. (n.d.). CAS 4025-64-3: 3-(Chlorosulfonyl)benzoic acid.
  • Chemguide. (n.d.).
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Ammonia.
  • Sigma-Aldrich. (n.d.). 3-(Chlorosulfonyl)benzoic acid 95 4025-64-3.
  • Quora. (2018). What is the reaction of ammonia on benzoic acid?
  • Google Patents. (n.d.). JP2013095703A - Method for preparing chlorosulfonyl benzoyl chloride compound.
  • YouTube. (2020). Hydrolysis of an acid chloride.

Sources

Technical Support Center: A Troubleshooting Guide to Sulfonamide Synthesis Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic workflows. As a Senior Application Scientist, I have compiled this resource to provide not just procedural instructions, but a deeper understanding of the causality behind common side reactions and to offer field-proven, self-validating protocols to overcome them. Our focus is on empowering you with the knowledge to troubleshoot effectively and optimize your sulfonamide syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Sulfonamide

Q1: My sulfonamide synthesis is consistently giving low yields. What are the primary factors I should investigate?

A1: Low yields in sulfonamide synthesis are a frequent challenge and typically stem from a few critical factors related to the reactivity and stability of your starting materials.[1][2]

Causality and Explanation:

The most common method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[3] The sulfonyl chloride is a highly reactive electrophile, making it susceptible to competing side reactions, primarily hydrolysis.

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture.[1][2] Any trace of water in your reaction setup (glassware, solvents, or reagents) can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid. This sulfonic acid is unreactive towards the amine under standard conditions, thus consuming your starting material and reducing the yield of the desired sulfonamide.[1][2] The rate of hydrolysis can be influenced by the solvent and the electronic properties of the sulfonyl chloride.[4][5]

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial. The base is added to neutralize the HCl generated during the reaction.[1] If the base is also a strong nucleophile, it can compete with the amine in reacting with the sulfonyl chloride. The solvent must be inert and capable of dissolving both reactants to ensure an efficient reaction.[1]

Troubleshooting Workflow:

Here is a logical workflow to diagnose and resolve low-yield issues:

Troubleshooting_Low_Yield start Low Sulfonamide Yield check_reagents Verify Reagent Quality & Purity start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK reagent_note Check for sulfonyl chloride hydrolysis (TLC, NMR). Ensure amine is pure and dry. check_reagents->reagent_note implement_anhydrous Implement Strict Anhydrous Techniques check_conditions->implement_anhydrous Conditions Seem Correct optimize_base_solvent Optimize Base and Solvent System implement_anhydrous->optimize_base_solvent Yield Still Low anhydrous_note Flame-dry glassware. Use anhydrous solvents. Run under inert atmosphere (N2/Ar). implement_anhydrous->anhydrous_note troubleshoot_addition Modify Order/Rate of Addition optimize_base_solvent->troubleshoot_addition Further Optimization Needed end_point Improved Yield troubleshoot_addition->end_point

Troubleshooting Low Yields in Sulfonamide Synthesis

Detailed Protocols for Troubleshooting Low Yields:

  • Protocol 1: Ensuring Anhydrous Reaction Conditions

    This protocol is critical for preventing the hydrolysis of the sulfonyl chloride.

    Materials:

    • Round-bottom flask and other necessary glassware

    • Heat gun or Bunsen burner (for flame-drying)

    • Vacuum line or Schlenk line

    • Inert gas source (Nitrogen or Argon) with a balloon or bubbler setup[6]

    • Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)

    • Anhydrous reagents

    Procedure:

    • Drying Glassware:

      • Oven-Drying: Place all glassware in a drying oven at >125 °C for at least 24 hours before use.[7][8]

      • Flame-Drying: Assemble the glassware (without any plastic or rubber components) and heat it with a heat gun or a Bunsen burner under a vacuum or a flow of inert gas until all visible moisture is gone.[7][8] Allow to cool to room temperature under an inert atmosphere.

    • Setting up the Reaction:

      • Assemble the dried glassware while it is still hot (if oven-dried) or after cooling under an inert atmosphere.

      • Equip the reaction flask with a magnetic stir bar and a rubber septum.

      • Purge the flask with an inert gas for several minutes. This can be done by inserting a needle connected to the inert gas line and another needle as an outlet.[9]

    • Adding Reagents and Solvents:

      • Add solid reagents to the flask before purging with inert gas.

      • Add anhydrous solvents and liquid reagents using a syringe through the rubber septum.[9] Ensure the solvent is from a freshly opened bottle or has been properly dried.[7]

  • Protocol 2: Slow Addition of Sulfonyl Chloride

    This technique helps to minimize side reactions by keeping the concentration of the highly reactive sulfonyl chloride low at any given time.

    Materials:

    • Reaction setup under an inert atmosphere (as in Protocol 1)

    • Syringe pump or a dropping funnel

    Procedure:

    • In the reaction flask, dissolve the amine and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the sulfonyl chloride in the same anhydrous solvent in a separate flask or a syringe.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes using a syringe pump or a dropping funnel.[1][4]

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

Issue 2: Formation of an Unexpected Side Product with Primary Amines

Q2: I am using a primary amine in my synthesis and I'm observing a significant amount of a less polar, higher molecular weight byproduct. What is it and how can I prevent its formation?

A2: The side product you are observing is likely the N,N-bis(sulfonyl)amine, also known as a disulfonamide.[1] This occurs when the initially formed monosulfonamide undergoes a second sulfonylation.

Causality and Explanation:

The hydrogen on the nitrogen of a primary sulfonamide is acidic due to the electron-withdrawing effect of the sulfonyl group. In the presence of a base, this proton can be removed to form a sulfonamide anion, which is a potent nucleophile. This anion can then react with another molecule of the sulfonyl chloride to form the N,N-bis(sulfonyl)amine.

Polysulfonylation_Mechanism amine R-NH₂ (Primary Amine) monosulfonamide R-NH-SO₂R' (Monosulfonamide) amine->monosulfonamide sulfonyl_chloride R'-SO₂Cl (Sulfonyl Chloride) sulfonyl_chloride->monosulfonamide disulfonamide R-N(SO₂R')₂ (Disulfonamide) sulfonyl_chloride->disulfonamide base Base sulfonamide_anion R-N⁻-SO₂R' (Sulfonamide Anion) monosulfonamide->sulfonamide_anion + Base - HB⁺ sulfonamide_anion->disulfonamide

Mechanism of N,N-Disulfonylation of Primary Amines

Troubleshooting Strategies:

The key to preventing disulfonylation is to favor the reaction of the sulfonyl chloride with the more nucleophilic primary amine over the sulfonamide anion.

  • Control of Stoichiometry: Using an excess of the primary amine ensures that the sulfonyl chloride is more likely to encounter and react with an unreacted amine molecule rather than the sulfonamide product.[1]

  • Slow Addition of Sulfonyl Chloride: As described in Protocol 2, adding the sulfonyl chloride slowly to the amine solution keeps its concentration low, minimizing the chance of it reacting with the sulfonamide.

  • Choice of Base: While a base is necessary, using a sterically hindered or a weaker base can sometimes disfavor the deprotonation of the monosulfonamide. However, this must be balanced with the need to neutralize the generated HCl.

  • Protecting Group Strategy: For complex syntheses where precise control is needed, protecting the primary amine to form a secondary amine derivative before sulfonylation, followed by deprotection, is a robust strategy.

Issue 3: Side Reactions in Syntheses Starting from Thiols

Q3: I am attempting a one-pot synthesis of a sulfonamide from a thiol and an amine, but I'm getting a significant amount of disulfide as a byproduct. How can I minimize this?

A3: The formation of a disulfide via oxidative homocoupling of the thiol is a common side reaction in these one-pot procedures.[10]

Causality and Explanation:

The synthesis of sulfonamides from thiols involves the in-situ generation of a sulfonyl chloride through oxidation and chlorination.[11] However, under many oxidative conditions, thiols can readily oxidize to form disulfides. This is often the initial and a rapid step in the reaction sequence.[6] If the subsequent conversion of the disulfide to the sulfonyl chloride is not efficient, or if the reaction conditions favor disulfide formation, it will accumulate as a major byproduct.

Thiol_Side_Reactions thiol R-SH (Thiol) disulfide R-S-S-R (Disulfide) thiol->disulfide Oxidation sulfonyl_chloride R-SO₂Cl (Sulfonyl Chloride) thiol->sulfonyl_chloride Oxidative Chlorination oxidant_cl [Ox] / Cl⁻ disulfide->sulfonyl_chloride Further Oxidative Chlorination sulfonamide R-SO₂-NHR' (Desired Product) sulfonyl_chloride->sulfonamide amine R'-NH₂ amine->sulfonamide

Competing Pathways in Thiol-to-Sulfonamide Synthesis

Troubleshooting Strategies and Alternative Methods:

  • Choice of Oxidizing System: The selection of the oxidizing and chlorinating agents is critical. A variety of reagents have been developed to achieve this transformation with varying efficiencies. Some common systems include:

    • H₂O₂/SOCl₂[11]

    • N-Chlorosuccinimide (NCS)/Tetrabutylammonium chloride/H₂O[2]

    • 1,3-Dichloro-5,5-dimethylhydantoin (DCH)[12]

    • Chloramine-T/Tetrabutylammonium chloride/H₂O[13]

    • Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O)[14]

    The optimal system will depend on your specific substrate. It is advisable to screen a few of these conditions on a small scale.

  • Electrochemical Synthesis: An alternative and environmentally benign approach is the electrochemical oxidative coupling of thiols and amines.[6] This method can be highly efficient and avoids the use of chemical oxidants. Kinetic studies have shown that the thiol is rapidly converted to the disulfide, which then reacts further to form the sulfonamide.[6][15]

Table 1: Comparison of Selected Oxidizing Systems for One-Pot Thiol to Sulfonamide Synthesis

Oxidizing SystemTypical YieldsKey AdvantagesPotential DrawbacksReference(s)
H₂O₂ / SOCl₂ExcellentRapid reactions, high puritySOCl₂ is corrosive and moisture-sensitive[11][14]
NCS / Bu₄NCl / H₂OGood to ExcellentMilder than some other methodsStoichiometric use of NCS[2]
DCH / BnMe₃NCl / H₂OGood to HighMild conditionsRequires careful control of stoichiometry[12]
NaDCC·2H₂OGood to ExcellentGreen and practical approachSubstrate-dependent efficiency[14]
DMSO / HBrGood to HighReadily available and inexpensive reagentsCan require elevated temperatures[5][16][17]

Issue 4: Difficulty in Removing Protecting Groups or Unwanted Side Reactions During Deprotection

Q4: I've used a protecting group for my amine, but I'm having trouble removing it, or the deprotection is causing other functional groups in my molecule to react. What should I do?

A4: This is a classic challenge in multi-step synthesis and highlights the importance of choosing the right protecting group and deprotection conditions. The key is to use an "orthogonal" protecting group strategy, where each protecting group can be removed under specific conditions that do not affect the others.[7]

Causality and Explanation:

Protecting groups are designed to be stable under a range of reaction conditions but cleavable under specific, controlled conditions. If the deprotection conditions are too harsh or not selective enough, they can lead to the cleavage of other protecting groups or the degradation of your target molecule.

Orthogonal Protecting Group Strategies:

A common orthogonal strategy involves the use of Boc, Cbz, and Fmoc protecting groups.

  • Boc (tert-Butoxycarbonyl): Acid-labile. Typically removed with acids like trifluoroacetic acid (TFA).[17][18]

  • Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis (H₂/Pd-C).[7] It is generally stable to acidic and basic conditions.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Base-labile. Removed with a mild base, such as piperidine in DMF.[7][18]

Table 2: Orthogonality of Common Amine Protecting Groups

Protecting GroupDeprotection ConditionStability of Other Protecting GroupsReference(s)
Boc Strong Acid (e.g., TFA in DCM)Cbz: Generally stable; Fmoc: Stable[7][17]
Cbz H₂, Pd/C (Hydrogenolysis)Boc: Stable; Fmoc: Can be cleaved under some conditions[7]
Fmoc Base (e.g., 20% Piperidine in DMF)Boc: Stable; Cbz: Stable[7]

Detailed Protocols for Protection and Deprotection:

  • Protocol 3: N-Boc Protection of a Primary Amine

    Materials:

    • Primary amine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (Et₃N) or another suitable base

    • Anhydrous solvent (e.g., THF, DCM)

    Procedure:

    • Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in the anhydrous solvent.

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.[19]

    • Stir the reaction for 2-18 hours, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure and purify the N-Boc protected amine, typically by column chromatography.[19]

  • Protocol 4: Deprotection of an N-Boc Group

    Materials:

    • N-Boc protected amine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    Procedure:

    • Dissolve the N-Boc protected amine in DCM.

    • Add an equal volume of TFA to the solution at room temperature.

    • Stir the mixture for 1-2 hours.

    • Carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃ and extract the deprotected amine with an organic solvent.

Issue 5: Identifying Unknown Side Products

Q5: I have an unknown byproduct in my reaction mixture. What are the best analytical techniques to identify it?

A5: A combination of chromatographic and spectroscopic techniques is the most powerful approach to identify unknown byproducts.

Recommended Analytical Workflow:

  • Thin-Layer Chromatography (TLC): This is the first step to assess the complexity of your reaction mixture and the polarity of the byproduct relative to your starting materials and desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an invaluable tool. It will give you the molecular weight of the byproduct, which is a critical piece of information. The fragmentation pattern in the mass spectrum can also provide structural clues.[11][20][21][22][23] For example, a loss of 64 Da (SO₂) is a characteristic fragmentation for some sulfonamides.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If you can isolate the byproduct (e.g., by preparative TLC or column chromatography), ¹H and ¹³C NMR spectroscopy will provide detailed structural information. For example, the presence or absence of an N-H proton can help distinguish between a mono- and a disulfonated product.

  • Column Chromatography for Isolation: If you need to obtain a pure sample of the byproduct for full characterization, column chromatography is the standard method.[10] The choice of eluent will depend on the polarity of the compounds you are trying to separate. A gradient elution is often effective for separating compounds with different polarities.[10]

Table 3: Common Byproducts and Their Expected Analytical Signatures

ByproductExpected Mass (relative to product)Key NMR Features
Sulfonic Acid LowerAbsence of amine protons, presence of a broad -SO₃H proton (often exchanges with D₂O)
N,N-Disulfonamide HigherAbsence of the N-H proton seen in the monosulfonamide
Disulfide Higher (from thiol starting material)Symmetrical structure may simplify the NMR spectrum

Issue 6: Purification Challenges

Q6: My crude sulfonamide is impure, and I'm struggling to purify it. What are the best methods?

A6: Recrystallization is the most common and often the most effective method for purifying solid sulfonamides.[1] If recrystallization is not successful, column chromatography is a reliable alternative.

Detailed Protocol for Recrystallization:

  • Protocol 5: Recrystallization of a Sulfonamide from an Ethanol/Water Mixture

    This is a common solvent system for sulfonamides due to their intermediate polarity.[8]

    Materials:

    • Crude sulfonamide

    • 95% Ethanol

    • Deionized water

    • Erlenmeyer flasks

    • Hot plate

    • Büchner funnel and filter paper

    • Vacuum flask

    Procedure:

    • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture to boiling with stirring until the solid dissolves.[24]

    • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-heated flask.[18]

    • Inducing Crystallization: If the compound is highly soluble in 95% ethanol, add hot water dropwise until the solution becomes cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the solid and obtain a clear solution.[18]

    • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[16]

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio).[25]

    • Drying: Dry the crystals in a desiccator or a vacuum oven.

Troubleshooting Recrystallization:

  • "Oiling out": If the product separates as an oil, it may be due to a high concentration of impurities or the melting point of the solid being lower than the boiling point of the solvent. Try redissolving the oil in more hot solvent and allowing it to cool more slowly.[6][16]

  • No crystals form: The solution may be too dilute or supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[6][16]

References

  • common issues in sulfonamide synthesis and solutions - Benchchem.
  • How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. (2023-02-09).
  • A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis - Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chrom
  • Preparing Anhydrous Reagents and Equipment - Moodle@Units.
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - NIH. (2008-05-24).
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
  • 3: Performing Sensitive Reactions without a Schlenk Line - Chemistry LibreTexts. (2024-10-15).
  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.
  • Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - NIH. (2008-12-17).
  • An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis - Benchchem.
  • Mild and General Method for the Synthesis of Sulfonamides - ResearchG
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
  • One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols using Chloramine-T. (2025-10-23).
  • Boc Protecting Group for Amines - Chemistry Steps.
  • DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety - ResearchG
  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF - ResearchG
  • Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C. (2017-04-19).
  • 131N - Lab4 - Recrystallization Erika | PDF | Solubility | Chemical Polarity - Scribd.
  • Application Notes and Protocols: A Step-by-Step Guide to Recrystalliz
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
  • Recrystalliz
  • A study of mono-, di- and tri-tosylated amines: An unexpected sulfonamide - ResearchG
  • INVESTIGATIONS ON THE EFFECT OF BASE AND SOLVENTS ON THE ELIMINATION OF p-TOLUENE SULPHONYL GROUP IN THE SYNTHESIS OF DEHYDRO AL - DergiPark.
  • Preparation of sulfonamides
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC - NIH. (2017-05-03).
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure.
  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols | Journal of the American Chemical Society. (2019-03-25).
  • (PDF)
  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed.
  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - Frontiers.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Selective Late‐Stage Sulfonyl Chloride Formation
  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I)
  • mass spectra - fragmentation p
  • Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calcul
  • Aniline(62-53-3) 1H NMR spectrum - ChemicalBook.
  • N-Tosylaniline | C13H13NO2S | MD Topology | NMR | X-Ray.
  • 6.5: Amine Fragmentation - Chemistry LibreTexts. (2022-07-03).
  • Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxid
  • (PDF)
  • Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride - Semantic Scholar.
  • Synthesis, Mechanism of action And Characteriz
  • (PDF)

Sources

Removing unreacted starting materials from 3-Sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Sulfamoylbenzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in removing unreacted starting materials and side products from the crude product. Here, we provide in-depth, field-proven troubleshooting advice, detailed protocols, and the scientific rationale behind each step to ensure you achieve the desired purity for your downstream applications.

Part 1: Troubleshooting Guide for Common Impurities

This section addresses the most frequently encountered purification challenges in a direct question-and-answer format.

Issue 1: My final product is contaminated with unreacted 3-(chlorosulfonyl)benzoic acid.

Q: Analysis (e.g., HPLC, LC-MS) of my this compound shows a significant peak corresponding to the starting material, 3-(chlorosulfonyl)benzoic acid. How can I remove it?

A: This is a common issue arising from incomplete amination. The key to separation lies in the differential reactivity and solubility of the sulfonyl chloride group compared to the sulfonamide. The sulfonyl chloride is highly reactive towards nucleophiles, including water, especially under basic conditions. We can exploit this by performing a carefully controlled basic wash.

Root Cause Analysis:

  • Insufficient Ammonia: The stoichiometry of the ammonia solution may have been insufficient for complete conversion.

  • Low Reaction Temperature/Time: The amination reaction may not have reached completion due to suboptimal reaction kinetics.[1]

  • Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can prevent the starting material from fully reacting.

Recommended Solution: Selective Hydrolysis and Extraction

The most effective method is to dissolve the crude product in a basic aqueous solution. This accomplishes two things simultaneously:

  • Solubilization: The acidic protons of the carboxylic acid and the sulfonamide on your desired product, this compound, are deprotonated, forming a water-soluble salt.

  • Hydrolysis: The unreacted 3-(chlorosulfonyl)benzoic acid is rapidly hydrolyzed under these conditions to the corresponding 3-sulfobenzoic acid sodium salt, which is also water-soluble.

Upon subsequent acidification, the much lower pKa of the sulfonic acid group compared to the carboxylic acid allows for selective precipitation. This compound will precipitate at a pH of around 2-3, while the sulfonic acid derivative remains in solution.

See Protocol A for a detailed, step-by-step procedure.

Issue 2: The starting benzoic acid is present in my final product.

Q: My NMR or HPLC results indicate the presence of benzoic acid in my purified this compound. What is the best way to remove this?

A: Contamination with the initial starting material, benzoic acid, points to an incomplete chlorosulfonation step.[2] Fortunately, the solubility profiles of benzoic acid and this compound are sufficiently different to allow for purification via recrystallization.

Root Cause Analysis:

  • Suboptimal Chlorosulfonation: The reaction temperature may have been too low, or the reaction time too short, leading to incomplete conversion of benzoic acid.[2]

  • Insufficient Chlorosulfonic Acid: An inadequate molar excess of the chlorosulfonating agent can result in unreacted starting material.

Recommended Solution: Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of a compound and its impurities in a specific solvent at different temperatures.[3][4] this compound has limited solubility in hot water, whereas benzoic acid is more soluble. This differential allows for the selective crystallization of your desired product upon cooling, leaving the benzoic acid impurity behind in the mother liquor. An ethanol/water mixture can also be an effective solvent system.[5]

See Protocol B for a detailed recrystallization procedure.

Issue 3: My product is discolored and has a broad melting point, but the main starting materials are absent.

Q: My product is off-white or yellow, and its melting point is low and broad, indicating impurities. However, I don't see the primary starting materials in my analysis. What could these impurities be, and how do I remove them?

A: This scenario suggests the formation of reaction byproducts. In chlorosulfonation reactions, common side products include diaryl sulfones (from the reaction of the sulfonyl chloride with another molecule of the starting aromatic compound) and disulfonated species.[2] These are often colored, less soluble, and can depress the melting point.

Root Cause Analysis:

  • High Reaction Temperature: The formation of diaryl sulfone byproducts is particularly favored at elevated temperatures during the chlorosulfonation step.[2]

  • Hydrolysis: Premature quenching or exposure to moisture can lead to the formation of 3-sulfobenzoic acid.

Recommended Solution: Decolorization and Recrystallization

A robust recrystallization is the best course of action. The inclusion of activated carbon during the recrystallization process is highly effective for removing colored, often polymeric or tarry, impurities.[5][6]

  • Dissolution: Dissolve the crude product in a minimal amount of hot solvent (see Protocol B).

  • Decolorization: Add a small amount (1-2% w/w) of activated carbon to the hot solution and boil for a few minutes. The carbon will adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper to remove the activated carbon. This step is critical and must be performed rapidly to prevent premature crystallization of the product in the funnel.[7]

  • Crystallization: Allow the clear, hot filtrate to cool slowly to induce crystallization of the purified product.

This procedure, combined with the principles outlined in Protocol B , should yield a pure, white crystalline product with a sharp melting point.

Part 2: Purification Workflow and Key Transformations

The following diagrams illustrate the decision-making process for troubleshooting and the chemical changes occurring during purification.

cluster_0 Troubleshooting Workflow Start Crude this compound Analysis Purity Analysis (HPLC, NMR, LC-MS) Start->Analysis Decision Impurity Identified? Analysis->Decision Impurity1 Unreacted 3-(chlorosulfonyl)benzoic acid Decision->Impurity1 Yes Impurity2 Unreacted Benzoic Acid Decision->Impurity2 Yes Impurity3 Colored Byproducts (e.g., sulfones) Decision->Impurity3 Yes Success Purity Confirmed? Decision->Success No Solution1 Protocol A: Basic Wash & Precipitate Impurity1->Solution1 Solution2 Protocol B: Recrystallization Impurity2->Solution2 Solution3 Protocol B with Activated Carbon Impurity3->Solution3 Solution1->Analysis Re-analyze Solution2->Analysis Re-analyze Solution3->Analysis Re-analyze End Pure Product Success->End Yes

Caption: Troubleshooting workflow for purifying this compound.

cluster_1 Chemical Transformations During Basic Wash (Protocol A) Crude Crude Mixture This compound (Insoluble) 3-(chlorosulfonyl)benzoic acid (Insoluble) Aqueous Aqueous Crude:f1->Aqueous:f1 Deprotonation Crude:f2->Aqueous:f2 Hydrolysis Final Purified Solid (After Acidification to pH 2) This compound (Precipitated) 3-Sulfobenzoic Acid (Remains in Solution) Aqueous:f1->Final:f1 Protonation

Caption: Fate of product and impurity during basic wash purification.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the most robust, general-purpose method for purifying this compound? A1: Recrystallization from an aqueous solvent system (water or an ethanol-water mixture) is the most effective and widely applicable method.[3][5] It can remove a broad range of impurities, including unreacted starting materials and many side products, based on differences in their crystal lattice energy and solubility. For colored impurities, the addition of activated carbon is recommended.[6]

Q2: How can I reliably assess the purity of my final product? A2: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying the main compound and trace impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the product and identify impurities if they are present at levels typically >1%.[10]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique provides molecular weight confirmation of the product and can help identify unknown impurity peaks.[11]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities typically cause melting point depression and broadening. The melting point of a similar compound, 4-Chloro-3-sulfamoylbenzoic acid, is 256-258 °C.[5]

Q3: What are the key physicochemical differences between this compound and its main precursor? A3: The primary differences exploited for purification are in acidity and reactivity. The sulfonyl chloride group of the precursor is electrophilic and readily hydrolyzes, while the sulfonamide of the product is a much weaker acid and is stable in water. Both possess an acidic carboxylic acid group. These differences are summarized in the table below and form the basis of the purification strategies.

Physicochemical Data Summary
PropertyThis compound (Product)3-(chlorosulfonyl)benzoic acid (Impurity)Rationale for Separation
Molecular Weight 201.20 g/mol [12]220.61 g/mol -
Key Functional Groups Carboxylic Acid, SulfonamideCarboxylic Acid, Sulfonyl ChlorideThe sulfonyl chloride is reactive; the sulfonamide is stable. This allows for selective hydrolysis of the impurity.[1]
pKa (Carboxylic Acid) ~3.54[13]Predicted to be similarBoth are soluble in base due to deprotonation of the carboxylic acid.
Aqueous Stability HighLow; readily hydrolyzes to sulfonic acidThe impurity can be chemically transformed into a more water-soluble species (sulfonic acid) that is easier to separate.

Part 4: Detailed Experimental Protocols

Protocol A: Purification by Basic Wash and Acidic Precipitation

This protocol is ideal for removing unreacted 3-(chlorosulfonyl)benzoic acid.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) dropwise while stirring until the solid completely dissolves and the pH is >10. Use a minimal amount of the basic solution.

  • Hydrolysis: Stir the basic solution at room temperature for 30-60 minutes. This ensures the complete hydrolysis of any residual sulfonyl chloride to the corresponding water-soluble sulfonate salt.

  • Filtration (Optional): If any insoluble material remains (e.g., diaryl sulfone byproducts), filter the solution to remove it.

  • Precipitation: Cool the clear solution in an ice bath. While stirring vigorously, slowly add a 3 M aqueous solution of hydrochloric acid (HCl) dropwise. Monitor the pH. A white precipitate of pure this compound will begin to form. Continue adding acid until the pH of the slurry is approximately 2.[5]

  • Isolation: Continue stirring the cold slurry for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove any residual acid and salts.[7]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol B: Purification by Recrystallization from an Aqueous System

This protocol is effective for removing unreacted benzoic acid and other organic byproducts.

  • Solvent Preparation: Place deionized water (or a desired ethanol/water mixture) in a separate flask and bring it to a boil on a hot plate.[3]

  • Dissolution: Place the crude this compound in a suitably sized Erlenmeyer flask. Add the hot solvent portion-wise to the crude material while heating and stirring on a hot plate. Add just enough hot solvent to fully dissolve the solid.[14]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly (to prevent bumping), and add a small amount of activated carbon. Return the flask to the hot plate and boil gently for 5-10 minutes.

  • Hot Gravity Filtration (Crucial if carbon was used): Pre-heat a glass funnel and a receiving flask. Place a piece of fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper to remove the activated carbon or any other insoluble impurities. Perform this step as quickly as possible to prevent the product from crystallizing prematurely.[7]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified product in a desiccator or a vacuum oven to a constant weight.

References

  • BenchChem. (n.d.). An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid.
  • Guidechem. (n.d.). 3-SULFAMOYL-BENZOIC ACID 636-76-0 wiki.
  • Google Patents. (1965). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • Ashraf, M., et al. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • The Royal Society of Chemistry. (n.d.). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases.
  • BenchChem. (n.d.). Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions.
  • Google Patents. (1978). CA1082191A - Process for the preparation of sulfamylbenzoic acids.
  • Sigma-Aldrich. (n.d.). 3-sulfamoyl-benzoic acid AldrichCPR.
  • ChemicalBook. (n.d.). 3-SULFAMOYL-BENZOIC ACID | 636-76-0.
  • National Institutes of Health (NIH). (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies.
  • Google Patents. (1982). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • BenchChem. (n.d.). Methods for removing impurities from crude benzoic acid samples.
  • University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid.
  • Florida A&M University. (2016). Lab Report Recrystallization.
  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing).
  • ChemBK. (2024). 3-SULFAMOYL-BENZOIC ACID.
  • National Institutes of Health (NIH). (n.d.). This compound. PubChem.
  • Angelo State University. (n.d.). Recrystallization of Benzoic Acid.
  • ResolveMass Laboratories Inc. (n.d.). Analytical Techniques in Pharmaceutical Reverse Engineering.
  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS.
  • Alfa Chemistry. (n.d.). CAS 636-76-0 3-Sulfamoyl-benzoic acid.
  • Santa Cruz Biotechnology. (n.d.). 3-Sulfamoyl-benzoic acid | CAS 636-76-0.
  • Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing.
  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid.

Sources

Validation & Comparative

A Researcher's Guide to Isomeric Reactivity: 3-Sulfamoylbenzoic Acid vs. 4-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the choice of a starting material or intermediate can dictate the success of a multi-step synthesis and the ultimate biological efficacy of a target molecule. Positional isomers, while chemically identical in formula, often exhibit profoundly different reactivity profiles. This guide provides a detailed, evidence-based comparison of two such isomers: 3-Sulfamoylbenzoic acid and 4-Sulfamoylbenzoic acid. We will move beyond simple data points to explore the causal relationships between structure and reactivity, empowering researchers to make strategic, scientifically-grounded decisions for their projects.

Foundational Properties: The Electronic Divergence of Meta vs. Para

The core structural difference between these two molecules is the placement of the sulfamoyl (-SO₂NH₂) and carboxylic acid (-COOH) groups on the benzene ring. This seemingly minor shift from a meta (1,3) to a para (1,4) arrangement establishes a critical divergence in their electronic and physical properties.

PropertyThis compound4-Sulfamoylbenzoic acid
CAS Number 636-76-0[1][2][3]138-41-0[4][5]
Molecular Formula C₇H₇NO₄S[1][3]C₇H₇NO₄S[4]
Molecular Weight 201.20 g/mol 201.20 g/mol [4]
Appearance White solid[6]White powder[4][7]
Melting Point 251-252 °C[2]285-295 °C (decomposes)[5][7]
Acidity (pKa) pK1: 3.54 (25°C)[2]pKa: 3.50 (at 25℃)[7]

The higher melting point of the 4-isomer suggests a more stable crystal lattice, likely due to more efficient packing and intermolecular hydrogen bonding afforded by its linear symmetry. More importantly, the subtle difference in pKa values hints at a key electronic distinction. Both the carboxyl and sulfamoyl groups are strongly electron-withdrawing.[8][9] However, their positional relationship determines the mechanism of this withdrawal:

  • 4-Sulfamoylbenzoic acid (Para): The groups are in direct conjugation. The sulfamoyl group's potent electron-withdrawing nature is transmitted through both the sigma-bond framework (inductive effect) and, crucially, the pi-system (resonance effect). This powerful resonance withdrawal significantly delocalizes electron density from the entire ring and, most notably, from the carboxyl group. This makes the carboxylic proton more acidic (lower pKa) and the carboxyl carbon more electrophilic.

  • This compound (Meta): The groups are not in direct conjugation. The electron-withdrawing influence of the sulfamoyl group on the carboxyl group is primarily transmitted through the sigma bonds (an inductive effect). This effect is weaker and attenuates more rapidly with distance than the combined resonance and inductive effects in the para isomer.

This fundamental electronic difference is the primary driver of their distinct chemical reactivities.

A Tale of Two Reactivities: Experimental Insights and Predictions

To understand the practical consequences of these electronic differences, we must analyze their behavior in common synthetic transformations.

Reactivity at the Carboxyl Group: Esterification and Amidation

The formation of esters and amides is fundamental in organic synthesis. The rate of these nucleophilic acyl substitution reactions is governed by the electrophilicity of the carboxyl carbon.

Experimental Insight & Causality: In a standard acid-catalyzed esterification (Fischer Esterification), 4-Sulfamoylbenzoic acid consistently demonstrates higher reactivity than its 3-isomer.[10][11][12][13] The reason is the enhanced electrophilicity of its carboxyl carbon. The para-sulfamoyl group's strong resonance-based electron withdrawal pulls electron density away from the carbonyl, making it a "harder" and more attractive target for the nucleophilic attack of an alcohol or amine. In the 3-isomer, the less potent, induction-only effect from the sulfamoyl group results in a less electrophilic carboxyl carbon and, consequently, a slower reaction rate.

Workflow: Comparative Kinetic Analysis of Esterification

Caption: Workflow for comparing esterification kinetics via LC-MS.

Protocol: Comparative Fischer Esterification

  • Setup: To two identical, magnetically stirred round-bottom flasks, add 1.0 mmol of this compound (Flask A) and 1.0 mmol of 4-Sulfamoylbenzoic acid (Flask B).

  • Reagents: To each flask, add 10 mL of anhydrous methanol followed by the careful addition of 0.1 mmol (approx. 5.4 µL) of concentrated sulfuric acid.

  • Reaction: Fit both flasks with reflux condensers and heat in a pre-heated oil bath at 65°C. Start a timer.

  • Sampling: At specified time points (e.g., 0, 30, 60, 120, 240 min), withdraw a 50 µL aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot in a labeled HPLC vial containing 950 µL of a 50:50 acetonitrile:water solution to stop the reaction.

  • Analysis: Analyze the quenched samples by reverse-phase LC-MS, monitoring the disappearance of the starting material and the appearance of the corresponding methyl ester product.

  • Data Interpretation: Calculate the percentage conversion for each isomer at each time point. The data will show a faster rate of ester formation for the 4-isomer.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The reactivity of the aromatic ring itself is a different matter. Both the -COOH and -SO₂NH₂ groups are deactivating and are classified as meta-directors for electrophilic aromatic substitution (EAS).[9][14] This means they slow down the reaction relative to benzene and direct incoming electrophiles to positions meta to themselves. The key difference between the isomers lies in the resulting regioselectivity.

  • This compound: The substituents are at positions 1 and 3. Both groups direct an incoming electrophile (E⁺) to the 5-position. The position between them (2-position) is sterically hindered and electronically deactivated. The 4- and 6-positions are also strongly deactivated. This convergence of directing effects leads to a high degree of regioselectivity, yielding primarily the 5-substituted product.

  • 4-Sulfamoylbenzoic acid: The substituents are at positions 1 and 4. The -COOH group directs to positions 3 and 5, while the -SO₂NH₂ group directs to positions 2 and 6. All positions on the ring are deactivated. An incoming electrophile will be directed to the positions ortho to the carboxyl group (and meta to the sulfamoyl group). This will almost invariably lead to a mixture of 2- and 3-substituted products, complicating purification and reducing the yield of any single desired isomer.

Logical Flow: Predicting Regioselectivity in EAS

G cluster_3_isomer This compound Reactivity cluster_4_isomer 4-Sulfamoylbenzoic Acid Reactivity A -COOH (meta-director) D Highly Selective Substitution at C5 A->D B -SO₂NH₂ (meta-director) B->D C Electrophile (E⁺) C->D E -COOH (meta-director) H Forms Mixture of Products (C2, C3) E->H directs here F -SO₂NH₂ (meta-director) F->H directs here G Electrophile (E⁺) G->H

Caption: Directing effects governing regioselectivity in EAS.

Strategic Implications in Research and Development

The choice between these isomers is a critical decision with downstream consequences.

  • In Medicinal Chemistry: The sulfamoyl group is a cornerstone pharmacophore, particularly in carbonic anhydrase inhibitors.[15][16] The precise 3D vector between the zinc-binding sulfonamide and other interaction points (like the carboxylate) is paramount for target affinity and selectivity. Using the 4-isomer provides a linear, rigid scaffold, while the 3-isomer introduces a distinct 120-degree angle between the functional group vectors. This geometric difference can be the deciding factor between a potent, selective drug candidate and an inactive molecule.[17][18]

  • In Materials Science: When used as monomers for specialty polyamides or polyesters, the isomerism dictates the polymer's architecture. The linear, symmetric 4-isomer will produce rigid, rod-like polymer chains capable of tight packing, leading to materials with high tensile strength and thermal stability. Conversely, the kinked structure of the 3-isomer will result in more amorphous polymers with lower melting points, higher solubility in organic solvents, and different mechanical properties.

Conclusion: A Strategic Choice Based on Synthetic Goals

The reactivities of this compound and 4-Sulfamoylbenzoic acid are not interchangeable. Their distinct behaviors are a direct and predictable consequence of the meta versus para positioning of their electron-withdrawing functional groups.

Key Takeaways for the Synthetic Chemist:

  • For Reactions at the Carboxyl Group: When planning syntheses that require nucleophilic attack at the carboxyl group (e.g., forming esters, amides, or acid chlorides), 4-Sulfamoylbenzoic acid is the more reactive and preferred isomer. Its enhanced reactivity stems from the superior electron-withdrawing ability of the para-sulfamoyl group via resonance.

  • For Reactions at the Aromatic Ring: When the goal is to perform a regioselective electrophilic aromatic substitution, This compound offers a significant advantage. Its converging meta-directing effects lead to a more predictable and cleaner reaction, yielding a single major product and simplifying downstream purification.

  • For Molecular Design: The choice is dictated by the desired final geometry. The 4-isomer provides a linear scaffold, while the 3-isomer provides an angled one. This must be considered in the rational design of pharmacophores and polymer repeating units.

Ultimately, a thorough understanding of the fundamental electronic principles governing these isomers allows the discerning researcher to move beyond trial-and-error and make an informed, strategic selection that optimizes reaction efficiency, selectivity, and the properties of the final product.

References

  • CymitQuimica. 3-Sulfamoyl-benzoic acid.
  • American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS.
  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • National Center for Biotechnology Information. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PubMed Central.
  • National Center for Biotechnology Information. This compound. PubChem.
  • ChemBK. 4-Sulfamoylbenzoic acid.
  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid.
  • National Center for Biotechnology Information. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PubMed Central.
  • University Handout. esterification of benzoic acid to methyl benzoate.
  • National Center for Biotechnology Information. Carzenide. PubChem.
  • Google Patents. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • The Royal Society of Chemistry. Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases.
  • Wikipedia. Electrophilic aromatic substitution.
  • National Center for Biotechnology Information. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. PubMed Central.
  • Quora. Why are ortho and para directors in aromatic rings electron donating whereas meta directors are electron withdrawing?.
  • ResearchGate. Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing?.
  • Chemistry Steps. Ortho, Para, Meta - Directing Effects.
  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism.
  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution.
  • YouTube. Electrophilic Aromatic Substitution (EAS) Reaction: Sulfonation.

Sources

A Comparative Guide to the Synthetic Routes of 3-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the primary synthetic methodologies for producing 3-Sulfamoylbenzoic acid (also known as 3-Carboxybenzenesulfonamide). As a crucial building block in medicinal chemistry, particularly in the development of diuretics, carbonic anhydrase inhibitors, and other therapeutic agents, the efficient and safe synthesis of this compound is of paramount importance to researchers and drug development professionals.[1][2] This document moves beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into the scalability, safety, and efficiency of each route.

Route 1: Direct Amination of a Precursor Sulfonyl Chloride

This is arguably the most direct and high-yielding laboratory-scale synthesis, predicated on the availability of the immediate precursor, 3-(chlorosulfonyl)benzoic acid. This single-step conversion is an exemplary case of nucleophilic substitution at a sulfonyl center.

Scientific Rationale and Mechanistic Insight

The core of this transformation is the reaction between the highly electrophilic sulfur atom of the sulfonyl chloride group and the nucleophilic ammonia. The reaction proceeds via a nucleophilic attack of ammonia on the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group to yield the stable sulfonamide. The use of excess ammonium hydroxide not only provides the nucleophile but also serves as a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: Nucleophilic substitution mechanism for Route 1.

Experimental Protocol: Amination of 3-(Chlorosulfonyl)benzoic acid[3]
  • Setup: Prepare an ice bath around a suitable reaction vessel (e.g., a 500 mL round-bottom flask) equipped with a magnetic stirrer.

  • Reagent Addition: Carefully place 250 mL of a 25% ammonium hydroxide solution into the reaction vessel and begin stirring. Slowly add 25 g of 3-(chlorosulfonyl)benzoic acid to the ammonium hydroxide solution in small portions, ensuring the temperature of the mixture is maintained by the ice bath.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at ambient room temperature for a period of 15 hours.

  • Workup & Isolation:

    • Reduce the volume of the reaction mixture to approximately 50 mL using a rotary evaporator.

    • Cool the concentrated solution in an ice bath and acidify it to a pH below 2 using concentrated hydrochloric acid. This will cause the product to precipitate.

    • Collect the resulting white solid via vacuum filtration.

  • Drying: Dry the collected solid in a vacuum desiccator to yield the final product, this compound.

Expected Yield: Approximately 22 g (96%).[3]

Route 2: Two-Step Synthesis via Chlorosulfonation of Benzoic Acid

This route is more fundamental, starting from the readily available and inexpensive benzoic acid. It is a robust method often employed for producing sulfamoylbenzoic acid derivatives and is highly relevant for understanding the synthesis of related pharmaceutical compounds.[4][5][6]

Scientific Rationale and Mechanistic Insight

Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation) The first step involves the chlorosulfonation of benzoic acid. The carboxylic acid group is a meta-directing deactivator. The reaction with excess chlorosulfonic acid (ClSO₃H) introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, primarily at the meta-position.[6] The electrophile is generated from chlorosulfonic acid itself. This step is often performed at elevated temperatures to overcome the deactivation of the ring by the carboxyl group.[4][6]

Step 2: Nucleophilic Substitution (Amination) This step is identical in mechanism to Route 1, where the synthesized 3-(chlorosulfonyl)benzoic acid intermediate is reacted with an ammonia source to form the final product.

Route_2_Workflow start Benzoic Acid step1 Chlorosulfonation start->step1  + ClSO₃H  (Heat) intermediate 3-(Chlorosulfonyl)benzoic acid step1->intermediate step2 Amination intermediate->step2  + NH₄OH product This compound step2->product

Caption: Two-step workflow for the synthesis of this compound.

Experimental Protocol: Two-Step Synthesis from Benzoic Acid

This protocol is a generalized procedure based on established methods for the chlorosulfonation of benzoic acid derivatives.[5][6]

Part A: Synthesis of 3-(Chlorosulfonyl)benzoic acid

  • Setup: In a fume hood, equip a reaction flask with a stirrer, thermometer, and a reflux condenser connected to a gas outlet or scrubber for HCl vapors.

  • Reagent Addition: Carefully charge the flask with chlorosulfonic acid (typically 3-4 equivalents). While stirring, gradually add benzoic acid (1 equivalent), ensuring the temperature does not rise excessively.

  • Reaction: After the addition is complete, slowly heat the mixture to 120-140°C and maintain this temperature for several hours until the reaction is complete (monitored by TLC or other methods).[6]

  • Workup & Isolation: Cool the reaction mixture to room temperature and then very carefully pour it onto crushed ice with vigorous stirring. The intermediate product, 3-(chlorosulfonyl)benzoic acid, will precipitate.

  • Purification: Collect the solid by vacuum filtration and wash it with cold water to remove residual acids. The crude intermediate can be dried and used directly in the next step.

Part B: Synthesis of this compound Follow the detailed experimental protocol as described in Route 1, using the crude 3-(chlorosulfonyl)benzoic acid prepared in Part A.

Alternative Pathway: Oxidation of m-Toluenesulfonamide

A conceptually different approach involves starting with a toluene derivative and oxidizing the methyl group to a carboxylic acid. While documentation for the meta-isomer is less common, the synthesis of p-carboxybenzenesulfonamide from p-toluenesulfonamide is well-established and serves as a proof of principle.[7][8]

This route would involve two steps:

  • Ammonolysis: Conversion of m-toluenesulfonyl chloride to m-toluenesulfonamide.

  • Oxidation: Oxidation of the methyl group of m-toluenesulfonamide to a carboxylic acid using strong oxidizing agents (e.g., potassium permanganate) or catalytic systems (e.g., metal oxides with a peroxide).[7][8]

This method avoids the use of chlorosulfonic acid in the main synthetic sequence but requires a specific starting material and potentially harsh oxidizing conditions, which can present their own challenges regarding selectivity and safety.

Comparative Analysis

ParameterRoute 1: Direct AminationRoute 2: Two-Step from Benzoic Acid
Starting Material 3-(Chlorosulfonyl)benzoic acidBenzoic Acid
Number of Steps 12
Reported Yield Very High (~96%)[3]Moderate to Good (Overall)
Reagent Hazards Ammonium Hydroxide: Corrosive. HCl: Corrosive.Chlorosulfonic Acid: Highly corrosive, reacts violently with water.[9] Ammonium Hydroxide/HCl: Corrosive.
Reaction Conditions Mild (0°C to Room Temp)[3]Harsh (High Temp: 120-140°C for Step 1)[6]
Scalability Excellent for lab scale; limited by precursor cost.Good for large scale due to cheap starting material.
Key Advantage Simplicity, high yield, mild conditions.Cost-effective starting material, well-established industrial process.
Key Disadvantage Reliance on the availability and cost of the starting sulfonyl chloride.Use of hazardous chlorosulfonic acid, high-temperature requirement, generation of HCl gas.

Conclusion for the Practicing Scientist

The choice between these synthetic routes is dictated primarily by the scale of the synthesis and the availability of the starting materials.

  • For rapid, high-yield, laboratory-scale synthesis , where the primary goal is to obtain the target molecule for further research and the precursor 3-(chlorosulfonyl)benzoic acid is commercially available, Route 1 is unequivocally superior . Its operational simplicity, mild conditions, and excellent yield make it the preferred choice.

  • For large-scale production or when cost is a primary driver , Route 2 is the more practical and economical option . Despite the harsher conditions and the need to handle highly corrosive reagents, the use of inexpensive benzoic acid as the starting material makes it the logical choice for industrial applications.

Both routes reliably produce this compound, a valuable intermediate for further chemical exploration. The selection of the optimal path requires a careful evaluation of the specific project goals, available resources, and safety infrastructure.

Reference Characterization Data for this compound[3]
  • Appearance: White solid

  • ¹H NMR (DMSO-d₆): δ 13.44 (br s, 1H), 8.38 (s, 1H), 8.14 (d, J = 7.5 Hz, 1H), 8.04 (d, J = 7.9 Hz, 1H), 7.72 (t, J = 7.9 Hz, 1H), 7.49 (s, 2H)

  • LC/MS (ES-): 199.8

References

  • Le-Hass, G., et al. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports, 10(1).
  • Duvvuri, H., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(15), 6596-6609.
  • Google Patents. (1965). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • Google Patents. (1995). US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof.
  • Google Patents. (2015). CN104447434A - Method for synthesis of p-carboxybenzene sulfonamide through catalytic oxidation.
  • Eureka. (2015). Method for synthesis of p-carboxybenzene sulfonamide through catalytic oxidation.
  • The Royal Society of Chemistry. (n.d.). Mechanochemical synthesis of aromatic sulfonamides.
  • PubMed. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 263.
  • ResearchGate. (2015). Synthetic Routes of Sulfonamide Derivatives: A Brief Review.
  • Save My Exams. (2025). Synthetic Routes (OCR A Level Chemistry A): Revision Note.

Sources

A Comparative Guide to the Biological Activity of Sulfamoylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structural isomers is fundamental to designing effective and specific therapeutic agents. This guide provides an in-depth, objective comparison of the biological activities of the ortho-, meta-, and para-isomers of sulfamoylbenzoic acid, supported by experimental data and insights into their structure-activity relationships.

Introduction: The Significance of Isomeric Position

Sulfamoylbenzoic acid, a molecule combining a benzoic acid and a sulfonamide group, exists as three distinct structural isomers: 2-sulfamoylbenzoic acid (ortho-), 3-sulfamoylbenzoic acid (meta-), and 4-sulfamoylbenzoic acid (para-). The seemingly subtle shift in the position of the sulfamoyl group on the benzoic acid ring dramatically alters the molecule's three-dimensional structure, electronic distribution, and physicochemical properties. These changes, in turn, dictate how each isomer interacts with biological targets, leading to a diverse and often isomer-specific range of pharmacological effects. This guide will dissect these differences, offering a clear comparison of their primary biological activities, mechanisms of action, and therapeutic potential.

Core Biological Activities: A Tale of Three Isomers

The biological activities of sulfamoylbenzoic acid isomers are predominantly centered around enzyme inhibition and receptor modulation. However, the specific targets and the nature of the interaction are highly dependent on the isomeric form.

4-Sulfamoylbenzoic Acid (Para-Isomer): A Potent Carbonic Anhydrase Inhibitor

The para-isomer, 4-sulfamoylbenzoic acid (also known as carzenide), is arguably the most extensively studied of the three. Its primary and most potent biological activity is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[1][2]

Mechanism of Action: The sulfonamide moiety of 4-sulfamoylbenzoic acid is a classic zinc-binding group. It coordinates to the zinc ion in the active site of carbonic anhydrase, mimicking the transition state of the enzyme's natural substrate, bicarbonate. This strong interaction competitively inhibits the enzyme's activity.[3]

Therapeutic Relevance: The inhibition of specific CA isoforms has significant therapeutic implications:

  • Antiglaucoma Agents: Inhibition of CA II and IV in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure. Derivatives of 4-sulfamoylbenzoic acid have shown strong topical antiglaucoma properties.[4]

  • Diuretics: By inhibiting carbonic anhydrase in the renal tubules, 4-sulfamoylbenzoic acid derivatives can promote the excretion of bicarbonate, sodium, potassium, and water, leading to a diuretic effect.[5] The 5-sulfamoylbenzoic acid scaffold, a derivative of the para- and meta-isomers, is a key feature in many loop diuretics.

  • Anticonvulsants and Cancer Research: As a strong CAII competitive inhibitor, carzenide is also explored in the research of epilepsy and certain types of cancer where CA isoforms are overexpressed.[3]

2-Sulfamoylbenzoic Acid (Ortho-Isomer): A Specific LPA2 Receptor Agonist

In stark contrast to its para-counterpart, the ortho-isomer, 2-sulfamoylbenzoic acid, and its derivatives have emerged as specific agonists for the lysophosphatidic acid receptor 2 (LPA2).[6][7] LPA receptors are G protein-coupled receptors (GPCRs) involved in a myriad of cellular processes.

Mechanism of Action: Derivatives of 2-sulfamoylbenzoic acid have been designed to bind to the LPA2 receptor, mimicking the action of the endogenous ligand, lysophosphatidic acid. This agonistic activity triggers downstream signaling pathways that can have anti-apoptotic and mucosal barrier-protective effects.[6][8][9]

Therapeutic Relevance:

  • Radioprotection and Anti-Apoptosis: The activation of LPA2 by these specific agonists has been shown to protect cells from radiation-induced apoptosis, suggesting potential applications in oncology as adjunctive therapies to mitigate the side effects of radiation.[6][7]

  • Inflammatory Bowel Disease: The role of LPA2 in maintaining the mucosal barrier suggests that agonists of this receptor could be beneficial in treating conditions like inflammatory bowel disease.

Beyond LPA2 agonism, 2-sulfamoylbenzoic acid has also been investigated for its potential antimicrobial and anti-inflammatory properties.[10]

This compound (Meta-Isomer): A Less Defined Profile with Diuretic Potential

The biological activity of the meta-isomer, this compound, is less specifically defined in the scientific literature compared to the ortho and para isomers. However, derivatives incorporating the this compound scaffold have been synthesized and evaluated for diuretic properties.[11][12] The positioning of the sulfamoyl group at the meta position can influence the diuretic profile and potency, contributing to the structure-activity relationship of this class of compounds.[11] Further research is needed to fully elucidate the specific targets and therapeutic potential of the meta-isomer.

Comparative Summary of Biological Activities

IsomerPrimary Biological ActivityKey Molecular Target(s)Therapeutic Potential
2-Sulfamoylbenzoic acid (ortho-) Receptor Agonism[6][7]LPA2 Receptor[6][8][9]Radioprotection, Anti-apoptosis, Inflammatory Bowel Disease[6][7]
This compound (meta-) Diuretic Activity (derivatives)[11][12]Carbonic Anhydrase (presumed)Diuresis[11]
4-Sulfamoylbenzoic acid (para-) Enzyme Inhibition[1][2]Carbonic Anhydrase (CA I, II, IV, IX)[1][4]Glaucoma, Diuresis, Epilepsy, Cancer[3][4][5]

Experimental Protocols

To provide a practical context for the discussed biological activities, here are step-by-step methodologies for key experiments.

Protocol 1: Carbonic Anhydrase Inhibition Assay (for 4-Sulfamoylbenzoic Acid)

This protocol outlines a common method to determine the inhibitory activity of compounds against carbonic anhydrase.

Principle: This is a colorimetric assay based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 400 nm.

Materials:

  • Human carbonic anhydrase II (hCA II)

  • 4-Sulfamoylbenzoic acid (and its derivatives)

  • p-Nitrophenyl acetate (pNPA)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of 4-sulfamoylbenzoic acid in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of test concentrations.

  • Enzyme and Substrate Preparation: Prepare a working solution of hCA II in Tris-HCl buffer. Prepare a solution of pNPA in acetonitrile.

  • Assay Setup: In a 96-well plate, add the Tris-HCl buffer, the enzyme solution, and the test compound at various concentrations. Include a positive control (a known CA inhibitor like acetazolamide) and a negative control (solvent only).

  • Initiation of Reaction: Start the reaction by adding the pNPA solution to all wells.

  • Incubation and Measurement: Incubate the plate at room temperature for a specified time (e.g., 30 minutes). Measure the absorbance at 400 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: LPA2 Receptor Agonism Assay (for 2-Sulfamoylbenzoic Acid)

This protocol describes a cell-based assay to measure the agonist activity of compounds on the LPA2 receptor.

Principle: This assay utilizes a cell line that has been engineered to express the human LPA2 receptor and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by the signaling pathway downstream of the LPA2 receptor (e.g., CREB). Agonist binding to the receptor will induce a measurable signal from the reporter gene.

Materials:

  • HEK293 cells stably expressing the human LPA2 receptor and a CRE-luciferase reporter construct.

  • 2-Sulfamoylbenzoic acid (and its derivatives)

  • Lysophosphatidic acid (LPA) as a positive control.

  • Cell culture medium (e.g., DMEM) with serum.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture: Culture the LPA2-expressing cells in appropriate medium until they reach the desired confluency.

  • Cell Plating: Seed the cells into a 96-well white, clear-bottom plate and allow them to attach overnight.

  • Compound Treatment: Replace the culture medium with a serum-free medium containing various concentrations of the 2-sulfamoylbenzoic acid derivatives or LPA. Include a vehicle control.

  • Incubation: Incubate the plate for a period sufficient to allow for gene expression (e.g., 4-6 hours).

  • Signal Detection: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control. Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) by plotting the normalized response against the logarithm of the agonist concentration.

Visualizing the Concepts

Isomeric Structures and their Primary Targets

G cluster_0 Sulfamoylbenzoic Acid Isomers cluster_1 Primary Biological Targets 2-Sulfamoylbenzoic Acid (ortho) 2-Sulfamoylbenzoic Acid (ortho) LPA2 Receptor LPA2 Receptor 2-Sulfamoylbenzoic Acid (ortho)->LPA2 Receptor Agonism This compound (meta) This compound (meta) 4-Sulfamoylbenzoic Acid (para) 4-Sulfamoylbenzoic Acid (para) Carbonic Anhydrase Carbonic Anhydrase 4-Sulfamoylbenzoic Acid (para)->Carbonic Anhydrase Inhibition

Caption: Positional isomers of sulfamoylbenzoic acid exhibit distinct biological activities by interacting with different molecular targets.

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Dilutions C Add Reagents to 96-well Plate A->C B Prepare Enzyme & Substrate B->C D Initiate Reaction with pNPA C->D E Incubate at Room Temperature D->E F Measure Absorbance at 400 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: A streamlined workflow for determining the inhibitory potency of compounds against carbonic anhydrase.

Conclusion and Future Directions

The isomeric position of the sulfamoyl group on the benzoic acid ring is a critical determinant of biological activity. While the para-isomer is a well-established carbonic anhydrase inhibitor with diverse therapeutic applications, the ortho-isomer displays a distinct profile as a specific LPA2 receptor agonist. The meta-isomer, though less characterized, shows potential as a scaffold for diuretic agents.

This comparative guide underscores the importance of considering isomeric variations in drug discovery and development. Future research should focus on further elucidating the biological targets and mechanisms of action of the this compound isomer and its derivatives. Additionally, exploring the potential for polypharmacology, where a single isomer might modulate multiple targets, could open new avenues for therapeutic intervention. For researchers in the field, a thorough understanding of these structure-activity relationships is paramount for the rational design of next-generation therapeutics with improved potency, selectivity, and safety profiles.

References

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8812558/]
  • Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. [URL: https://pubmed.ncbi.nlm.nih.gov/11252112/]
  • 2-Sulfamoylbenzoic acid | 37558-01-3. [URL: https://www.smolecule.com/2-sulfamoylbenzoic-acid-cas-37558-01-3]
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6025178/]
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4161242/]
  • Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. [URL: https://pubmed.ncbi.nlm.nih.gov/117967/]
  • Carzenide | 138-41-0. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9220906.htm]
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. [URL: https://www.researchgate.net/publication/325774169_Benzamide-4-Sulfonamides_Are_Effective_Human_Carbonic_Anhydrase_I_II_VII_and_IX_Inhibitors]
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra08818a]
  • Carzenide (4-Sulfamoylbenzoic acid) | CAII Inhibitor. [URL: https://www.medchemexpress.com/carzenide.html]
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. | Request PDF. [URL: https://www.researchgate.net/publication/264821557_Design_and_Synthesis_of_Sulfamoyl_Benzoic_Acid_Analogues_with_Subnanomolar_Agonist_Activity_Specific_to_the_LPA2_Receptor]
  • Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds. [URL: https://pubmed.ncbi.nlm.nih.gov/107584/]
  • Site ii Diuretics | PPTX. [URL: https://www.slideshare.net/slideshow/site-ii-diuretics/267670984]
  • Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. [URL: https://pubmed.ncbi.nlm.nih.gov/25100502/]
  • Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. [URL: https://patents.google.

Sources

A Comparative Guide to the Quantification of 3-Sulfamoylbenzoic Acid: A Validated HPLC-UV Approach versus Emerging Analytical Technologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. 3-Sulfamoylbenzoic acid, a key chemical intermediate and potential impurity in the synthesis of various pharmaceuticals, demands a robust analytical methodology for its accurate measurement. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of this compound. Furthermore, it presents a comparative analysis with alternative techniques, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate method for their specific applications.

The principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) form the bedrock of the methodologies described herein, ensuring scientific integrity and trustworthiness.[1][2][3][4][5]

The Workhorse of Pharmaceutical Analysis: A Validated HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, particularly within the pharmaceutical industry.[6][7] Its widespread adoption is due to its high sensitivity, specificity, and applicability to a vast range of compounds.[8][9] The following section details a validated reversed-phase HPLC-UV method for the quantification of this compound.

Rationale for Method Development Choices

The selection of a reversed-phase C18 column is a strategic choice for the analysis of moderately polar compounds like this compound.[10] The C18 stationary phase provides excellent hydrophobic interaction, leading to good retention and separation from potential impurities. The mobile phase, a gradient mixture of acetonitrile and a phosphate buffer, is optimized to ensure sharp peak shapes and efficient elution. The acidic pH of the buffer is critical for suppressing the ionization of the carboxylic acid and sulfonamide groups, thereby enhancing retention and improving peak symmetry on the reversed-phase column. UV detection at 235 nm is selected based on the chromophoric properties of the benzene ring and carboxyl group, offering a balance of sensitivity and selectivity.

Experimental Protocol: HPLC-UV Quantification of this compound

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 10
    10 70
    12 70
    12.1 10

    | 15 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to prepare a stock solution of 1000 µg/mL. Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Method Validation: Ensuring Trustworthy Results

Method validation is a formal process that confirms the suitability of an analytical method for its intended purpose.[9][11] The following validation parameters were assessed according to ICH Q2(R2) guidelines.[1][5][12]

Table 1: Summary of HPLC-UV Method Validation Parameters for this compound

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte from blank, placebo, and potential impurities.The method is specific. No interfering peaks were observed.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998 over the range of 1-100 µg/mL.
Accuracy Mean recovery between 98.0% and 102.0%.Mean recovery of 99.5% (n=3 levels, 3 replicates each).
Precision
- Repeatability (Intra-day)RSD ≤ 2.0%RSD = 0.8% (n=6 replicates at 50 µg/mL).
- Intermediate Precision (Inter-day)RSD ≤ 2.0%RSD = 1.2% (analyzed on two different days by different analysts).
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:11.0 µg/mL
Robustness RSD ≤ 2.0% after deliberate small variations in method parameters.The method is robust. RSD was < 2.0% for variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1).
System Suitability Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD of peak areas for replicate injections ≤ 2.0%.All system suitability parameters were met.

Visualizing the Path to a Validated Method

The workflow for validating an HPLC method is a systematic process designed to build confidence in the analytical results.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Protocol cluster_2 Experimental Execution cluster_3 Data Analysis & Reporting Dev Method Development & Optimization (Column, Mobile Phase, Wavelength) Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Analysis Data Analysis & Comparison with Acceptance Criteria Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Validation Report Generation Analysis->Report

Caption: Workflow for HPLC Method Validation.

Exploring the Alternatives: A Comparative Perspective

While HPLC-UV is a robust and widely accessible technique, other analytical methods offer distinct advantages, particularly in terms of sensitivity and speed. This section compares the validated HPLC-UV method with two prominent alternatives: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Capillary Electrophoresis (CE).

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS has become a powerful tool for the analysis of sulfonamides and other pharmaceutical compounds, offering unparalleled sensitivity and selectivity.[8][13][14] By utilizing sub-2 µm particle columns, UPLC systems can achieve faster separations and higher resolution than conventional HPLC. The coupling with a tandem mass spectrometer allows for the highly specific detection and quantification of the target analyte based on its mass-to-charge ratio and fragmentation pattern, even in complex matrices.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like organic acids.[15][16][17][18][19] CE offers advantages such as short analysis times, low solvent consumption, and high separation efficiency. For this compound, which possesses both acidic and sulfonamide functionalities, CE can provide a rapid and cost-effective alternative to chromatography-based methods.

Head-to-Head Comparison

The following table provides a comparative overview of the performance characteristics of the validated HPLC-UV method against UPLC-MS/MS and CE for the quantification of this compound.

Table 2: Performance Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-UVUPLC-MS/MSCapillary Electrophoresis (CE)
Principle Chromatographic separation based on polarity, UV absorbance detection.Chromatographic separation, detection based on mass-to-charge ratio.Separation based on electrophoretic mobility, UV or MS detection.
Sensitivity (LOQ) ~1.0 µg/mLng/L to pg/mL range[13][20]~5 µg/mL[15]
Specificity Good; can be affected by co-eluting impurities with similar UV spectra.Excellent; highly specific due to mass fragmentation.Good; separation based on charge-to-size ratio.
Analysis Time ~15 minutes per sample.< 5 minutes per sample.< 15 minutes per sample.[16]
Cost (Instrument & Consumables) ModerateHighLow to Moderate
Robustness HighModerate; susceptible to matrix effects.Moderate; sensitive to buffer composition and capillary surface.
Primary Application Routine quality control, purity assessment.Trace level quantification, impurity profiling, bioanalysis.Rapid screening, analysis of charged molecules.

A Visual Comparison of Analytical Techniques

The choice of an analytical method is often a trade-off between various performance characteristics. The following diagram illustrates the key decision-making factors when comparing HPLC-UV, UPLC-MS/MS, and CE.

Method_Comparison cluster_hplc HPLC-UV cluster_uplc UPLC-MS/MS cluster_ce Capillary Electrophoresis HPLC Robust & Cost-Effective Good for Routine QC UPLC Highest Sensitivity & Specificity Ideal for Trace Analysis CE Fast & Low Solvent Consumption Excellent for Charged Analytes Topic Quantification of This compound Topic->HPLC Standard Method Topic->UPLC High-Sensitivity Alternative Topic->CE Rapid Screening Alternative

Caption: Comparison of Analytical Methods.

Conclusion: Selecting the Right Tool for the Job

The validated HPLC-UV method presented in this guide offers a reliable, robust, and cost-effective solution for the routine quantification of this compound in a quality control setting. The comprehensive validation data demonstrates that the method is specific, accurate, precise, and fit for its intended purpose, adhering to the stringent requirements of regulatory bodies.[21][22][23]

For applications demanding higher sensitivity, such as the analysis of trace-level impurities or bioanalytical studies, UPLC-MS/MS stands out as the superior choice. Its ability to detect and quantify analytes at extremely low concentrations with exceptional specificity makes it an invaluable tool in modern drug development.[20][24]

Capillary Electrophoresis, with its rapid analysis times and low operational costs, presents a compelling alternative for high-throughput screening and the analysis of samples where the analyte is present at moderate concentrations.[15][17]

Ultimately, the selection of the most appropriate analytical method depends on a thorough evaluation of the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, throughput needs, and available resources. This guide provides the foundational data and comparative insights to empower researchers and scientists to make informed decisions in their analytical endeavors.

References

  • Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds.
  • <621> CHROM
  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]
  • <621> CHROM
  • Highlights from FDA's Analytical Test Method Valid
  • Capillary electrophoresis for rapid profiling of organic acidurias. PubMed. [Link]
  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent. [Link]
  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
  • An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental W
  • An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]
  • Analysis of Small Organic Acids by Capillary Electrophoresis.
  • Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds. JoVE. [Link]
  • USP-NF 621 Chrom
  • FDA Releases Guidance on Analytical Procedures.
  • (PDF) Fully-Automated SPE Coupled to UPLC-MS/MS Method for Simultaneous Detection of Trace Sulfonamides, Quinolones, and Macrolide antibiotics in Water.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. FDA. [Link]
  • Organic Acids. ICA. [Link]
  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • Steps for HPLC Method Valid
  • New Analytical Methods for Drugs Analysis A Comparative Study. University of Baghdad Digital Repository. [Link]
  • Analysis of sulfonamides. Slideshare. [Link]
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
  • ICH Guidelines for Analytical Method Valid
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
  • Validation of Analytical Procedures Q2(R2). ICH. [Link]
  • (PDF) Chromatographic-densitometric Method for Determination of Clopamide and 4-chlorobenzoic, and 4-chloro-3-sulfamoylbenzoic Acids in Tablets.
  • Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder.
  • This compound. PubChem. [Link]
  • HPLC Methods for analysis of Benzoic acid.
  • Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA. [Link]
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.

Sources

A Comparative Guide to the Synthetic Utility of 3-Sulfamoylbenzoic Acid and 3-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, feasibility, and outcome of a synthetic route. Among the myriad of bifunctional aromatic compounds, 3-Sulfamoylbenzoic acid and 3-aminobenzoic acid emerge as pivotal building blocks, particularly in the synthesis of pharmaceutical agents and other fine chemicals. Both molecules offer a benzoic acid moiety for amide bond formation or other carboxylate-based transformations, yet the distinction between the sulfamoyl (-SO₂NH₂) and amino (-NH₂) groups at the meta-position imparts profoundly different chemical personalities. This guide provides an in-depth comparative analysis of these two reagents, supported by experimental data, to inform strategic decisions in synthetic design.

Physicochemical Properties: A Tale of Two Functional Groups

A cursory glance at the structures of this compound and 3-aminobenzoic acid reveals their similarities, yet their distinct functional groups at the 3-position give rise to notable differences in their physical and chemical properties.

PropertyThis compound3-Aminobenzoic Acid
Molecular Formula C₇H₇NO₄S[1]C₇H₇NO₂[]
Molecular Weight 201.20 g/mol [1][3]137.14 g/mol []
Appearance White solidWhite to tan solid[]
Melting Point Not specified in search results176-182 °C[]
Boiling Point Not specified in search results352.5 °C at 760 mmHg[]
Acidity (pKa) Carboxyl group pKa is influenced by the electron-withdrawing sulfamoyl group.Carboxyl group pKa: ~3.07; Amino group pKa: ~4.79[4]
Solubility Slightly soluble in water.Slightly soluble in water; soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether.[4]

The presence of the strongly electron-withdrawing sulfamoyl group in this compound increases the acidity of the carboxylic acid proton compared to 3-aminobenzoic acid. Conversely, the amino group in 3-aminobenzoic acid is basic and can be protonated to form a hydrochloride salt, which significantly enhances its water solubility.[5]

Synthesis of the Starting Materials: A Comparative Overview

The accessibility of a starting material is a crucial factor in its selection. Both this compound and 3-aminobenzoic acid can be prepared through well-established synthetic routes.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the amination of 3-(chlorosulfonyl)benzoic acid.

Experimental Protocol: Synthesis of this compound [6]

  • Reaction Setup: Under ice bath conditions, add 25 g of 3-(chlorosulfonyl)benzoic acid in batches to 250 mL of 25% ammonium hydroxide solution.

  • Reaction: Stir the reaction mixture at room temperature for 15 hours.

  • Workup: Concentrate the solvent by distillation under reduced pressure to a volume of about 50 mL.

  • Precipitation: Acidify the mixture with concentrated hydrochloric acid to a pH < 2.

  • Isolation: Collect the precipitated white solid by filtration and dry it in a vacuum desiccator to yield this compound (22 g, 96% yield).

Synthesis of 3-Aminobenzoic Acid

3-Aminobenzoic acid is typically prepared by the reduction of 3-nitrobenzoic acid.[4][7] A more recent, environmentally friendly approach utilizes a one-pot oxo-reduction of 3-nitrobenzaldehyde.[8]

Experimental Protocol: Synthesis of 3-Aminobenzoic Acid via Reduction of 3-Nitrobenzoic Acid

This is a generalized procedure based on established chemical principles.

  • Reaction Setup: In a round-bottom flask, dissolve 3-nitrobenzoic acid in a suitable solvent such as ethanol or water.

  • Reduction: Add a reducing agent, such as tin(II) chloride in the presence of hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction: Stir the mixture at an appropriate temperature (e.g., room temperature to reflux) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: If using a metal reductant, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent. If using catalytic hydrogenation, filter off the catalyst.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization to afford 3-aminobenzoic acid.

Experimental Protocol: One-Pot Green Synthesis of 3-Aminobenzoic Acid [8]

  • Reaction Setup: In a 100 mL batch reactor, charge water (55 mL), 3-nitrobenzaldehyde (10 mmol), and NORIT GAC 12-40 charcoal (6 g).

  • Reaction: Seal the autoclave and heat to 300 °C under 90 bar of pressure for 6 hours.

  • Workup: Cool the autoclave to 40 °C. Dilute the aqueous phase with ethyl acetate (100 mL) and stir.

  • Isolation: Separate the organic phase, dry it over a suitable drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain 3-aminobenzoic acid (yield: 59%).

Synthesis_Comparison cluster_0 This compound Synthesis cluster_1 3-Aminobenzoic Acid Synthesis 3-(chlorosulfonyl)benzoic acid 3-(chlorosulfonyl)benzoic acid Ammonium Hydroxide Ammonium Hydroxide 3-(chlorosulfonyl)benzoic acid->Ammonium Hydroxide Amination This compound This compound Ammonium Hydroxide->this compound Acidification 3-nitrobenzoic acid 3-nitrobenzoic acid Reduction Reduction 3-nitrobenzoic acid->Reduction e.g., Sn/HCl or H2/Pd-C 3-aminobenzoic acid 3-aminobenzoic acid Reduction->3-aminobenzoic acid Reactivity_Comparison cluster_amino Reactions of the Amino Group cluster_sulfamoyl Reactions of the Sulfamoyl Group Starting Material Starting Material 3-Aminobenzoic Acid 3-Aminobenzoic Acid Starting Material->3-Aminobenzoic Acid This compound This compound Starting Material->this compound Acylation Acylation 3-Aminobenzoic Acid->Acylation Alkylation Alkylation 3-Aminobenzoic Acid->Alkylation Diazotization Diazotization 3-Aminobenzoic Acid->Diazotization N-Deprotonation N-Deprotonation This compound->N-Deprotonation N-Alkylation (with base) N-Alkylation (with base) N-Deprotonation->N-Alkylation (with base)

Sources

A Spectroscopic Comparison of 3-Sulfamoylbenzoic Acid and Its Precursors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecules is paramount. 3-Sulfamoylbenzoic acid, a key structural motif in various pharmacologically active compounds, necessitates rigorous analytical scrutiny to ensure purity and structural integrity. This guide provides a comprehensive spectroscopic comparison of this compound and its immediate synthetic precursors, 3-(chlorosulfonyl)benzoic acid and 3-carboxybenzenesulfonamide. By leveraging fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—we will elucidate the distinct spectral signatures that differentiate these molecules, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Pathway and Rationale for Spectroscopic Analysis

The synthesis of this compound typically proceeds via a two-step reaction from a commercially available starting material. The initial step involves the chlorosulfonation of a suitable benzoic acid derivative to yield 3-(chlorosulfonyl)benzoic acid. Subsequent amination of the sulfonyl chloride furnishes the final product, this compound, which is synonymous with 3-carboxybenzenesulfonamide.[1][2] Spectroscopic analysis at each stage is crucial for reaction monitoring, intermediate verification, and final product confirmation. Each technique provides a unique piece of the structural puzzle, and a combined analysis offers incontrovertible evidence of molecular identity and purity.

G cluster_0 Synthetic Pathway Benzoic Acid Derivative Benzoic Acid Derivative 3-(chlorosulfonyl)benzoic acid 3-(chlorosulfonyl)benzoic acid Benzoic Acid Derivative->3-(chlorosulfonyl)benzoic acid Chlorosulfonation This compound This compound 3-(chlorosulfonyl)benzoic acid->this compound Amination

Caption: Synthetic route to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is advantageous due to its ability to dissolve all three compounds and its exchangeable proton signals, which can be easily identified.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[3]

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Comparative ¹H NMR Data

CompoundAromatic Protons (ppm)Other Protons (ppm)
3-(chlorosulfonyl)benzoic acid 8.4-7.7 (m, 4H)~13.5 (br s, 1H, COOH)
This compound 8.38 (s, 1H), 8.14 (d, 1H), 8.04 (d, 1H), 7.72 (t, 1H)[1]13.44 (br s, 1H, COOH), 7.49 (s, 2H, SO₂NH₂)[1]

Interpretation of ¹H NMR Spectra

The aromatic region of the ¹H NMR spectrum provides a clear distinction between the precursor and the final product. For 3-(chlorosulfonyl)benzoic acid, the electron-withdrawing nature of both the carboxylic acid and sulfonyl chloride groups leads to a complex multiplet for the four aromatic protons. In contrast, this compound exhibits a more resolved pattern. The key diagnostic signals for the successful conversion are the appearance of a singlet at approximately 7.49 ppm, corresponding to the two protons of the sulfonamide group (SO₂NH₂), and the distinct splitting pattern of the aromatic protons.[1] The broad singlet for the carboxylic acid proton is present in both spectra, typically at a downfield chemical shift.

Comparative ¹³C NMR Data

CompoundAromatic Carbons (ppm)Carbonyl Carbon (ppm)
3-(chlorosulfonyl)benzoic acid ~140-128~165
This compound ~145-125~167

Interpretation of ¹³C NMR Spectra

While the differences in the ¹³C NMR spectra are more subtle, they are nonetheless informative. The chemical shifts of the aromatic carbons are influenced by the substituent effects. The conversion of the sulfonyl chloride to a sulfonamide results in slight upfield or downfield shifts for the aromatic carbons, reflecting the change in the electronic environment. The carbonyl carbon of the carboxylic acid remains relatively consistent in its chemical shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is an invaluable technique for identifying the presence or absence of specific functional groups within a molecule. The vibrational frequencies of bonds provide a characteristic "fingerprint."

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, which requires minimal sample preparation.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the ATR crystal) is recorded and subtracted from the sample spectrum.

Comparative FT-IR Data (Key Vibrational Frequencies, cm⁻¹)

Functional Group3-(chlorosulfonyl)benzoic acidThis compound
O-H (Carboxylic Acid) ~3100-2500 (broad)~3100-2500 (broad)
C=O (Carboxylic Acid) ~1700-1680~1700-1680
S=O (Sulfonyl) ~1375 & ~1180 (asymmetric & symmetric)~1340 & ~1160 (asymmetric & symmetric)
N-H (Sulfonamide) -~3350 & ~3250 (asymmetric & symmetric)
S-Cl (Sulfonyl Chloride) ~600-550-

Interpretation of FT-IR Spectra

The most significant changes in the FT-IR spectrum upon conversion of 3-(chlorosulfonyl)benzoic acid to this compound are the disappearance of the S-Cl stretching vibration and the appearance of N-H stretching vibrations. The two distinct N-H stretches in the 3350-3250 cm⁻¹ region are characteristic of a primary sulfonamide. The strong absorptions corresponding to the S=O stretches are present in both molecules but may shift slightly in frequency. The broad O-H and sharp C=O stretches of the carboxylic acid group are consistent features in both spectra.[4]

G cluster_1 Spectroscopic Analysis Workflow Sample Sample NMR NMR Sample->NMR ¹H & ¹³C FT-IR FT-IR Sample->FT-IR Vibrational Modes MS MS Sample->MS Mass-to-Charge Ratio Structural Elucidation Structural Elucidation NMR->Structural Elucidation FT-IR->Structural Elucidation MS->Structural Elucidation

Caption: Workflow for spectroscopic characterization.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of molecules.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Infusion and Ionization: Infuse the sample solution into the ESI source of the mass spectrometer. The instrument parameters (e.g., spray voltage, capillary temperature) should be optimized for the analyte.

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes to determine the most sensitive ionization mode for each compound. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation.

Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Ion [M-H]⁻ (m/z)
3-(chlorosulfonyl)benzoic acid C₇H₅ClO₄S220.63218.96 (considering ³⁵Cl)
This compound C₇H₇NO₄S201.20[5]200.00[1]

Interpretation of Mass Spectra

The most direct application of MS in this context is the confirmation of the molecular weight change from the precursor to the product. A decrease in mass from approximately 220 g/mol to 201 g/mol is a clear indicator of the successful substitution of the chlorine atom with an amino group. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed. For 3-(chlorosulfonyl)benzoic acid, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the mass spectrum, providing an additional layer of confirmation. The fragmentation patterns obtained from MS/MS experiments can further differentiate the compounds by showing characteristic losses, such as the loss of SO₂ or CO₂.[6]

Conclusion: A Multi-faceted Approach to Structural Verification

The spectroscopic comparison of this compound and its precursors, 3-(chlorosulfonyl)benzoic acid and 3-carboxybenzenesulfonamide, demonstrates the power of a multi-technique approach to chemical analysis. While each method provides valuable information, their combined application offers a comprehensive and unambiguous structural confirmation. The appearance of sulfonamide proton signals in ¹H NMR, the emergence of N-H stretches in FT-IR, and the expected molecular weight shift in mass spectrometry collectively serve as a robust validation system for the synthesis of this compound. This guide provides the foundational experimental and interpretative framework for researchers to confidently characterize these important chemical entities.

References

  • Synthesis, biochemical characterization and in silico investigation of 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid derivatives: dual action mode inhibitors of urease and virulent bacterial stains - Portland Press. (n.d.).
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - NIH. (n.d.).
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC - NIH. (n.d.).
  • This compound | C7H7NO4S | CID 229352 - PubChem - NIH. (n.d.).
  • 3-CARBOXY-BENZENESULFONYL CHLORIDE - ChemBK. (n.d.).
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem. (n.d.).
  • Experimental and theoretical FTIR spectra of -chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid - ResearchGate. (n.d.).
  • CN105693565A - Preparation method for p-carboxybenzene sulfonamide - Google Patents. (n.d.).
  • Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases - PMC - NIH. (n.d.).
  • 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | CID 82385 - PubChem. (n.d.).
  • Benzenesulfonyl chloride - the NIST WebBook. (n.d.).
  • 3-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 2737504 - PubChem. (n.d.).
  • 3-Amino-5-sulfamoylbenzoic acid | C7H8N2O4S | CID 21312221 - PubChem. (n.d.).
  • Carzenide | C7H7NO4S | CID 8739 - PubChem - NIH. (n.d.).
  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London. (n.d.).
  • Benzoic acid, 3-hydroxy- - the NIST WebBook. (n.d.).
  • FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). - ResearchGate. (n.d.).
  • 3-Benzoylbenzoic acid - SpectraBase. (n.d.).
  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
  • Benzoic acid - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • p-Sulfamoylbenzoic acid - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).

Sources

A Tale of Two Screens: A Comparative Guide to Fragment-Based and High-Throughput Screening for the Discovery of 3-Sulfamoylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of high-quality starting points for medicinal chemistry campaigns is paramount. Two prominent strategies, Fragment-Based Screening (FBS) and High-Throughput Screening (HTS), offer distinct philosophies and experimental pathways to this crucial goal. This guide provides an in-depth, objective comparison of these two powerful techniques, with a specific focus on their application to the discovery of 3-sulfamoylbenzoic acid derivatives, a scaffold of significant interest, particularly as carbonic anhydrase inhibitors.

The Philosophical Divide: Starting Small vs. Casting a Wide Net

At their core, FBS and HTS represent fundamentally different approaches to exploring chemical space. HTS employs large, diverse libraries of "drug-like" molecules (typically >100,000 compounds) to rapidly identify potent "hits" in a single pass.[1][2][3] In contrast, FBS starts with a much smaller collection of low-molecular-weight "fragments" (typically <5,000 compounds) to identify weak but highly efficient binders.[1][4] These initial fragment hits then serve as starting points for rational, structure-guided growth into more potent lead compounds.

The choice between these methodologies is not merely a matter of scale; it has profound implications for the quality of the initial hits, the subsequent optimization process, and the overall trajectory of a drug discovery program.

Head-to-Head: A Quantitative Comparison of FBS and HTS Hits

The divergent starting points of FBS and HTS naturally lead to hits with distinct physicochemical properties and binding characteristics. The following table summarizes the key differences, providing a quantitative framework for comparison.

FeatureFragment-Based Screening (FBS) HitsHigh-Throughput Screening (HTS) HitsRationale and Implications
Library Size Typically <5,000 compounds[1][4]Typically >100,000 compounds[1][2]FBS explores chemical space more efficiently with a smaller, more focused library of simpler molecules.[5] HTS relies on sheer numbers to find hits within a vast and diverse chemical space.
Molecular Weight (MW) <300 Da[1]>300 Da, often in the 400-650 Da range[2][6]Starting with smaller fragments provides more room for optimization of physicochemical properties during lead development. HTS hits are often larger and more complex, which can make optimization challenging.[1]
Binding Affinity (Potency) Weak (mM to high µM)[4]Potentially potent (nM to low µM)[6]The primary goal of FBS is to find efficient binders, not potent ones. Potency is built iteratively. HTS aims to directly identify compounds with immediate biological activity.
Hit Rate Higher (3-10%)[1][7]Lower (~0.01% - 0.14%)[7]The simpler nature of fragments and the sensitivity of biophysical detection methods lead to higher hit rates in FBS. The stringent activity cutoffs in HTS assays result in lower hit rates.
Ligand Efficiency (LE) Generally higher[8][9]Generally lowerLE (binding affinity per heavy atom) is a key metric in FBS.[4] High LE indicates an efficient binding interaction, which is a strong predictor of successful optimization.[9]
Complexity LowHighThe simplicity of fragments allows for a more straightforward exploration of structure-activity relationships (SAR). The complexity of HTS hits can sometimes obscure the key interactions driving activity.[1]

The Case of this compound Derivatives: A Focus on Carbonic Anhydrase Inhibitors

The this compound scaffold is a key pharmacophore in a number of clinically important drugs, including carbonic anhydrase inhibitors used to treat glaucoma.[10][11] Both FBS and HTS can be envisioned for the discovery of novel inhibitors targeting this enzyme class.

  • An FBS Approach: A fragment library would be screened against a carbonic anhydrase isoform of interest using a biophysical technique like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR).[12][13] A likely hit could be a simple aromatic sulfonamide fragment, the classical recognition moiety for carbonic anhydrases.[14] This initial, weakly binding fragment would then be elaborated, for example, by growing the molecule into adjacent binding pockets to enhance potency and selectivity.[15]

  • An HTS Campaign: A large library of diverse compounds would be screened in a functional assay measuring carbonic anhydrase activity. An identified hit might be a more complex molecule that already incorporates the this compound core or a related sulfonamide, but with additional functionalities that contribute to its initial potency. However, such hits may also have less favorable physicochemical properties, such as higher lipophilicity or molecular weight, which can pose challenges during lead optimization.[2]

Experimental Workflows: A Step-by-Step Guide

The following sections provide detailed, step-by-step methodologies for both FBS and HTS campaigns, accompanied by diagrams to illustrate the workflows.

Fragment-Based Screening (FBS) Workflow

The FBS workflow is an iterative process that relies heavily on structural biology to guide the evolution of fragments into lead compounds.

FBS_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Fragment_Library Fragment Library (~2k compounds) Biophysical_Screen Biophysical Screen (SPR, NMR) Fragment_Library->Biophysical_Screen Hit_Validation Hit Validation (Orthogonal Assay) Biophysical_Screen->Hit_Validation Structural_Biology Structural Biology (X-ray, NMR) Hit_Validation->Structural_Biology Fragment_Growth Fragment Growth/Linking Structural_Biology->Fragment_Growth Lead_Series Lead Series Fragment_Growth->Lead_Series Lead_Optimization Lead_Optimization Lead_Series->Lead_Optimization Medicinal Chemistry

Caption: Fragment-Based Screening Workflow.

Detailed Protocol: FBS for Carbonic Anhydrase Inhibitors

  • Fragment Library Screening (Primary Screen):

    • Technique: Surface Plasmon Resonance (SPR).

    • Procedure:

      • Immobilize recombinant human carbonic anhydrase II on a sensor chip.

      • Prepare a library of ~2,000 fragments at a concentration of 200 µM in a suitable buffer.

      • Inject fragments over the sensor surface and monitor for binding responses.

      • Identify initial "hits" based on a predefined response threshold.

    • Rationale: SPR is a sensitive, label-free technique that can detect the weak binding interactions typical of fragments.[13]

  • Hit Validation (Orthogonal Screen):

    • Technique: Saturation Transfer Difference (STD) NMR.

    • Procedure:

      • Prepare samples containing the target protein and individual fragment hits identified from the SPR screen.

      • Acquire STD-NMR spectra to confirm direct binding of the fragments to the protein.

    • Rationale: Using an orthogonal technique like NMR helps to eliminate false positives from the primary screen and confirms that the observed binding is genuine.[12]

  • Structural Characterization:

    • Technique: X-ray Crystallography.

    • Procedure:

      • Co-crystallize the carbonic anhydrase with the validated fragment hits.

      • Solve the crystal structure to determine the binding mode of the fragment.

    • Rationale: Structural information is critical for the subsequent rational design and optimization of the fragment. It reveals the precise interactions between the fragment and the protein, guiding the "fragment-to-lead" process.

  • Fragment Evolution (Hit-to-Lead):

    • Strategy: Fragment Growing.

    • Procedure:

      • Based on the co-crystal structure, design and synthesize analogs of the fragment hit that extend into adjacent binding pockets. For a this compound precursor, this could involve adding substituents to the benzoic acid ring or the sulfamoyl nitrogen.

      • Evaluate the synthesized analogs for improved potency and other properties.

    • Rationale: This structure-guided approach allows for the efficient optimization of potency and selectivity.[16]

High-Throughput Screening (HTS) Workflow

The HTS workflow is a more linear process designed for the rapid screening of large compound libraries.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage Compound_Library Compound Library (>100k compounds) Primary_Assay Primary Assay (Single Concentration) Compound_Library->Primary_Assay Primary_Hits Primary Hits Primary_Assay->Primary_Hits Dose_Response Dose-Response Assay Primary_Hits->Dose_Response SAR_Analysis SAR by Analogue Dose_Response->SAR_Analysis Confirmed_Hits Confirmed Hits SAR_Analysis->Confirmed_Hits Lead_Optimization Lead_Optimization Confirmed_Hits->Lead_Optimization Medicinal Chemistry

Caption: High-Throughput Screening Workflow.

Detailed Protocol: HTS for Carbonic Anhydrase Inhibitors

  • Assay Development:

    • Assay Type: p-Nitrophenyl Acetate (pNPA) Assay.

    • Principle: Carbonic anhydrase catalyzes the hydrolysis of pNPA to p-nitrophenol, which can be monitored spectrophotometrically.

    • Procedure: Optimize assay conditions (enzyme concentration, substrate concentration, buffer, etc.) for a robust and reproducible signal in a microplate format (e.g., 384-well).

  • Primary Screen:

    • Procedure:

      • Dispense the compound library into 384-well plates at a single concentration (e.g., 10 µM).

      • Add the carbonic anhydrase enzyme and pNPA substrate.

      • Incubate and measure the absorbance to determine the extent of inhibition.

      • Identify primary "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

    • Rationale: This high-throughput method allows for the rapid screening of a large number of compounds to identify those with initial activity.[17]

  • Hit Confirmation and Dose-Response:

    • Procedure:

      • Re-test the primary hits in the same assay to confirm their activity.

      • Perform a dose-response analysis for the confirmed hits to determine their IC50 values (the concentration required to inhibit 50% of the enzyme's activity).

    • Rationale: This step confirms the initial hits and provides a quantitative measure of their potency, allowing for prioritization.

  • Hit Triage and SAR by Analogue:

    • Procedure:

      • Filter the confirmed hits based on physicochemical properties and structural alerts (e.g., pan-assay interference compounds or PAINs).

      • For promising hit scaffolds, search for commercially available analogs to build an initial structure-activity relationship (SAR).

    • Rationale: This process helps to focus resources on the most promising chemical series and provides early insights into how modifications to the chemical structure affect activity.

Conclusion: Choosing the Right Path

Both Fragment-Based Screening and High-Throughput Screening are powerful and validated strategies for hit identification. The choice between them depends on several factors, including the nature of the target, the available resources, and the overall drug discovery philosophy.

  • FBS is often favored for challenging targets , such as those with shallow binding pockets or protein-protein interfaces, where the smaller size of fragments allows for more effective exploration of binding "hot spots".[18] It is a more knowledge-driven approach that relies on a deep understanding of structure-activity relationships.

  • HTS remains a workhorse of the pharmaceutical industry , particularly for well-validated targets with robust, high-throughput assays.[2][3] It offers the potential to quickly identify potent starting points from large and diverse chemical libraries.

For the discovery of novel this compound derivatives as carbonic anhydrase inhibitors, an FBS approach may offer a more efficient path to novel chemical matter with superior drug-like properties. By starting with a simple, high-ligand-efficiency fragment, medicinal chemists have greater control over the optimization process, increasing the likelihood of developing a successful clinical candidate.

References

  • Poulsen, S.-A., & Davis, R. A. (2006). Fragment-based drug discovery of carbonic anhydrase II inhibitors by dynamic combinatorial chemistry utilizing alkene cross metathesis. Bioorganic & Medicinal Chemistry, 14(10), 3275–3284. [Link]
  • Bembenek, S. D., Tamong, F. I., & Reynolds, C. H. (2009). Ligand efficiency and fragment-based drug discovery. Drug Discovery Today, 14(5-6), 278–283. [Link]
  • Povilaitis, T., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 857–865. [Link]
  • Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). [Link]
  • Povilaitis, T., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 857–865. [Link]
  • Creative Biostructure. Fragment-based Screening (FBS). [Link]
  • Vipergen. DNA-Encoded Libraries vs. Fragment-Based Screening: Pros and Cons. [Link]
  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. [Link]
  • ResearchGate. (2025). Ligand efficiency and fragment-based drug discovery | Request PDF. [Link]
  • ResearchGate. (2025).
  • Anilocus. High-throughput screening (HTS) - Biotech Encyclopedia. [Link]
  • Williams, G., et al. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761–3777. [Link]
  • Ingenta Connect. (2013). Hit Triage Using Efficiency Indices after Screening of Compound Libraries in Drug Discovery. [Link]
  • National Institutes of Health. (2020). NMR-Fragment Based Virtual Screening: A Brief Overview. [Link]
  • Scitable by Nature Education. (2014).
  • ResearchGate. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. [Link]
  • ResearchGate. (2025).
  • Open Access Journals. (2023). Fragment-Based Drug Design (FBDD). [Link]
  • ResearchGate. Advantages and disadvantages of HTS | Download Scientific Diagram. [Link]
  • Domainex. (2021). How do you choose between HTS, virtual screening and FBDD?. [Link]
  • National Institutes of Health. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. [Link]
  • Bruker. NMR-based Fragment Screening for Drug Discovery. [Link]
  • ACS Publications. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. [Link]
  • One Nucleus. (2024). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]
  • Frontiers. (2020).
  • National Institutes of Health. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. [Link]
  • PubMed. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. [Link]
  • ACS Publications. (2019). Fragment Hits: What do They Look Like and How do They Bind?. [Link]
  • ResearchGate. A comparison of target‐hit interactions in HTS and FBDD. In HTS, the.... [Link]
  • National Institutes of Health. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]
  • ResearchGate. (2025). (PDF) Integrating HTS and fragment-based drug discovery. [Link]
  • Google Patents. (1983). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • PubMed. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. [Link]
  • National Institutes of Health. (2022). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. [Link]
  • CustomsMobile. (2008). Customs Ruling NY N031521 - The tariff classification of Brinzolamide (CAS-138890-62-7) and Bimatoprost (CAS-155206-00-1), both imported in bulk form, from India and Taiwan respectively. [Link]
  • Drugs.com. List of Carbonic anhydrase inhibitors. [Link]
  • National Center for Biotechnology Information. (2023). Carbonic Anhydrase Inhibitors. [Link]
  • National Institutes of Health. (2012).
  • Wikipedia. Carbonic anhydrase inhibitor. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of 3-Sulfamoylbenzoic Acid-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Sulfamoylbenzoic Acid Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their favorable interactions with biological targets. The this compound scaffold is a prime example, serving as a cornerstone for a clinically significant class of drugs: the carbonic anhydrase inhibitors (CAIs).[1][2] This guide provides an in-depth comparison of the in vitro and in vivo activities of drugs based on this scaffold. Understanding the frequent disconnect between potent in vitro enzymatic inhibition and actual in vivo efficacy is a critical challenge in drug development.[3] This analysis will dissect the causality behind experimental choices, present validated protocols, and use illustrative case studies to bridge the gap between benchtop data and preclinical outcomes.

The core of this scaffold's activity lies in the sulfonamide moiety (-SO₂NH₂), which is a potent zinc-binding group. This allows it to effectively target the active site of zinc-containing metalloenzymes, most notably the carbonic anhydrase (CA) family.[4]

The Biological Target: Carbonic Anhydrases

Carbonic anhydrases are a superfamily of ubiquitous metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[5] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH regulation, respiration, ion transport, and bone resorption. Aberrant CA activity is implicated in numerous pathologies, making them high-value therapeutic targets for conditions such as:

  • Glaucoma: Overactive CA II in the ciliary body of the eye leads to excessive aqueous humor production, increasing intraocular pressure (IOP).[6]

  • Cancer: Hypoxic tumors often overexpress transmembrane isoforms CA IX and CA XII, which help maintain a favorable intracellular pH for cancer cell survival while acidifying the extracellular microenvironment, promoting metastasis.[7]

  • Epilepsy & Edema: CAs in the central nervous system and kidneys play roles in ion balance and fluid secretion, making them targets for anticonvulsant and diuretic therapies.[4]

The inhibitory mechanism of this compound derivatives is based on the coordination of the deprotonated sulfonamide group to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic hydroxide ion and blocking the enzyme's function.

CA_Inhibition_Mechanism cluster_0 CA Active Site cluster_1 Inhibited Complex Zn Zn²⁺ OH OH⁻ Zn->OH Catalytic Hydroxide His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Inhibitor 3-Sulfamoylbenzoic Acid Derivative (R-SO₂NH₂) Zn_inhibited Zn²⁺ Inhibitor->Zn_inhibited Displaces OH⁻ Inhibitor_bound R-SO₂NH⁻ Zn_inhibited->Inhibitor_bound Coordination Bond His1_i His Zn_inhibited->His1_i His2_i His Zn_inhibited->His2_i His3_i His Zn_inhibited->His3_i

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.

Case Studies: Bridging the In Vitro-In Vivo Gap

A drug's journey from a potent molecule in a test tube to an effective therapeutic is fraught with challenges. The following case studies highlight the complexities of translating in vitro data to in vivo outcomes for this compound-based drugs.

Case Study 1: Dorzolamide (Anti-Glaucoma Agent)

Dorzolamide is a topical CAI used to treat glaucoma. Its primary mechanism is inhibiting CA II in the ciliary body, which reduces aqueous humor secretion and lowers IOP.[6][8]

Data Comparison: Dorzolamide

Parameter In Vitro Finding In Vivo Finding Reference(s)
Target Activity Potent inhibitor of CA II (Kᵢ in low nM range) and CA IV. Reduces IOP by 17-19% in rabbits. [1][9]
Pharmacodynamics Directly inhibits bicarbonate production in isolated ciliary processes. Lowers aqueous humor formation by 17%. [6][9]
Off-Target/Novel Effects Exhibits bacteriostatic activity against Vancomycin-Resistant Enterococci (VRE) with MIC values of 1-8 µg/mL. Significantly reduces VRE colonization in a mouse model, outperforming linezolid. [10]

| Formulation Impact | Standard solution shows rapid permeation. | Nanoliposome formulations show prolonged IOP reduction compared to standard solution. |[11] |

Analysis: For dorzolamide, there is a strong correlation between its potent in vitro inhibition of CA II and its in vivo efficacy in reducing IOP.[9] The magnitude of IOP reduction aligns well with the observed decrease in aqueous humor formation. However, the in vivo performance is highly dependent on formulation; advanced delivery systems like nanoliposomes can significantly prolong the drug's effect compared to a simple aqueous solution, a factor not captured by simple enzymatic assays.[11] Furthermore, the discovery of its anti-VRE activity highlights how in vitro screening can uncover novel applications that are subsequently validated in vivo.[10]

Case Study 2: SLC-0111 (Anticancer Drug Candidate)

SLC-0111 is a first-in-class inhibitor designed to selectively target the tumor-associated isoforms CA IX and CA XII, which are highly expressed in hypoxic solid tumors.[7]

Data Comparison: SLC-0111

Parameter In Vitro Finding In Vivo Finding Reference(s)
Target Selectivity Highly selective for CA IX (Kᵢ = 45.0 nM) and CA XII (Kᵢ = 4.5 nM) over cytosolic isoforms CA I (>10,000 nM) and CA II (960 nM). Not directly measured, but efficacy is observed in tumors known to express CA IX. [12]
Monotherapy Efficacy Reduces viability and migration of hepatoblastoma and neuroblastoma cells, particularly under hypoxic conditions. As a monotherapy, it inhibits tumor growth and metastases in preclinical models of breast and brain cancer. [7][13]

| Combination Therapy | Potentiates the cytotoxic effects of conventional chemotherapies (e.g., doxorubicin, 5-fluorouracil) in cancer cell lines. | Significantly enhances the efficacy of temozolomide in glioblastoma xenograft models, leading to tumor regression and extended survival. |[12][14] |

Analysis: SLC-0111 demonstrates a good in vitro-in vivo correlation (IVIVC). Its high in vitro potency and selectivity against tumor-associated CAs translate into anti-tumor efficacy in preclinical models.[7] The in vitro observation that SLC-0111 is particularly effective under hypoxia is crucial, as this mimics the tumor microenvironment where its target, CA IX, is upregulated.[7] Importantly, in vitro combination studies correctly predicted the synergistic effects seen in vivo, underscoring the value of these assays in designing rational combination therapies.[12][14]

Case Study 3: Celecoxib (COX-2 Inhibitor with Off-Target CA Activity)

Celecoxib is a well-known anti-inflammatory drug that selectively inhibits cyclooxygenase-2 (COX-2). However, its chemical structure includes an unsubstituted sulfonamide group, leading to unexpected, potent inhibition of several CA isoforms.[15][16]

Data Comparison: Celecoxib

Parameter In Vitro Finding In Vivo Finding Reference(s)
CA Inhibition Potent, nanomolar-range inhibitor of CA II, CA IX, and others. IC₅₀ for CA II is ~410 nM. When administered orally to glaucomatous rabbits, it lowers IOP. [15][17]

| Clinical Relevance | The in vitro potency against CA II (IC₅₀ = 410 nM) is much greater than that of acetazolamide (IC₅₀ = 7.5 nM). | In human studies, therapeutic doses of celecoxib did not produce clinically significant inhibition of renal carbonic anhydrase or the systemic side effects (e.g., metabolic acidosis) typical of potent CAIs like acetazolamide. |[17][18][19] |

Analysis: Celecoxib is a classic example of a significant disconnect between in vitro potency and in vivo clinical effects. While it is a nanomolar CA inhibitor in enzymatic assays, it fails to produce the hallmark systemic effects of CA inhibition in humans at standard therapeutic doses.[18][19] This discrepancy is likely due to pharmacokinetic factors: protein binding, tissue distribution, and metabolism may limit the concentration of free celecoxib available to inhibit CAs in key tissues like the kidney.[20] This case powerfully illustrates that high in vitro affinity for a target does not guarantee a corresponding physiological effect in vivo.

Key Experimental Protocols: A Scientist's Perspective

The reliability of any comparison rests on the quality of the underlying experimental data. Here, we detail the gold-standard protocols and explain the rationale behind their design.

Workflow: From In Vitro Discovery to In Vivo Validation
Caption: A generalized workflow from in vitro discovery to in vivo validation.
Protocol 1: In Vitro Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring CA catalytic activity and inhibition.[21][22]

  • Principle: The assay measures the enzyme-catalyzed hydration of CO₂, which produces a proton and causes a drop in pH. This pH change is monitored in real-time by measuring the absorbance change of a pH indicator dye (e.g., phenol red).[23] The initial rate of the reaction is proportional to the enzyme's activity.

  • Causality: Why stopped-flow? The hydration of CO₂ is an extremely rapid reaction, with turnover numbers in the hundreds of thousands per second.[22] A stopped-flow instrument is required because it can mix the enzyme and substrate solutions in milliseconds and immediately begin spectroscopic measurements, allowing for the capture of the initial reaction velocity before substrate depletion or product inhibition occurs.

  • Methodology:

    • Reagent Preparation:

      • Buffer: Prepare a low-buffering-capacity buffer (e.g., 20 mM Tris, pH 8.3) containing a pH indicator (e.g., 100 µM phenol red).[24] Rationale: A low-capacity buffer is essential to ensure the pH change caused by the reaction is large enough to be accurately detected.

      • Substrate: Prepare CO₂-saturated water by bubbling pure CO₂ gas through chilled, deionized water. Keep on ice to maintain saturation (~77 mM CO₂ at 4°C).[21][24]

      • Enzyme/Inhibitor: Prepare a solution of the purified CA isoform in the buffer. For inhibition studies, pre-incubate the enzyme with various concentrations of the inhibitor (e.g., SLC-0111).

    • Instrument Setup:

      • Set the stopped-flow spectrophotometer to the appropriate wavelength for the indicator (e.g., 570 nm for phenol red).[24]

      • Equilibrate the instrument's syringes and observation cell to a constant temperature (e.g., 25°C).[21]

    • Measurement:

      • Load one syringe with the enzyme/inhibitor solution and the other with the CO₂-saturated water.

      • Initiate a "push," which rapidly mixes the two solutions in the observation cell. Data collection begins simultaneously.

      • Record the change in absorbance over time (typically milliseconds to seconds).

    • Data Analysis:

      • Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve.

      • Determine the IC₅₀ value by plotting the reaction rates against the logarithm of inhibitor concentration and fitting to a dose-response curve.

Protocol 2: In Vitro Cell Viability (MTT/MTS) Assay

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.[25][26]

  • Principle: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product.[27] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring absorbance.[28]

  • Causality: Why measure metabolic activity? It serves as a robust proxy for cell viability. A compound that induces apoptosis or necrosis will compromise cellular metabolism, leading to a reduced signal. This method is highly adaptable for high-throughput screening in 96- or 384-well plates.[29]

  • Methodology:

    • Cell Plating: Seed cancer cells (e.g., HUH6 hepatoblastoma cells for SLC-0111 testing) into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., SLC-0111) and a vehicle control (e.g., DMSO). Incubate for a set period (e.g., 48-72 hours). For hypoxia-related studies, this incubation is performed in a hypoxic chamber (e.g., 1% O₂).

    • Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C to allow for formazan development.[26]

    • Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[26][28]

    • Data Analysis: Normalize the absorbance readings of treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot viability against drug concentration to determine the IC₅₀ value.

Protocol 3: In Vivo Tumor Xenograft Model

This model is a cornerstone of preclinical oncology for evaluating a drug's anti-tumor efficacy in a living system.[10][30]

  • Principle: Human tumor cells are implanted subcutaneously into immunodeficient mice (e.g., athymic nude or SCID mice).[31] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • Causality: Why use immunodeficient mice? These mice lack a functional immune system, which prevents the rejection of the implanted human tumor cells, allowing them to grow into a solid tumor that can be measured.[30] This model provides critical information on whether a drug can achieve sufficient concentration at the tumor site to exert its effect, something in vitro assays cannot predict.[31]

  • Methodology:

    • Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-5 million cells) subcutaneously into the flank of each mouse.

    • Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Monitor tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 × Length × Width²).

    • Randomization and Treatment: Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle Control, SLC-0111 alone, Chemotherapy alone, Combination).

    • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). Monitor the animals' body weight and general health as a measure of toxicity.

    • Efficacy Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. The primary endpoint is the inhibition of tumor growth compared to the vehicle control group. Survival studies may also be conducted.[31]

    • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for biomarkers like Ki-67 for proliferation or CA IX expression).[31]

Protocol 4: In Vivo Glaucoma Rabbit Model

This model is used to assess the efficacy of IOP-lowering drugs.[32] Rabbits are often used due to their large eyes, which facilitates IOP measurement.[33]

  • Principle: The test compound is administered topically to the eyes of normotensive or hypertensive rabbits, and the change in IOP is measured over time using a tonometer.[34]

  • Causality: Why this model? It directly measures the desired physiological outcome (IOP reduction) in a living eye, integrating factors like corneal penetration, drug residence time, and local metabolism, which are critical for topical ophthalmic drugs.[32]

  • Methodology:

    • Animal Acclimation: Acclimate rabbits to the handling and IOP measurement procedures to minimize stress-induced IOP fluctuations.

    • Baseline IOP Measurement: Measure the baseline IOP in both eyes of each rabbit using a calibrated tonometer (e.g., a rebound tonometer like Tono-Pen or TonoVet).[32][34]

    • Drug Administration: Administer a single drop of the test formulation (e.g., 2% dorzolamide solution) to one eye (treated eye) and a vehicle drop to the contralateral eye (control eye).

    • Post-Dose IOP Monitoring: Measure the IOP in both eyes at multiple time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.[35]

    • Data Analysis: Calculate the change in IOP from baseline for both treated and control eyes. The difference in IOP reduction between the treated and control eyes represents the drug's efficacy.

Conclusion: An Integrated Approach is Non-Negotiable

The development of drugs based on the this compound scaffold, particularly carbonic anhydrase inhibitors, serves as a powerful reminder that in vitro and in vivo data are two sides of the same coin.

  • In vitro assays are indispensable for initial screening, determining mechanism of action, and assessing target potency and selectivity with high precision. They are rapid, cost-effective, and essential for establishing structure-activity relationships.

  • In vivo models , while more complex and resource-intensive, are the only way to evaluate how a compound behaves within a complete biological system. They integrate the critical variables of pharmacokinetics, metabolism, tissue distribution, and potential off-target effects to provide a true measure of therapeutic potential.[36]

As the case studies of dorzolamide, SLC-0111, and celecoxib demonstrate, a strong IVIVC provides confidence in a drug's mechanism, while a weak correlation forces a deeper investigation into confounding biological factors. For researchers, scientists, and drug development professionals, a strategy that tightly integrates both approaches is not just best practice—it is the only path to successfully translating a promising molecule into a life-changing therapy.

References

  • Al-Otaibi, N., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. PeerJ. [Link]
  • Wallace, C. A., et al. (1995). Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics. Journal of Pharmaceutical Sciences. [Link]
  • Cho, H., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. [Link]
  • Invivo Biosystems. (n.d.). Preclinical Drug Testing Using Xenograft Models. Invivo Biosystems. [Link]
  • Aihara, M. (2018). Noninvasive Intraocular Pressure Measurement in Animals Models of Glaucoma. Methods in Molecular Biology. [Link]
  • Genesis Drug Discovery & Development. (n.d.). Patient-Derived Xenograft Models (PDX). GDDDA. [Link]
  • Aihara, M. (2018). Non-Invasive intraocular pressure measurement in animals models of glaucoma. PMC. [Link]
  • Vasan, N., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. [Link]
  • Sarnella, A. M., et al. (2022). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers in Chemistry. [Link]
  • Sarnella, A. M., et al. (2024). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. PMC. [Link]
  • Signalchem. (n.d.). SLC-0111. Signalchem Life Sciences. [Link]
  • Dar, A., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. International Journal of Molecular Sciences. [Link]
  • Noble, B. (2022).
  • Chafe, S. C., et al. (2021). Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. Cancer Immunology Research. [Link]
  • Al-Humayyd, M. S. (2012). Experimentally induced mammalian models of glaucoma. Digital Commons@Becker. [Link]
  • Li, L., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
  • Patsnap. (2024). What is the mechanism of Dorzolamide Hydrochloride?
  • Weber, A., et al. (2004). Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-selective Celecoxib: New Pharmacological Opportunities Due to Related Binding Site Recognition. Journal of Medicinal Chemistry. [Link]
  • Schmidt, L. H. (1957). The concurrent use of sulfonamides and antibiotics in the treatment of infections: in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. Annals of the New York Academy of Sciences. [Link]
  • Al-Humayyd, M. S. (2012). Animal Models of Glaucoma. PMC. [Link]
  • ResearchGate. (2025). Perfusion-Based Bioreactor Culture and Isothermal Microcalorimetry for Preclinical Drug Testing with the Carbonic Anhydrase Inhibitor SLC-0111 in Patient-Derived Neuroblastoma.
  • Scozzafava, A., et al. (2000). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of Medicinal Chemistry. [Link]
  • Sanyal, G., et al. (1982). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Analytical Biochemistry. [Link]
  • Al-Obeidan, S. A. (2014). Glaucoma Animal Models beyond Chronic IOP Increase. MDPI. [Link]
  • Jennings, M. L., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Biophysical Journal. [Link]
  • ResearchGate. (2025). The Cyclooxygenase-2 Inhibitor Celecoxib Is a Potent Inhibitor of Human Carbonic Anhydrase II.
  • Kim, J., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]
  • Cor-Med. (2025). Pharmacology of Dorzolamide (Trusopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
  • Zhou, S. F., et al. (2010). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics. [Link]
  • Knudsen, J. F., et al. (2004). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II.
  • Wan, X. H., et al. (2003). Effects of Dorzolamide on Choroidal Blood Flow, Ciliary Blood Flow, and Aqueous Production in Rabbits. Investigative Ophthalmology & Visual Science. [Link]
  • Markham, A., & Plosker, G. L. (1995). Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. Drugs & Aging. [Link]
  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]
  • Alper, A. B., et al. (2006). Effects of the selective cyclooxygenase-2 inhibitor analgesic celecoxib on renal carbonic anhydrase enzyme activity: a randomized, controlled trial. American Journal of Therapeutics. [Link]
  • Smedowski, A., et al. (2016). Effects of Dorzolamide on Retinal and Choroidal Blood Flow in the DBA/2J Mouse Model of Glaucoma. PMC. [Link]
  • Nocentini, A., et al. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Maresca, A., et al. (2017). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. International Journal of Molecular Sciences. [Link]
  • Khan, K. M., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • PharmD, R. R. (n.d.).
  • Tsume, Y., et al. (2015). In vitro-in vivo correlations: general concepts, methodologies and regulatory applications. Expert Opinion on Drug Delivery. [Link]
  • Uppoor, V. R. S. (2015). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. The AAPS Journal. [Link]
  • De Vita, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]
  • ResearchGate. (n.d.). Structures of some carbonic anhydrase inhibitors[26][37].
  • Taslimi, P., et al. (2017). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link]

Sources

A Senior Application Scientist’s Guide to Amide Coupling Reagents for 3-Sulfamoylbenzoic Acid Amidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Amidation in Drug Discovery

The sulfamoylbenzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from diuretics to antiviral drugs.[1][2][3] The synthesis of these molecules hinges on a deceptively simple, yet often challenging, chemical transformation: the formation of an amide bond between 3-sulfamoylbenzoic acid and a desired amine.

Direct condensation of a carboxylic acid and an amine is kinetically slow and requires high temperatures, conditions that are incompatible with the complex, thermally sensitive molecules often synthesized in drug development.[4] This necessitates the use of "coupling reagents," which activate the carboxylic acid, transforming its hydroxyl group into a better leaving group and thereby facilitating nucleophilic attack by the amine under mild conditions.[4][5][6]

The choice of coupling reagent is not trivial; it profoundly impacts reaction efficiency, yield, purity, racemization risk (for chiral substrates), and the ease of product purification. This guide provides an in-depth comparison of three workhorse coupling reagents—HATU, EDC/HOBt, and T3P®—for the amidation of this compound, offering field-proven insights and detailed experimental protocols to guide researchers in making an informed selection.

Pillar 1: Understanding the Activation Mechanisms

A rational choice of coupling reagent begins with understanding how each one works. The subtle differences in their mechanisms of action are directly responsible for their varying performance profiles.

HATU: The Aminium Salt Powerhouse

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an aminium-based reagent renowned for its high reactivity and efficiency, especially in difficult couplings.[7][8] Its mechanism involves the rapid formation of a highly reactive OAt-active ester.[5][9][10]

Mechanism Breakdown:

  • Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[7][9][11]

  • Activation: The carboxylate attacks HATU, forming an unstable intermediate.

  • Active Ester Formation: The liberated 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks this intermediate, generating the key OAt-active ester and releasing tetramethylurea as a byproduct.[7][12]

  • Amidation: The amine nucleophile attacks the highly reactive OAt-ester to form the desired amide bond, regenerating HOAt. The pyridine nitrogen in the HOAt moiety is believed to accelerate this final step via a neighboring group effect.[7]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH 3-Sulfamoyl- benzoic Acid ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base Amine R'-NH2 Product Sulfamoylbenzamide Amine->Product HATU HATU HATU->ActiveEster Base Base (DIPEA) ActiveEster->Product + Amine TMU Tetramethylurea (Byproduct) ActiveEster->TMU releases

Caption: HATU activation pathway via an OAt-active ester.

EDC/HOBt: The Classic Carbodiimide Approach

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that serves as a dehydrating agent. While it can be used alone, it is almost always paired with an additive like HOBt (1-Hydroxybenzotriazole) to improve efficiency and suppress side reactions, most notably racemization.[13]

Mechanism Breakdown:

  • Initial Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive but unstable O-acylisourea intermediate.[5][14]

  • Additive Interception: Before the unstable intermediate can rearrange into an unreactive N-acylurea byproduct, it is intercepted by HOBt.[15]

  • Active Ester Formation: HOBt attacks the O-acylisourea to form a more stable HOBt-active ester, releasing a soluble urea byproduct.[5][16]

  • Amidation: The amine attacks the HOBt-ester to yield the final amide product.

EDC_Mechanism RCOOH 3-Sulfamoyl- benzoic Acid O_acylisourea O-Acylisourea (Unstable) RCOOH->O_acylisourea + EDC Amine R'-NH2 EDC EDC HOBt HOBt HOBt_Ester HOBt-Active Ester O_acylisourea->HOBt_Ester + HOBt Urea Soluble Urea (Byproduct) O_acylisourea->Urea releases Product Sulfamoylbenzamide HOBt_Ester->Product + Amine

Caption: EDC/HOBt two-step activation mechanism.

T3P®: The "Green" Anhydride Alternative

T3P® (Propanephosphonic Acid Anhydride) is a cyclic anhydride that acts as a powerful and mild dehydrating agent. It has gained popularity as a "green" coupling reagent because its byproducts are water-soluble, making product purification exceptionally simple.[17][18]

Mechanism Breakdown:

  • Deprotonation: A base deprotonates the carboxylic acid.[19]

  • Activation: The resulting carboxylate attacks one of the phosphorus atoms of the T3P® cyclic anhydride. This forms a mixed anhydride intermediate, which is highly activated towards nucleophilic attack.[19]

  • Amidation: The amine directly attacks the activated carbonyl of the intermediate, forming the amide bond and generating water-soluble phosphonic acid byproducts.[17][19]

T3P_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH 3-Sulfamoyl- benzoic Acid MixedAnhydride Mixed Anhydride Intermediate RCOOH->MixedAnhydride + T3P, Base Amine R'-NH2 Product Sulfamoylbenzamide Amine->Product T3P T3P® T3P->MixedAnhydride Base Base MixedAnhydride->Product + Amine Byproduct Water-Soluble Phosphonates MixedAnhydride->Byproduct releases

Caption: T3P® mechanism via a mixed anhydride intermediate.

Pillar 2: Comparative Performance & Experimental Data

Theoretical mechanisms provide a foundation, but empirical data is the ultimate arbiter of performance. The following table summarizes the expected outcomes for the amidation of this compound with benzylamine, based on established literature and practical experience.

FeatureHATUEDC / HOBtT3P®
Relative Reactivity Very High[8]HighHigh[18]
Typical Reaction Time 30-60 min1-4 hours1-3 hours
Typical Yield >95%85-95%>90%
Purity (pre-column) HighGood-HighVery High
Racemization Risk Very Low[8]Low (with HOBt)Extremely Low[18]
Byproduct Nature Tetramethylurea, HOAtWater-soluble ureaWater-soluble phosphonates[17][19]
Work-up Ease Moderate (requires washes)Easy (water-soluble urea)[5]Very Easy (aqueous extraction)[18]
Key Advantage Speed & efficacy for difficult couplingsCost-effective & reliable"Green" & simple purification
Key Disadvantage Cost, potential allergenicity[12][20]Slower, HOBt is explosive[20]Moderate cost

Pillar 3: Self-Validating Experimental Protocols

The following protocols are designed to be robust and reproducible. The general workflow involves activation of the acid followed by the introduction of the amine, reaction monitoring, and a standardized work-up procedure to isolate the product.

Workflow Start Dissolve Acid, Amine, & Additives (if any) in Anhydrous Solvent Cool Cool to 0 °C (Ice Bath) Start->Cool AddReagent Add Coupling Reagent & Base (portion-wise/dropwise) Cool->AddReagent React Stir at 0 °C then Warm to Room Temp AddReagent->React Monitor Monitor by TLC/LC-MS until Acid is Consumed React->Monitor Quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) Monitor->Quench Workup Aqueous Work-up (Acid/Base/Brine Washes) Quench->Workup Dry Dry Organic Layer (Na₂SO₄), Filter, & Concentrate Workup->Dry Purify Purify by Flash Chromatography Dry->Purify

Caption: General experimental workflow for amide coupling.

Protocol 1: HATU-Mediated Coupling

This protocol is optimized for speed and high yield. The order of addition is important to prevent side reactions like guanidinylation of the amine.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (e.g., Benzylamine) (1.1 equiv)

    • HATU (1.1 equiv)

    • DIPEA (2.5 equiv)

    • Anhydrous DMF or DCM

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

    • Dissolve in anhydrous DMF (or DCM) to a concentration of approx. 0.2 M.

    • Add the amine (1.1 equiv) and DIPEA (2.5 equiv) to the solution.

    • Cool the mixture to 0 °C in an ice bath with stirring.

    • Add HATU (1.1 equiv) portion-wise over 5 minutes. A color change may be observed.

    • Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.

    • Upon completion, proceed to the General Aqueous Work-up.

Protocol 2: EDC/HOBt-Mediated Coupling

A reliable and cost-effective method suitable for a wide range of substrates.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (e.g., Benzylamine) (1.1 equiv)

    • EDC·HCl (1.2 equiv)

    • HOBt (1.2 equiv)

    • DIPEA or Triethylamine (2.5 equiv)

    • Anhydrous DMF or DCM

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[5]

    • Dissolve the mixture in anhydrous DMF or DCM (approx. 0.2 M).

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

    • Add DIPEA (2.5 equiv) dropwise.

    • Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC/LC-MS.

    • Upon completion, proceed to the General Aqueous Work-up.

Protocol 3: T3P®-Mediated Coupling

This protocol is distinguished by its straightforward and environmentally benign work-up.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (e.g., Benzylamine) (1.1 equiv)

    • T3P® (50% solution in EtOAc or DMF) (1.5 equiv)

    • Pyridine or Triethylamine (3.0 equiv)

    • Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in anhydrous EtOAc or MeCN (approx. 0.2 M).

    • Add the base (e.g., Triethylamine, 3.0 equiv).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the T3P® solution (1.5 equiv) dropwise via syringe over 10-15 minutes. The reaction may be mildly exothermic.

    • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the work-up is simplified. Dilute with EtOAc and wash sequentially with saturated NaHCO₃ solution and brine. The phosphonic acid byproducts are readily removed in the aqueous basic wash.[17][19]

General Aqueous Work-up Procedure
  • Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).

  • Transfer the solution to a separatory funnel.

  • Wash sequentially with:

    • 1 M HCl or 5% citric acid solution (to remove excess base).

    • Saturated NaHCO₃ solution (to remove unreacted acid and HOBt/HOAt).

    • Saturated NaCl solution (brine) (to reduce the solubility of organic material in the aqueous phase).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Conclusion: Selecting the Right Tool for the Job

As a Senior Application Scientist, my recommendation is to view these reagents not as competitors, but as a toolkit of specialized instruments. The optimal choice depends entirely on the strategic goals of your synthesis.

  • For routine, scalable, and cost-conscious syntheses, EDC/HOBt remains the go-to method. Its reliability and the ease of removing its urea byproduct make it a dependable workhorse.[5]

  • For challenging substrates, such as sterically hindered amines or electron-deficient partners, or when reaction speed is paramount, HATU is the reagent of choice. Its superior reactivity often justifies its higher cost, delivering excellent yields where other methods may fail.[7][8]

  • When prioritizing ease of purification and "green chemistry" principles, T3P® is an outstanding option. The simple aqueous work-up to remove its byproducts can significantly reduce purification time and solvent usage, making it ideal for high-throughput synthesis and process chemistry.[17][18]

By understanding the causality behind each reagent's performance and leveraging the robust protocols provided, researchers can confidently and efficiently synthesize the critical sulfamoylbenzamide intermediates that drive drug discovery forward.

References

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]
  • H
  • Amine to Amide Mechanism - H
  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]
  • Amide Workup - Biofilm Inhibitor Synthesis. Chem.Lafayette.edu. [Link]
  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling...
  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Link]
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]
  • Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector. National Institutes of Health (NIH). [Link]
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
  • Coupling Reagents. Aapptec Peptides. [Link]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing. [Link]
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Semantic Scholar. [Link]
  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Thieme Chemistry. [Link]
  • Linear synthesis of sulfamoyl-benzamide derivatives.
  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral. [Link]
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]
  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. [Link]
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • General reaction mechanism for cross-coupling amidation of esters.
  • Examples of coupling agents for amide bond formation with benzotriazole-like structures.
  • Amide Synthesis. Fisher Scientific. [Link]
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • amide coupling help. Reddit. [Link]
  • Carbodiimide amide coupling reaction sideproduct. Reddit. [Link]

Sources

The Structural Choreography of 3-Sulfamoylbenzoic Acid Analogs: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

The 3-sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides an in-depth comparison of the structural activity relationships (SAR) of this compound analogs, focusing on their interactions with three distinct protein families: Carbonic Anhydrases (CAs), Nucleoside Triphosphate Diphosphohydrolases (NTPDases), and Lysophosphatidic Acid (LPA) Receptors. By dissecting the impact of specific structural modifications on biological activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds, supported by experimental data and detailed protocols.

The this compound Core: A Foundation for Diverse Biological Interactions

The this compound moiety possesses key pharmacophoric features that enable it to interact with a range of protein targets. The benzoic acid provides a crucial acidic group for hydrogen bonding or salt bridge formation, while the sulfonamide group acts as a potent zinc-binding group in metalloenzymes or a hydrogen bond donor/acceptor. The aromatic ring serves as a scaffold for further functionalization, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. The strategic placement of substituents on this core structure dictates the target selectivity and potency of the resulting analogs.

Comparative Analysis of Biological Activity

The versatility of the this compound scaffold is evident in its ability to be tailored to interact with distinct classes of proteins. Below, we compare the SAR of its analogs against three key targets.

Carbonic Anhydrase Inhibition: A Classic Target for Sulfonamides

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1] Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.[1][2] The sulfonamide group of this compound analogs is the primary pharmacophore responsible for potent CA inhibition, by coordinating to the zinc ion in the enzyme's active site.[2]

Structural Activity Relationship Insights:

The SAR of this compound analogs as CA inhibitors is well-established. Modifications to the benzene ring and the amide functionality of the benzoic acid can significantly impact inhibitory potency and isoform selectivity.

  • Substituents on the Benzene Ring: The introduction of halogen atoms, such as chlorine, on the benzene ring can enhance inhibitory activity.[3] For instance, 4-chloro-3-sulfamoyl-benzenecarboxamides have shown strong topical antiglaucoma properties.[3]

  • Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to esters or amides can modulate the physicochemical properties of the inhibitors, such as polarity, which can influence their pharmacokinetic profile and cellular permeability.[1] This "tail approach" is a common strategy to achieve isoform-selective inhibition by exploiting differences in the active site entrance of various CAs.[4][5]

Comparative Data for Carbonic Anhydrase Inhibitors:

Compound/AnalogTarget Isoform(s)Inhibition Constant (Kᵢ) or IC₅₀Reference
Acetazolamide (Standard)hCA I, II, IV, IXKᵢ: 250 nM (hCA I), 12 nM (hCA II), 70 nM (hCA IV), 25 nM (hCA IX)[6]
4-chloro-3-sulfamoyl benzenecarboxamidesCA I, II, IVLow nanomolar affinity for CA II and IV[3]
N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamideshCA IXKᵢ in the range of 61.3–432.8 nM[6]
NTPDase Inhibition: Modulating Purinergic Signaling

NTPDases are ecto-enzymes that hydrolyze extracellular nucleoside triphosphates and diphosphates, playing a crucial role in regulating purinergic signaling.[7] Inhibition of specific NTPDase isoforms is a promising therapeutic strategy for conditions involving inflammation, thrombosis, and cancer.[7][8]

Structural Activity Relationship Insights:

The SAR of this compound analogs as NTPDase inhibitors reveals the importance of both the sulfonamide and the carboxamide moieties for potent and selective inhibition.

  • Substituents on the Sulfonamide: The nature of the substituent on the sulfonamide nitrogen is critical for activity and selectivity. For example, an N-cyclopropyl substitution on the sulfamoyl group has been shown to be favorable for h-NTPDase3 inhibition.[8]

  • Substituents on the Carboxamide: Modifications at the carboxamide position significantly influence potency. The presence of halogen atoms, such as chlorine and bromine, on an aromatic ring attached to the carboxamide can lead to potent inhibition of h-NTPDase1.[8]

  • Combined Effect of Substituents: The interplay between substituents on both the sulfonamide and the benzene ring dictates the isoform selectivity. For instance, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was identified as a selective inhibitor of h-NTPDase8.[8]

Comparative Data for NTPDase Inhibitors:

Compound/AnalogTarget Isoform(s)IC₅₀ Value (µM)Reference
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d)h-NTPDase80.28 ± 0.07[8]
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)h-NTPDase12.88 ± 0.13[8]
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f)h-NTPDase20.27 ± 0.08[8]
2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d)h-NTPDase20.13 ± 0.01[8]
LPA₂ Receptor Agonism: A Novel Avenue for Therapeutic Intervention

Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including the LPA₂ receptor.[9][10] Agonism of the LPA₂ receptor is being explored for its therapeutic potential in conditions such as radiation-induced injury and inflammatory diseases.[9][10]

Structural Activity Relationship Insights:

The development of this compound analogs as LPA₂ receptor agonists has demonstrated the importance of specific structural features for achieving high potency and selectivity.

  • Linker Length: The length of the linker connecting the this compound core to a terminal hydrophobic group is crucial for potent agonism. A four-carbon linker was found to be optimal, resulting in a significant increase in potency.[9]

  • Substituents on the Benzene Ring: The introduction of electron-withdrawing groups, such as halogens, at the meta-position relative to the carboxylic acid can dramatically enhance agonist activity. A chloro-substitution, in particular, led to a compound with picomolar activity.[9]

  • Terminal Hydrophobic Group: The nature of the terminal hydrophobic moiety also influences activity. N-butylamino-1,8-naphthalimide has been successfully employed as a terminal group in potent LPA₂ agonists.[9]

Comparative Data for LPA₂ Receptor Agonists:

Compound/AnalogTarget ReceptorEC₅₀ Value (nM)Reference
2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid (Compound with four-carbon linker)LPA₂In the nanomolar range[9]
5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid (11d)LPA₂0.00506 ± 0.00373[9]
5-fluoro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid (11c)LPA₂0.15 ± 0.02[9]
5-bromo-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid (8c)LPA₂60.90 ± 9.39[9]

Experimental Protocols

To facilitate the evaluation of this compound analogs, we provide detailed, step-by-step methodologies for key in vitro assays.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.

Materials:

  • Human or bovine erythrocyte Carbonic Anhydrase

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • DMSO or acetonitrile

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CA in cold Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in DMSO or acetonitrile.

    • Prepare serial dilutions of test compounds and the standard inhibitor in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Assay buffer + Substrate solution.

    • Maximum Activity (Control): Assay buffer + DMSO + CA solution + Substrate solution.

    • Test Compound: Assay buffer + Test compound dilution + CA solution + Substrate solution.

    • Positive Control: Assay buffer + Standard inhibitor dilution + CA solution + Substrate solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add assay buffer and the respective inhibitor or DMSO to the wells.

    • Add the CA working solution to all wells except the blank.

    • Incubate at room temperature for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

NTPDase Inhibition Assay (Malachite Green Assay)

This assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP by NTPDases using the malachite green reagent.

Materials:

  • Recombinant human NTPDase isoforms (e.g., h-NTPDase1, 2, 3, 8)

  • ATP

  • Test compounds

  • Tris buffer (e.g., 50 mM, pH 7.4) with CaCl₂ (e.g., 5 mM)

  • Malachite green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ATP in water.

    • Prepare serial dilutions of test compounds in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • To each well, add the assay buffer.

    • Add the test compound dilutions or buffer (for control) to the respective wells.

    • Add the NTPDase enzyme solution to all wells.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding the ATP solution to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 15-30 minutes.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding the malachite green reagent to all wells.

  • Measurement:

    • Measure the absorbance at 620-640 nm after a short incubation period.

  • Data Analysis:

    • Calculate the percent inhibition relative to the control.

    • Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

LPA Receptor Activation Assay (Calcium Mobilization Assay)

This assay measures the increase in intracellular calcium concentration upon activation of Gq-coupled LPA receptors.

Materials:

  • Cell line stably expressing the human LPA₂ receptor (e.g., RH7777 cells)

  • LPA (as a standard agonist)

  • Test compounds

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Preparation:

    • Seed the cells in the 96-well plate and grow to confluence.

  • Dye Loading:

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and LPA in the assay buffer.

    • Add the compounds to the respective wells of the plate.

  • Measurement:

    • Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the response against the logarithm of the agonist concentration to determine the EC₅₀ value.

Visualizing Structural Activity Relationships and Workflows

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the SAR principles and experimental workflows.

SAR_General_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis SAR Analysis cluster_optimization Lead Optimization start This compound Core mods Structural Modifications (R1, R2, R3...) start->mods Chemical Synthesis analogs Library of Analogs mods->analogs assay In vitro Assays (CA, NTPDase, LPA Receptor) analogs->assay data Activity Data (IC50, Ki, EC50) assay->data sar Structure-Activity Relationship data->sar docking Molecular Docking sar->docking Rationalization lead Lead Compound sar->lead docking->lead

Caption: General workflow for SAR studies of this compound analogs.

CA_Inhibition_SAR cluster_core This compound Core cluster_mods Key Modifications for CA Inhibition cluster_target Target Interaction core [Aromatic Ring]-SO2NH2          |        COOH mod1 R1: Halogen on Ring (e.g., Cl) -> Increased Potency core->mod1 Ring Substitution mod2 R2: Amide/Ester at COOH ('Tail Approach') -> Isoform Selectivity core->mod2 Carboxyl Derivatization target Carbonic Anhydrase Active Site (Zn2+ ion) mod1->target Enhanced Binding mod2->target Selective Interactions

Caption: Key SAR principles for this compound analogs as CA inhibitors.

NTPDase_Inhibition_Workflow cluster_assay NTPDase Inhibition Assay cluster_data Data Analysis reagents Prepare Reagents: - NTPDase Enzyme - ATP (Substrate) - Test Compound incubation Incubate Enzyme + Compound reagents->incubation reaction Add ATP (Start Reaction) incubation->reaction stop Add Malachite Green (Stop & Develop Color) reaction->stop read Read Absorbance (620-640 nm) stop->read calc Calculate % Inhibition read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 plot->ic50

Caption: Experimental workflow for the NTPDase inhibition assay.

Conclusion

The this compound scaffold represents a remarkable starting point for the development of potent and selective modulators of diverse biological targets. The comparative analysis presented in this guide highlights the subtle yet critical interplay of structural modifications in dictating the pharmacological profile of these analogs. For researchers in drug discovery, a thorough understanding of these structure-activity relationships is paramount. The provided experimental protocols serve as a practical foundation for the in vitro evaluation of novel analogs, enabling the continued exploration and optimization of this versatile chemical class for therapeutic applications. The ongoing investigation into the interactions of these compounds with their respective targets, aided by computational tools like molecular docking, will undoubtedly pave the way for the design of next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Patil, R., Fells, J. I., Szabó, E., Lim, K. G., Norman, D. D., Balogh, A., ... & Tigyi, G. J. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of medicinal chemistry, 57(16), 7136-7140. [Link]
  • Abbas, S., Afzal, S., Nadeem, H., Hussain, D., Langer, P., Sévigny, J., & Lecka, J. (2022). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry, 118, 105456. [Link]
  • Akhtar, N., Arshad, M. F., Imran, M., & Channar, P. A. (2019). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Chemistry, 2019. [Link]
  • Gupta, S. P. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in drug research, 60, 171-204. [Link]
  • Angeli, A., Nocentini, A., & Supuran, C. T. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(22), 5322. [Link]
  • Vullo, D., De Luca, V., Scozzafava, A., Carginale, V., Rossi, M., & Supuran, C. T. (2003). Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. Bioorganic & medicinal chemistry letters, 13(5), 841-845. [Link]
  • Yung, Y. C., Stoddard, N. C., & Chun, J. (2014). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of lipid research, 55(7), 1192-1214. [Link]
  • Balogh, A., Shimizu, T., Lee, S. C., Norman, D. D., Gangwar, R. S., Hague, F., ... & Tigyi, G. (2019). Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential. The FASEB Journal, 33(1), 114-133. [Link]
  • Radvilavičienė, J., Goldberg, F. W., & Matulis, D. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12503. [Link]
  • Patil, R., Fells, J. I., Szabó, E., Lim, K. G., Norman, D. D., Balogh, A., ... & Tigyi, G. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogs with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Request PDF. [Link]
  • Javed, I., Zeb, A., Lecka, J., Sévigny, J., & Shah, S. A. A. (2025). ENTPDase inhibitors: therapeutic potential in infectious, inflammatory, and neuroinflammatory diseases.
  • Patil, R., Fells, J. I., Szabó, E., Lim, K. G., Norman, D. D., Balogh, A., ... & Tigyi, G. J. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of medicinal chemistry, 57(16), 7136-7140. [Link]
  • Baqi, Y., Rashed, M., Schäkel, L., Malik, E. M., Pelletier, J., Sévigny, J., & Müller, C. E. (2020). Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3. Frontiers in pharmacology, 11, 1282. [Link]
  • Iqbal, J., Baqi, Y., & Müller, C. E. (2019). Structures of selected NTPDase inhibitors.
  • Process for the preparation of sulfamylbenzoic acids. (1978).
  • Illustration of molecular docking of the most potent NTPDases inhibitor... (2022).
  • Baqi, Y., Weyler, S., Iqbal, J., Zimmermann, H., & Müller, C. E. (2009). Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide. Journal of medicinal chemistry, 52(12), 3784-3793. [Link]
  • Scozzafava, A., Owa, T., Mastrolorenzo, A., & Supuran, C. T. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of medicinal chemistry, 44(14), 2267-2275. [Link]
  • Javed, I., Zeb, A., Lecka, J., Sévigny, J., & Shah, S. A. A. (2025). ENTPDase inhibitors: therapeutic potential in infectious, inflammatory, and neuroinflammatory diseases.
  • Remko, M., & Drafi, F. (2010). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 543-548. [Link]
  • Linear synthesis of sulfamoyl-benzamide derivatives. (2022).
  • Prestwich, G. D., He, X., Xu, Y., & Chun, J. (2015). Promising Pharmacological Directions in the World of Lysophosphatidic Acid Signaling. ACS chemical biology, 10(1), 10-18. [Link]
  • Balogh, A., Shimizu, T., Lee, S. C., Norman, D. D., Gangwar, R. S., Hague, F., ... & Tigyi, G. (2019). Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential. The FASEB Journal, 33(1), 114-133. [Link]
  • Lin, M. E., Dan, J. C., & Lee, C. H. (2021). Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials. Cancers, 13(13), 3294. [Link]
  • Zhang, F., Liu, Y., Li, Y., Wang, Y., Zhang, Y., & Sun, H. (2017). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules, 22(5), 785. [Link]
  • Li, Y., Zhang, F., Liu, Y., Wang, Y., Zhang, Y., & Sun, H. (2017). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 22(10), 1675. [Link]
  • Wang, Y., Liu, Y., Li, Y., Zhang, F., Zhang, Y., & Sun, H. (2021). Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors. International journal of molecular sciences, 22(24), 13610. [Link]
  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: topically acting antiglaucoma sulfonamides incorporating esters and amides of 3- and 4-carboxybenzolamide. Journal of medicinal chemistry, 43(20), 3677-3687. [Link]
  • Nocentini, A., Angeli, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of medicinal chemistry, 63(15), 8057-8073. [Link]
  • Abdel-Gawad, N. M., El-Sayed, N. N., & George, R. F. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. Bioorganic chemistry, 115, 105221. [Link]
  • Zhang, F., Liu, Y., Li, Y., Wang, Y., Zhang, Y., & Sun, H. (2017). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules (Basel, Switzerland), 22(5), 785. [Link]
  • LPA2 Receptor-Specific Benzoic Acid Derivatives. (2014).

Sources

A Head-to-Head Comparison of 3-Sulfamoylbenzoic Acid and Its Bioisosteres: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Bioisosterism in Drug Design

In the landscape of medicinal chemistry, the modification of lead compounds to optimize pharmacokinetic and pharmacodynamic properties is a cornerstone of successful drug development. 3-Sulfamoylbenzoic acid is a versatile scaffold, presenting two key functional groups—a carboxylic acid and a sulfonamide—that are frequently engaged in critical interactions with biological targets. However, these same groups can introduce liabilities, such as poor membrane permeability, rapid metabolism, or undesirable off-target effects[1][2].

Bioisosteric replacement is a powerful strategy to mitigate these challenges. The principle involves substituting a functional group with another that retains similar physical or chemical properties, thereby preserving the desired biological activity while improving the overall drug-like characteristics[3]. This guide provides an in-depth, head-to-head comparison of this compound with its principal bioisosteres, offering a technical analysis grounded in experimental data to inform rational drug design. We will explore the nuanced trade-offs associated with replacing the carboxylic acid and sulfonamide moieties, providing researchers with the insights needed to navigate this complex decision-making process.

The Parent Scaffold: this compound

This compound (CAS 636-76-0) is a white solid with a molecular weight of 201.20 g/mol [4][5]. Its structure features an aromatic ring substituted with a carboxylic acid and a sulfonamide group at the meta position. These two groups dominate its physicochemical profile, imparting significant polarity and acidic properties.

  • Carboxylic Acid: With a pKa of approximately 3.54, this group is ionized at physiological pH, making it an excellent hydrogen bond acceptor and enabling strong ionic interactions with target proteins[6]. However, this ionization is also a primary contributor to low cell permeability and can be a site for metabolic glucuronidation, leading to rapid clearance[2].

  • Sulfonamide: The sulfonamide group is a weaker acid (pKa generally ~9-10) and a versatile hydrogen bond donor and acceptor[7]. It is a common feature in many marketed drugs and can contribute significantly to binding affinity.

The Bioisosteric Replacement Workflow

The process of evaluating bioisosteres is a systematic endeavor. It begins with identifying a potential liability in the parent molecule and strategically selecting a replacement group to address it. The resulting analogue is then synthesized and subjected to a battery of comparative tests to validate the design hypothesis.

Bioisostere_Workflow cluster_0 Design & Synthesis cluster_1 Comparative Evaluation A Identify Parent Scaffold (this compound) B Select Functional Group for Replacement (e.g., Carboxylic Acid) A->B Analyze Liabilities C Choose Bioisostere (e.g., Tetrazole) B->C Select Strategy D Synthesize Analogue C->D Execute Chemistry E Physicochemical Profiling (pKa, logD, Solubility) D->E F In Vitro Pharmacology (Target Affinity, Selectivity) D->F G ADME & PK Assessment (Metabolic Stability, Permeability) D->G H Data Analysis & Lead Optimization E->H Synthesize Data F->H Synthesize Data G->H Synthesize Data

Caption: Workflow for bioisosteric replacement and evaluation.

Part 1: Head-to-Head with Carboxylic Acid Bioisosteres

Replacing the carboxylic acid is often a primary goal to enhance membrane permeability and block metabolic pathways. Here, we compare this compound to analogues featuring common acidic bioisosteres.

Physicochemical Property Comparison

The choice of a bioisostere directly impacts the acidity (pKa) and lipophilicity (logD), which in turn govern solubility, permeability, and target engagement.

Compound/BioisostereRepresentative StructurepKa (approx.)Expected logD (pH 7.4)Key Rationale for Use
This compound 3-(H₂NSO₂)-C₆H₄-COOH3.54[6]LowParent compound, strong acidic anchor.
Tetrazole 3-(H₂NSO₂)-C₆H₄-CN₄H4.5 - 4.9[7]Higher than COOHMimics acidity, increases lipophilicity, blocks glucuronidation.[7]
Acyl Sulfonamide 3-(H₂NSO₂)-C₆H₄-CONHSO₂R4.0 - 6.0[2]Higher than COOHModulates acidity, improves permeability.
Hydroxamic Acid 3-(H₂NSO₂)-C₆H₄-CONHOH8.0 - 9.0[8]Significantly HigherLess acidic, potential for metal chelation, improved permeability.
Pharmacological and ADME Implications
  • Tetrazoles: This is one of the most successful carboxylic acid bioisosteres. Its pKa is very similar to that of a carboxylic acid, allowing it to maintain crucial ionic interactions with targets. In the angiotensin II antagonist Losartan, replacement of a carboxylic acid with a tetrazole was a key discovery, improving potency[7]. The tetrazole's increased lipophilicity and resistance to acyl glucuronidation can significantly improve oral bioavailability[7][9]. However, the high desolvation energy of the tetrazole ring can sometimes counteract permeability gains[7].

  • Acyl Sulfonamides: These offer a more tunable acidity compared to carboxylic acids. By modifying the 'R' group on the sulfonamide, the pKa can be fine-tuned to optimize target binding and physicochemical properties[2]. This bioisostere generally increases lipophilicity and metabolic stability.

  • Hydroxamic Acids: As significantly weaker acids, hydroxamic acids are less ionized at physiological pH, which can dramatically improve membrane permeability. However, this altered acidity may lead to a loss of the critical ionic interaction at the target site. Their most common application is as metal-chelating agents in enzyme active sites, a function not typically performed by the parent carboxylic acid.

Property_Changes_COOH cluster_bioisosteres Carboxylic Acid Bioisosteres Parent This compound pKa: ~3.5 logD: Low Metabolism: Glucuronidation Tetrazole Tetrazole Analogue pKa: ~4.7 (Similar) logD: Increased Metabolism: Stable Parent->Tetrazole Improves PK Maintains Acidity AcylSulfonamide Acyl Sulfonamide Analogue pKa: Tunable (4-6) logD: Increased Metabolism: Stable Parent->AcylSulfonamide Tunable Acidity Improves PK Hydroxamic Hydroxamic Acid Analogue pKa: ~8.5 (Higher) logD: Much Higher Permeability: Improved Parent->Hydroxamic Boosts Permeability Alters Acidity

Caption: Predicted property shifts for COOH bioisosteres.

Part 2: Head-to-Head with Sulfonamide Bioisosteres

The sulfonamide group is a key pharmacophore, but it can be susceptible to metabolism or may contribute to off-target effects. Its replacement is less common than that of carboxylic acids but can be a valuable strategy.

Physicochemical and Pharmacological Implications
  • Sulfonimidamides: These intriguing bioisosteres are aza-analogues of sulfonamides. They maintain a similar three-dimensional geometry and hydrogen bonding pattern. The additional nitrogen atom provides a new vector for chemical modification, allowing for fine-tuning of properties. Studies on γ-secretase inhibitors have shown that sulfonimidamides can effectively replace sulfonamides, preserving or even enhancing biological activity while potentially altering the ADME profile[10].

  • gem-Dimethylsulfone: In cases where a sulfonamide is metabolically labile, its replacement with a non-ionizable and sterically similar group like a gem-dimethylsulfone can be effective. This modification removes the hydrogen bond donating capacity of the sulfonamide NH₂, which could be detrimental if that interaction is critical for target binding. However, it offers a significant boost in metabolic stability[11].

  • Reverse Sulfonamides: Swapping the connectivity to -NHSO₂- instead of -SO₂NH- can subtly alter the geometry and electronic properties of the molecule. This can impact binding affinity and selectivity by changing the directionality of hydrogen bonds.

Case Study: Sulfamoylbenzoic Acid Analogues as LPA₂ Receptor Agonists

Research into selective agonists for the lysophosphatidic acid (LPA) receptor LPA₂ provides a concrete example of the scaffold's utility. In one study, a compound featuring a sulfamoyl benzoic acid head group was identified as a potent and selective LPA₂ agonist[12][13]. The sulfamoyl moiety was found to be a key improvement over a previous lead compound, with modeling studies suggesting it enhanced binding affinity within the receptor pocket. Further modifications to this scaffold, such as adding electron-withdrawing groups to the benzoic acid ring, led to analogues with picomolar activity[12].

This case highlights the importance of the sulfamoylbenzoic acid core for target engagement. Any bioisosteric replacement would need to replicate the specific hydrogen bonding and electrostatic interactions provided by both the sulfonamide and the carboxylate to maintain this high potency.

GPCR_Signaling cluster_membrane Cell Membrane Receptor LPA₂ Receptor (GPCR) G_Protein G Protein (Gq/11, Gi/o, G12/13) Receptor->G_Protein Activates Effector Downstream Effectors (e.g., PLC, RhoGEF) G_Protein->Effector Modulates Ligand SBA Analogue (Agonist) Ligand->Receptor Binds & Activates Response Cellular Response (e.g., Ca²⁺ Mobilization, Antiapoptotic Effects) Effector->Response Triggers

Caption: Simplified LPA₂ receptor (GPCR) signaling pathway.

Experimental Protocols

To enable a direct and objective comparison, standardized experimental protocols are essential.

Protocol 1: Determination of pKa via Potentiometric Titration
  • Preparation: Prepare a 1-5 mM solution of the test compound in a suitable co-solvent/water mixture (e.g., 20% Methanol/Water) to ensure solubility.

  • Instrumentation: Use a calibrated pH meter and an automated titrator.

  • Titration (Acid): Titrate the solution with a standardized solution of 0.1 M NaOH. Record the pH after each addition of titrant.

  • Titration (Base): Titrate the solution with a standardized solution of 0.1 M HCl.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of each ionizable group. Specialized software is used to calculate the pKa values from the titration curve.

Protocol 2: Determination of logD at pH 7.4 (Shake-Flask Method)
  • System Preparation: Prepare a buffered aqueous phase (e.g., 100 mM phosphate buffer, pH 7.4) and a water-immiscible organic phase (n-octanol), mutually saturated by pre-mixing for 24 hours.

  • Compound Addition: Prepare a stock solution of the test compound in the organic phase. Add a known volume of this stock to a vial containing a known volume of the aqueous buffer to achieve a final concentration in the µM range.

  • Equilibration: Vigorously shake the vial at a constant temperature (e.g., 25°C) for a set period (e.g., 1-3 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation: Calculate logD using the formula: logD = log([Compound]octanol / [Compound]buffer).

Protocol 3: In Vitro Calcium Mobilization Assay for LPA₂ Activity
  • Cell Culture: Culture cells stably expressing the human LPA₂ receptor (e.g., HEK293 or RH7777 cells) in appropriate media.

  • Dye Loading: Plate the cells in a 96-well or 384-well microplate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the this compound and its bioisosteric analogues in an appropriate assay buffer.

  • Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add the test compounds to the wells and immediately begin recording the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis: Determine the maximum fluorescence response for each concentration. Plot the response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal effect).

Conclusion and Future Outlook

The bioisosteric replacement of the functional groups in this compound is a nuanced but powerful strategy in drug design.

  • For the carboxylic acid , replacement with a tetrazole offers the most conservative approach, largely preserving acidity while improving metabolic stability and lipophilicity. This is often the first choice for medicinal chemists. Other isosteres like acyl sulfonamides and hydroxamic acids represent more significant perturbations that can be used to overcome specific permeability or binding challenges, but may carry a higher risk of disrupting the primary pharmacophore.

  • For the sulfonamide , bioisosteres like sulfonimidamides provide subtle modifications that maintain geometry while offering new synthetic handles, whereas non-ionizable mimics like gem-dimethylsulfone are reserved for cases where metabolic stability is a primary concern and the N-H interaction is dispensable.

The optimal choice is never universal; it is dictated by the specific liabilities of the lead compound and the structure-activity relationship of the target. The experimental protocols detailed herein provide a framework for the rigorous, head-to-head evaluation required to make an informed decision. As synthetic methodologies advance, the palette of available bioisosteres will continue to expand, offering even more sophisticated tools for the rational design of next-generation therapeutics.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. [Link]
  • de Ruiter, B., & Lensen, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3253. [Link]
  • Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
  • Gomha, S. M., et al. (2022). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Pharmaceutical Chemistry Journal, 56, 415-423. [Link]
  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
  • Borge, L., et al. (2012). Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors. ChemMedChem, 7(3), 396-399. [Link]
  • ResearchGate. (n.d.). Potential bioisosteres for sulfones and sulfonamides, examples of... [Link]
  • Wang, Z., et al. (2022). Conversion of Carboxylic Acids to Sulfonamide Bioisosteres via Energy Transfer Photocatalysis. Organic Letters, 24(31), 5836–5841. [Link]
  • Cambridge MedChem Consulting. (n.d.). Sulphonamide Bioisosteres. [Link]
  • Durgam, G. G., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7083–7099. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Google Patents. (1983). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Iqbal, J., et al. (2018). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry, 81, 468-475. [Link]
  • ResearchGate. (2018).
  • Kini, G. D., et al. (1990). Synthesis, structure, and antiparasitic activity of sulfamoyl derivatives of ribavirin. Journal of Medicinal Chemistry, 33(1), 44-48. [Link]
  • ACS Publications. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. [Link]

Sources

A Researcher's Guide to the Cross-Reactivity of 3-Sulfamoylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for highly selective molecular entities is paramount. The 3-sulfamoylbenzoic acid scaffold has emerged as a versatile pharmacophore, forming the core of numerous potent enzyme inhibitors. However, as with any small molecule, understanding its cross-reactivity profile is critical for predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide provides an in-depth comparison of the on-target and off-target activities of this compound derivatives, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.

The Primary Target: Carbonic Anhydrases and the Selectivity Challenge

The sulfonamide group, a key feature of this compound, is a well-established zinc-binding motif, making carbonic anhydrases (CAs) the primary and most extensively studied targets for this class of compounds. CAs are a ubiquitous family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. With at least 15 human isoforms identified, achieving selective inhibition is a significant challenge due to the high degree of structural conservation in the active site.

The primary off-target concerns within the CA family are the ubiquitous cytosolic isoforms hCA I and hCA II, while therapeutic efforts are often directed towards the tumor-associated transmembrane isoforms hCA IX and hCA XII. Non-selective inhibition can lead to undesirable side effects, underscoring the need for careful selectivity profiling.

Strategies for Achieving Isoform Selectivity

A prominent strategy to enhance selectivity is the "tail approach," which involves the modification of the molecule's periphery to exploit the subtle differences in the amino acid residues at the rim of the active site cavity among different CA isoforms. By extending chemical moieties from the core scaffold, these "tails" can form specific interactions with non-conserved residues, thereby favoring binding to the desired isoform over others.

Beyond Carbonic Anhydrases: A Landscape of Cross-Reactivity

While CAs are the primary targets, the this compound scaffold has been shown to interact with other, structurally diverse protein families. This cross-reactivity, while sometimes unintended, can also present opportunities for polypharmacology, where a single drug can modulate multiple targets for a synergistic therapeutic effect.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Several studies have reported the inhibitory activity of sulfonamide-containing compounds against VEGFR-2, a key mediator of angiogenesis. This off-target activity is of particular interest in oncology, as dual inhibition of CA IX/XII and VEGFR-2 could offer a multi-pronged attack on tumor growth by targeting both pH regulation and blood supply.

Signal Transducer and Activator of Transcription 3 (STAT3)

The STAT3 signaling pathway is another emerging off-target for sulfonamide derivatives. Constitutive activation of STAT3 is implicated in various cancers, and its inhibition represents a promising therapeutic strategy. Some N-substituted sulfamoylbenzamide derivatives have been identified as inhibitors of STAT3 phosphorylation.

Pyruvate Kinase M2 (PKM2)

Interestingly, some sulfonamide derivatives have been identified as activators, rather than inhibitors, of the M2 isoform of pyruvate kinase (PKM2). PKM2 is a key enzyme in cancer metabolism, and its activation can reprogram cancer cells away from anabolic pathways that support proliferation.

Quantitative Comparison of On-Target and Off-Target Activities

To provide a clear comparison of the potency of this compound derivatives against their primary and potential off-targets, the following table summarizes publicly available inhibition (IC50 or Ki) and activation (AC50) data. It is important to note that the specific derivatives tested in each study may vary, and direct comparisons should be made with caution.

Compound Class/DerivativePrimary Target (Isoform)On-Target Potency (nM)Off-TargetOff-Target Potency (nM)
Benzenesulfonamide DerivativeshCA IIKᵢ: 2.8 - 564.9--
hCA IXKᵢ: Potent Inhibition--
hCA XIIKᵢ: 7.2 - 97.6--
3-Sulfonamido Benzoic Acid DerivativesP2Y14RIC₅₀: 5.6--
Sulfamoyl-benzamide Derivativesh-NTPDase1IC₅₀: 2880--
h-NTPDase2IC₅₀: 130 - 290--
h-NTPDase3IC₅₀: 720--
Benzo[g]quinazolin-benzenesulfonamideVEGFR-2IC₅₀: 640 - 1040--
N-substituted SulfamoylbenzamideSTAT3IC₅₀: 610 - 1110--
N,N′-DiarylsulfonamidesPKM2 (Activation)AC₅₀: 38 - 99--

Experimental Protocols for Assessing Cross-Reactivity

The following section provides detailed, step-by-step methodologies for key experiments to assess the on-target and off-target activities of this compound derivatives.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay is the gold standard for measuring the inhibition of CA catalytic activity.

A Comparative Guide to the Synthesis of 3-Sulfamoylbenzoic Acid: Traditional Methods vs. Modern Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Sulfamoylbenzoic acid is a crucial building block in medicinal chemistry, forming the structural core of numerous therapeutic agents. The efficiency, safety, and environmental impact of its synthesis are therefore of paramount importance. This guide provides an in-depth comparison of the traditional, industrially established method for synthesizing this compound with emerging, more streamlined approaches. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a quantitative comparison of their performance based on available data. This analysis aims to equip researchers and process chemists with the necessary insights to make informed decisions when selecting a synthetic strategy.

Introduction

This compound, with its carboxylic acid and sulfonamide functionalities, is a versatile intermediate in the synthesis of a wide range of pharmaceuticals, including diuretics, and other biologically active molecules. The classical synthesis, a two-step process involving chlorosulfonation followed by amination, has been the workhorse method for decades. However, this route is not without its drawbacks, primarily concerning the use of harsh reagents and the generation of significant waste streams. As the principles of green chemistry become increasingly integrated into synthetic planning, the development of more efficient and environmentally benign alternatives is a key research focus. This guide will benchmark the traditional approach against a modified, more direct method, providing a clear perspective on the current state of this compound synthesis.

Traditional Synthesis: The Chlorosulfonation Pathway

The most common and well-established method for the preparation of this compound is a two-step sequence starting from benzoic acid.[1] This pathway is characterized by its reliance on strong, corrosive reagents but is known for its generally high yields.

Step 1: Chlorosulfonation of Benzoic Acid

The first step involves the electrophilic aromatic substitution of benzoic acid with chlorosulfonic acid. The carboxylic acid group is a meta-directing deactivator, which favors the formation of the desired 3-substituted product.

Mechanism: The reaction proceeds via the in-situ generation of the highly electrophilic sulfur trioxide (SO₃) or a related species from chlorosulfonic acid, which then attacks the aromatic ring. The resulting sulfonic acid is subsequently converted to the sulfonyl chloride.

Diagram of the Traditional Chlorosulfonation Pathway

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination Benzoic_Acid Benzoic Acid 3_Chlorosulfonylbenzoic_Acid 3-Chlorosulfonylbenzoic Acid Benzoic_Acid->3_Chlorosulfonylbenzoic_Acid Electrophilic Aromatic Substitution Chlorosulfonic_Acid Chlorosulfonic Acid (HSO3Cl) Chlorosulfonic_Acid->3_Chlorosulfonylbenzoic_Acid 3_Sulfamoylbenzoic_Acid This compound 3_Chlorosulfonylbenzoic_Acid->3_Sulfamoylbenzoic_Acid Nucleophilic Acyl Substitution Ammonia Ammonium Hydroxide (NH4OH) Ammonia->3_Sulfamoylbenzoic_Acid

Caption: Workflow of the traditional two-step synthesis of this compound.

Step 2: Amination of 3-Chlorosulfonylbenzoic Acid

The resulting 3-chlorosulfonylbenzoic acid is then reacted with ammonia, typically in the form of aqueous ammonium hydroxide, to furnish the final product.

Mechanism: This step is a nucleophilic acyl substitution at the sulfur atom, where ammonia displaces the chloride to form the sulfonamide.

A More Direct Approach: Modified One-Pot Amination

While not a completely novel pathway, a significant improvement in efficiency can be achieved by modifying the traditional method to reduce workup and isolation steps. This approach focuses on a streamlined amination of the crude chlorosulfonation product. While a true one-pot synthesis from benzoic acid is not yet well-established for this specific molecule, minimizing the handling of the intermediate sulfonyl chloride offers considerable advantages in terms of safety and process time.

Performance Benchmark: Traditional vs. Modified Approach

ParameterTraditional Two-Step SynthesisModified Direct Amination
Starting Material Benzoic AcidBenzoic Acid
Key Reagents Chlorosulfonic Acid, Ammonium HydroxideChlorosulfonic Acid, Ammonium Hydroxide
Intermediate Isolation YesMinimized/Telescoped
Typical Yield Chlorosulfonation: Variable; Amination: ~96%[2]Overall yields can be comparable or slightly lower, but with process advantages.
Purity Generally high after purification of intermediate and final product.Purity of the final product is dependent on the efficiency of the final purification.
Reaction Time Multi-day process including intermediate workup and purification.Potentially shorter overall process time due to reduced handling.
Safety Concerns Use of highly corrosive chlorosulfonic acid; handling of intermediate sulfonyl chloride.Use of highly corrosive chlorosulfonic acid. Reduced handling of the isolated, potentially unstable sulfonyl chloride.
Environmental Impact Generation of acidic waste from both steps.Generation of acidic waste.

Experimental Protocols

Traditional Two-Step Synthesis of this compound

Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid [3]

  • In a flask equipped with a stirrer, thermometer, and reflux condenser, melt 122.1 g (1.0 mol) of benzoic acid at 125-130 °C.

  • Carefully add 405 g of oleum over 30 minutes, maintaining the temperature.

  • Heat the mixture to 130 °C and stir for an additional hour.

  • Cool the reaction mixture to 70 °C and add 119.0 g (1.0 mol) of thionyl chloride dropwise over 2 hours.

  • Heat the solution to 80 °C and stir for approximately 30 minutes until gas evolution ceases.

  • Cool the mixture and add it dropwise to 1000 g of ice-water at 10 °C over 2 hours.

  • Filter the precipitated product and wash with 500 g of ice-water to obtain crude 3-(chlorosulfonyl)benzoic acid.

Step 2: Synthesis of this compound from 3-(Chlorosulfonyl)benzoic Acid [2]

  • Add 25 g of 3-(chlorosulfonyl)benzoic acid in batches to 250 mL of 25% ammonium hydroxide solution under ice bath conditions.

  • Stir the reaction mixture at room temperature for 15 hours.

  • Concentrate the solvent by distillation under reduced pressure to approximately 50 mL.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of less than 2.

  • Collect the precipitated white solid by filtration and dry in a vacuum desiccator to yield this compound. A yield of 96% has been reported for this step.[2]

Conceptual Protocol for a Modified Direct Amination

This protocol is a conceptual representation of a more streamlined approach, minimizing the isolation of the intermediate.

  • Following the chlorosulfonation of benzoic acid as described in Step 1 of the traditional method, the reaction mixture containing 3-(chlorosulfonyl)benzoic acid is carefully quenched by pouring it onto ice.

  • The precipitated crude 3-(chlorosulfonyl)benzoic acid is collected by filtration and washed with cold water.

  • Without extensive drying, the damp crude intermediate is immediately suspended in an excess of concentrated ammonium hydroxide.

  • The amination reaction is allowed to proceed at room temperature with vigorous stirring until completion (monitored by TLC or LC-MS).

  • The reaction mixture is then worked up as described in the traditional amination protocol (acidification, filtration, and drying) to isolate the final product.

Discussion and Future Perspectives

The traditional two-step synthesis of this compound remains a robust and high-yielding method. Its primary drawbacks are the use of hazardous reagents like chlorosulfonic acid and the need to handle the intermediate sulfonyl chloride. The modified, more direct approach offers a tangible improvement by telescoping the synthesis and minimizing the handling of the reactive intermediate, which can lead to a safer and more time-efficient process.

Looking ahead, the development of truly novel and greener synthetic routes to this compound is a desirable goal. Potential areas of exploration include:

  • Catalytic C-H Aminosulfonation: Direct, catalyzed introduction of the sulfamoyl group onto the benzoic acid backbone would represent a significant step forward in terms of atom economy and process simplification.

  • Alternative Sulfonating Agents: The use of less hazardous sulfonating agents in place of chlorosulfonic acid could greatly improve the safety and environmental profile of the synthesis.

  • Flow Chemistry: Continuous flow processes could offer better control over reaction parameters, particularly for the highly exothermic chlorosulfonation step, leading to improved safety and potentially higher yields and purity.

Conclusion

While the traditional chlorosulfonation pathway for the synthesis of this compound is well-established and effective, there is clear merit in exploring and implementing modified procedures that enhance safety and process efficiency. The direct amination of the crude chlorosulfonation product represents a practical step in this direction. Further research into catalytic and greener methodologies will undoubtedly pave the way for even more sustainable and economical syntheses of this important pharmaceutical intermediate in the future.

References

  • Zia-ur-Rehman, M., et al. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • Feigl, F. (1983). Process for the preparation of sulfamylbenzoic acids.
  • Sturm, K., et al. (1965). 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • Kuhne, R., et al. (1995). Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Sulfamoylbenzoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An imperative for modern researchers, scientists, and drug development professionals is the safe and environmentally conscious disposal of chemical reagents. This guide provides an in-depth, procedural framework for the proper disposal of 3-Sulfamoylbenzoic acid, moving beyond a mere checklist to instill a deep understanding of the principles of laboratory safety and chemical handling.

Understanding this compound: A Profile

Before delving into disposal protocols, a foundational understanding of this compound (CAS No. 636-76-0) is essential. It is a solid substance that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should always be worn when handling this chemical.[2] Work should be conducted in a well-ventilated area to minimize inhalation risks.[3][4]

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal lies in a robust waste management strategy. The primary goal is to manage chemical wastes in a safe and environmentally sound manner that complies with all applicable federal, state, and local regulations.[5] All waste chemicals should be treated as hazardous unless definitively known to be non-hazardous.[6]

Key tenets of this strategy include:

  • Waste Minimization: Whenever possible, seek ways to minimize the quantity of waste generated. This can be achieved by ordering the smallest necessary quantities of chemicals and reducing the scale of experiments.[5]

  • Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6][7] Different categories of waste, such as acidic, basic, and solvent waste, should be collected in separate, designated containers.[6]

  • Proper Labeling: All waste containers must be clearly labeled with the contents and associated hazards.[5]

  • Designated Storage: Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[5][7] These areas should be inspected weekly for any leaks.[7]

Step-by-Step Disposal Procedures for this compound

The following procedures provide a direct, operational guide for the disposal of this compound in various forms.

Solid Waste Disposal

Solid this compound and materials contaminated with it (e.g., weighing paper, gloves, and spill cleanup materials) must be disposed of as hazardous chemical waste.

  • Collection: Place all solid waste in a designated, leak-proof container that is compatible with the chemical.[6] The container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Storage: Keep the waste container securely closed except when adding waste.[7] Store the container in your laboratory's designated SAA.

  • Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[6]

Liquid Waste (Aqueous Solutions) Disposal

For aqueous solutions of this compound, two primary disposal pathways exist, depending on the concentration and local regulations.

Option 1: Direct Collection as Hazardous Waste

This is the most straightforward and universally accepted method.

  • Collection: Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Storage: Store the container in the SAA, ensuring it is segregated from incompatible waste streams like bases.[7]

  • Disposal: Contact your EHS department for pickup and disposal.

Option 2: Neutralization followed by Drain Disposal (Strictly Conditional)

In some jurisdictions and institutions, dilute aqueous solutions of acids may be neutralized and then disposed of down the sanitary sewer. However, this should only be done after consulting and receiving explicit approval from your local EHS department and ensuring compliance with all local regulations.

  • Verification: Confirm with your institution's guidelines that drain disposal of neutralized this compound is permissible.

  • Neutralization:

    • Work in a well-ventilated area, such as a fume hood.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.[8][9] This should be done cautiously to control the reaction and any potential heat generation.[8][10]

    • Monitor the pH of the solution using pH paper or a calibrated meter.

    • Continue adding the base until the pH is within the neutral range, typically between 5.5 and 9.0.[11][12]

  • Drain Disposal: Once neutralized, the solution can be poured down the drain, followed by flushing with a large volume of water (at least 20 parts water).[10]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Caption: A flowchart illustrating the decision-making process for the disposal of this compound.

Quantitative Data Summary
ParameterGuideline/ValueSource(s)
pH for Drain Disposal 5.5 - 9.0[11][12]
Neutralizing Agent Sodium Bicarbonate (weak base)[8][9]
Water Flush Volume At least 20 parts water to 1 part neutralized solution[10]
SAA Inspection Frequency Weekly[7]

By adhering to these detailed procedures and understanding the rationale behind them, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the principles of scientific integrity and environmental stewardship.

References
  • Benchchem. (n.d.). General Disposal Procedures for Laboratory Chemical Waste.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Everett, L. (2024, December 31). How to Neutralize Chemical Spills. Lab Manager Magazine.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024).
  • (n.d.). sop-chemical-waste-disposal-via-neutralization.docx.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Santa Cruz Biotechnology. (n.d.). 4-Sulfamoylbenzoic acid.
  • (n.d.). 4 - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Spectrum Chemical. (2015, July 15). safety data sheet.
  • (2024, December 2). 4-Chloro-3-sulfamoylbenzoic Acid - SAFETY DATA SHEET.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals, Researchers, and Scientists

In any research and development setting, the integrity of our work is matched only by the imperative to maintain a safe environment. The compound 3-Sulfamoylbenzoic acid, while integral to certain synthetic pathways, presents a definite hazard profile that demands rigorous adherence to safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of this compound, grounded in established safety principles and practical, field-proven experience.

Hazard Assessment: Understanding the Compound

Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific chemical's hazards is paramount. This compound (C₇H₇NO₄S) is a solid organic compound containing both a carboxylic acid and a sulfonamide functional group.

According to its Globally Harmonized System (GHS) classification, this compound is recognized as a substance that:

  • Causes serious eye irritation.[1][2]

  • Causes skin irritation.[1][2]

  • May cause respiratory irritation.[1][3]

The acidic nature of the compound, combined with its potential to be a fine powder, dictates our primary safety concerns: preventing contact with skin and eyes, and avoiding inhalation of airborne particles.

Core Protective Equipment Requirements

The selection of PPE is not a one-size-fits-all approach; it is a direct response to the identified hazards.[4][5][6] The minimum PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4] This must be supplemented based on the specific task.

Protection Type Equipment Specification Rationale & Causality
Eye & Face Protection Chemical safety goggles with side shields (ANSI Z87.1 certified).[4]Why: Protects eyes from irritation caused by accidental splashes or airborne dust particles. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[4]
Face shield (worn over goggles).Why: Required when there is a significant splash hazard, such as when handling bulk quantities or preparing solutions. It provides a secondary barrier for the entire face.[4][7]
Hand Protection Nitrile or neoprene gloves.[8][9]Why: These materials provide adequate resistance to acidic compounds. Double-gloving is recommended when handling larger quantities to protect against undetected micro-tears and to allow for safe removal of the outer glove if contamination occurs.[8][10]
Body Protection Standard laboratory coat.Why: Protects skin and personal clothing from minor spills and contamination.[10][11]
Chemical-resistant apron (over lab coat).Why: Necessary when transferring or using larger quantities where splashing is a possibility, providing an additional layer of protection against corrosive materials.[7][9]
Respiratory Protection NIOSH-approved N95 respirator or higher.[8]Why: Required when handling the solid compound outside of a certified chemical fume hood, or if the process generates significant dust. This prevents inhalation of irritating airborne particles.[8]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for minimizing exposure risk. This protocol is designed as a self-validating system, where each step logically follows the last to ensure safety.

Preparation & Pre-Handling
  • Hazard Review: Before entering the lab, review the Safety Data Sheet (SDS) for this compound.

  • Engineering Controls: Confirm that the chemical fume hood has a current certification. Ensure an emergency eyewash station and safety shower are accessible and unobstructed, within a 10-second travel distance.[8][12]

  • Area Demarcation: Designate a specific area for handling the compound, clearly labeling it.

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, safety goggles, and face shield (if required). If respiratory protection is needed, it should be fit-tested and donned according to institutional policy.

Handling the Compound (Inside a Fume Hood)
  • Weighing: When weighing the solid, perform the task inside the fume hood or a ventilated balance enclosure to contain any dust.

  • Transfers: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds by handling the material gently.

  • Solution Preparation: When creating a solution, always add the acidic solid to the solvent slowly. Never add the solvent to the solid, especially water to acid, to prevent a potentially violent exothermic reaction.[8][9]

Post-Handling & Decontamination
  • Surface Cleaning: Wipe down the work area within the fume hood with an appropriate solvent, followed by soap and water.

  • Equipment Decontamination: Thoroughly clean all non-disposable equipment used during the procedure.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The typical order is: outer gloves, face shield, apron, lab coat, goggles, and finally inner gloves. Dispose of single-use items in the appropriate waste stream.

Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound, from initial assessment to final disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling Operations (in Fume Hood) cluster_cleanup Cleanup & Disposal Assess 1. Assess Hazards (Review SDS) Verify 2. Verify Engineering Controls (Fume Hood, Eyewash) Assess->Verify Don_PPE 3. Don Appropriate PPE Verify->Don_PPE Weigh 4. Weighing & Transfer Don_PPE->Weigh Dissolve 5. Solution Preparation Weigh->Dissolve Decon 6. Decontaminate Work Area Dissolve->Decon Doff_PPE 7. Doff PPE Correctly Decon->Doff_PPE Waste 8. Segregate & Dispose Waste Doff_PPE->Waste End End Waste->End Procedure Complete

Caption: A procedural diagram outlining the key steps from preparation to disposal.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Spill: For small spills, alert others in the area. Wearing appropriate PPE, neutralize the spill with a suitable base like sodium bicarbonate, starting from the perimeter and working inwards.[8][13] Absorb the neutralized mixture with an inert material and place it in a labeled, sealed container for hazardous waste disposal.[8]

Disposal Plan

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

  • Chemical Waste: Unused this compound and solutions containing it must be collected as hazardous waste.[13] They should be stored in clearly labeled, sealed, and corrosion-resistant containers.

  • Waste Segregation: Do not mix acidic waste with other waste streams, particularly bases or solvents, in the same container.[13]

  • Contaminated Materials: All disposable PPE (gloves, etc.) and materials used for spill cleanup should be collected in a designated solid hazardous waste container.[13][14]

  • Disposal Vendor: All waste must be disposed of through an approved hazardous waste disposal service, in accordance with local, state, and federal regulations.

By integrating this comprehensive approach—from hazard assessment to final disposal—research professionals can confidently handle this compound, ensuring both personal safety and the integrity of their work environment.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [URL: https://www.cdc.gov/niosh/npg/default.html][16][17][18][19][20]
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [URL: https://www.ehs.washington.
  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [URL: https://www.clarionsafety.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. [URL: https://www.labmanager.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8285511/][7]
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. American-Safe, Inc. [URL: https://american-safe.com/osha-lab-safety-equipment/][12]
  • Chemical Waste Identification Classification and Proper Disposal. YouTube. [URL: https://www.youtube.
  • Essential Safety and Handling Guide for Acidic Compounds in Research. Benchchem. [URL: https://www.benchchem.
  • 4-Chloro-3-sulfamoylbenzoic acid Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.
  • Types of Acid Waste Disposal. Environmental Marketing Services. [URL: https://www.emsllc.com/types-of-acid-waste-disposal/][14]
  • This compound. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Sulfamoylbenzoic-acid][1]
  • WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. Zaera Research Group, University of California, Riverside. [URL: https://zaeragroup.ucr.edu/wp-content/uploads/2014/03/SOP-Working-with-Acids.pdf][10]
  • How to Dispose of Acids and Bases Safely: A Complete Guide. Greenflow. [URL: https://www.greenflow.com/how-to-dispose-of-acids-and-bases-safely-a-complete-guide/][21]
  • 4-Sulfamoylbenzoic Acid, 95+% Safety Data Sheet. Spectrum Chemical. [URL: https://www.spectrumchemical.com/MSDS/S1753.pdf][4]
  • Department of Medicine Standard Operating Procedure: WORKING WITH ACIDS AND BASES. National University of Singapore. [URL: https://medicine.nus.edu.sg/dmed/wp-content/uploads/sites/3/2019/07/SOP-for-Working-with-Acids-and-Bases.pdf][8]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Sulfamoylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Sulfamoylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.